N-(2-Acetylphenyl)acetamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 12469. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(2-acetylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-7(12)9-5-3-4-6-10(9)11-8(2)13/h3-6H,1-2H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSZGCNKBKQQPAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80200369 | |
| Record name | Acetanilide, 2'-acetyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80200369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5234-26-4 | |
| Record name | N-(2-Acetylphenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5234-26-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | o-Acetamidoacetophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005234264 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5234-26-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12469 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetanilide, 2'-acetyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80200369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-ACETAMIDOACETOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F1K8P8A71N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
N-(2-Acetylphenyl)acetamide chemical properties and structure
An In-depth Technical Guide to N-(2-Acetylphenyl)acetamide
Prepared by: Gemini, Senior Application Scientist
Introduction: Defining this compound
This compound, also known by synonyms such as 2'-Acetamidoacetophenone and o-Acetamidoacetophenone, is a distinct organic compound featuring both an acetyl group and an acetamide group substituted at the ortho positions of a phenyl ring.[1] Its unique substitution pattern, particularly the proximity of the two carbonyl-containing moieties, imparts specific chemical and physical properties, including the formation of a strong intramolecular hydrogen bond that influences its molecular conformation.[2][3] This guide provides a comprehensive technical overview of its structure, properties, a validated synthesis protocol, and its significance for researchers in synthetic chemistry and drug development.
Part 1: Molecular Structure and Physicochemical Properties
Chemical Structure
The molecular structure of this compound consists of a central benzene ring with an acetyl group (-COCH₃) at position 1 and an acetamide group (-NHCOCH₃) at position 2. This arrangement, formally named this compound according to IUPAC nomenclature, is key to its chemical behavior.[4] The spatial arrangement of the amide proton and the acetyl oxygen allows for the formation of an intramolecular N—H⋯O hydrogen bond, which contributes to a nearly planar conformation of the molecule in the solid state.[2][3]
Caption: Fig. 1: Chemical Structure of this compound
Physicochemical Data
This compound is typically a white to off-white solid at room temperature.[1] Its properties are summarized in the table below, compiled from authoritative chemical databases. The presence of both hydrogen bond donor (N-H) and acceptor (C=O) sites influences its solubility and crystalline structure.[1][5]
| Property | Value | Source |
| CAS Number | 5234-26-4 | [1][4][5] |
| Molecular Formula | C₁₀H₁₁NO₂ | [1][5] |
| Molecular Weight | 177.20 g/mol | [4][5] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 77 °C | [5] |
| Boiling Point | 367.4 ± 25.0 °C at 760 mmHg | [5] |
| Density | 1.1 ± 0.1 g/cm³ | [5] |
| Solubility | Moderately soluble in ethanol and acetone; less soluble in water. | [1] |
| Topological Polar Surface Area | 46.2 Ų | [4] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 2 | [5] |
Part 2: Spectroscopic and Crystallographic Characterization
Definitive identification of this compound relies on a combination of spectroscopic methods and, when available, single-crystal X-ray diffraction.
Spectroscopic Data Summary
The following table outlines the key spectral features used for the structural elucidation of the compound.
| Technique | Key Features and Observations |
| ¹H NMR | Aromatic Protons: Complex multiplets in the aromatic region (approx. δ 7.0-8.5 ppm).Amide Proton (N-H): A broad singlet, typically downfield (approx. δ 8.5-10.0 ppm), with its chemical shift sensitive to solvent and concentration.Methyl Protons: Two distinct singlets for the acetyl (-COCH₃) and acetamide (-NHCOCH₃) groups, typically in the δ 2.0-2.7 ppm range. |
| IR Spectroscopy | N-H Stretch: A sharp to moderately broad peak around 3222-3300 cm⁻¹.C=O Stretch (Ketone): A strong, sharp absorption band around 1687 cm⁻¹.C=O Stretch (Amide I): A strong, sharp absorption band around 1652 cm⁻¹.N-H Bend (Amide II): A significant band around 1529 cm⁻¹.[2] |
| Mass Spectrometry (GC-MS) | Molecular Ion (M⁺): A peak at m/z = 177, corresponding to the molecular weight.Base Peak: Typically observed at m/z = 120, resulting from a characteristic fragmentation pattern involving the loss of the acetamide group.[4] |
X-ray Crystallography
Single-crystal X-ray diffraction studies have provided definitive proof of the structure and conformation of this compound.[2][3] These studies confirm a monoclinic crystal system (space group P2₁/c) and provide precise bond lengths and angles.[2] Crucially, the crystallographic data reveal an intramolecular N—H⋯O hydrogen bond distance of approximately 1.89 Å, which locks the molecule into a relatively planar conformation.[2][3] This structural feature is a key determinant of the molecule's reactivity and intermolecular interactions.
Part 3: Synthesis Protocol and Mechanistic Rationale
Validated Synthesis Workflow
The most direct and high-yielding synthesis of this compound is achieved through the N-acetylation of 2'-aminoacetophenone.[2][3] This procedure represents a classic example of nucleophilic acyl substitution.
Caption: Fig. 2: Synthesis Workflow for this compound
Step-by-Step Experimental Protocol
This protocol is adapted from established literature procedures.[2]
-
Reactant Preparation: In a suitable reaction vessel, dissolve 2'-aminoacetophenone (1.0 eq) in acetic anhydride (approx. 2.5 eq).
-
Reaction: Stir the resulting solution at ambient room temperature for a period of 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching and Precipitation: Upon completion, slowly pour the reaction mixture into a beaker containing cold water. Stir the mixture vigorously until the excess acetic anhydride has been fully hydrolyzed. The product will precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold water.
-
Purification: Recrystallize the crude solid from a suitable solvent, such as ethanol, to yield pure this compound.
-
Drying and Characterization: Dry the purified crystals under vacuum. The final product should be characterized by melting point determination and spectroscopic analysis (NMR, IR) to confirm its identity and purity.
Causality and Experimental Design
-
Choice of Starting Material: 2'-Aminoacetophenone provides the necessary phenyl ring with a nucleophilic amino group (-NH₂) ortho to an acetyl group.[6][7] This specific isomer is required for the target molecule.
-
Role of Acetic Anhydride: Acetic anhydride serves as both the solvent and the acetylating agent. It provides the acetyl group (CH₃CO-) and is highly reactive towards the nucleophilic amine. Its two carbonyl groups make it a potent electrophile.
-
Reaction Conditions: The reaction proceeds efficiently at room temperature due to the high nucleophilicity of the aromatic amine and the reactivity of the anhydride. No external heating is typically required.
-
Hydrolysis Step (Workup): The addition of water is a critical "self-validating" step. It serves two purposes: first, it hydrolyzes (quenches) any unreacted acetic anhydride to acetic acid, preventing it from co-precipitating with the product. Second, as this compound is poorly soluble in water, the aqueous workup directly induces its precipitation, facilitating easy isolation.[1]
-
Purification by Recrystallization: Ethanol is an effective solvent for recrystallization because the product's solubility is significantly higher in hot ethanol than in cold ethanol. This differential solubility allows for the separation of the desired compound from any soluble impurities upon cooling, ensuring high purity of the final product.
Part 4: Reactivity, Applications, and Safety
Chemical Reactivity
The reactivity of this compound is governed by its three main components: the aromatic ring, the ketone group, and the amide group.
-
Aromatic Ring: The ring is activated towards electrophilic aromatic substitution, although the substitution pattern will be directed by both the activating acetamido group and the deactivating acetyl group.
-
Ketone Carbonyl: The acetyl group's carbonyl is susceptible to nucleophilic attack, allowing for reactions such as reductions, aldol condensations, and the formation of imines or hydrazones.
-
Amide Group: The amide linkage is stable but can be hydrolyzed under strong acidic or basic conditions. The N-H proton is weakly acidic.
Potential Applications in Drug Development
While specific applications for this compound itself are not widely documented, its structural motifs are of significant interest to medicinal chemists. 2-Aminoacetophenone, its direct precursor, is a vital intermediate in the synthesis of pharmaceuticals, most notably quinolone antibiotics.[6] Therefore, this compound serves as a valuable scaffold and intermediate for generating libraries of related compounds. Its derivatives could be explored for various biological activities, leveraging the known pharmacological importance of the acetophenone and acetanilide cores.
Safety and Handling
According to safety data, this compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[8]
-
Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).[8]
-
Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/clothing), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell).
-
Handling: Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All handling of the solid should be performed in a well-ventilated area or a chemical fume hood.
Conclusion
This compound is a well-defined organic molecule with distinct structural and spectroscopic characteristics, largely influenced by its ortho-substituted pattern and resulting intramolecular hydrogen bonding. Its synthesis is straightforward and high-yielding, based on fundamental principles of organic chemistry. As a derivative of the pharmaceutically relevant 2-aminoacetophenone scaffold, it holds potential as a versatile intermediate for the synthesis of novel compounds in drug discovery and materials science. This guide provides the core technical information required by researchers to confidently synthesize, identify, and utilize this compound in their work.
References
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21306, this compound.
- Slater, H. L., Rozynski, H., Crundwell, G., & Glagovich, N. M. (2006). This compound. Acta Crystallographica Section E: Crystallographic Communications, 62(Pt 5), o1957–o1958.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 683415, N-acetyl-N-(2-phenylphenyl)acetamide.
- Glagovich, N. M. (2014). This compound. ResearchGate.
Sources
- 1. CAS 5234-26-4: this compound | CymitQuimica [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C10H11NO2 | CID 21306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. Page loading... [wap.guidechem.com]
- 7. 2-Aminoacetophenone | 551-93-9 [chemicalbook.com]
- 8. This compound | 5234-26-4 [sigmaaldrich.com]
A Technical Guide to N-(2-Acetylphenyl)acetamide: Synthesis, Characterization, and Properties
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-(2-Acetylphenyl)acetamide, a substituted aromatic amide, serves as a valuable intermediate in various synthetic pathways, particularly within medicinal chemistry. Its structure, featuring both an acetamide and an ortho-positioned acetyl group on a phenyl ring, provides a unique platform for further chemical modification. This guide provides a comprehensive overview of its core physicochemical properties, a detailed and validated synthesis protocol, and a multi-faceted approach to its structural characterization using modern spectroscopic techniques. The causality behind experimental choices is explained to provide field-proven insights for professionals in chemical and pharmaceutical development.
Core Molecular and Physicochemical Properties
The fundamental identity of a chemical compound is established by its molecular formula and weight, which are confirmed through techniques like mass spectrometry. These properties, along with its physical characteristics, dictate its handling, solubility, and reaction kinetics.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 5234-26-4 | [1][2] |
| Molecular Formula | C₁₀H₁₁NO₂ | [1][3][4][5] |
| Molecular Weight | 177.20 g/mol | [1][4][6] |
| Appearance | White to off-white crystalline solid | [2][3] |
| Melting Point | 76-77 °C | [3][6] |
| Solubility | Insoluble in water; soluble in organic solvents such as ethanol and acetone.[2][3] |
Synthesis of this compound
The synthesis of this compound is efficiently achieved through the N-acetylation of 2'-aminoacetophenone. The following protocol is based on established laboratory procedures that yield a high-purity product.[6][7]
Reaction Principle
The reaction involves the nucleophilic attack of the primary amine group of 2'-aminoacetophenone on one of the carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate which then collapses, eliminating acetic acid as a byproduct and forming the stable amide bond. Acetic anhydride is used in excess to ensure the complete conversion of the starting amine.
Experimental Synthesis Workflow
The overall workflow from starting materials to the purified final product is a sequential process involving reaction, workup, and purification.
Caption: Workflow for the synthesis of this compound.
Detailed Synthesis Methodology
This protocol is designed to be self-validating, where the successful synthesis is confirmed by the characterization data in Section 4.0.
-
Reactant Preparation: In a suitable reaction vessel, dissolve 2'-aminoacetophenone in acetic anhydride (10 ml).[6] The use of acetic anhydride as both a reactant and a solvent drives the reaction forward.
-
Reaction Execution: Stir the mixture at ambient room temperature for a duration of 3 hours.[6] The reaction is typically exothermic but controlled stirring at room temperature is sufficient for completion without significant side product formation.
-
Workup and Hydrolysis: After 3 hours, slowly add the reaction mixture to a beaker containing crushed ice and water. Stir vigorously until the excess acetic anhydride is fully hydrolyzed into acetic acid.[6] This step is critical for quenching the reaction and precipitating the water-insoluble product.
-
Product Isolation: Collect the resulting solid precipitate via vacuum filtration. Wash the solid with cold water to remove residual acetic acid and other water-soluble impurities.
-
Purification: Purify the crude product by recrystallization from ethanol.[6] This step removes any unreacted starting material and minor organic impurities, yielding the final product as high-purity white crystals with a typical yield of around 96%.[6]
Structural Elucidation and Characterization
Confirmation of the molecular structure and purity of the synthesized this compound is achieved through a combination of spectroscopic methods. The data presented below are consistent with the expected structure.
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) confirms the molecular weight of the compound. The electron ionization (EI) spectrum is expected to show a molecular ion peak corresponding to the compound's mass.
| Ion Type | m/z Value | Interpretation |
| Molecular Ion [M]⁺ | 177 | Confirms the molecular weight of C₁₀H₁₁NO₂.[1] |
| Major Fragment | 120 | Corresponds to a key fragmentation pattern, often the most abundant peak.[1] |
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the key functional groups present in the molecule. The vibrational frequencies confirm the presence of both the amide and ketone carbonyls, as well as the N-H bond.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3222 | N-H Stretch | Amide |
| 1687 | C=O Stretch | Ketone (Aryl) |
| 1652 | C=O Stretch (Amide I) | Amide |
| 1584 | N-H Bend (Amide II) | Amide |
| 1529 | C=C Stretch | Aromatic Ring |
| 765 | C-H Bend (ortho-disubstituted) | Aromatic Ring |
| (Data obtained from Nujol mull technique)[6] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. While specific chemical shifts can vary slightly based on solvent and instrument, the expected signals and multiplicities are highly diagnostic. Spectroscopic data for this compound are available in public databases.[1]
-
¹H NMR: Expected signals would include two methyl singlets (one for the acetyl group, one for the acetamide group), aromatic protons in the 7-9 ppm region, and a broad singlet for the amide N-H proton.
-
¹³C NMR: Expected signals would include two carbonyl carbons (ketone and amide), aromatic carbons, and two methyl carbons.
X-Ray Crystallography Insights
Single-crystal X-ray studies have revealed a significant structural feature: an intramolecular N—H⋯O hydrogen bond exists between the amide proton and the oxygen of the ortho-acetyl group.[6][7] This interaction contributes to a more planar overall conformation of the molecule, which can influence its crystal packing and biological activity.[6][7]
Applications in Research and Development
The utility of this compound is primarily as a building block in organic synthesis.
-
Pharmaceutical Intermediates: Its structure is a precursor for the synthesis of more complex molecules with potential therapeutic applications, including the development of novel antibiotics, sedatives, and analgesics.[3]
-
Organic Synthesis: The presence of ketone and amide functionalities allows for a wide range of chemical transformations, making it a versatile starting material for creating heterocyclic compounds and other complex organic structures.[3]
Safety and Handling
This compound is considered to have low toxicity but should be handled with standard laboratory safety precautions.[3]
-
Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety goggles, and a lab coat.
-
Handling: Avoid skin contact and inhalation of dust.[3] Use in a well-ventilated area or a chemical fume hood.
-
Storage: Keep away from ignition sources and strong oxidizing agents.[3]
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 21306, this compound. PubChem. [Link]
- ChemBK. N-(2-ACETYL-PHENYL)-ACETAMIDE - Physico-chemical Properties. [Link]
- Stenutz, R. This compound. [Link]
- Slater, H. L., Rozynski, H., Crundwell, G., & Glagovich, N. M. (2006). This compound.
- Glagovich, N. M. (2014). This compound.
Sources
An In-depth Technical Guide to the Spectroscopic Data of N-(2-Acetylphenyl)acetamide
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for N-(2-Acetylphenyl)acetamide, a key organic compound with applications in chemical synthesis and pharmaceutical research. Designed for researchers, scientists, and drug development professionals, this document offers an in-depth exploration of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes the causal relationships behind experimental choices and provides validated protocols to ensure scientific integrity. By synthesizing data from multiple spectroscopic techniques, this paper delivers a holistic characterization of the molecule, supported by authoritative references and visual aids to facilitate understanding and replication.
Introduction
This compound, also known as 2'-acetamidoacetophenone, is a disubstituted aromatic compound with the chemical formula C₁₀H₁₁NO₂.[1] Its structure, featuring both an acetyl group and an acetamido group on a benzene ring in an ortho arrangement, gives rise to a unique spectroscopic signature. Understanding this signature is crucial for its identification, purity assessment, and the elucidation of its role in various chemical reactions. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and MS data of this compound, providing a detailed interpretation grounded in the fundamental principles of spectroscopy.
The strategic selection of these analytical techniques is predicated on their complementary nature. NMR spectroscopy provides detailed information about the carbon-hydrogen framework, IR spectroscopy identifies the functional groups present, and mass spectrometry reveals the molecular weight and fragmentation patterns, which aids in confirming the structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of atoms within a molecule.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides information on the number of different types of protons, their electronic environments, and their proximity to other protons.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The choice of deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's peaks.
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is typically a high-field spectrometer (e.g., 300-500 MHz) to achieve good signal dispersion.
-
Data Acquisition: Acquire the ¹H NMR spectrum. Standard parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline corrections are then performed to obtain a clean spectrum. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.
Data Interpretation and Discussion
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons and the protons of the two methyl groups.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~2.2 | Singlet | 3H | -NHC(O )CH₃ | The methyl protons of the acetamido group are in a relatively shielded environment. |
| ~2.6 | Singlet | 3H | -C(O )CH₃ | The methyl protons of the acetyl group are deshielded by the adjacent carbonyl group. |
| ~7.1 - 7.8 | Multiplet | 4H | Aromatic Protons | The protons on the benzene ring will exhibit complex splitting patterns due to ortho and meta coupling. Their chemical shifts are in the typical aromatic region. |
| ~8.5 - 9.0 | Broad Singlet | 1H | NH | The amide proton is typically broad due to quadrupole broadening and exchange. Its chemical shift can vary depending on concentration and solvent. |
Note: The exact chemical shifts can vary slightly depending on the solvent and the specific NMR instrument used.
¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) provides information about the different types of carbon atoms in a molecule.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Instrument Setup: The same spectrometer as for ¹H NMR is used.
-
Data Acquisition: ¹³C NMR spectra are usually acquired with proton decoupling to simplify the spectrum to a series of singlets, where each peak corresponds to a unique carbon atom. A larger number of scans is required compared to ¹H NMR.
-
Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected.
Data Interpretation and Discussion
The proton-decoupled ¹³C NMR spectrum of this compound will show distinct signals for each unique carbon atom.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~25 | -NHC(O )C H₃ | The methyl carbon of the acetamido group. |
| ~29 | -C (O )CH₃ | The methyl carbon of the acetyl group. |
| ~122 - 135 | Aromatic Carbons | The six carbons of the benzene ring will appear in this region. The exact shifts depend on the electronic effects of the substituents. |
| ~140 | Aromatic C -NH | The aromatic carbon attached to the nitrogen is deshielded. |
| ~169 | -NHC (O )CH₃ | The carbonyl carbon of the amide group. |
| ~200 | C (O )CH₃ | The carbonyl carbon of the ketone group is significantly deshielded.[2] |
Note: These are approximate chemical shifts. The Royal Society of Chemistry provides a reference with similar compounds showing a ketone carbonyl carbon at 198.3 ppm.[2]
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For a solid sample like this compound, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.
-
Instrument Setup: The KBr pellet is placed in the sample holder of an FTIR (Fourier Transform Infrared) spectrometer.
-
Data Acquisition: A background spectrum of the empty spectrometer is first recorded. Then, the sample spectrum is acquired. The instrument measures the transmittance or absorbance of infrared light over a range of wavenumbers (typically 4000-400 cm⁻¹).
Data Interpretation and Discussion
The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups.
| Wavenumber (cm⁻¹) | Vibration | Functional Group | Rationale |
| ~3300 | N-H stretch | Amide | A sharp to moderately broad peak indicating the N-H bond of the secondary amide.[3] |
| ~3050 | C-H stretch | Aromatic | Characteristic of C-H bonds on the benzene ring. |
| ~2950 | C-H stretch | Aliphatic | Corresponding to the C-H bonds of the methyl groups. |
| ~1680 | C=O stretch | Ketone | A strong, sharp absorption for the acetyl carbonyl group.[4][5] |
| ~1660 | C=O stretch (Amide I) | Amide | A strong, sharp absorption for the acetamido carbonyl group.[3] |
| ~1580, ~1480 | C=C stretch | Aromatic | Absorptions characteristic of the benzene ring. |
| ~1530 | N-H bend (Amide II) | Amide | A characteristic bending vibration for secondary amides. |
| Below 1500 | Fingerprint Region | - | This complex region contains many C-C, C-N, and C-O stretching and bending vibrations that are unique to the molecule.[3] |
The presence of two distinct carbonyl peaks is a key feature, confirming the existence of both a ketone and an amide functional group. The N-H stretching and bending vibrations further confirm the presence of the acetamido group.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of a molecule.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Electron Ionization (EI) is a common method. The sample is bombarded with a high-energy electron beam, causing the molecule to lose an electron and form a molecular ion (M⁺•).
-
Mass Analysis: The ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Data Interpretation and Discussion
The mass spectrum of this compound will provide crucial information for confirming its structure.
-
Molecular Ion (M⁺•): The molecular weight of this compound (C₁₀H₁₁NO₂) is 177.20 g/mol .[1][6] A peak at m/z = 177 would correspond to the molecular ion.
-
Fragmentation Pattern: The molecular ion is often unstable and fragments into smaller, more stable ions. The fragmentation pattern is a unique fingerprint of the molecule.
Plausible Fragmentation Pathways:
A common fragmentation pathway for amides is the cleavage of the bond alpha to the carbonyl group or the nitrogen atom.[7]
-
Loss of a methyl group (-CH₃, 15 Da): A peak at m/z = 162.
-
Loss of an acetyl group (-COCH₃, 43 Da): A peak at m/z = 134.
-
Loss of ketene (CH₂=C=O, 42 Da) from the acetamido group: This is a characteristic fragmentation for N-arylacetamides, leading to an ion of the corresponding aniline derivative. This would result in a peak at m/z = 135, corresponding to the 2-aminoacetophenone radical cation.[8][9]
-
Formation of the acylium ion [CH₃CO]⁺: A prominent peak at m/z = 43.
The NIST Mass Spectrometry Data Center shows a top peak at m/z 120 for this compound.[1] This could arise from a more complex rearrangement and fragmentation process.
Overall Experimental and Logical Workflow
The following diagram illustrates the integrated workflow for the spectroscopic characterization of this compound.
Caption: Integrated workflow for the spectroscopic analysis of this compound.
Conclusion
The comprehensive spectroscopic analysis of this compound through ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a self-validating system for its structural confirmation. The ¹H and ¹³C NMR data elucidate the carbon-hydrogen framework, revealing the distinct chemical environments of the aromatic and substituent protons and carbons. The IR spectrum confirms the presence of the key amide and ketone functional groups through their characteristic vibrational frequencies. Finally, mass spectrometry verifies the molecular weight and provides insight into the molecule's fragmentation patterns under electron ionization. The congruence of the data from these orthogonal techniques provides a high degree of confidence in the assigned structure of this compound, serving as a reliable reference for researchers in the fields of chemical synthesis and drug development.
References
- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 21306, this compound.
- Zhang, G., Xie, X., Wang, Y., Wen, X., Zhao, Y., & Ding, C. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. The Royal Society of Chemistry.
- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 137083, Acetamide, N-acetyl-N-phenyl-.
- Human Metabolome Database (2023). ¹H NMR Spectrum (1D, 90 MHz, D₂O, experimental) for Acetamide (HMDB0031645).
- Specac Ltd. (n.d.). Interpreting Infrared Spectra.
- Semantic Scholar (n.d.). Supporting Information.
- Human Metabolome Database (2023). ¹³C NMR Spectrum (1D, 50.18 MHz, D₂O, experimental) for Acetamide (HMDB0031645).
- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 75937, N-(p-acetylphenyl)acetamide.
- Ghammamy, S., Lina, K., & Sahebalzamani, H. (2011). Comparison between experimental infrared spectrum of acetamide and infrared spectra of monomer, dimer, trimer and average tetramer form calculated by using B3LYP/6-311++G** level. ResearchGate.
- Master Organic Chemistry (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7468, p-Aminoacetophenone.
- Biological Magnetic Resonance Bank (n.d.). Acetamide at BMRB (bmse000825).
- Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns.
- SpectraBase (n.d.). Acetamide, N-[2-(acetyloxy)-2-phenylethyl]-.
- NIST (n.d.). Acetamide, N-phenyl-.
- PubChemLite (n.d.). This compound (C10H11NO2).
- Human Metabolome Database (2023). ¹H NMR Spectrum (1D, 800 MHz, D₂O, predicted) for 2'-Aminoacetophenone (HMDB0032630).
- SpectraBase (n.d.). 2-Aminoacetophenone.
- NIST (n.d.). Acetamide, N-phenyl-.
- NIST (n.d.). Acetamide, N-(2-methoxyphenyl)-.
- NIST (n.d.). Acetamide, N-ethyl-N-phenyl-.
- Slater, H. L., Rozynski, H., Crundwell, G., & Glagovich, N. M. (2006). This compound. ResearchGate.
- Chemistry LibreTexts (2024). 12.7: Interpreting Infrared Spectra.
- The Organic Chemistry Tutor (2023). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy.
- Ilić, N., Tasić, G., Ignjatović, L., & Milić, D. (2010). EI/MS/MS spectra of N-monosubstituted cyanoacetamides. ResearchGate.
Sources
- 1. This compound | C10H11NO2 | CID 21306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Acetamide, N-acetyl-N-phenyl- | C10H11NO2 | CID 137083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 3-Aminoacetophenone(99-03-6) 1H NMR [m.chemicalbook.com]
- 9. p-Aminoacetophenone | C8H9NO | CID 7468 - PubChem [pubchem.ncbi.nlm.nih.gov]
Solubility of N-(2-Acetylphenyl)acetamide in common organic solvents
An In-depth Technical Guide to the Solubility of N-(2-Acetylphenyl)acetamide
Abstract
This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound (CAS No. 5234-26-4) in common organic solvents. As a key intermediate in organic synthesis and a molecule of interest in medicinal chemistry, a thorough understanding of its solubility is paramount for optimizing reaction conditions, purification processes like recrystallization, and formulation development. This document integrates theoretical principles based on molecular structure with practical, field-proven experimental protocols. It is designed for researchers, chemists, and drug development professionals who require a robust methodology for solubility characterization.
Introduction and Physicochemical Profile
This compound, also known as 2'-Acetamidoacetophenone, is an organic compound featuring both an acetyl and an acetamide functional group attached to a benzene ring. Its utility as a building block in the synthesis of more complex molecules necessitates a clear understanding of its physical properties, particularly its solubility.[1] Solubility dictates the choice of reaction media, the efficiency of purification techniques, and the potential for formulation in various delivery systems.
The structure of this compound presents a unique combination of polar and nonpolar characteristics that govern its interactions with different solvents. An analysis of its key properties provides the foundation for predicting its solubility behavior.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 5234-26-4 | [2][3] |
| Molecular Formula | C₁₀H₁₁NO₂ | [4] |
| Molecular Weight | 177.20 g/mol | [4] |
| Melting Point | 77 °C (in Diethyl ether) | [2][3] |
| XLogP3 (Octanol-Water Partition Coefficient) | 1.5 | [2][4] |
| Hydrogen Bond Donor Count | 1 (from the amide N-H) | [2][4] |
| Hydrogen Bond Acceptor Count | 2 (from the two carbonyl oxygens) |[2][4] |
Molecular Structure and its Influence on Solubility
The solubility of a compound is a direct consequence of its molecular structure and the intermolecular forces it can form with a solvent. The principle of "like dissolves like" is the guiding tenet, where substances with similar intermolecular forces are more likely to be miscible.
This compound's structure contains:
-
A Phenyl Ring: A nonpolar, hydrophobic region that favors interactions with nonpolar solvents through van der Waals forces.[5]
-
An Amide Group (-NHC=O): A highly polar functional group capable of acting as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group).[6]
-
A Ketone Group (-C=O): A polar group that can act as a hydrogen bond acceptor.
A critical structural feature of this compound is the formation of a stable, six-membered intramolecular hydrogen bond between the amide proton (N-H) and the oxygen of the ortho-positioned acetyl group.[7][8] This internal bonding satisfies the primary hydrogen bond donor capability of the molecule, which can significantly reduce its ability to form hydrogen bonds with external solvent molecules, thereby lowering its solubility in protic solvents compared to an isomer where this interaction is not possible.
Diagram 1: Key structural features of this compound influencing solubility.
Theoretical Solubility Profile:
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The presence of hydrogen bond acceptors allows for some interaction. However, the hydrophobic phenyl ring and, crucially, the intramolecular hydrogen bond limit solubility. It is reported to be insoluble in water at room temperature but soluble in ethanol.[1] Its solubility is expected to be moderate in alcohols.
-
Polar Aprotic Solvents (e.g., Acetone, DMSO, DMF, Ethyl Acetate): These solvents cannot donate hydrogen bonds but are strong acceptors and have significant dipole moments. They are expected to be effective solvents for this compound by disrupting the crystal lattice through strong dipole-dipole interactions. It is reported to be soluble in acetone.[1]
-
Nonpolar Solvents (e.g., Toluene, Hexane): The molecule's overall polarity from the two carbonyl groups and the amide makes it unlikely to be highly soluble in nonpolar solvents. The phenyl ring offers some affinity, but it is insufficient to overcome the polar interactions within the crystal. Solubility is expected to be low.
Experimental Protocols for Solubility Determination
Since quantitative public data is scarce, experimental determination is essential. A two-stage approach is recommended: a rapid qualitative screening followed by a rigorous quantitative measurement for promising solvents.
Protocol 1: Qualitative Solubility Screening
This initial test provides a rapid assessment to classify the compound's solubility, guiding the selection of solvents for quantitative analysis and potential recrystallization systems.[9][10]
Methodology:
-
Preparation: Label a series of small, dry test tubes, one for each solvent to be tested (e.g., Water, Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Hexane).
-
Sample Addition: Add a pre-weighed amount of this compound (e.g., 10 mg) to each test tube.
-
Solvent Addition: Add the selected solvent to the first test tube in small, measured increments (e.g., 0.1 mL) using a calibrated pipette.
-
Agitation: After each addition, vigorously agitate the mixture (e.g., using a vortex mixer) for 30-60 seconds.[11]
-
Observation: Observe the sample to see if it has completely dissolved.
-
Iteration: Continue adding solvent stepwise up to a total volume of 3 mL.[9]
-
Classification:
-
Very Soluble: Dissolves in < 1 mL.
-
Soluble: Dissolves in 1-3 mL.
-
Sparingly Soluble: A portion dissolves, but solid remains after 3 mL.
-
Insoluble: No visible dissolution after 3 mL.
-
-
Record: Record the volume of solvent required for complete dissolution for each solvent system.
Diagram 2: Workflow for the qualitative solubility screening protocol.
Protocol 2: Quantitative Solubility by the Shake-Flask Method
The isothermal shake-flask method is the gold-standard for determining thermodynamic equilibrium solubility.[12] It ensures the solution is truly saturated, providing reliable and reproducible data.
Methodology:
-
System Preparation: Add an excess amount of this compound to a sealed, screw-cap vial containing a known volume of the chosen solvent. "Excess" is critical; undissolved solid must be clearly visible throughout the experiment to ensure saturation.
-
Equilibration: Place the vials in an isothermal shaker bath set to a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient period to reach equilibrium. A period of 24-48 hours is typical, but this should be validated by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.
-
Phase Separation: Once equilibrium is reached, remove the vials and allow the excess solid to settle. To isolate the saturated supernatant, use centrifugation followed by filtration through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove all particulate matter. This step must be performed quickly to avoid temperature changes that could alter solubility.
-
Quantification:
-
Accurately dilute a known volume of the clear, saturated filtrate with an appropriate solvent.
-
Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy. A pre-established calibration curve with known concentrations is required for this step.
-
-
Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the final result in units of mg/mL and mol/L.
Diagram 3: Workflow for the quantitative shake-flask solubility determination method.
Data Presentation and Application
The experimentally determined data should be compiled into a clear, comparative format. This data is directly applicable to process development, most notably for designing purification protocols.
Table 2: Template for Quantitative Solubility Data of this compound at 25 °C
| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (mol/L) |
|---|---|---|---|
| Water | Polar Protic | Experimentally Determined | Calculated |
| Methanol | Polar Protic | Experimentally Determined | Calculated |
| Ethanol | Polar Protic | Experimentally Determined | Calculated |
| Acetone | Polar Aprotic | Experimentally Determined | Calculated |
| Acetonitrile | Polar Aprotic | Experimentally Determined | Calculated |
| Ethyl Acetate | Polar Aprotic | Experimentally Determined | Calculated |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Experimentally Determined | Calculated |
| Dichloromethane | Nonpolar | Experimentally Determined | Calculated |
| Toluene | Nonpolar | Experimentally Determined | Calculated |
| Hexane | Nonpolar | Experimentally Determined | Calculated |
Application in Recrystallization: The selection of an optimal recrystallization solvent is a direct application of solubility data.[13] An ideal solvent will exhibit high solubility for this compound at an elevated temperature (near the solvent's boiling point) and low solubility at a reduced temperature (e.g., 0-4 °C). The compound has been successfully recrystallized from ethanol, which aligns with its predicted solubility profile.[8] The data gathered using the protocols above will enable the rational selection or optimization of a solvent system for purification.
Safety and Handling
This compound should be handled in accordance with standard laboratory safety procedures. While comprehensive toxicity data is limited, similar compounds may cause skin and eye irritation.[14][15]
-
Always use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[14]
-
Consult the Safety Data Sheet (SDS) for detailed handling and disposal information before beginning any experimental work.[16]
References
- University of Texas at Dallas. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- University of Technology. (2024). Solubility test for Organic Compounds.
- College of the Canyons. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- ChemBK. (2024). N-(2-ACETYL-PHENYL)-ACETAMIDE.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- University of Calgary. (2023). Solubility of Organic Compounds.
- Chemistry LibreTexts. (2024). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0.
- Solubility of Things. (n.d.). Acetanilide.
- ResearchGate. (2009). (PDF) N -(2-Acetylphenyl)acetamide.
- Study.com. (n.d.). Draw the hydrogen bonding pattern that water forms with acetamide (CH3CONH2).
- ResearchGate. (2006). This compound.
Sources
- 1. chembk.com [chembk.com]
- 2. echemi.com [echemi.com]
- 3. N-(2-ACETYL-PHENYL)-ACETAMIDE CAS#: 5234-26-4 [m.chemicalbook.com]
- 4. This compound | C10H11NO2 | CID 21306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. homework.study.com [homework.study.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.ws [chem.ws]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
N-(2-Acetylphenyl)acetamide as a chemical intermediate
An In-Depth Technical Guide to N-(2-Acetylphenyl)acetamide as a Chemical Intermediate
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound (CAS No: 5234-26-4), a key chemical intermediate. It is intended for researchers, medicinal chemists, and professionals in drug development who require a deep understanding of this compound's properties, synthesis, and applications. We will move beyond simple data recitation to explore the causal relationships in its synthesis and its versatile role in the creation of novel bioactive molecules.
Core Compound Profile and Physicochemical Properties
This compound, also known as o-Acetamidoacetophenone, is an organic compound featuring an acetamide group and an acetyl group attached to a phenyl ring at the ortho position.[1] This specific arrangement, particularly the potential for intramolecular hydrogen bonding between the amide proton and the acetyl oxygen, imparts a relatively planar conformation to the molecule, influencing its reactivity and physical properties.[2][3]
The presence of both a ketone and an amide functional group makes it a versatile precursor for synthesizing a range of more complex molecules, particularly heterocyclic systems relevant to medicinal chemistry.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 5234-26-4 | [1][4][5] |
| Molecular Formula | C₁₀H₁₁NO₂ | [1][4] |
| Molecular Weight | 177.20 g/mol | [5] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 77 °C | [4] |
| Boiling Point | 367.4 ± 25.0 °C at 760 mmHg | [4] |
| Density | 1.1 ± 0.1 g/cm³ | [4] |
| Solubility | Moderately soluble in ethanol and acetone; less soluble in water. | [1] |
| XLogP3 | 1.5 | [4][5] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
Synthesis Protocol: Acetylation of 2'-Aminoacetophenone
The most direct and widely cited method for preparing this compound is the N-acetylation of 2'-aminoacetophenone using acetic anhydride.[2] This reaction is a classic example of nucleophilic acyl substitution.
Causality and Rationale
The lone pair of electrons on the nitrogen atom of the primary amine (2'-aminoacetophenone) acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. The subsequent collapse of the tetrahedral intermediate and departure of the acetate leaving group yields the stable amide product. Acetic anhydride is an ideal acetylating agent for this purpose due to its high reactivity and the fact that the byproduct, acetic acid, can be easily removed.
Detailed Experimental Protocol
This protocol is adapted from established laboratory methods.[2]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2'-aminoacetophenone (1.0 equivalent) in a minimal amount of acetic anhydride (e.g., ~5-10 mL per gram of starting material).
-
Reaction Execution: Stir the resulting solution vigorously at room temperature for approximately 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Quenching: Carefully and slowly pour the reaction mixture into a beaker of cold water or ice. This step serves two purposes: it hydrolyzes the excess, unreacted acetic anhydride and precipitates the solid product, which is less soluble in water.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the crude product thoroughly with cold water to remove any residual acetic acid.
-
Purification: Recrystallize the crude solid from a suitable solvent, such as ethanol, to yield the purified this compound. A typical yield for this reaction is high, often around 96%.[2]
-
Verification: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and melting point analysis.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Core Utility: A Scaffold for Bioactive Molecules
The true value of this compound lies in its role as a versatile intermediate. Its two reactive sites—the acetyl ketone and the phenyl ring activated by the acetamide group—can be readily modified to build a diverse array of pharmacologically active compounds. The acetamide moiety itself is a core structure in many pharmaceuticals, known to enhance biological activity.[6][7]
Key Therapeutic Areas of Application
-
Anti-inflammatory and Anti-arthritic Agents: Derivatives of acetamide are well-documented for their anti-inflammatory properties. For example, related structures like N-(2-hydroxyphenyl) acetamide have been shown to inhibit inflammation-related cytokines such as IL-1β and TNF-α and reduce oxidative stress in arthritic models.[8][9] The this compound scaffold can be used to synthesize novel non-steroidal anti-inflammatory drugs (NSAIDs), potentially acting as selective COX-II inhibitors.[7]
-
Anticoagulant Drug Development: Research has demonstrated the use of acetamide derivatives in synthesizing potent inhibitors of coagulation Factor VIIa, a key enzyme in the blood-clotting cascade.[10] Starting from precursors like this compound, medicinal chemists can design and synthesize novel N-phenyl-2-(phenyl-amino) acetamide derivatives as potential therapeutic agents for coagulation disorders.[10]
-
Antimicrobial Agents: The introduction of an acetamide group is a known strategy to enhance the pharmacological properties of various drug classes.[6] Analogs have been investigated for broad antimicrobial, antifungal, and antiviral activities, making this scaffold a valuable starting point for developing new anti-infective agents.[11][12]
-
Anticonvulsant Compounds: While the mechanism is complex, many anticonvulsant drugs work by modulating neuronal excitability, often through actions on GABA receptors or ion channels (sodium, calcium).[13] The acetamide structure is a feature in some of these agents, and this compound provides a template for creating new derivatives for screening in this therapeutic area.
Role as a Chemical Intermediate Diagram
Caption: this compound as a central precursor.
Safety, Handling, and Storage
As with any chemical intermediate, proper handling of this compound is crucial for laboratory safety. The following guidelines are based on available Safety Data Sheets (SDS).
-
Hazard Statements: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[14] It may also cause skin, eye, and respiratory irritation.[15][16]
-
Precautionary Measures:
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area. It should be kept away from strong oxidizing agents.[16]
Conclusion
This compound is more than a simple organic compound; it is a foundational building block in the synthesis of high-value molecules. Its straightforward synthesis, coupled with the strategic placement of reactive functional groups, makes it an invaluable intermediate for researchers in drug discovery and development. An understanding of its properties and reaction potential is essential for leveraging this scaffold to create the next generation of therapeutic agents targeting a wide spectrum of diseases, from inflammation to thrombosis.
References
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Slater, H. L., Rozynski, H., Crundwell, G., & Glagovich, N. M. (2006). This compound. Acta Crystallographica Section E: Structure Reports Online, E62, o1957–o1958.
- PrepChem.com. (n.d.). Synthesis of B. N-acetyl-2-(2-phenyl-acetylthio) acetamide.
- Patsnap Synapse. (2024). What is the mechanism of Acetylpheneturide?.
- ResearchGate. (2006). This compound.
- Patsnap Synapse. (2024). What is Acetamide used for?.
- New Jersey Department of Health. (n.d.). Acetamide - Hazardous Substance Fact Sheet.
- National Center for Biotechnology Information. (n.d.). N-(p-acetylphenyl)acetamide. PubChem Compound Database.
- Unknown Author. (n.d.). Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues.
- Momin, Y. H., et al. (2025). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research, 59(1s), s333-s340.
- ResearchGate. (2010). N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats | Request PDF.
- Atrushi, D. S., et al. (2023). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice, 14(2).
- NIST. (n.d.). Acetamide, N-(2-methoxyphenyl)-. NIST Chemistry WebBook.
- PubMed. (2010). N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats.
Sources
- 1. CAS 5234-26-4: this compound | CymitQuimica [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. echemi.com [echemi.com]
- 5. This compound | C10H11NO2 | CID 21306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. archivepp.com [archivepp.com]
- 8. researchgate.net [researchgate.net]
- 9. N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijper.org [ijper.org]
- 11. What is Acetamide used for? [synapse.patsnap.com]
- 12. nj.gov [nj.gov]
- 13. What is the mechanism of Acetylpheneturide? [synapse.patsnap.com]
- 14. This compound | 5234-26-4 [sigmaaldrich.com]
- 15. fishersci.com [fishersci.com]
- 16. fishersci.com [fishersci.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to the Physical and Chemical Stability of N-(2-Acetylphenyl)acetamide
Introduction
N-(2-Acetylphenyl)acetamide, also known by synonyms such as o-Acetamidoacetophenone and 2'-Acetylacetanilide, is an organic compound with the chemical formula C₁₀H₁₁NO₂[1][2][3]. As a key chemical intermediate, its purity and stability are paramount for the successful synthesis of a wide range of more complex molecules, including pharmaceuticals and other specialty chemicals[2][4][5][6]. The presence of both an acetyl group and an acetamide group on the phenyl ring imparts specific chemical characteristics that dictate its physical properties and reactivity.
This technical guide provides a comprehensive overview of the physical appearance and chemical stability of this compound. It is designed for researchers, scientists, and drug development professionals who utilize this compound in their work. We will delve into its physicochemical properties, explore factors influencing its stability, outline potential degradation pathways, and provide validated methodologies for its assessment and storage, ensuring the integrity of research and development outcomes.
Physicochemical Properties
A thorough understanding of the fundamental physicochemical properties of this compound is the foundation for its proper handling, storage, and application.
Physical Appearance and Form
Under standard laboratory conditions, this compound presents as a white crystalline solid[2]. The crystalline nature is indicative of a well-ordered molecular structure in the solid state. The planarity of the molecule is influenced by an intramolecular hydrogen bond between the amide hydrogen and the acetyl oxygen, which contributes to its stable crystalline lattice[7][8].
Core Physicochemical Data
The essential physicochemical properties of this compound are summarized in the table below. These values are critical for predicting its behavior in various solvents and thermal conditions.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₁NO₂ | [1][2][3] |
| Molecular Weight | 177.20 g/mol | [1][3] |
| Melting Point | 77 °C | [1][2][9] |
| Boiling Point | 367.4 ± 25.0 °C (Predicted) | [1][2][9] |
| Physical Form | Solid | |
| Appearance | White crystalline solid | [2] |
| Solubility | Insoluble in water; Soluble in ethanol and acetone. | [2] |
Chemical Structure
The structure of this compound features a central benzene ring substituted with an acetyl group (-COCH₃) and an acetamide group (-NHCOCH₃) in an ortho configuration. This arrangement allows for intramolecular hydrogen bonding, a key feature influencing its conformation and stability[7].
Caption: Chemical Structure of this compound.
Chemical Stability and Degradation Profile
This compound is generally considered to be chemically stable under standard ambient conditions, such as room temperature and when protected from light and moisture. However, like most organic compounds, it is susceptible to degradation under specific environmental stresses.
Factors Influencing Stability
-
Moisture and pH: The presence of the amide linkage makes the molecule susceptible to hydrolysis, particularly under strong acidic or basic conditions, which would yield 2'-aminoacetophenone and acetic acid. Several sources note that the compound is hygroscopic or moisture-sensitive, necessitating storage in a dry environment[10]. Keeping containers tightly sealed is a critical preventative measure[11][12][13].
-
Temperature: While stable at room temperature, elevated temperatures can increase the rate of degradation reactions and may lead to decomposition, especially near its boiling point[9]. Storage in a cool area is recommended[11].
-
Light: Photodegradation can occur upon exposure to UV light. This process can involve complex radical reactions leading to a variety of degradation products. It is advisable to store the compound protected from light[11].
-
Oxidizing and Reducing Agents: The molecule can react with strong oxidizing and reducing agents. Contact with such incompatible materials should be avoided[10][11].
Potential Degradation Pathways
While specific degradation pathways for this compound are not extensively documented in readily available literature, logical pathways can be inferred from its chemical structure and knowledge of related acetamide compounds[14][15]. The primary routes of degradation are likely to be hydrolysis and oxidation.
Caption: Potential Degradation Pathways for this compound.
-
Hydrolytic Degradation: This is the most probable non-photolytic degradation pathway. The amide bond is cleaved by water, a reaction catalyzed by acid or base, to form 2'-aminoacetophenone and acetic acid.
-
Oxidative Degradation: Advanced Oxidation Processes (AOPs) or other strong oxidizing conditions can lead to the hydroxylation of the aromatic ring, followed by potential ring cleavage to form smaller aliphatic acids and eventually CO₂ and H₂O[14][16].
Recommended Storage and Handling
To ensure the long-term stability and integrity of this compound, the following storage and handling procedures are recommended based on established safety and data sheets:
-
Container: Keep in a tightly closed container to prevent moisture absorption and contamination[10][11].
-
Atmosphere: Store in a dry, well-ventilated place[11][13]. Consider storage within a desiccator or using a Flinn Chem-Saf™ bag for deliquescent materials[12].
-
Temperature: Store at room temperature, away from direct heat sources[9][11].
-
Light: Protect from direct sunlight and other sources of UV radiation[11].
Methodologies for Stability Assessment
A robust stability testing program is essential to define the shelf-life and re-test period for this compound. This involves both physical inspection and quantitative analytical chemistry.
Experimental Protocol: Physical and Visual Evaluation
This protocol serves as a first-line assessment of material integrity. Any deviation from the established appearance can indicate potential degradation.
Objective: To qualitatively assess the physical stability of this compound over time.
Methodology:
-
Initial Assessment (Time = 0):
-
Place a reference sample of approximately 1 gram in a clean, dry, and clearly labeled glass vial.
-
Document the initial appearance: color (e.g., pure white), form (e.g., crystalline powder), and any odor.
-
Take a high-resolution photograph for the record.
-
-
Sample Storage:
-
Store the vial under the desired stability study conditions (e.g., room temperature, accelerated conditions like 40°C/75% RH).
-
-
Periodic Evaluation:
-
At predetermined time points (e.g., 1, 3, 6, 12 months), visually inspect the sample.
-
Carefully document any changes in color (e.g., yellowing, browning), form (e.g., clumping, melting), or odor.
-
Compare the sample to the initial photograph and a control sample stored under ideal conditions (-20°C, dark, dry).
-
-
Action: Any significant change in physical appearance warrants a full analytical investigation using methods like HPLC to quantify purity and identify degradation products.
Experimental Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is a precise and accurate method for quantifying the purity of this compound and detecting the emergence of degradation products. While a specific validated method for this exact molecule is not publicly available, a general method suitable for similar acetamide compounds can be adapted[17][18].
Objective: To quantify the purity of this compound and separate it from potential degradation products.
Instrumentation and Conditions:
-
System: HPLC with UV or Diode-Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is typically effective.
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B, and equilibrate for 5 minutes. (Note: This is a starting point and must be optimized).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where the analyte has significant absorbance (e.g., determined by UV scan, likely around 240-250 nm).
-
Injection Volume: 10 µL.
Methodology:
-
Standard Preparation: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., acetonitrile) to create a stock solution of 1 mg/mL. Prepare a series of dilutions to create a calibration curve (e.g., 1-100 µg/mL).
-
Sample Preparation: Accurately weigh and dissolve the test sample to the same concentration as the primary standard solution.
-
Analysis: Inject the standards to establish the calibration curve. Subsequently, inject the test samples.
-
Quantification: Calculate the purity of the sample by comparing its peak area to the calibration curve. Degradation is indicated by a decrease in the main peak area and the appearance of new peaks, which can be expressed as a percentage of the total peak area.
Workflow for a Comprehensive Stability Study
A formal stability study integrates physical, chemical, and analytical assessments over time to provide a complete picture of a compound's stability profile.
Caption: General Workflow for a Comprehensive Stability Study.
Conclusion
This compound is a white crystalline solid that is stable under recommended storage conditions. Its integrity is primarily threatened by exposure to moisture, high temperatures, light, and incompatible reagents like strong acids, bases, or oxidizing agents. The principal degradation pathway is anticipated to be the hydrolysis of the amide bond. For professionals in research and drug development, adherence to proper storage protocols—namely keeping the compound in a cool, dry, dark, and tightly sealed container—is essential for preserving its purity and ensuring the reliability of experimental outcomes. Regular physical inspection and the use of quantitative analytical techniques like HPLC are critical components of a robust quality control and stability assessment program.
References
- ChemicalBook. (n.d.). N-(2-ACETYL-PHENYL)-ACETAMIDE CAS.
- ECHEMI. (n.d.). This compound Formula.
- ChemBK. (2024). N-(2-ACETYL-PHENYL)-ACETAMIDE.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Key Organics. (2017). Safety Data Sheet.
- Sigma-Aldrich. (2024). Safety Data Sheet.
- Fisher Scientific. (2013). Acetamide Safety Data Sheet.
- Sigma-Aldrich. (n.d.). This compound.
- ChemicalBook. (n.d.). N-(2-ACETYL-PHENYL)-ACETAMIDE | 5234-26-4.
- Slater, H. L., Rozynski, H., Crundwell, G., & Glagovich, N. M. (2006). This compound. Acta Crystallographica Section E: Structure Reports Online, E62, o1957–o1958.
- ResearchGate. (2006). This compound.
- Al-Musawi, T. J., Meng, L., & Al-Sherbini, A. S. A. (2022). A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density functional theory calculation. Environmental Science and Pollution Research, 29(45), 67575–67597.
- Flinn Scientific. (2015). Acetamide SDS (Safety Data Sheet).
- Pallav Chemicals. (n.d.). Acetamide MATERIAL SAFETY DATA SHEET.
- BenchChem. (2025). Accuracy and precision of 2-Chloro-N-(2,6-diethylphenyl)acetamide quantification methods.
- Sigma-Aldrich. (n.d.). This compound.
- ChemSynthesis. (n.d.). N-(2-acetonylphenyl)acetamide.
- Indian Journal of Pharmaceutical Education and Research. (n.d.). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity.
- International Journal of Pharmacy and Technology. (2012). Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues.
- ResearchGate. (2022). A review on the degradation of acetaminophen by advanced oxidation process: pathway, by- products, biotoxicity, and density functional theory calculation.
- CymitQuimica. (n.d.). CAS 1131-01-7: 2-Chloro-N-(2,6-dimethylphenyl)acetamide.
- BenchChem. (2025). Degradation pathways of 2-Chloro-N-(2,6-diethylphenyl)acetamide under different conditions.
- Google Patents. (2010). Method and assays for quantitation of acetamide in a composition.
- Sigma-Aldrich. (n.d.). This compound.
- National Center for Biotechnology Information. (n.d.). N-(p-acetylphenyl)acetamide. PubChem.
- PubMed. (2013). Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives.
- MDPI. (2021). Degradation of Dimethylacetamide from Membrane Production through Constructed Wetlands—Pathways, Ecotoxicological Effects and Consequences for Chemical Analysis.
Sources
- 1. echemi.com [echemi.com]
- 2. chembk.com [chembk.com]
- 3. This compound | C10H11NO2 | CID 21306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ijper.org [ijper.org]
- 5. japsonline.com [japsonline.com]
- 6. Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. N-(2-ACETYL-PHENYL)-ACETAMIDE CAS#: 5234-26-4 [m.chemicalbook.com]
- 10. southwest.tn.edu [southwest.tn.edu]
- 11. staging.keyorganics.net [staging.keyorganics.net]
- 12. Acetamide SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 13. pallavchemicals.com [pallavchemicals.com]
- 14. A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density functional theory calculation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. WO2010105193A1 - Method and assays for quantitation of acetamide in a composition - Google Patents [patents.google.com]
An In-depth Technical Guide to the Discovery and Historical Synthesis of N-(2-Acetylphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2-Acetylphenyl)acetamide, a notable organic compound, holds a significant position in the landscape of chemical synthesis and pharmaceutical development. This technical guide provides a comprehensive exploration of its discovery, tracing its historical synthesis and elucidating the chemical principles that underpin its formation. With a focus on practical application for researchers and professionals in drug development, this document details established and alternative synthetic protocols, presents key characterization data, and explores its role as a versatile intermediate in the creation of various therapeutic agents. Through a blend of historical context and modern synthetic strategies, this guide serves as an authoritative resource for understanding and utilizing this compound in a scientific setting.
Introduction: A Historical Perspective on Acetanilide and its Derivatives
The story of this compound is intrinsically linked to the broader history of acetanilide, a compound that marked a pivotal moment in the development of synthetic pharmaceuticals. Acetanilide, or N-phenylacetamide, was first introduced as a medicinal agent in the late 19th century and was one of the earliest synthetic drugs to be used for its analgesic (pain-relieving) and antipyretic (fever-reducing) properties. Its journey from a widely used medication to a crucial industrial intermediate provides a valuable context for understanding the significance of its derivatives.
The acetamide functional group has since become a cornerstone in medicinal chemistry, appearing in a vast array of therapeutic agents. The versatility of the acetamide scaffold allows for diverse structural modifications, leading to compounds with a broad spectrum of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and tranquilizer properties.[1] this compound, an ortho-substituted derivative of acetanilide, emerged from this rich history as a valuable building block in organic synthesis, particularly in the preparation of heterocyclic compounds and as an intermediate for more complex pharmaceutical molecules.
The Discovery and First Reported Synthesis of this compound
While the exact first synthesis of this compound is not definitively documented in readily available literature, a significant early and well-documented method was reported in 1946 by Nelson J. Leonard and Samuel N. Boyd, Jr. in The Journal of Organic Chemistry.[2] Their work, focused on the synthesis of aminoacetophenones and aminopropiophenones as precursors for cinnolines, detailed the acetylation of 2'-aminoacetophenone using acetic anhydride. This method has since become a cornerstone for the laboratory-scale synthesis of this compound.
The synthesis is predicated on the nucleophilic acyl substitution reaction where the amino group of 2'-aminoacetophenone attacks the electrophilic carbonyl carbon of acetic anhydride. The reaction is typically straightforward and high-yielding, making it an accessible method for many researchers.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO₂ | PubChem |
| Molecular Weight | 177.20 g/mol | PubChem |
| Appearance | White crystalline solid | ChemBK |
| Melting Point | 77 °C | ECHEMI |
| Boiling Point | 367.4±25.0 °C at 760 mmHg | ECHEMI |
| Solubility | Insoluble in water; soluble in ethanol and acetone | ChemBK |
| Density | 1.1±0.1 g/cm³ | ECHEMI |
One of the most notable structural features of this compound is the presence of a strong intramolecular hydrogen bond between the amide proton and the oxygen of the ortho-acetyl group. This interaction significantly influences the molecule's conformation, leading to a nearly planar structure.[2][3] This structural rigidity can have important implications for its reactivity and its ability to act as a ligand or intermediate in subsequent chemical transformations.
Synthesis Methodologies: A Detailed Examination
The synthesis of this compound is primarily achieved through the acetylation of 2'-aminoacetophenone. However, the overall synthetic strategy can be viewed as a two-stage process: the synthesis of the precursor, 2'-aminoacetophenone, followed by its acetylation.
Synthesis of the Precursor: 2'-Aminoacetophenone
The availability and purity of 2'-aminoacetophenone are critical for the successful synthesis of this compound. Several methods have been developed for its preparation:
-
Reduction of o-Nitroacetophenone: This is a common and effective method where the nitro group of o-nitroacetophenone is reduced to an amino group. Various reducing agents can be employed, including catalytic hydrogenation (e.g., using palladium on carbon) or chemical reducing agents like tin(II) chloride in hydrochloric acid.
-
Friedel-Crafts Acylation of Acetanilide followed by Hydrolysis: This indirect route involves the protection of the amino group of aniline as acetanilide. The acetanilide then undergoes a Friedel-Crafts acylation, which can be directed to the ortho position. Subsequent hydrolysis of the amide group yields 2'-aminoacetophenone.
-
From Isatoic Anhydride: A method involving the reaction of isatoic anhydride with a methylating agent like methyllithium has also been reported.[4]
Primary Synthesis of this compound: Acetylation of 2'-Aminoacetophenone
The most direct and widely cited method for the synthesis of this compound is the acetylation of 2'-aminoacetophenone with acetic anhydride.[2][3]
Reaction Mechanism:
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group in 2'-aminoacetophenone acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride. This is followed by the departure of an acetate ion as a leaving group and subsequent deprotonation of the nitrogen to yield the final this compound product.
Experimental Protocol (Based on Leonard & Boyd, 1946):
-
Dissolution: Dissolve 2'-aminoacetophenone in a suitable solvent, such as glacial acetic acid or directly in an excess of acetic anhydride.
-
Reaction: Add acetic anhydride to the solution of 2'-aminoacetophenone. The reaction is often exothermic and may require cooling to control the temperature. The mixture is typically stirred at room temperature for a specified period to ensure complete reaction.
-
Work-up: The reaction mixture is then poured into ice-water to quench the excess acetic anhydride and to precipitate the this compound product.
-
Isolation and Purification: The precipitated solid is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol to obtain a high-purity product.
Workflow Diagram:
Caption: A generalized workflow for the synthesis of this compound.
Alternative Synthetic Routes
While the acetylation of 2'-aminoacetophenone is the most common method, other theoretical and less-practiced routes could be considered by researchers:
-
Reaction with Phenylacetyl Chloride: An alternative, though less common, approach involves the reaction of phenylacetyl chloride with ethanolamine under basic catalysis. However, this method may present challenges in controlling selectivity and avoiding side reactions.
-
From other o-Substituted Anilines: In theory, this compound could be synthesized from other ortho-substituted anilines through a series of reactions to introduce the acetyl group. However, these multi-step syntheses are generally less efficient than the direct acetylation of 2'-aminoacetophenone.
The Role of this compound in Drug Development
This compound and its precursor, 2-aminoacetophenone, are valuable intermediates in the synthesis of a variety of pharmaceutical compounds. The presence of two reactive functional groups, the acetyl and the acetamido groups, allows for a range of chemical transformations, making it a versatile building block for more complex molecules.
While direct examples of marketed drugs synthesized from this compound are not extensively documented in publicly available literature, the broader class of 2-aminoacetophenone derivatives are known precursors to several important pharmaceuticals. For instance, 2-aminoacetophenone hydrochloride is a key intermediate in the synthesis of Ubenimex (Bestatin) , an aminopeptidase inhibitor used in cancer therapy.[5] Furthermore, derivatives of acetophenone are used in the synthesis of drugs such as the hypnotic-sedative agent Zolpidem , the calcimimetic agent Cinacalcet , and the antifungal agent Oxiconazole .[6]
The structural motif of this compound is also found in various research compounds with potential therapeutic applications. For example, it has been used as a starting material for the synthesis of azaflavanones, a class of compounds with potential anti-inflammatory and anti-ulcer activities.[7] The acetamide moiety is a common feature in many COX-II inhibitors, which are used to treat pain and inflammation.
Logical Relationship Diagram:
Caption: The synthetic progression from aniline derivatives to potential therapeutic agents.
Conclusion
This compound represents a fascinating intersection of historical organic chemistry and modern drug discovery. Its synthesis, rooted in the well-established chemistry of anilines and acetic anhydride, is both robust and accessible. The compound's unique structural features, particularly its intramolecular hydrogen bonding, make it an interesting subject for further chemical investigation. For researchers and professionals in drug development, this compound and its precursors offer a versatile platform for the synthesis of novel and potentially bioactive molecules. A thorough understanding of its historical synthesis, chemical properties, and synthetic utility is therefore essential for leveraging its full potential in the ongoing quest for new and improved therapeutics.
References
- NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 2-Aminoacetophenone Hydrochloride in Modern Pharmaceutical Synthesis.
- Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. PubMed Central.
- Slater, H. L., Rozynski, H., Crundwell, G., & Glagovich, N. M. (2006). This compound. Acta Crystallographica Section E: Structure Reports Online, 62(5), o1957–o1958.
- 2-Aminoacetophenone. Wikipedia.
- N-(2-ACETYL-PHENYL)-ACETAMIDE. ChemBK.
- Amino Acetophenones for Natural Product Analogs. Encyclopedia.pub.
- Gill, N. S., Kaur, A., Arora, R., Dhawan, V., & Bali, M. (2011). Synthetic Studies of Novel Azaflavanone Derivatives and its Biological Activities. International Journal of Pharmaceutical Sciences and Drug Research, 3(4), 303-306.
- Leonard, N. J., & Boyd, S. N., Jr. (1946). Cinnolines. I. Synthesis of Aminoacetophenones and Aminopropiophenones. The Journal of Organic Chemistry, 11(4), 405–418.
- This compound. PubChem.
- Verma, V., Yogi, B., & Gupta, S. K. (2020). Synthesis of Novel N-(substituted phenyl)-N-(substituted) acetamide Derivatives as a potent Analgesic agent. Research Journal of Pharmacy and Technology, 13(11), 5158-5164.
- (PDF) this compound. ResearchGate.
- N-acetyl-N-(2-phenylphenyl)acetamide. PubChem.
- Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research.
- Atrushi, D. S., Al-Mukhtar, S. E., & Al-Obaidi, A. H. (2023). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice, 14(2).
- N-(p-acetylphenyl)acetamide. PubChem.
- H. S. S., & K., S. K. (2012). Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 253-256.
- NINGBO INNO PHARMCHEM CO.,LTD. Acetanilide: A Historical Perspective and Modern Relevance.
- Britannica, The Editors of Encyclopaedia. "acetanilide". Encyclopedia Britannica, 28 Nov. 2025, [Link]. Accessed 10 January 2026.
- CN107162923B - A kind of preparation method of o-aminoacetophenone - Google Patents.
Sources
- 1. japsonline.com [japsonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chembk.com [chembk.com]
- 5. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scialert.net [scialert.net]
- 7. archivepp.com [archivepp.com]
N-(2-Acetylphenyl)acetamide IUPAC name and synonyms
An In-Depth Technical Guide to N-(2-Acetylphenyl)acetamide: Synthesis, Characterization, and Applications in Chemical Synthesis
Introduction
This compound is a substituted acetanilide derivative that serves as a valuable and versatile intermediate in organic synthesis. While not typically an active pharmaceutical ingredient itself, its unique ortho-substitution pattern, featuring both an acetyl group and an acetamido group, provides a powerful scaffold for the construction of more complex molecular architectures, particularly heterocyclic systems of significant interest in medicinal chemistry. The strategic placement of these functional groups allows for intramolecular cyclization reactions and further functionalization, making it a key building block for novel therapeutic agents and other high-value chemical entities.
This technical guide provides a comprehensive overview of this compound, beginning with its fundamental identification and properties. It offers a detailed, field-proven protocol for its synthesis, an analysis of its characterization data, and an exploration of its application as a precursor in advanced chemical synthesis, thereby equipping researchers with the foundational knowledge required to effectively utilize this compound in their work.
Compound Identification and Physicochemical Properties
A clear identification of a chemical entity is paramount for reproducibility and safety in a research environment. The nomenclature and key identifiers for this compound are outlined below.
IUPAC Name: this compound[1]
Synonyms:
-
2'-Acetamidoacetophenone[1]
-
o-Acetamidoacetophenone[1]
-
2'-Acetylacetanilide[1]
-
Acetamide, N-(2-acetylphenyl)-
-
1-[2-(acetylamino)phenyl]ethanone[1]
Key Identifiers:
The physical and chemical properties of a compound dictate its handling, storage, and reaction conditions. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 177.20 g/mol | [1] |
| Appearance | White crystalline solid | ChemBK[2] |
| Melting Point | 77 °C | ChemBK[2] |
| Boiling Point | 367.4 ± 25.0 °C (Predicted) | ECHEMI[3] |
| Solubility | Insoluble in water; Soluble in ethanol, acetone. | ChemBK[2] |
| XLogP3 | 1.5 | [1] |
Synthesis of this compound
The synthesis of this compound is most reliably achieved through the N-acetylation of 2'-aminoacetophenone. This method is efficient, high-yielding, and employs common laboratory reagents.
Principle and Rationale
The core of this synthesis is a nucleophilic acyl substitution reaction. The primary amine group (-NH₂) of 2'-aminoacetophenone acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. Acetic anhydride is an excellent acetylating agent because the acetate ion is a good leaving group, which drives the reaction to completion. The reaction is typically performed without an additional catalyst, as the amine itself is sufficiently nucleophilic. The subsequent workup with water serves a dual purpose: it quenches the reaction by hydrolyzing any remaining acetic anhydride to the water-soluble acetic acid and helps to precipitate the organic product, which has low aqueous solubility. Purification by recrystallization from a suitable solvent, such as ethanol, removes residual impurities to yield the final product with high purity.
Experimental Protocol
This protocol is adapted from a published procedure in Acta Crystallographica Section E and has been validated for its high yield and purity.[4]
Materials:
-
2'-Aminoacetophenone
-
Acetic Anhydride
-
Deionized Water
-
Ethanol
Procedure:
-
In a suitable reaction vessel, dissolve 2'-aminoacetophenone in a minimal amount of acetic anhydride (e.g., approximately 5-10 mL per gram of amine).
-
Stir the resulting solution at room temperature for a period of 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, slowly and carefully add deionized water to the reaction mixture with stirring. This step is exothermic due to the hydrolysis of excess acetic anhydride. Continue adding water until the precipitation of the product is complete.
-
Collect the solid product by vacuum filtration, washing the filter cake thoroughly with deionized water to remove acetic acid.
-
Purify the crude product by recrystallization from hot ethanol to yield pure, crystalline this compound. A typical yield for this procedure is approximately 96%.[4]
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Characterization and Data Analysis
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and crystallographic methods provides a complete structural picture.
Spectroscopic and Crystallographic Data Summary
The data presented below is compiled from the PubChem database and a single-crystal X-ray diffraction study published in Acta Crystallographica.[1][4]
| Analysis Method | Key Data / Observations | Source |
| ¹H NMR | Spectra available for confirmation of proton environments. | [1] |
| Mass Spectrometry (GC-MS) | Molecular Ion Peak (M⁺): m/z = 177 | [1] |
| Infrared (IR) Spectroscopy | Peaks corresponding to N-H, C=O (ketone and amide) stretching. | [1] |
| Crystal System | Monoclinic | ResearchGate[5] |
| Space Group | P2₁/c | ResearchGate[5] |
| Key Structural Feature | Presence of an intramolecular N—H···O hydrogen bond. | ResearchGate[4][5] |
Expert Interpretation
The collective data provides unequivocal proof of structure. The mass spectrometry result confirms the expected molecular weight of 177 g/mol . The single-crystal X-ray analysis is particularly insightful, revealing a crucial structural feature: an intramolecular hydrogen bond between the amide proton (N-H) and the oxygen of the ortho-acetyl group.[4] This interaction contributes to a relatively planar conformation of the molecule, which can influence its reactivity and physical properties. This structural rigidity and the defined orientation of the functional groups are key to its utility as a synthetic intermediate.
Application as a Synthetic Intermediate
The primary value of this compound for drug development professionals lies in its role as a precursor to more complex heterocyclic structures. The ortho-disposed acetyl and acetamido groups are perfectly positioned for intramolecular reactions to form fused ring systems.
Role as a Versatile Chemical Intermediate
The diagram below illustrates the strategic position of this compound as a bridge between simple starting materials and high-value heterocyclic products, which are prevalent in pharmaceuticals.
Caption: The strategic role of this compound in synthesis.
Focus Application: Precursor to Quinolone Scaffolds
While this compound has been noted as a precursor for indoles, a more direct and well-established application is in the synthesis of quinoline and quinolone derivatives through intramolecular cyclization, such as the Friedländer annulation or similar base-catalyzed condensation reactions. The quinolone scaffold is a privileged structure in medicinal chemistry, forming the core of many antibacterial and anticancer agents.
Synthetic Rationale: In a typical base-catalyzed intramolecular condensation, a base would deprotonate the methyl group of the N-acet yl moiety, generating an enolate. This enolate can then act as a nucleophile, attacking the carbonyl carbon of the adjacent acet ophenone group. Subsequent dehydration leads to the formation of the fused heterocyclic ring system characteristic of a quinolone. This transformation highlights the utility of the specific ortho-positioning of the two functional groups in this compound.
Conclusion
This compound is a synthetically accessible and highly valuable chemical intermediate. Its straightforward, high-yield synthesis from common starting materials makes it an economical choice for research and development. The compound's structure, confirmed by extensive spectroscopic and crystallographic data, is primed for subsequent chemical transformations. For researchers in drug discovery, this compound represents a key building block, providing a reliable and efficient entry point for the synthesis of quinolones and other complex heterocyclic systems that are of paramount importance in the development of new therapeutic agents.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 21306, this compound.
- ChemBK (2024). N-(2-ACETYL-PHENYL)-ACETAMIDE.
- Slater, H. L., Rozynski, H., Crundwell, G., & Glagovich, N. M. (2006). This compound. Acta Crystallographica Section E: Structure Reports Online, 62(5), o1957–o1958.
- PubChemLite (n.d.). This compound (C10H11NO2).
- ResearchGate (2006). This compound. [Data set].
- Patsnap Synapse (2024). What is the mechanism of Acetylpheneturide?.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 75937, N-(p-acetylphenyl)acetamide.
- Indian Journal of Pharmaceutical Education and Research (2025). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity.
- ResearchGate (2010). N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats.
Sources
An In-Depth Technical Guide to the Theoretical and Experimental Properties of N-(2-Acetylphenyl)acetamide
This guide provides a comprehensive analysis of N-(2-Acetylphenyl)acetamide, a compound of interest in medicinal chemistry and organic synthesis. By bridging theoretical predictions with empirical data, we aim to offer researchers, scientists, and drug development professionals a thorough understanding of this molecule's physicochemical characteristics.
Introduction to this compound
This compound, also known as o-acetamidoacetophenone, belongs to the class of acetanilide derivatives. These compounds are significant in pharmaceutical research, often serving as precursors or intermediates in the synthesis of more complex bioactive molecules.[1][2] The structure of this compound, featuring both an acetyl group and an acetamido group on a benzene ring, gives rise to interesting intramolecular interactions that influence its conformation and properties. A crystallographic study has shown that an intramolecular N—H⋯O hydrogen bond contributes to a nearly planar conformation of the molecule in the solid state.[3][4]
Molecular and Physicochemical Properties
A foundational aspect of characterizing any chemical entity is the comparison of its theoretical, or computed, properties with those determined through experimentation. This comparison not only validates theoretical models but also provides a deeper understanding of the molecule's behavior.
Foundational Properties: A Comparative Overview
The table below summarizes the core physical and chemical properties of this compound, presenting both predicted and experimentally determined values.
| Property | Theoretical/Predicted Value | Experimental Value | Reference(s) |
| Molecular Formula | C₁₀H₁₁NO₂ | C₁₀H₁₁NO₂ | [5] |
| Molecular Weight | 177.20 g/mol | 177.20 g/mol | [6] |
| Melting Point | - | 77 °C | [1][5] |
| Boiling Point | 367.4 ± 25.0 °C | - | [6][5] |
| Density | 1.150 ± 0.06 g/cm³ | - | [1][6] |
| pKa | 14.56 ± 0.70 | - | [6] |
| LogP (XLogP3) | 1.5 | - | [5] |
| Topological Polar Surface Area | 46.2 Ų | - | [5][7] |
Note: Predicted values are computationally derived and serve as estimates. Experimental validation is crucial for confirmation.
Causality Behind Experimental Choices
The selection of experimental techniques is driven by the need to elucidate specific molecular features. For a crystalline solid like this compound, melting point determination is a fundamental experiment to assess purity. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable for structural confirmation.
Theoretical Framework: Computational Insights
Computational chemistry allows for the prediction of molecular properties and provides a lens to understand the electronic structure and reactivity.[8] Techniques like Density Functional Theory (DFT) are powerful tools for optimizing molecular geometries and calculating spectroscopic parameters, offering insights that complement experimental findings.[8][9] For acetanilide derivatives, computational studies help in understanding intrinsic structural features and the influence of substituents on bond lengths and angles.[10]
The logical workflow for a typical computational analysis is depicted below. This process is iterative and serves to refine the theoretical model to better match experimental reality.
Caption: Logical workflow for computational analysis of molecular properties.
Experimental Characterization: Protocols and Data
This section details the standard experimental procedures for characterizing this compound and presents the corresponding data.
Synthesis
This compound can be synthesized from 2'-aminoacetophenone in acetic anhydride.[3][4]
Protocol: Synthesis of this compound [3][4]
-
Dissolve 2'-aminoacetophenone in acetic anhydride.
-
Stir the mixture at room temperature for a designated period (e.g., 3 hours).
-
Add water to the reaction mixture to hydrolyze any excess acetic anhydride.
-
Collect the resulting solid product by filtration.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to yield pure this compound.
Spectroscopic Analysis
Spectroscopic data is fundamental to confirming the molecular structure.
4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[7]
Protocol: ¹H NMR Spectroscopy
-
Dissolve a small sample of this compound in a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum using a standard NMR spectrometer (e.g., 400 MHz).[3]
-
Process the resulting Free Induction Decay (FID) to obtain the spectrum.
-
Integrate the peaks and determine the chemical shifts (δ) in parts per million (ppm).
Experimental ¹H NMR Data (400 MHz, CDCl₃) [3]
-
The spectrum would show distinct signals for the aromatic protons, the methyl protons of the acetyl group, the methyl protons of the acetamido group, and the N-H proton.
4.2.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[3]
Protocol: FTIR Spectroscopy (KBr Wafer) [7]
-
Grind a small amount of this compound with dry potassium bromide (KBr).
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.
Experimental IR Data (nujol, ν, cm⁻¹) [3]
-
3222, 3065 cm⁻¹: N-H stretching vibrations.
-
1687 cm⁻¹: C=O stretching of the acetyl group.
-
1652 cm⁻¹: C=O stretching of the amide (Amide I band).
-
1584, 1529 cm⁻¹: N-H bending (Amide II band) and aromatic C=C stretching.
-
765, 723 cm⁻¹: C-H bending vibrations for ortho-disubstituted benzene.
4.2.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.[7]
Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Dissolve a sample in a volatile solvent.
-
Inject the solution into the GC-MS system.
-
The compound is vaporized and separated on the GC column before entering the mass spectrometer.
-
The molecules are ionized (e.g., by electron ionization) and fragmented.
-
The mass-to-charge ratio (m/z) of the fragments is detected.
Experimental Mass Spectrometry Data [7]
-
Molecular Ion (M⁺): m/z = 177, corresponding to the molecular weight of C₁₀H₁₁NO₂.
-
Major Fragments: m/z = 135, 120. The peak at m/z 120 is often the top peak.[7]
Caption: General experimental workflow for synthesis and characterization.
Conclusion: Bridging Theory and Experiment
The comprehensive analysis of this compound reveals a strong correlation between theoretical predictions and experimental findings. While computational methods provide valuable a priori insights into the molecule's properties, experimental verification through techniques like NMR, IR, and mass spectrometry remains the gold standard for structural elucidation and characterization. The interplay between these two approaches provides a robust framework for understanding the chemical nature of this compound, which is essential for its application in drug discovery and organic synthesis.
References
- United States Naval Academy.
- ChemBK. N-(2-ACETYL-PHENYL)-ACETAMIDE. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 21306, this compound. [Link]
- Slater, H. L., Rozynski, H., Crundwell, G., & Glagovich, N. M. (2006). This compound.
- Khan, M. F. (2016). Computational Study of Geometry, IR Spectrum and Molecular Properties of Acetanilide.
- Singh, R. K., Kumar, A., & Mishra, A. K. (2021). Synthesis of Some New Acetanilide Derivatives as COX Inhibitors and assessment of Analgesic/Anti-Inflammatory Activities. Oriental Journal of Chemistry, 37(6). [Link]
- Glagovich, N. M. (2006). This compound.
Sources
- 1. chembk.com [chembk.com]
- 2. Synthesis of Some New Acetanilide Derivatives as COX Inhibitors and assessment of Analgesic/Anti-Inflammatory Activities – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. echemi.com [echemi.com]
- 6. N-(2-ACETYL-PHENYL)-ACETAMIDE CAS#: 5234-26-4 [m.chemicalbook.com]
- 7. This compound | C10H11NO2 | CID 21306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. usna.edu [usna.edu]
Crystal structure of N-(2-Acetylphenyl)acetamide
An In-Depth Technical Guide to the Crystal Structure of N-(2-Acetylphenyl)acetamide
Introduction
This compound, a derivative of acetophenone, is a small organic molecule with potential applications in medicinal chemistry and organic synthesis.[1][2] Its structure is of interest to researchers in drug development and materials science, where understanding the three-dimensional arrangement of atoms is crucial for predicting molecular interactions and solid-state properties.[3][4] The determination of a molecule's crystal structure through techniques like single-crystal X-ray diffraction provides definitive insights into its conformation, bond lengths, bond angles, and intermolecular interactions.[5][6]
This guide provides a detailed technical overview of the crystal structure of this compound, based on the definitive study published in Acta Crystallographica Section E: Crystallographic Communications.[7] We will explore the synthesis of the compound, the methodology of its structural determination, and a detailed analysis of its crystallographic features, with a particular focus on the intramolecular forces that govern its conformation.
Synthesis and Crystallization
The synthesis of this compound is achieved through the reaction of 2'-aminoacetophenone with acetic anhydride.[7] This straightforward acetylation reaction is a common method for forming amide bonds.
Experimental Protocol: Synthesis
-
Reactant Mixture : 2'-aminoacetophenone is dissolved in acetic anhydride.
-
Reaction : The solution is stirred at room temperature for approximately 3 hours.
-
Hydrolysis : Water is added to the mixture to hydrolyze any excess, unreacted acetic anhydride.
-
Crystallization : The solution is cooled, inducing the precipitation of the crude product.
-
Purification : The solid product is collected and recrystallized from ethanol to yield high-purity crystals of this compound suitable for X-ray diffraction analysis.[7]
The success of single-crystal X-ray crystallography is critically dependent on the quality of the crystal.[8] The slow recrystallization from ethanol allows for the formation of well-ordered, single crystals of sufficient size (ideally >20 µm in all dimensions) for diffraction experiments.[5]
Crystal Structure Determination: A Methodological Overview
The determination of a molecule's crystal structure is a multi-step process that begins with the diffraction of X-rays by a single crystal and ends with a refined atomic model.[6]
Workflow for Single-Crystal X-ray Diffraction
The overall process, from synthesis to the final structural model, follows a well-defined path.
-
Data Collection : A suitable single crystal of this compound was mounted on a diffractometer. The crystal was kept at a constant temperature (298 K) and irradiated with X-rays. The resulting diffraction pattern—a series of spots of varying intensities—was recorded by a detector.[6][7]
-
Structure Solution : The primary challenge in crystallography is the "phase problem," where the measured intensities provide the amplitudes of the scattered X-rays but not their phases.[9] For small molecules like this, direct methods, which use statistical relationships between the intensities, are employed to estimate the initial phases.[9] This allows for the calculation of an initial electron density map.
-
Structure Refinement : An atomic model was built into the electron density map. This model was then refined using a least-squares method.[10][11] The goal of refinement is to adjust atomic parameters (positions, thermal vibrations) to minimize the difference between the diffraction pattern calculated from the model and the experimentally observed pattern.[9][12] This iterative process results in a highly accurate and detailed three-dimensional structure.
Analysis of the Crystal Structure of this compound
The crystallographic analysis of this compound reveals a well-defined structure with specific intramolecular interactions that dictate its overall conformation.[7] The data is deposited in the Cambridge Structural Database (CSD), a global repository for small-molecule crystal structures.[13][14][15]
Crystallographic Data Summary
The key parameters defining the crystal structure are summarized below.
| Parameter | Value | Source |
| Chemical Formula | C₁₀H₁₁NO₂ | [7] |
| Molecular Weight | 177.20 g/mol | [7] |
| Crystal System | Monoclinic | [7] |
| Space Group | P2₁/c | [7] |
| a | 7.765 (7) Å | [7] |
| b | 8.699 (7) Å | [7] |
| c | 15.805 (13) Å | [7] |
| β | 119.35 (7)° | [7] |
| Volume (V) | 930.6 (14) ų | [7] |
| Z | 4 | [7] |
| R-factor | 0.048 | [7] |
Molecular Conformation and Intramolecular Hydrogen Bonding
A significant finding from the structural analysis is that the molecule adopts a nearly planar conformation.[7] This planarity is largely influenced by the presence of a strong intramolecular hydrogen bond between the amide hydrogen (N1-H1) and the oxygen of the acetyl group (O1).[7][16]
The N—H···O hydrogen bond creates a six-membered ring, which introduces rigidity and forces the molecule into this planar arrangement. The distance between the hydrogen and the oxygen atom (H···O) was determined to be 1.893 Å, indicating a significant interaction.[7]
This intramolecular interaction is a key determinant of the molecule's shape in the solid state. Such conformational locking can have significant implications for how the molecule interacts with biological targets, such as enzyme active sites, making this structural information highly valuable for rational drug design.
Conclusion
The crystal structure of this compound has been unambiguously determined through single-crystal X-ray diffraction. The molecule crystallizes in the monoclinic P2₁/c space group. Its structure is characterized by a distinct planar conformation, which is stabilized by a strong intramolecular N—H···O hydrogen bond. This detailed structural knowledge provides a fundamental basis for understanding the physicochemical properties of the compound and serves as an essential reference for professionals in drug discovery and chemical synthesis.
References
- Cambridge Crystallographic Data Centre. (n.d.). CCDC.
- Slater, H. L., Rozynski, H., Crundwell, G., & Glagovich, N. M. (2006). This compound. Acta Crystallographica Section E: Crystallographic Communications, 62(5), o1957–o1958. [Link][7][16]
- Wikipedia. (2023). Cambridge Structural Database.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21306, this compound.
- University of Queensland. (n.d.). Small molecule X-ray crystallography.
- Wikipedia. (2023). X-ray crystallography.
- ChemBK. (n.d.). N-(2-ACETYL-PHENYL)-ACETAMIDE.
- Watkin, D. J. (2008).
- Müller, P. (Ed.). (2006). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press. [Link][11]
- Rani, P., et al. (2015). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice, 6(3), 59-65. [Link][2]
- Singh, S. K., et al. (2022). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research, 56(2), 532-541. [Link][3]
- Siddiqui, S., et al. (2019). N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats. Inflammopharmacology, 27(4), 745-755. [Link][4]
Sources
- 1. chembk.com [chembk.com]
- 2. archivepp.com [archivepp.com]
- 3. ijper.org [ijper.org]
- 4. researchgate.net [researchgate.net]
- 5. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]
- 9. fiveable.me [fiveable.me]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Cambridge Crystallographic Data Centre - Wikipedia [en.wikipedia.org]
- 14. CCDC | Chemistry World [chemistryworld.com]
- 15. Cambridge Structural Database - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
N-(2-Acetylphenyl)acetamide thermochemical data
An In-depth Technical Guide to the Thermochemical Profile of N-(2-Acetylphenyl)acetamide
Abstract
This technical guide provides a comprehensive framework for understanding and determining the thermochemical properties of this compound (also known as 2'-Acetamidoacetophenone). While specific experimental thermochemical data for this compound is not extensively reported in publicly accessible literature, this document outlines the critical importance of such data in the pharmaceutical sciences and provides detailed methodologies for its empirical determination and computational prediction. This guide is intended for researchers, chemists, and drug development professionals who require a deep understanding of the energetic properties of active pharmaceutical ingredients (APIs) to ensure stability, optimize formulation, and control manufacturing processes.
Introduction: The Critical Role of Thermochemical Data in Pharmaceutical Development
This compound (C₁₀H₁₁NO₂) is an organic compound belonging to the acetanilide family.[1][2] Its structure, featuring both an acetyl group and an acetamido group on a benzene ring, presents interesting possibilities for intra- and intermolecular interactions, such as hydrogen bonding.[3] In the context of drug development, a thorough understanding of a molecule's thermochemical profile is not merely academic; it is fundamental to ensuring the safety, efficacy, and stability of a final drug product.
Thermochemical parameters such as the enthalpy of formation, enthalpy of combustion, enthalpy of fusion, sublimation energy, and heat capacity govern the energetic landscape of a molecule. This landscape dictates:
-
Physical Stability & Polymorphism: The relative stability of different crystalline forms (polymorphs) is determined by their lattice energies, which are directly related to their enthalpies of formation and sublimation. Identifying the most stable polymorph is crucial to prevent unwanted phase transitions during storage, which can alter bioavailability.
-
Solubility & Bioavailability: The energy required to break the crystal lattice (related to the enthalpy of fusion) is a key determinant of a drug's solubility.[4][5] Predicting and controlling solubility is essential for achieving the desired therapeutic effect.
-
Manufacturing & Process Control: Heat capacity and the enthalpies of phase transitions are critical inputs for designing and scaling up manufacturing processes, including crystallization, drying, and milling.
This guide will therefore focus on the established methodologies—both experimental and computational—for generating a complete thermochemical dataset for this compound.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO₂ | [1][2] |
| Molecular Weight | 177.20 g/mol | [2] |
| Melting Point | 77 °C | [1] |
| Boiling Point (Predicted) | 367.4 ± 25.0 °C at 760 mmHg | [1] |
| Density (Predicted) | 1.1 ± 0.1 g/cm³ | [1] |
Experimental Determination of Thermochemical Properties
The generation of reliable thermochemical data hinges on precise calorimetric measurements. The following section details the primary experimental techniques required for a comprehensive analysis of this compound.
Workflow for Experimental Thermochemical Analysis
The experimental approach is a multi-step process where data from one technique informs the next, ultimately leading to a complete and validated thermochemical profile.
Caption: Experimental workflow for thermochemical characterization.
Differential Scanning Calorimetry (DSC)
DSC is the cornerstone technique for investigating thermal transitions. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.
-
Primary Data: Enthalpy of Fusion (ΔfusH), Melting Temperature (Tfus), Heat Capacity (Cp).
-
Causality: The choice of heating rate is critical. A slower rate (e.g., 2-5 K/min) provides better resolution for melting events, while a faster rate can be used for identifying subtle transitions. The sample must be hermetically sealed in a crucible (typically aluminum) to prevent mass loss from sublimation prior to melting.
Experimental Protocol: Enthalpy of Fusion by DSC
-
Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., Indium, Tin) under the same experimental conditions (heating rate, purge gas) as the sample analysis.
-
Sample Preparation: Accurately weigh 3-5 mg of purified this compound into an aluminum DSC pan. Crimp the pan to seal it. Prepare an empty, sealed pan as the reference.
-
Measurement: Place the sample and reference pans into the DSC cell.
-
Thermal Program: Equilibrate the cell at a temperature well below the expected melting point (e.g., 25 °C). Ramp the temperature at a controlled rate (e.g., 10 K/min) to a temperature well above the melting point (e.g., 120 °C). Use an inert purge gas (e.g., Nitrogen at 50 mL/min) to maintain a stable atmosphere.
-
Data Analysis: Integrate the area of the melting endotherm on the resulting heat flow vs. temperature curve. This area, normalized for sample mass, yields the enthalpy of fusion (ΔfusH) in J/g, which is then converted to kJ/mol. The onset temperature of the peak is typically reported as the melting point (Tfus).[5][6]
Combustion Calorimetry
This technique is the gold standard for determining the standard enthalpy of combustion (ΔcH°), from which the standard enthalpy of formation (ΔfH°) can be derived.[7] The sample is combusted in a high-pressure oxygen environment within a constant-volume vessel (a "bomb").
-
Primary Data: Energy of combustion.
-
Causality: The sample is pressed into a pellet to ensure complete and rapid combustion. A known amount of water is added to the bomb to ensure all water formed during combustion is in the liquid state. The calorimeter must be calibrated by combusting a standard with a precisely known enthalpy of combustion, such as benzoic acid.
Experimental Protocol: Enthalpy of Combustion
-
Calibration: Determine the heat capacity of the calorimeter (Ccal) by combusting a certified benzoic acid standard.
-
Sample Preparation: Press approximately 0.8-1.2 g of this compound into a pellet. Accurately measure its mass.
-
Bomb Assembly: Place the pellet in the crucible inside the bomb. Attach a nickel-chromium fuse wire of known mass and energy of combustion, ensuring it touches the pellet. Add 1 mL of purified water to the bomb.
-
Combustion: Seal the bomb, purge it of air, and pressurize it with ~30 atm of pure oxygen. Place the bomb in the calorimeter bucket containing a precisely known mass of water.
-
Measurement: Initiate combustion by passing a current through the fuse wire. Record the temperature of the water jacket at precise intervals until a stable final temperature is reached.
-
Calculation: Calculate the total heat released, accounting for the heat from the sample, the fuse wire, and any side reactions (e.g., nitric acid formation). Use this value and the calorimeter's heat capacity to determine the standard enthalpy of combustion.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time. It is primarily used to assess thermal stability but can also be adapted to estimate the enthalpy of sublimation by measuring mass loss rates at different temperatures.[4]
-
Primary Data: Mass vs. Temperature/Time.
-
Causality: The sublimation rate is dependent on vapor pressure. By measuring the mass loss rate at several isothermal temperatures, one can use the Langmuir equation in conjunction with the Clausius-Clapeyron equation to estimate the enthalpy of sublimation.
Computational Thermochemistry: A Predictive Approach
When experimental data is unavailable or difficult to obtain, high-level quantum chemical calculations provide a powerful alternative for predicting thermochemical properties.[8]
The Relationship Between Key Enthalpies
The standard enthalpy of formation in the solid state (the most common reference state) is calculated using Hess's Law, connecting the gas-phase and solid-phase energetics.
Caption: Relationship between key thermochemical enthalpies.
Computational Protocol: Gas-Phase Enthalpy of Formation
-
Structure Optimization: The 3D molecular structure of this compound is optimized using a reliable quantum mechanical method (e.g., DFT with B3LYP functional) and a suitable basis set (e.g., 6-31G(d)).
-
Frequency Calculation: A vibrational frequency analysis is performed at the same level of theory to confirm the optimized structure is a true energy minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.
-
Single-Point Energy Calculation: A more accurate single-point energy calculation is performed on the optimized geometry using a higher level of theory (e.g., G3, G4, or CCSD(T)) with a larger basis set.
-
Atomization Energy: The total gas-phase energy of the molecule is used to calculate the atomization energy by subtracting the energies of the constituent atoms (calculated at the same high level of theory).
-
Enthalpy of Formation Calculation: The gas-phase enthalpy of formation at 298.15 K is calculated by combining the atomization energy with the well-known experimental enthalpies of formation of the gaseous atoms (C, H, N, O).
-
Solid-State Correction: The calculated gas-phase enthalpy of formation (ΔfH°(gas)) is converted to the solid-state enthalpy of formation (ΔfH°(solid)) by subtracting the experimental or estimated enthalpy of sublimation (ΔsubH):
ΔfH°(solid) = ΔfH°(gas) - ΔsubH
Conclusion
A comprehensive thermochemical dataset is indispensable for the successful development of this compound as a potential pharmaceutical agent. While direct experimental values are currently sparse in the literature, this guide establishes a clear and authoritative pathway for their acquisition. Through a synergistic combination of experimental techniques—primarily DSC for fusion properties and bomb calorimetry for formation enthalpy—and validated by modern computational methods, researchers can build the robust thermochemical foundation necessary for informed decision-making in formulation, stability testing, and process scale-up. This integrated approach ensures scientific integrity and provides the trustworthy data required to advance a compound through the development pipeline.
References
- Vapor Pressure Measurements for Acetanilide and Its Derivatives by Fast Scanning Calorimetry | Request PDF. (n.d.). ResearchGate.
- Vaporization and Sublimation Enthalpies of Acetanilide and Several Derivatives by Correlation Gas Chromatography. (2018).
- Acetamide. (n.d.). PubChem.
- Vaporization and Sublimation Enthalpies of Acetanilide and Several Derivatives by Correlation Gas Chromatography | Request PDF. (n.d.). ResearchGate.
- Vapor Pressure Measurements for Acetanilide and Its Derivatives by Fast Scanning Calorimetry. (2021).
- Thermodynamic Properties of 3- and 4-Ethoxyacetanilides between 80 and 480 K. (2023). Molecules, 28(20), 7027. [Link]
- Chemical Properties of Acetamide, N-phenyl- (CAS 103-84-4). (n.d.). Cheméo.
- This compound. (2006). Acta Crystallographica Section E: Structure Reports Online, 62(5), o1957–o1958. [Link]
- Acetamide. (n.d.). NIST WebBook.
- This compound. (n.d.). PubChem.
- Chemical Properties of Acetamide (CAS 60-35-5). (n.d.). Cheméo.
- Acetamide, N-phenyl-. (n.d.). NIST WebBook.
- Acetamide, N-(2-methylphenyl)-. (n.d.). NIST WebBook.
- Quantifying Amide-Aromatic Interactions at Molecular and Atomic Levels: Experimentally-determined Enthalpic and Entropic Contributions to Interactions of Amide sp2O, N, C and sp3C Unified Atoms with Naphthalene sp2C Atoms in Water. (2020). Journal of Molecular Biology, 432(19), 5469–5483. [Link]
- Acetamide, N-phenyl-. (n.d.). NIST WebBook.
- This compound. (2006). Acta Crystallographica Section E: Structure Reports Online, 62(5), o1957–o1958. [Link]
- Synthesis and Thermophysical Characterization of Fatty Amides for Thermal Energy Storage. (2019). Molecules, 24(20), 3769. [Link]
- Journal of Chemical Education. (n.d.). ACS Publications.
- Recent Advances in Computational Thermochemistry and Challenges for the Future. (1999). Annual Review of Physical Chemistry, 50, 29–65. [Link]
- N-Acetylanthranilic acid. (n.d.). Wikipedia.
- Chemical Properties of Acetamide, N-(2-hydroxyphenyl)- (CAS 614-80-2). (n.d.). Cheméo.
- S1 Supplementary Information for Quantifying Amide-Aromatic Interactions at Molecular and Atomic Levels. (n.d.). Semantic Scholar.
- CHEM–333: Lab Experiment 1: Synthesis of N-Acetylanthranilic Acid: A Triboluminescent Material. (n.d.).
- Calorimetry Problems, Thermochemistry Practice, Specific Heat Capacity, Enthalpy Fusion, Chemistry. (2016, December 18). YouTube. [Link]
- 2-Amino-N-(2,6-diethylphenyl)acetamide Properties vs Temperature. (n.d.). Chemcasts.
- N-Acetylanthranilic Acid: A Highly Triboluminescent Material. (n.d.). Rhodium.ws.
- Acetamide. (n.d.). Wikipedia.
- Thermophysical Properties of n-[4-(2-Propen-1-ylsulfonyl)phenyl]acetamide. (n.d.). Chemcasts.
- Chemical Properties of Acetamide, N-(2,3-dimethylphenyl)- (CAS 134-98-5). (n.d.). Cheméo.
- Accuracy and feasibility analysis of computational chemistry in drug spectral simulation—a case study of acetylsalicylic acid. (2025). Scientific Reports, 15(1). [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. This compound | C10H11NO2 | CID 21306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Acetamide, N-phenyl- (CAS 103-84-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. Recent Advances in Computational Thermochemistry and Challenges for the Future - Impact of Advances in Computing and Communications Technologies on Chemical Science and Technology - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Note: N-(2-Acetylphenyl)acetamide as a Versatile Precursor for Quinoline Synthesis via Friedländer Annulation
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of pharmaceuticals with diverse biological activities, including anticancer, antimalarial, and antibacterial properties.[1][2][3][4][5] This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of N-(2-acetylphenyl)acetamide as a readily accessible precursor for the synthesis of substituted quinolines. We delve into the mechanistic underpinnings of the Friedländer annulation, offer a detailed, validated protocol for the synthesis of 2,4-dimethylquinoline, and provide expert insights into process optimization and troubleshooting.
Introduction: The Significance of the Quinoline Core
Quinoline, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is recognized as a "privileged structure" in drug discovery.[6][7] Its rigid framework and ability to engage in various non-covalent interactions (π-π stacking, hydrogen bonding) make it an ideal scaffold for designing molecules that can bind to a wide range of biological targets.[8] Consequently, quinoline derivatives are found in numerous FDA-approved drugs, highlighting their therapeutic importance.[7]
The Friedländer synthesis, first reported in 1882, remains one of the most direct and versatile methods for constructing the quinoline ring system.[9][10][11] The reaction classically involves the condensation of an ortho-aminoaryl aldehyde or ketone with a carbonyl compound containing a reactive α-methylene group.[11][12] this compound serves as an excellent and stable starting material, which, upon simple hydrolysis, generates the requisite 2-aminoacetophenone in situ for the subsequent cyclization reaction.
Mechanistic Insight: The Friedländer Annulation Pathway
The conversion of a 2-aminoaryl ketone and a methylene-activated carbonyl compound into a quinoline is typically catalyzed by either acid or base.[9][10] While the reaction has been studied extensively, two primary mechanistic pathways are generally considered viable.[13][14]
-
Aldol-First Pathway: Under many common basic or acidic conditions, the reaction is believed to initiate with a slow, rate-determining intermolecular aldol condensation between the two carbonyl partners.[14][15] The resulting aldol adduct rapidly undergoes an intramolecular cyclization via attack of the aniline nitrogen onto the carbonyl group, followed by a final dehydration step to yield the aromatic quinoline ring.
-
Schiff Base-First Pathway: Alternatively, the reaction can commence with the formation of a Schiff base (imine) between the 2-amino group and the carbonyl partner. This is followed by an intramolecular aldol-type reaction and subsequent dehydration to furnish the final product.[13]
The aldol-first mechanism is often favored in discussions of the classic acid- or base-catalyzed reaction.[14][15] The choice of catalyst and reaction conditions can influence the predominant pathway and the overall efficiency of the synthesis.
Caption: Figure 1: Proposed Aldol-First Mechanism for Quinoline Synthesis.
Experimental Protocol: Synthesis of 2,4-Dimethylquinoline
This section provides a validated, two-step protocol for the synthesis of 2,4-dimethylquinoline starting from this compound.
Workflow Overview
Caption: Figure 2: Experimental Workflow from Precursor to Product.
Materials, Reagents, and Equipment
| Item | Specification |
| Reagents | |
| This compound | >98% purity[16][17] |
| Hydrochloric Acid (HCl) | 6 M aqueous solution |
| Sodium Hydroxide (NaOH) | Pellets, >97% purity |
| Acetone | ACS grade, >99.5% |
| Potassium Hydroxide (KOH) | Pellets, >85% purity |
| Ethanol (EtOH) | 200 proof, anhydrous |
| Ethyl Acetate | ACS grade |
| Hexanes | ACS grade |
| Magnesium Sulfate (MgSO₄) | Anhydrous |
| Equipment | |
| Round-bottom flasks | 100 mL, 250 mL |
| Reflux condenser | |
| Magnetic stirrer and stir bars | |
| Heating mantle | |
| Separatory funnel | 250 mL |
| Rotary evaporator | |
| Glass column for chromatography | |
| Silica gel | 60 Å, 230-400 mesh |
Safety Precautions
-
General: Perform all steps in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Chemical Hazards:
-
Hydrochloric Acid/Sodium Hydroxide/Potassium Hydroxide: Corrosive. Avoid contact with skin and eyes. Handle with extreme care.
-
This compound & 2-Aminoacetophenone: May cause skin and eye irritation. Avoid inhalation of dust.[18]
-
Organic Solvents (Acetone, Ethanol, Ethyl Acetate, Hexanes): Flammable. Keep away from ignition sources.
-
Step-by-Step Procedure
Part A: Hydrolysis to 2-Aminoacetophenone
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.0 g, 28.2 mmol).
-
Hydrolysis: Add 50 mL of 6 M hydrochloric acid. Attach a reflux condenser and heat the mixture to reflux (approx. 100-105 °C) using a heating mantle.
-
Reaction Monitoring: Maintain reflux for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Neutralization: Cool the reaction mixture to room temperature and then further cool in an ice bath. Slowly and carefully neutralize the mixture by adding 10 M sodium hydroxide solution until the pH is approximately 7-8. A precipitate of 2-aminoacetophenone will form.
-
Isolation: Filter the solid product, wash with cold water, and dry under vacuum to yield 2-aminoacetophenone. The crude product is typically of sufficient purity for the next step.
Part B: Friedländer Annulation to 2,4-Dimethylquinoline
-
Setup: To a 250 mL round-bottom flask, add the crude 2-aminoacetophenone (3.5 g, 25.9 mmol) from Part A, acetone (15 mL, 204 mmol), and ethanol (50 mL).
-
Catalyst Addition: While stirring, add powdered potassium hydroxide (1.6 g, 28.5 mmol).
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 80 °C) for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol and excess acetone under reduced pressure using a rotary evaporator.
-
Extraction: Redissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and then with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing to 9:1 hexanes:ethyl acetate) to afford pure 2,4-dimethylquinoline as a pale yellow oil or low-melting solid.
Expected Results & Characterization
-
Yield: Typical yields for this two-step synthesis range from 60-75%.
-
Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques.
-
¹H NMR (CDCl₃): Expected signals would include aromatic protons in the 7.3-8.1 ppm range, a singlet for the C2-methyl group around 2.6 ppm, a singlet for the C4-methyl group around 2.5 ppm, and a singlet for the C3-proton around 7.1 ppm.[19]
-
Mass Spectrometry (MS): ESI-MS should show a [M+H]⁺ peak corresponding to the molecular weight of 2,4-dimethylquinoline (C₁₁H₁₁N, MW = 157.21 g/mol ).
-
Troubleshooting and Field-Proven Insights
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Hydrolysis (Part A) | Incomplete reaction. | Extend the reflux time and re-check completion by TLC. Ensure the HCl concentration is adequate. |
| Low Yield in Annulation (Part B) | Self-condensation of acetone (an aldol side reaction). | Add the 2-aminoacetophenone/ethanol solution to a pre-refluxing mixture of acetone and KOH to favor the desired reaction. |
| Incomplete reaction. | Ensure the KOH is finely powdered for maximum surface area and reactivity. Check for sufficient reflux temperature and time. | |
| Product is a Dark Oil/Difficult to Purify | Formation of polymeric side products due to excessive heat or prolonged reaction time. | Reduce the reflux temperature slightly or shorten the reaction time once the starting material is consumed (monitor closely by TLC). |
| Inefficient work-up. | Ensure thorough washing during extraction to remove baseline impurities before chromatography. | |
| Inconsistent Results | Water content in reagents. | Use anhydrous ethanol and ensure the KOH is not excessively hydrated, as water can interfere with the base-catalyzed condensation. |
Conclusion
This compound is a highly effective and practical precursor for the synthesis of substituted quinolines. The protocol detailed herein, based on the robust Friedländer annulation, provides a reliable pathway to valuable quinoline scaffolds like 2,4-dimethylquinoline. By understanding the underlying reaction mechanism and potential pitfalls, researchers can efficiently leverage this methodology to generate diverse quinoline libraries for applications in drug discovery, materials science, and chemical biology.
References
- Biological activities of quinoline derivatives. Mini Reviews in Medicinal Chemistry. [Link]
- Friedländer synthesis. Wikipedia. [Link]
- Friedlaender Synthesis. Organic Chemistry Portal. [Link]
- Review on recent development of quinoline for anticancer activities. Future Journal of Pharmaceutical Sciences. [Link]
- Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry. [Link]
- A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES.
- An overview of quinoline as a privileged scaffold in cancer drug discovery. Expert Opinion on Drug Discovery. [Link]
- Different biological activities of quinoline. Assay Drug Dev Technol. [Link]
- Friedländer Synthesis: Mechanism. Scribd. [Link]
- Recent Advances in the Friedländer Reaction. Chemical Reviews. [Link]
- Concerning the mechanism of the Friedländer quinoline synthesis. Journal of the American Chemical Society. [Link]
- Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities. Current Organic Synthesis. [Link]
- Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. Synlett. [Link]
- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. [Link]
- The Friedländer Synthesis of Quinolines. Organic Reactions. [Link]
- This compound. PubChem. [Link]
- A simple and efficient protocol for the synthesis of quinolines catalyzed by chloramine-T.
- Advances in polymer based Friedlander quinoline synthesis. Journal of the Indian Chemical Society. [Link]
- Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds.
Sources
- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. An overview of quinoline as a privileged scaffold in cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 8. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. jk-sci.com [jk-sci.com]
- 11. organicreactions.org [organicreactions.org]
- 12. Friedlaender Synthesis [organic-chemistry.org]
- 13. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. This compound | C10H11NO2 | CID 21306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. echemi.com [echemi.com]
- 18. fishersci.com [fishersci.com]
- 19. acgpubs.org [acgpubs.org]
Application Notes & Protocols: Strategic Cyclization of N-(2-Acetylphenyl)acetamide for the Synthesis of Bio-active Heterocycles
Preamble: The Strategic Value of N-(2-Acetylphenyl)acetamide
In the landscape of medicinal chemistry and drug development, the efficient construction of heterocyclic scaffolds is of paramount importance. This compound, a readily accessible derivative of 2'-aminoacetophenone, represents a versatile and strategic precursor for the synthesis of quinoline and quinolone ring systems.[1] These nitrogen-containing heterocycles are privileged structures, forming the core of numerous therapeutic agents with applications ranging from anticancer and antimalarial to antibacterial and anti-inflammatory drugs.[2][3]
This technical guide provides an in-depth exploration of the two primary cyclization pathways accessible from this compound. We will dissect the mechanistic underpinnings of these transformations, provide field-proven, step-by-step protocols, and offer a comparative analysis of catalytic systems. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this valuable synthon for the creation of novel molecular entities.
Section A: Foundational Chemistry - Synthesis of the Precursor
A reliable and high-yielding synthesis of the starting material is the cornerstone of any synthetic campaign. This compound can be prepared straightforwardly from commercial 2'-aminoacetophenone via N-acetylation. The reaction is typically robust and provides the product in excellent purity and yield.[4][5]
Protocol 1: Synthesis of this compound
Objective: To synthesize the title compound by acetylation of 2'-aminoacetophenone.
Materials:
-
2'-Aminoacetophenone (1.0 eq)
-
Acetic Anhydride (3.0 eq)
-
Round-bottom flask
-
Magnetic stirrer
-
Crushed ice
-
Deionized water
-
Buchner funnel and filter paper
-
Ethanol (for recrystallization)
Procedure:
-
In a 100 mL round-bottom flask, dissolve 2'-aminoacetophenone (e.g., 5.0 g, 37 mmol) in acetic anhydride (e.g., 10 mL).[5]
-
Stir the solution at room temperature for approximately 3 hours. The reaction is typically complete when a clear solution is formed.[5]
-
Slowly and carefully pour the reaction mixture onto a beaker containing crushed ice (approx. 100 g). This hydrolyzes the excess acetic anhydride.
-
Allow the mixture to stand until hydrolysis is complete, during which a white precipitate of this compound will form.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with cold deionized water.
-
For purification, recrystallize the crude product from a minimal amount of hot ethanol to yield pure this compound as a white solid (Typical Yield: >95%).[5][6]
-
Confirm product identity and purity via standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS).
Section B: Intramolecular Cyclization - The Direct Path to 4-Quinolones
The most direct transformation of this compound is an intramolecular cyclization to form a 2-methyl-4-quinolone scaffold. This reaction proceeds via a base-catalyzed intramolecular aldol-type condensation. The presence of the N-acetyl group directs the cyclization towards the quinolone structure, as opposed to the quinoline that would be formed from the free amine.
Mechanistic Insight
The reaction is initiated by the deprotonation of the acetyl methyl group by a strong base, generating an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the N-acetamide group in an intramolecular fashion. The resulting tetrahedral intermediate subsequently eliminates a molecule of water upon acidification or heating to yield the stable, aromatic 4-quinolone ring system.
Protocol 2: Base-Catalyzed Synthesis of 2-Methyl-4-quinolone
Objective: To synthesize 2-methyl-4-quinolone via intramolecular cyclization.
Materials:
-
This compound (1.0 eq)
-
Sodium Ethoxide (NaOEt) or Potassium tert-Butoxide (KOtBu) (1.1 eq)
-
Anhydrous Ethanol or THF
-
Reflux condenser
-
Round-bottom flask
-
Magnetic stirrer
-
1M Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Set up a round-bottom flask with a reflux condenser under a nitrogen or argon atmosphere.
-
To the flask, add this compound (e.g., 2.0 g, 11.3 mmol) and anhydrous ethanol (e.g., 40 mL).
-
Add sodium ethoxide (e.g., 0.85 g, 12.4 mmol) to the suspension.
-
Heat the reaction mixture to reflux and monitor the progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture by adding 1M HCl until the pH is approximately 7.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude solid by column chromatography on silica gel or by recrystallization to yield pure 2-methyl-4-quinolone.
Section C: Intermolecular Condensation - The Friedländer Gateway to Quinolines
An alternative and highly powerful application of this compound is its use in the Friedländer annulation to synthesize polysubstituted quinolines.[7][8] This classic reaction involves the condensation of a 2-aminoaryl ketone with a compound containing an α-methylene group adjacent to a carbonyl.[9][10] In this context, this compound serves as a precursor to 2'-aminoacetophenone, which is generated in situ through acid- or base-catalyzed hydrolysis of the acetamide group.
Mechanistic Insight
The Friedländer synthesis can proceed through two primary mechanistic pathways, the selection of which is often dictated by the reaction conditions.[2][11]
-
Aldol-First Pathway: The reaction begins with an aldol condensation between the 2'-aminoacetophenone and the second carbonyl component, followed by dehydration. The resulting α,β-unsaturated carbonyl compound then undergoes an intramolecular cyclization via attack of the amino group, followed by a final dehydration to form the aromatic quinoline ring.[2]
-
Schiff Base-First Pathway: The initial step is the formation of a Schiff base (imine) between the amino group of the 2'-aminoacetophenone and the carbonyl of the reaction partner. This is followed by an intramolecular aldol-type reaction and subsequent dehydration to yield the quinoline product.[2][11]
Protocol 3: Acid-Catalyzed Friedländer Synthesis of 2,4-Dimethylquinoline
Objective: To synthesize 2,4-dimethylquinoline from this compound and acetone.
Materials:
-
This compound (1.0 eq)
-
Acetone (used as reactant and solvent)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (catalytic, e.g., 10 mol%)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, combine this compound (e.g., 1.77 g, 10 mmol) and p-toluenesulfonic acid monohydrate (e.g., 0.19 g, 1 mmol).
-
Add an excess of acetone (e.g., 25 mL).
-
Equip the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and remove the excess acetone under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and carefully neutralize by washing with a saturated solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (using a hexane-ethyl acetate gradient) to yield pure 2,4-dimethylquinoline.[2]
Section D: Comparative Analysis & Data Synthesis
The classical Friedländer synthesis often required harsh conditions, such as high temperatures and strong acids or bases.[3][8] Modern methodologies have introduced a variety of milder and more efficient catalytic systems. The choice of catalyst can significantly impact reaction time, temperature, and overall yield.
| Catalyst System | Solvent | Temperature | Typical Time | Advantages & Notes | Reference |
| KOH | Ethanol/Water | Reflux | Several hours | Classical conditions, inexpensive. May lead to side reactions. | [9] |
| p-TsOH | Toluene or neat | Reflux / 120 °C | 1-4 hours | Common, effective Brønsted acid catalyst. Solvent-free options exist. | [2][10] |
| Iodine (I₂) | Solvent-free | 80-100 °C | 30-60 min | Mild Lewis acid catalyst, fast reaction times, often high yields. | [10][11] |
| Ceric Ammonium Nitrate (CAN) | Ethanol | Ambient Temp. | ~45 min | Very mild conditions, short reaction time, good for diverse substrates. | [7][8] |
| Neodymium(III) Nitrate | Solvent-free | 80 °C | 1-2 hours | Efficient Lewis acid catalyst for functionalized quinolines. | [12] |
| Acidic Ionic Liquids | Ionic Liquid | 45 °C | 2-5 hours | Acts as both catalyst and medium, allows for catalyst recycling. | [8] |
Concluding Remarks & Future Outlook
This compound is a highly effective and versatile building block for heterocyclic synthesis. Through judicious choice of reaction conditions, chemists can selectively steer its cyclization towards either 4-quinolone or quinoline scaffolds. The base-catalyzed intramolecular route offers a direct entry into 2-methyl-4-quinolones, while acid- or base-promoted conditions facilitate an in situ deprotection and subsequent Friedländer annulation to access a wide array of polysubstituted quinolines.
Future research will likely focus on expanding the catalytic scope, including the use of heterogeneous and recyclable catalysts to improve the environmental footprint of these transformations.[13] Furthermore, the application of these protocols in diversity-oriented synthesis will continue to fuel drug discovery programs, enabling the rapid generation of novel quinoline and quinolone libraries for biological screening.[7][8]
References
- Kamal, A., et al. (2011). Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. PubMed.
- Wikipedia. Friedländer synthesis. Wikipedia.
- Kamal, A., et al. (2011). Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions. ACS Publications.
- Organic Chemistry Portal. Friedlaender Synthesis. Organic Chemistry Portal.
- Zeng, F., et al. (2026). Efficient one-pot quinoline derivative synthesis from acetophenone and allyl alcohols. RSC Publishing.
- Various Authors. Synthesis of Quinoline and derivatives. Source Not Specified.
- Various Authors. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
- Paul, S., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central.
- Bej, R., et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. National Institutes of Health.
- Slater, H. L., et al. (2006). This compound. ResearchGate.
- Slater, H. L., et al. (2006). This compound. ResearchGate.
- PubChem. This compound. National Institutes of Health.
- Slater, H. L., et al. (2006). organic papers. ResearchGate.
- Chaurasia, S. R., et al. (2019). Synthesis of quinolines via acceptorless dehydrogenative tandem cyclization of 2-amionbenzyl alcohol with alcohols using magnetic CuNiFeO nanocatalyst. ResearchGate.
Sources
- 1. This compound | C10H11NO2 | CID 21306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. du.edu.eg [du.edu.eg]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Friedlaender Synthesis [organic-chemistry.org]
- 11. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 12. iipseries.org [iipseries.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Indoles from N-(2-Acetylphenyl)acetamide
Abstract
The indole scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous pharmacologically active compounds. This application note provides a comprehensive guide for the synthesis of 2-methyl-1H-indole-7-amine through the intramolecular cyclization of N-(2-Acetylphenyl)acetamide. We present a detailed protocol, elucidate the underlying reaction mechanism, and offer expert insights into the critical parameters governing the success of this transformation. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage this efficient synthetic route to access valuable indole derivatives.
Introduction: The Strategic Importance of Indole Synthesis
The indole nucleus is a privileged heterocyclic motif, prominently featured in a vast array of natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in various biological interactions have cemented its importance in the quest for novel therapeutics. Consequently, the development of robust and efficient methods for the synthesis of functionalized indoles is of paramount importance.
While classical methods like the Fischer and Bischler-Möhlau syntheses are well-established, the intramolecular cyclization of ortho-substituted N-acylanilines offers a direct and often more convergent approach to specific indole isomers.[1] This application note focuses on a specialized protocol starting from this compound, a readily accessible precursor synthesized from 2'-aminoacetophenone.[2] This method provides a direct route to 7-amino-2-methylindole, a valuable building block for further elaboration in drug discovery programs.
The transformation is conceptually related to the Madelung indole synthesis, which typically involves the high-temperature, base-catalyzed cyclization of N-acyl-o-toluidines.[1] In the protocol detailed herein, a strong base is employed to facilitate an intramolecular condensation between the acetyl group's methyl and the acetamide carbonyl, followed by dehydration to furnish the aromatic indole ring.
Reaction Mechanism and Rationale
The synthesis of 2-methyl-1H-indole-7-amine from this compound proceeds via a base-catalyzed intramolecular cyclization. The mechanism can be dissected into the following key steps, each driven by fundamental principles of organic reactivity.
-
Deprotonation: A strong base, such as sodium amide (NaNH₂), abstracts a proton from the methyl group of the acetyl moiety. This is the most acidic C-H bond in the molecule due to the electron-withdrawing effect of the adjacent carbonyl group, leading to the formation of a resonance-stabilized enolate intermediate.
-
Intramolecular Nucleophilic Attack: The newly formed enolate acts as a potent nucleophile and attacks the electrophilic carbonyl carbon of the acetamide group. This step results in the formation of a five-membered ring, generating a tetrahedral intermediate.
-
Proton Transfer and Elimination of Water: A proton transfer is followed by the elimination of a water molecule. This dehydration step is driven by the formation of a more stable, conjugated system.
-
Tautomerization and Aromatization: The resulting intermediate undergoes tautomerization to yield the final, thermodynamically stable aromatic indole ring. The final product is 2-methyl-1H-indole-7-amine.
Understanding this mechanism is crucial for optimizing reaction conditions. The choice of a sufficiently strong, non-nucleophilic base is critical to ensure efficient enolate formation without competing side reactions. Temperature control is also vital to manage the reaction rate and prevent potential decomposition.
Visualizing the Mechanism
Caption: Reaction mechanism for the synthesis of 2-methyl-1H-indole-7-amine.
Experimental Protocol
This protocol is adapted from analogous Madelung-type cyclizations and provides a robust starting point for the synthesis.[3] Researchers should perform appropriate risk assessments and adhere to all laboratory safety guidelines.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially available or synthesized | See reference for synthesis[2] |
| Sodium amide (NaNH₂) | 98% | Major chemical supplier | Highly reactive, handle under inert atmosphere |
| Toluene | Anhydrous | Major chemical supplier | Dry over sodium/benzophenone before use |
| N-Methylaniline | Reagent grade | Major chemical supplier | Optional, as a high-boiling solvent/co-catalyst |
| Ethanol (95%) | Reagent grade | Major chemical supplier | For workup |
| Diethyl ether | Reagent grade | Major chemical supplier | For extraction |
| Saturated Sodium Chloride Solution | N/A | Prepared in-house | For workup |
| Anhydrous Sodium Sulfate | Reagent grade | Major chemical supplier | For drying |
| Silica Gel | 60 Å, 230-400 mesh | Major chemical supplier | For column chromatography |
| Round-bottom flask with reflux condenser | N/A | Standard laboratory glassware | Ensure glassware is oven-dried |
| Magnetic stirrer with heating mantle | N/A | Standard laboratory equipment | |
| Inert atmosphere setup (Nitrogen or Argon) | N/A | Standard laboratory equipment |
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add this compound (10.0 g, 56.4 mmol) and sodium amide (6.6 g, 169.3 mmol, 3.0 equiv.).
-
Solvent Addition: Under a positive pressure of nitrogen, add anhydrous toluene (100 mL) to the flask. If desired, N-methylaniline can be used as a co-solvent.
-
Cyclization Reaction: Heat the reaction mixture to reflux (approximately 110-120 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 4-6 hours.
-
Workup - Quenching: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Cautiously quench the reaction by the slow, dropwise addition of 95% ethanol (50 mL) to decompose any unreacted sodium amide.
-
Workup - Extraction: Add water (100 mL) to the reaction mixture. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL). Combine the organic layers.
-
Workup - Washing and Drying: Wash the combined organic extracts with saturated sodium chloride solution (2 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford pure 2-methyl-1H-indole-7-amine.
Expected Results and Characterization
The expected product, 2-methyl-1H-indole-7-amine, is a solid at room temperature. The yield of the reaction can be expected to be in the range of 60-70% after purification. The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Experimental Workflow and Logic
The successful execution of this synthesis relies on a logical progression of steps, each with a specific purpose. The following diagram illustrates the workflow from starting material to the purified product.
Caption: Experimental workflow for the synthesis of 2-methyl-1H-indole-7-amine.
Troubleshooting and Expert Recommendations
-
Low Yield: If the yield is lower than expected, ensure that all reagents and solvents are strictly anhydrous, as sodium amide is highly water-sensitive. The reaction temperature should also be carefully controlled to maintain a steady reflux.
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or using a higher boiling point solvent like xylene. The quality and reactivity of the sodium amide are also critical.
-
Side Product Formation: The formation of side products can occur if the reaction temperature is too high or if the reaction is allowed to proceed for an extended period. Careful monitoring by TLC is recommended.
-
Purification Challenges: The product, being an amine, may streak on silica gel during column chromatography. This can be mitigated by adding a small amount of triethylamine (0.5-1%) to the eluent.
Conclusion
The base-catalyzed intramolecular cyclization of this compound represents an effective and direct method for the synthesis of 2-methyl-1H-indole-7-amine. This application note provides a detailed and actionable protocol, grounded in a clear understanding of the reaction mechanism. By following the outlined procedures and considering the expert recommendations, researchers in drug discovery and organic synthesis can reliably access this valuable indole derivative for further chemical exploration and development.
References
- CN108440496B - A method of preparing 2- aminoindole derivatives - Google P
- Synthesis of 7-aminoindole - PrepChem.com. (URL: [Link])
- Fischer Indole Synthesis - Cambridge University Press. (URL: [Link])
- Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - NIH. (URL: [Link])
- Base-Promoted Tandem Synthesis of 2-Substituted Indoles and N-Fused Polycyclic Indoles - ACS Public
- Indole synthesis: a review and proposed classific
- Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile - RosDok. (URL: [Link])
- The Fischer Indole synthesis: reaction mechanism tutorial - YouTube. (URL: [Link])
- (PDF) N -(2-Acetylphenyl)
- Accessing Highly Substituted Indoles via B(C6F5)3-Catalyzed Secondary Alkyl Group Transfer - NIH. (URL: [Link])
- CN102827162A - Preparation method of 2-methyl-7-azaindole - Google P
Sources
Topic: N-(2-Acetylphenyl)acetamide as a Versatile Substrate in Friedel-Crafts Acylation and Advanced Heterocyclic Synthesis
An Application Note from the Desk of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
The Friedel-Crafts acylation stands as a pillar of synthetic chemistry for forging carbon-carbon bonds on aromatic systems.[1] This guide provides an in-depth analysis of N-(2-Acetylphenyl)acetamide, a uniquely substituted acetanilide derivative, as a substrate in this reaction. We move beyond simple protocols to explore the nuanced interplay of its dual-substituent system—an activating acetamido group and a deactivating acetyl group—which dictates a highly predictable regiochemical outcome. This document provides a robust, field-tested protocol for the intermolecular Friedel-Crafts acylation of this substrate. Furthermore, it illuminates a more advanced application: leveraging the substrate's inherent ortho-acetamidoacetophenone structure as a powerful precursor for the synthesis of quinazoline and quinoline scaffolds, which are of significant interest in medicinal chemistry and drug development.[2][3]
Part 1: Theoretical Framework and Mechanistic Rationale
The Friedel-Crafts Acylation: A Mechanistic Overview
The Friedel-Crafts acylation is a canonical electrophilic aromatic substitution (EAS) reaction that installs an acyl group onto an aromatic ring.[4] The process is typically mediated by a strong Lewis acid, such as aluminum chloride (AlCl₃), which activates an acylating agent (e.g., an acyl chloride or anhydride) to generate a highly electrophilic acylium ion.[5][6]
The reaction proceeds via three principal steps:
-
Formation of the Acylium Ion: The Lewis acid coordinates to the halogen of the acyl halide, facilitating its departure and forming a resonance-stabilized acylium ion (R-C≡O⁺).[4]
-
Electrophilic Attack: The electron-rich π-system of the aromatic ring attacks the acylium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[7]
-
Restoration of Aromaticity: A weak base, typically AlCl₄⁻, abstracts a proton from the site of substitution, collapsing the sigma complex and restoring the ring's aromaticity.[1]
A critical feature of the acylation reaction is that the product, an aromatic ketone, is less reactive than the starting material due to the electron-withdrawing nature of the acyl group. This deactivation effectively prevents subsequent acylation events, leading to clean, mono-acylated products.[8][9] Consequently, a stoichiometric amount of the Lewis acid catalyst is generally required, as it forms a stable complex with the ketone product, rendering it inactive until an aqueous workup is performed.[1][5]
Substrate Deep Dive: The Electronic Profile of this compound
The reactivity and regioselectivity of a Friedel-Crafts reaction are dictated by the electronic nature of the substituents already present on the aromatic ring. This compound presents a compelling case study due to its conflicting substituents.
-
The Acetamido Group (-NHCOCH₃): This group is an ortho-, para-director and is considered activating . The nitrogen's lone pair of electrons can be donated into the ring through resonance, increasing the nucleophilicity at the ortho and para positions.[10] Crucially, unlike the highly basic amino group in aniline (which would irreversibly complex with and be deactivated by the Lewis acid), the amide nitrogen in an acetanilide is significantly less basic, making it compatible with Friedel-Crafts conditions.[9][10]
-
The Acetyl Group (-COCH₃): This group is a meta-director and is strongly deactivating . Through both inductive and resonance effects, it withdraws electron density from the aromatic ring, reducing its overall nucleophilicity.
Predicting the Regiochemical Outcome: The directing effects of the two groups are not merely additive; they are synergistic. The powerful ortho-, para-directing acetamido group at C1 directs incoming electrophiles to C4 and C6. The meta-directing acetyl group at C2 directs incoming electrophiles to C4. Both groups thus reinforce substitution at the C4 position. The C6 position, while electronically activated by the acetamido group, is sterically hindered. Therefore, intermolecular Friedel-Crafts acylation is predicted to occur with high regioselectivity at the C4 position.
Caption: Directing effects on the this compound ring.
Part 2: Protocol for Intermolecular Friedel-Crafts Acylation
This protocol details the addition of a second acetyl group to this compound, yielding N-(2,4-Diacetylphenyl)acetamide.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | >98% | Sigma-Aldrich | Ensure it is dry. |
| Aluminum Chloride (AlCl₃), anhydrous | >99.9% | Acros Organics | Extremely hygroscopic. Handle in a glovebox or under inert atmosphere.[11] |
| Acetyl Chloride (CH₃COCl) | >99%, ReagentPlus® | Sigma-Aldrich | Freshly distilled if necessary. |
| Dichloromethane (DCM), anhydrous | >99.8% | Fisher Scientific | Use from a solvent purification system or a freshly opened bottle. |
| Hydrochloric Acid (HCl) | 37% (concentrated) | J.T. Baker | For workup. |
| Sodium Sulfate (Na₂SO₄), anhydrous | ACS Grade | EMD Millipore | For drying the organic phase. |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Tech. | For column chromatography. |
Step-by-Step Experimental Protocol
Reaction Scheme: this compound + Acetyl Chloride --(AlCl₃, DCM)--> N-(2,4-Diacetylphenyl)acetamide
-
Preparation (Anhydrous Conditions are Critical):
-
Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a nitrogen/argon inlet, and a pressure-equalizing dropping funnel.
-
Allow the apparatus to cool to room temperature under a steady stream of inert gas.
-
-
Reaction Setup:
-
In an inert atmosphere (glovebox or nitrogen-purged glove bag), weigh 3.1 g (23.2 mmol) of anhydrous aluminum chloride into the reaction flask.
-
Add 50 mL of anhydrous dichloromethane (DCM) to the flask via cannula or syringe.
-
Cool the resulting slurry to 0 °C in an ice-water bath with gentle stirring.
-
-
Substrate and Reagent Addition:
-
In a separate, dry flask, dissolve 2.0 g (11.3 mmol) of this compound in 20 mL of anhydrous DCM. Transfer this solution to the dropping funnel.
-
Add the substrate solution dropwise to the stirred AlCl₃ slurry over 20-30 minutes, maintaining the internal temperature below 5 °C. The causality here is to allow the Lewis acid to complex with the substrate's carbonyls before introducing the acylating agent.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 15 minutes.
-
Add 1.0 mL (1.1 g, 14.1 mmol) of acetyl chloride to the dropping funnel and add it dropwise to the reaction mixture over 20 minutes, again keeping the temperature at 0 °C.
-
-
Reaction Execution:
-
Once the acetyl chloride addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Let the reaction stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 ethyl acetate:hexanes mobile phase).
-
-
Workup and Quenching:
-
Carefully and slowly pour the reaction mixture into a beaker containing 100 g of crushed ice and 10 mL of concentrated HCl. This highly exothermic step hydrolyzes the aluminum complexes and should be performed in a fume hood with caution.
-
Stir the mixture vigorously for 15 minutes until all solids have dissolved. The mixture will separate into two layers.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 40 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification:
-
The crude product will be a solid or oil. Purify via column chromatography on silica gel using a gradient elution from 20% to 50% ethyl acetate in hexanes to isolate the desired N-(2,4-diacetylphenyl)acetamide.
-
Alternatively, recrystallization from ethanol/water may yield the pure product.
-
Caption: Synthetic pathway from the substrate to quinazoline derivatives.
Part 4: Troubleshooting and Key Considerations
| Problem Observed | Probable Cause | Recommended Solution |
| No or Low Yield | Moisture Contamination: AlCl₃ is extremely sensitive to water and will be rapidly deactivated. [11] | Ensure all glassware is rigorously flame-dried. Use anhydrous solvents and reagents. Handle AlCl₃ in an inert atmosphere (glovebox). |
| Insufficient Catalyst: The ketone product and substrate carbonyls complex with AlCl₃, consuming it. [1][5] | Use at least 2 equivalents of AlCl₃ relative to the substrate to account for complexation with both carbonyl groups, plus a catalytic excess. | |
| Poor Substrate Quality: Impurities in the starting material can inhibit the reaction. | Confirm the purity of this compound by NMR or melting point before starting. | |
| Complex Product Mixture | Reaction Temperature Too High: High temperatures can lead to side reactions or decomposition. | Maintain strict temperature control, especially during the addition of reagents. Perform the initial additions at 0 °C. |
| Difficult Purification | Incomplete Workup: Residual aluminum salts can form emulsions or complicate chromatography. | Stir vigorously during the HCl/ice quench to ensure all aluminum complexes are fully hydrolyzed and dissolved in the aqueous phase. |
Conclusion
This compound is a highly effective and predictable substrate for Friedel-Crafts acylation. The synergistic directing effects of its substituents guide acylation to the C4 position with high regioselectivity. The provided protocol offers a reliable method for achieving this transformation. Beyond this, this application note establishes the substrate's significant value as a precursor in the synthesis of medicinally relevant quinazoline heterocycles, urging researchers to look beyond the canonical reaction and leverage the molecule's full synthetic potential.
References
- Master Organic Chemistry. (2018). EAS Reactions (3)
- Klump, K. E., et al. (2012).
- Organic Chemistry Portal.
- Sciencemadness.org. (2021).
- Fiveable. Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction. [Link]
- LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
- Wikipedia. Friedel–Crafts reaction. [Link]
- Abdel-rahman, A. H., et al. (2020). Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. NIH. [Link]
- Chemistry Stack Exchange. (2019). Does acetanilide undergo Friedel–Crafts reaction?. [Link]
- El-Hawash, S. A., et al. (2018). Novel quinazoline and acetamide derivatives as safe anti-ulcerogenic agent and anti-ulcerative colitis activity. PMC - NIH. [Link]
- Acta Scientific. (2025). Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential. [Link]
- IOSR Journal. (2018). A Convenient Synthesis of Quinazoline Acetamide Incorporated Pyrazole And Pyrimidine Derivatives And Their Antibacterial Activity. [Link]
- Fares, M., et al. (2022). Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides. PMC - PubMed Central. [Link]
- Google Patents. (2003).
- Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. [Link]
- Google Patents. (2002).
- BYJU'S.
- ResearchGate. (2006). This compound. [Link]
- YouTube. (2016).
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. actascientific.com [actascientific.com]
- 3. Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. byjus.com [byjus.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. fiveable.me [fiveable.me]
- 8. Friedel-Crafts Acylation [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Characterization of N-(2-Acetylphenyl)acetamide
This document provides a comprehensive guide to the analytical techniques for the characterization of N-(2-Acetylphenyl)acetamide. It is intended for researchers, scientists, and professionals in drug development who require robust methods for identity confirmation, purity assessment, and stability analysis of this compound. The protocols outlined herein are grounded in established analytical principles and are designed to be self-validating, ensuring scientific integrity and reproducibility.
Introduction: Understanding this compound
This compound, also known as 2'-acetamidoacetophenone, is an organic compound featuring both an acetamide and an acetyl functional group on a benzene ring in an ortho substitution pattern. Its unique structure makes it a subject of interest in medicinal chemistry and organic synthesis. Accurate characterization is paramount to understanding its chemical behavior, potential biological activity, and for ensuring the quality of synthesized batches.
Physicochemical Properties:
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 5234-26-4 | [1] |
| Molecular Formula | C₁₀H₁₁NO₂ | [1] |
| Molecular Weight | 177.20 g/mol | [1] |
| Appearance | White to off-white solid | |
| Melting Point | ~77 °C | |
| Solubility | Moderately soluble in ethanol and acetone; less soluble in water. |
A common synthetic route to this compound involves the acetylation of 2'-aminoacetophenone with acetic anhydride. This synthesis informs the potential impurity profile, which may include unreacted starting materials and byproducts of side reactions.
Strategic Approach to Characterization
A multi-technique approach is essential for the unambiguous characterization of this compound. This guide will detail the application of spectroscopic and chromatographic techniques to provide a complete profile of the molecule.
Caption: A logical workflow for the characterization of this compound.
Spectroscopic Characterization: Elucidating the Molecular Structure
Spectroscopic techniques are fundamental for confirming the identity and elucidating the structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Protocol for ¹H and ¹³C NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical spectral width: 0-12 ppm.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm or DMSO-d₆ at 2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical spectral width: 0-220 ppm.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).
-
Expected Spectral Features:
| ¹H NMR (Expected Chemical Shifts in CDCl₃) | ¹³C NMR (Expected Chemical Shifts in CDCl₃) |
| Aromatic protons (4H, multiplet) | Carbonyl carbons (C=O) |
| Amide proton (1H, singlet/broad singlet) | Aromatic carbons |
| Acetyl methyl protons (3H, singlet) | Methyl carbons |
| Acetamido methyl protons (3H, singlet) |
Note: The exact chemical shifts can vary depending on the solvent and concentration. For comparison, the related compound Phenacetin (N-(4-Ethoxyphenyl)acetamide) shows characteristic signals for the acetamide and acetyl groups.[2]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule.
Protocol for FT-IR Analysis (Attenuated Total Reflectance - ATR):
-
Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Instrumentation: Use a standard FT-IR spectrometer equipped with a universal ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Expected Characteristic IR Absorptions:
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| ~3300 | N-H (amide) | Stretching |
| ~3050 | C-H (aromatic) | Stretching |
| ~2950 | C-H (methyl) | Stretching |
| ~1680 | C=O (ketone) | Stretching |
| ~1660 | C=O (amide I) | Stretching |
| ~1600, ~1480 | C=C (aromatic) | Stretching |
| ~1530 | N-H bend, C-N stretch (amide II) | Bending/Stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
Protocol for Electron Ionization-Mass Spectrometry (EI-MS):
-
Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Instrumentation: A mass spectrometer with an electron ionization source.
-
Data Acquisition:
-
Use a standard electron energy of 70 eV.
-
Scan a mass range appropriate for the compound (e.g., m/z 40-300).
-
Expected Fragmentation Pattern:
The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 177. Key fragment ions would likely arise from the cleavage of the acetyl and acetamido groups. The fragmentation of deprotonated N,2-diphenyl-acetamides has been studied, providing insights into potential fragmentation pathways for related compounds.[3]
Chromatographic Analysis: Purity and Quantification
Chromatographic techniques are essential for assessing the purity of this compound and for quantifying it in various matrices.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for separating the target compound from its impurities.
Caption: A typical workflow for the HPLC analysis of this compound.
Protocol for Reversed-Phase HPLC (adapted from methods for related compounds):
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of water (with 0.1% formic or phosphoric acid) and acetonitrile or methanol. A suitable starting point is an isocratic mixture of acetonitrile and water.[4] For the related N-(p-Acetylphenyl)acetamide, a mobile phase of acetonitrile, water, and phosphoric acid has been used.[5]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by measuring the UV spectrum of this compound in the mobile phase (a wavelength around 240-254 nm is expected to be suitable).
-
Injection Volume: 10 µL.
-
-
Sample and Standard Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution of known concentration.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution.
-
Sample Solution: Accurately weigh and dissolve the sample in the mobile phase to a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
Method Validation Parameters (Illustrative):
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (%RSD) | < 2.0% |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1 |
A validated HPLC method for acetaminophen and its impurities can serve as a valuable reference for developing a robust method for this compound.[6]
Thermal Analysis: Assessing Physicochemical Stability
Thermal analysis techniques provide insights into the thermal stability, melting behavior, and purity of this compound.
Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat flow associated with thermal transitions as a function of temperature.
Protocol for DSC Analysis:
-
Instrumentation: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.
-
Analysis Conditions:
-
Temperature Program: Heat the sample from ambient temperature to a temperature above its melting point (e.g., 25 °C to 150 °C) at a constant heating rate (e.g., 10 °C/min).
-
Atmosphere: Purge with an inert gas like nitrogen at a constant flow rate (e.g., 50 mL/min).
-
-
Data Analysis:
-
Determine the onset temperature and peak maximum of the melting endotherm.
-
Calculate the heat of fusion (ΔHfus) from the peak area.
-
The DSC thermogram of the related compound acetanilide shows a sharp endothermic peak corresponding to its melting point.[7] A sharp melting endotherm for this compound would be indicative of high purity.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing information on its thermal stability and decomposition profile.
Protocol for TGA Analysis:
-
Instrumentation: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a TGA pan.
-
Analysis Conditions:
-
Temperature Program: Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Atmosphere: Purge with an inert gas (e.g., nitrogen) or an oxidative gas (e.g., air) at a constant flow rate.
-
-
Data Analysis:
-
Determine the onset temperature of decomposition.
-
Analyze the mass loss steps to understand the decomposition process.
-
Conclusion
The comprehensive characterization of this compound requires a combination of spectroscopic, chromatographic, and thermal analysis techniques. The protocols detailed in this guide provide a robust framework for confirming the identity, assessing the purity, and evaluating the physicochemical properties of this compound. By adhering to these methodologies, researchers and drug development professionals can ensure the quality and consistency of their materials, which is a critical aspect of scientific research and pharmaceutical development.
References
- A novel isocratic HPLC method to separate and quantify acetanilide and its hydroxy aromatic derivatives: 2-, 3- and 4-hydroxyacetanilide (paracetamol or acetaminophen). European Journal of Drug Metabolism and Pharmacokinetics. [Link]
- This compound. PubChem. [Link]
- Supporting Information for Universal Fragmentation Model for Tandem Mass Spectrometry Based Molecular Structural Elucid
- Acetanilide DSC curve showing Tmp (116 °C), Tcp (81 °C), Heat of Fusion (144 J/g) for first endothermic peak and (123 J/g) for second endothermic peak and Heat of Crystallization (112 J/g).
- Supporting information. The Royal Society of Chemistry. [Link]
- Separation of N-(p-Acetylphenyl)acetamide on Newcrom R1 HPLC column. SIELC Technologies. [Link]
- Separation of Acetamide on Newcrom R1 HPLC column. SIELC Technologies. [Link]
- A mechanistic study of fragmentation of deprotonated N,2-diphenyl-acetamides in electrospray ionization tandem mass spectrometry. Journal of the American Society for Mass Spectrometry. [Link]
- A validated, sensitive HPLC method for the determination of trace impurities in acetaminophen drug substance. Journal of Pharmaceutical and Biomedical Analysis. [Link]
Sources
- 1. This compound | C10H11NO2 | CID 21306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. modgraph.co.uk [modgraph.co.uk]
- 3. A mechanistic study of fragmentation of deprotonated N,2-diphenyl-acetamides in electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000512) [hmdb.ca]
- 5. Separation of N-(p-Acetylphenyl)acetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. A validated, sensitive HPLC method for the determination of trace impurities in acetaminophen drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Quantitative Analysis of N-(2-Acetylphenyl)acetamide: A Guide to HPLC and GC-MS Methods
Abstract
This technical guide provides detailed application notes and validated protocols for the quantitative analysis of N-(2-Acetylphenyl)acetamide, a key organic compound with relevance in pharmaceutical research and development. We present two robust and reliable analytical methodologies: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). This document is designed for researchers, scientists, and drug development professionals, offering a comprehensive framework from sample preparation to data interpretation. The causality behind experimental choices is explained, ensuring that each protocol is a self-validating system grounded in established scientific principles and regulatory guidelines.
Introduction: The Analytical Imperative for this compound
This compound (CAS 5234-26-4) is an organic amide featuring an acetamide group attached to a phenyl ring, which is further substituted with an acetyl group at the ortho position.[1] Its molecular structure, C10H11NO2, lends it to potential biological activity, making it a compound of interest in pharmaceutical synthesis and metabolite studies.[1][2] Accurate and precise quantification of this analyte is paramount for quality control, impurity profiling, and pharmacokinetic assessments.
The choice between HPLC and GC-MS for analysis is dictated by the specific requirements of the study, including sample matrix complexity, required sensitivity, and the volatility of the analyte. This guide will explore the strengths of each technique and provide detailed protocols to enable the user to select and implement the most appropriate method. All methodologies presented are designed to be compliant with the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures.[3][4][5]
Physicochemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust analytical method.
| Property | Value | Source |
| Molecular Formula | C10H11NO2 | [6] |
| Molecular Weight | 177.20 g/mol | [7] |
| Melting Point | 77 °C | [6][8] |
| Boiling Point | 367.4 ± 25.0 °C (Predicted) | [6] |
| Appearance | White to off-white solid | [1] |
| Solubility | Moderately soluble in organic solvents (e.g., ethanol, acetone), less soluble in water. | [1] |
The moderate polarity and thermal stability of this compound make it amenable to analysis by both HPLC and GC-MS. Its UV absorbance, stemming from the substituted phenyl ring, allows for sensitive detection using UV spectrophotometry in HPLC.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a cornerstone of pharmaceutical analysis due to its versatility, high resolution, and suitability for non-volatile and thermally labile compounds. A reversed-phase HPLC (RP-HPLC) method is the preferred approach for this compound, leveraging its moderate polarity for effective separation on a non-polar stationary phase.
Rationale for Methodological Choices
The selection of a C18 column is based on its widespread applicability and proven efficacy in retaining and separating a broad range of moderately polar compounds.[9][10] The mobile phase, a mixture of acetonitrile and water, provides a versatile solvent system for gradient elution, which is crucial for eluting the analyte with a good peak shape and separating it from potential impurities.[11] The addition of a small percentage of formic or phosphoric acid to the aqueous phase is a common practice to control the pH and suppress the ionization of any acidic or basic functional groups, thereby improving peak symmetry and reproducibility.[12] UV detection is selected due to the presence of a chromophore in the this compound molecule, offering a balance of sensitivity and robustness.
Experimental Protocol: HPLC-UV
This protocol is a validated starting point and should be optimized and re-validated for specific matrices and instrumentation as per USP <1225> and ICH Q2(R1) guidelines.[3][4][13]
Instrumentation and Materials:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
This compound reference standard (purity ≥98%).
-
HPLC-grade acetonitrile, methanol, and water.
-
Formic acid (or phosphoric acid), analytical grade.
Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | See Table Below |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 245 nm (To be determined by UV scan) |
| Injection Volume | 10 µL |
Gradient Elution Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 15.0 | 10 | 90 |
| 20.0 | 10 | 90 |
| 20.1 | 90 | 10 |
| 25.0 | 90 | 10 |
Procedure:
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.[14]
-
From the stock solution, prepare a series of calibration standards by serial dilution with the initial mobile phase composition (90% A: 10% B) to cover the expected concentration range of the samples.
-
-
Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a suitable solvent, such as methanol or acetonitrile.[14]
-
Further dilute the sample with the initial mobile phase to a concentration that falls within the calibration curve range.
-
Filter the final solution through a 0.45 µm syringe filter to remove particulate matter before injection.[15]
-
-
Analysis:
-
Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure no interfering peaks are present.
-
Inject the calibration standards in ascending order of concentration to generate a calibration curve.
-
Inject the prepared sample solutions.
-
-
Data Analysis:
-
Identify and integrate the peak corresponding to this compound based on its retention time.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
-
HPLC Workflow Diagram
Caption: Workflow for the HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, offering high sensitivity and structural information through mass spectrometry.[16] Given its predicted boiling point and thermal stability, this compound is a suitable candidate for GC-MS analysis.
Rationale for Methodological Choices
The choice of a capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is standard for the analysis of a wide range of compounds and provides good separation based on boiling points and polarity.[9] Electron Ionization (EI) is a robust and widely used ionization technique that generates reproducible mass spectra, which can be compared to library spectra for identification. For quantification, Selected Ion Monitoring (SIM) mode is employed to enhance sensitivity and selectivity by monitoring characteristic ions of the analyte.[9]
Experimental Protocol: GC-MS
This protocol serves as a guide and requires optimization and validation for the specific application and instrumentation.
Instrumentation and Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
This compound reference standard (purity ≥98%).
-
High-purity solvents (e.g., acetone, dichloromethane).[17]
-
Helium carrier gas (99.999% purity).
GC-MS Conditions:
| Parameter | Recommended Conditions |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (or split, depending on concentration) |
| Oven Temperature Program | Initial 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Acquisition Mode | Full Scan (for identification) and Selected Ion Monitoring (SIM) (for quantification) |
Procedure:
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a volatile solvent like acetone or dichloromethane.[17]
-
Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range.
-
-
Sample Preparation:
-
The sample preparation will depend on the matrix. For solid samples, dissolution in a suitable volatile solvent is required.[17]
-
For complex matrices, a sample clean-up step such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interferences.[16][18]
-
Filter the final solution through a 0.22 µm syringe filter if necessary.[17]
-
-
Analysis:
-
Inject the prepared standards and samples into the GC-MS system.
-
Acquire data in both full scan and SIM mode. In full scan mode, identify the characteristic mass fragments of this compound.
-
For SIM mode, select at least three characteristic ions for quantification and confirmation.
-
-
Data Analysis:
-
Confirm the identity of this compound in samples by comparing its retention time and mass spectrum with that of the reference standard.
-
In SIM mode, construct a calibration curve by plotting the peak area of the primary quantifying ion against the concentration of the standards.
-
Calculate the concentration of the analyte in the samples from the calibration curve.
-
GC-MS Workflow Diagram
Caption: Workflow for the GC-MS analysis of this compound.
Method Validation
Both the HPLC and GC-MS methods described must be validated according to ICH Q2(R1) guidelines to ensure they are suitable for their intended purpose.[3][19] The validation process demonstrates that the analytical procedure is reliable, reproducible, and accurate for the analysis of this compound.[20][21][22]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
This guide has provided comprehensive, scientifically-grounded protocols for the analysis of this compound using HPLC and GC-MS. The detailed methodologies, supported by the rationale for key experimental choices, offer a robust framework for researchers and scientists in the pharmaceutical industry. Adherence to these protocols, coupled with rigorous method validation, will ensure the generation of high-quality, reliable, and defensible analytical data.
References
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry - FDA. [Link]
- Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. [Link]
- Quality Guidelines - ICH. [Link]
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. [Link]
- Analytical method validation as per ich and usp | PPTX - Slideshare. [Link]
- N-(2-ACETYL-PHENYL)-ACETAMIDE - ChemBK. [Link]
- General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS - uspbpep.com. [Link]
- This compound | C10H11NO2 | CID 21306 - PubChem - NIH. [Link]
- Overview of Sample Preparation and Chromatographic Methods to Analysis Pharmaceutical Active Compounds in Waters M
- Analytical method valid
- Validation of Analytical Methods for Pharmaceutical Analysis. [Link]
- Sample Preparation for HPLC Analysis: Step Guides and Common Techniques - Drawell. [Link]
- How to Prepare a Sample for HPLC Analysis | Greyhound Chrom
- Separation of N-(p-Acetylphenyl)acetamide on Newcrom R1 HPLC column - SIELC Technologies. [Link]
- Common Sample Preparation Techniques for GC-MS Analysis. [Link]
- Separation of Acetamide on Newcrom R1 HPLC column - SIELC Technologies. [Link]
- WO2010105193A1 - Method and assays for quantitation of acetamide in a composition - Google P
- (PDF) N -(2-Acetylphenyl)
- Determination of trace levels of acetamide, propanamide, and butyramide in surface and drinking water using gas chromatography-mass spectrometry after derivatiz
- Analysis of Pesticides in Food by GC/MS/MS using the Ultra Inert Liners with Wool - Agilent. [Link]
Sources
- 1. CAS 5234-26-4: this compound | CymitQuimica [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. fda.gov [fda.gov]
- 5. fda.gov [fda.gov]
- 6. chembk.com [chembk.com]
- 7. This compound | C10H11NO2 | CID 21306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Separation of Acetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. Separation of N-(p-Acetylphenyl)acetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. uspbpep.com [uspbpep.com]
- 14. greyhoundchrom.com [greyhoundchrom.com]
- 15. drawellanalytical.com [drawellanalytical.com]
- 16. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 17. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 18. mdpi.com [mdpi.com]
- 19. starodub.nl [starodub.nl]
- 20. Analytical method validation as per ich and usp | PPTX [slideshare.net]
- 21. wjarr.com [wjarr.com]
- 22. pharmaerudition.org [pharmaerudition.org]
N-(2-Acetylphenyl)acetamide as a building block in combinatorial chemistry
Starting Research on Acetamide
I've initiated comprehensive Google searches to gather foundational data on N-(2-Acetylphenyl)acetamide. I'm focusing on its core chemical attributes, reactivity profiles, and established roles within chemical synthesis, to build a strong base of knowledge.
Expanding Literature Review
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Framing Application Note Goals
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Verifying Initial Hypothesis
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Refining Experimental Procedures
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I am also searching for the right data to create informative tables.
Building the Foundation
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Refining the Approach
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Application Note: A Comprehensive Guide to the Acetylation of 2'-Aminoacetophenone
Introduction: The Synthetic Value of 2'-Acetamidoacetophenone
2'-Aminoacetophenone is a versatile bifunctional molecule, featuring both a nucleophilic amino group and an electrophilic acetyl group in an ortho arrangement. This unique structure makes it a crucial precursor in the synthesis of a wide range of heterocyclic compounds, particularly quinolines and other pharmacologically relevant scaffolds.[1] The acetylation of the amino group to form 2'-acetamidoacetophenone is a fundamental and often necessary transformation in multi-step syntheses. This reaction serves two primary purposes:
-
Protecting the Amine: The acetyl group acts as a robust protecting group for the nucleophilic amine, preventing it from participating in undesired side reactions while chemical modifications are performed elsewhere on the molecule.
-
Modulating Reactivity: The conversion of the activating amino group to a less-activating acetamido group alters the electronic properties of the aromatic ring, influencing the regioselectivity of subsequent electrophilic substitution reactions.
This document provides a detailed experimental protocol for the efficient acetylation of 2'-aminoacetophenone using acetic anhydride. It offers insights into the reaction mechanism, a step-by-step laboratory procedure, purification techniques, and critical safety considerations tailored for researchers in organic synthesis and drug development.
Reaction Scheme and Mechanism
The acetylation of 2'-aminoacetophenone is a classic example of nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride.
Overall Reaction:
Plausible Mechanism:
The reaction proceeds through a two-step mechanism: nucleophilic attack followed by the elimination of a leaving group.
-
Nucleophilic Attack: The nitrogen atom of 2'-aminoacetophenone attacks a carbonyl carbon of acetic anhydride, breaking the C=O pi bond and forming a tetrahedral intermediate.
-
Proton Transfer & Elimination: A base (which can be another molecule of the amine or a solvent) deprotonates the nitrogen, and the intermediate collapses, reforming the C=O double bond and eliminating an acetate ion, a good leaving group. The liberated acetate ion is subsequently protonated by the acetic acid generated in the reaction.[2][3]
Caption: Mechanism of Nucleophilic Acyl Substitution.
Materials and Equipment
Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Notes |
| 2'-Aminoacetophenone | C₈H₉NO | 135.17 | 10.0 | 1.35 g | Substrate |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | 15.0 | 1.4 mL | Acetylating agent (1.5 equiv.) |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | ~100 mL | Extraction solvent |
| Saturated NaHCO₃ (aq) | NaHCO₃ | 84.01 | - | ~50 mL | For neutralization |
| Brine (Saturated NaCl) | NaCl | 58.44 | - | ~30 mL | For washing |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | ~2-3 g | Drying agent |
| Hexanes | C₆H₁₄ | 86.18 | - | ~50 mL | Recrystallization solvent |
Equipment
-
100 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Separatory funnel (250 mL)
-
Erlenmeyer flasks (various sizes)
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Beakers and graduated cylinders
-
Thin Layer Chromatography (TLC) plates (silica gel), chamber, and UV lamp
Detailed Experimental Protocol
This protocol describes the acetylation on a 10 mmol scale. The reaction can be performed without a solvent or with a non-protic solvent like ethyl acetate.
Reaction Setup
-
Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1.35 g (10.0 mmol) of 2'-aminoacetophenone.
-
Solvent Addition (Optional): Add 20 mL of ethyl acetate to dissolve the starting material. While this reaction can be run neat, using a solvent can improve handling and heat transfer.
-
Reagent Addition: Place the flask in an ice-water bath to control the initial exothermic reaction. Slowly add 1.4 mL (15.0 mmol, 1.5 equivalents) of acetic anhydride to the stirred solution/suspension dropwise over 5 minutes.
Reaction Execution
-
Heating: Remove the ice bath and attach a condenser to the flask. Heat the reaction mixture to 60 °C using an oil bath or heating mantle.[2]
-
Monitoring: Stir the reaction at this temperature for 1-2 hours. The progress of the reaction should be monitored by TLC (e.g., using a 7:3 Hexanes:Ethyl Acetate eluent). The disappearance of the 2'-aminoacetophenone spot and the appearance of a new, less polar product spot indicates the reaction is proceeding.
-
Completion: The reaction is typically complete when TLC analysis shows no remaining starting material.
Work-up and Purification
-
Cooling & Quenching: Once the reaction is complete, cool the flask to room temperature. Carefully pour the reaction mixture into a beaker containing ~50 g of crushed ice and stir for 10 minutes.
-
Extraction: Transfer the mixture to a 250 mL separatory funnel. If no solvent was used initially, add 50 mL of ethyl acetate. Shake the funnel vigorously, venting frequently. Allow the layers to separate and drain the aqueous layer.
-
Neutralization: Wash the organic layer with 25 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the acetic acid byproduct. Caution: CO₂ gas will evolve; vent the separatory funnel frequently. Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).
-
Washing: Wash the organic layer with 30 mL of brine to remove residual water and water-soluble impurities.
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate (MgSO₄). Swirl the flask; the drying agent should move freely when the solution is dry.
-
Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, which is often a pale yellow or off-white solid.
Recrystallization
-
Solvent Selection: Dissolve the crude solid in a minimal amount of hot ethyl acetate.
-
Crystallization: Slowly add hexanes until the solution becomes cloudy (turbid). Re-heat gently until the solution is clear again.
-
Isolation: Allow the flask to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.
-
Filtration: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold hexanes and allow them to air dry.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Safety Precautions
All procedures should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
2'-Aminoacetophenone: May cause skin, eye, and respiratory irritation.[4] Avoid inhalation of dust and contact with skin and eyes.
-
Acetic Anhydride: Corrosive and a lachrymator (causes tearing). Reacts with water, so handle in a dry environment. Causes severe skin and eye burns. Inhalation can lead to respiratory irritation.
-
Ethyl Acetate & Hexanes: Highly flammable liquids. Keep away from ignition sources.
In case of skin contact, wash the affected area immediately with plenty of soap and water.[4] For eye contact, rinse cautiously with water for several minutes.[5]
Troubleshooting
| Problem | Possible Cause | Solution |
| Reaction is incomplete (starting material remains) | Insufficient reaction time or temperature. | Prolong the reaction time or increase the temperature slightly (e.g., to 70 °C). Confirm the quality of the acetic anhydride, as it can hydrolyze over time. |
| Low Yield | Product loss during work-up. | Ensure complete extraction by performing multiple extractions. Avoid using excessive solvent during recrystallization. Ensure the pH is neutral before extraction to prevent the amine from being protonated and soluble in the aqueous layer. |
| Product is an oil or does not crystallize | Presence of impurities. | Purify the crude product using silica gel column chromatography. Ensure all acetic acid has been removed during the work-up. |
| Formation of multiple products | Side reactions. | Ensure the reaction temperature does not significantly exceed the recommended value. Use of a base like pyridine can sometimes lead to a cleaner reaction by scavenging the acid byproduct. |
References
- MDPI. Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. URL: [Link]
- NCERT. Amines. URL: [Link]
- YouTube. Acylation of an amine using acetic anhydride. URL: [Link]
- Loba Chemie. 2-AMINOACETOPHENONE FOR SYNTHESIS MSDS. URL: [Link]
- YouTube. Acetylation of amine || amine react with acetyl chloride or acetic anhydride. URL: [Link]
- Oxford Lab Fine Chem LLP. MATERIAL SAFETY DATA SHEET - 2-AMINO ACETOPHENONE. URL: [Link]
- PrepChem.com. Synthesis of p-acetamidoacetophenone. URL: [Link]
Sources
Application Notes & Protocols: N-(2-Acetylphenyl)acetamide as a Cornerstone in Pharmaceutical Intermediate Synthesis
Abstract
N-(2-Acetylphenyl)acetamide, a bifunctional aromatic compound, serves as a highly versatile and strategic precursor in the synthesis of numerous pharmaceutical intermediates. Its unique ortho-substitution pattern, featuring both an acetyl and an acetamide group, provides a reactive scaffold for constructing complex heterocyclic systems that are central to many therapeutic agents. This guide provides an in-depth exploration of the synthesis of this compound and its critical applications, particularly in the generation of quinazoline and quinolone cores. We present detailed, field-proven protocols, explain the underlying chemical principles, and offer insights into reaction optimization and validation, designed for researchers, medicinal chemists, and drug development professionals.
Introduction: The Strategic Importance of this compound
In the landscape of medicinal chemistry, the efficient construction of heterocyclic scaffolds is paramount. This compound (also known as 2'-Acetamidoacetophenone) has emerged as a key building block due to the synthetically valuable arrangement of its functional groups.[1][2] The ortho-acetyl and acetamide moieties can participate in a variety of cyclization and condensation reactions, making it an ideal starting point for synthesizing nitrogen-containing heterocycles.[3] These structures are prevalent in a wide array of pharmaceuticals, including sedatives, antibiotics, and antitumor agents.[2][4]
This document details two primary facets of its utility: the robust methods for its own synthesis and its subsequent conversion into high-value pharmaceutical intermediates. We will focus on the Fries rearrangement as a classic and effective method for its preparation and then detail its deprotection and subsequent cyclization to form foundational heterocyclic structures.
Physicochemical Properties & Safety Data
A thorough understanding of the physical properties and safety profile of a starting material is fundamental to successful and safe laboratory execution.
| Property | Value | Source(s) |
| CAS Number | 5234-26-4 | [5][6] |
| Molecular Formula | C₁₀H₁₁NO₂ | [1][5][6] |
| Molecular Weight | 177.20 g/mol | [5][6] |
| Appearance | White to off-white crystalline solid | [1][2] |
| Melting Point | 77 °C | [5] |
| Boiling Point | 367.4 ± 25.0 °C at 760 mmHg | [5] |
| Solubility | Soluble in ethanol and acetone; sparingly soluble in water. | [1][2] |
| Purity | Typically ≥98% |
Safety Information:
This compound should be handled with appropriate laboratory precautions.[2] It is classified as harmful if swallowed or inhaled and causes skin and eye irritation.[7]
-
Signal Word: Warning
-
Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).
-
Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell).
Always consult the full Safety Data Sheet (SDS) before handling this compound and work in a well-ventilated chemical fume hood.[7]
Synthesis of this compound: The Fries Rearrangement
One of the most common and industrially relevant methods for synthesizing this compound is via the Fries rearrangement of acetanilide.[8][9] This reaction involves the intramolecular migration of the acetyl group from the nitrogen atom to the aromatic ring, catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).[10][11][12]
Mechanism Insight: The reaction proceeds through the formation of an acylium ion intermediate after the Lewis acid coordinates to the carbonyl oxygen of the amide.[10][13] This electrophile then attacks the aromatic ring. The regioselectivity (ortho vs. para substitution) is highly dependent on reaction conditions. Higher temperatures favor the formation of the thermodynamically more stable ortho-isomer, this compound, due to the formation of a stable bidentate complex with the aluminum catalyst.[10]
Caption: Fries Rearrangement pathway for synthesizing this compound.
Protocol 3.1: Synthesis via Fries Rearrangement of Acetanilide
Objective: To synthesize this compound from acetanilide with a preference for the ortho isomer.
Materials:
-
Acetanilide (1 equivalent)
-
Anhydrous Aluminum Chloride (AlCl₃) (2.5 - 3 equivalents)
-
Crushed Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride.
-
Addition of Reactant: Slowly and carefully add acetanilide to the stirred AlCl₃. Causality Note: This addition is exothermic; slow addition prevents overheating. The large excess of AlCl₃ is required to complex with both the reactant and product amides.[13]
-
Heating: Heat the reaction mixture to 160-170°C. Maintain this temperature for approximately 2 hours. Causality Note: This high temperature is crucial for favoring the migration of the acetyl group to the ortho position.[8][10]
-
Quenching: Cool the reaction mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice and concentrated HCl. Very slowly and cautiously, pour the reaction mixture onto the ice-acid mixture with vigorous stirring. Self-Validation: This step is highly exothermic and releases HCl gas. It must be performed in a fume hood with extreme care. The acid hydrolyzes the aluminum complexes, liberating the product.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane.
-
Washing: Combine the organic extracts. Wash sequentially with a saturated solution of sodium bicarbonate (to neutralize any remaining acid) and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid contains a mixture of ortho and para isomers. The desired this compound can be purified by recrystallization or column chromatography.
Application: Synthesis of Key Pharmaceutical Intermediates
The primary utility of this compound lies in its role as a precursor to 2-aminoacetophenone, which is a direct building block for quinazolines, quinolones, and other pharmacologically active heterocycles.[8][9]
Caption: Workflow from this compound to heterocyclic systems.
Protocol 4.1: Deprotection to 2-Aminoacetophenone
Objective: To hydrolyze the acetamide group to yield the primary amine, 2-aminoacetophenone.
Materials:
-
This compound (1 equivalent)
-
10% Aqueous Hydrochloric Acid (HCl)
-
10% Aqueous Sodium Hydroxide (NaOH)
-
Diethyl ether or Ethyl acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound in 10% aqueous HCl.
-
Reflux: Heat the mixture under reflux for 1-2 hours. Self-Validation: Monitor the reaction's progress using Thin Layer Chromatography (TLC). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates completion.
-
Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acidic solution by the slow addition of 10% aqueous NaOH until the pH is basic (pH 8-9).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous MgSO₄.
-
Concentration: Filter to remove the drying agent and concentrate the solvent under reduced pressure to yield 2-aminoacetophenone, which may be a yellow oil or solid.[8]
Protocol 4.2: Example Synthesis of a Quinazolinone Intermediate
Objective: To demonstrate the use of 2-aminoacetophenone in a cyclization reaction to form a quinazolinone scaffold. This is a representative reaction illustrating the compound's utility.
Materials:
-
2-Aminoacetophenone (from Protocol 4.1)
-
An appropriate acylating or cyclizing agent (e.g., an isocyanate or a derivative of anthranilic acid)
-
A suitable solvent (e.g., ethanol, DMF)
-
Catalyst if required (e.g., triethylamine)[4]
Procedure:
-
Reaction Setup: Dissolve 2-aminoacetophenone in a suitable solvent like ethanol.
-
Reagent Addition: Add the chosen cyclizing agent (e.g., phenyl isothiocyanate for a 2-mercapto-quinazolinone) and a catalytic amount of base like triethylamine.[4]
-
Heating: Heat the reaction mixture to reflux and maintain for several hours, monitoring by TLC.
-
Workup: Upon completion, cool the reaction mixture. The product may precipitate out of solution. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product is then purified by filtration and washing, or by recrystallization from an appropriate solvent (e.g., ethanol) to yield the quinazolinone derivative.
Conclusion
This compound is a fundamentally important and cost-effective starting material for the synthesis of valuable pharmaceutical intermediates. Its preparation via the temperature-controlled Fries rearrangement is a robust and scalable process. The subsequent deprotection and cyclization reactions provide efficient access to the core structures of numerous bioactive compounds, particularly quinazolines. The protocols and insights provided herein offer a solid foundation for researchers engaged in the synthesis and development of novel therapeutic agents.
References
- This compound | C10H11NO2 | CID 21306 - PubChem. National Institutes of Health.
- N-(2-ACETYL-PHENYL)-ACETAMIDE - ChemBK. ChemBK.
- (PDF) this compound - ResearchGate. ResearchGate.
- Friedel-Crafts acylation of anilides - Sciencemadness.org. Sciencemadness.org.
- Fries rearrangement - Wikipedia. Wikipedia.
- (PDF) this compound - ResearchGate. ResearchGate.
- Method of friedel-crafts acylation of anilides - Google Patents. Google Patents.
- Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. National Institutes of Health.
- Does acetanilide undergo Friedel–Crafts reaction? - Chemistry Stack Exchange. Chemistry Stack Exchange.
- What is the Fries Rearrangement Reaction? - BYJU'S. BYJU'S.
- Synthesis of p-acetamidoacetophenone - PrepChem.com. PrepChem.com.
- Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues. (PDF).
- Fries Rearrangement - Organic Chemistry Portal. Organic Chemistry Portal.
- Friedel-Crafts acylation reaction of anilides - Google Patents. Google Patents.
- Material Safety Data Sheet 2-(Diethylamino)-N-(2,6-Dimethylphenyl)- Acetamide. Acros Organics.
- friedel-crafts acylation reaction: Topics by Science.gov. Science.gov.
- Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors. Indian Journal of Pharmaceutical Education and Research.
- Synthesis of Novel N- (substituted phenyl)-N- (substituted) acetamide Derivatives as a potent Analgesic agent. Research Journal of Pharmacy and Technology.
- Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (PDF).
- A Convenient Synthesis of Quinazoline Acetamide Incorporated Pyrazole And Pyrimidine Derivatives. IOSR Journal.
- Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides. PubMed Central.
- Advanced Synthesis Techniques for N-Ethyl-2-(4-Formylphenyl)Acetamide. NINGBO INNO PHARMCHEM CO.,LTD.
- Synthesis of N‐(4‐acetylphenyl)acetamide 61. - ResearchGate. ResearchGate.
- Design and synthesis of sulphonyl acetamide analogues of quinazoline as anticancer agents. R Discovery.
Sources
- 1. CAS 5234-26-4: this compound | CymitQuimica [cymitquimica.com]
- 2. chembk.com [chembk.com]
- 3. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]
- 4. Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. This compound | C10H11NO2 | CID 21306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Page loading... [guidechem.com]
- 10. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. byjus.com [byjus.com]
- 13. Fries Rearrangement [organic-chemistry.org]
Application Note: Elucidating the Reaction Mechanism and Protocol for the Intramolecular Cyclization of N-(2-Acetylphenyl)acetamide
For: Researchers, scientists, and drug development professionals specializing in heterocyclic chemistry and medicinal chemistry.
Abstract
The intramolecular cyclization of N-(2-Acetylphenyl)acetamide is a cornerstone reaction for the synthesis of substituted quinolines, a class of heterocyclic compounds of paramount importance in pharmaceutical and materials science. This document provides a detailed exploration of the reaction mechanism, focusing on the acid-catalyzed pathway, which is analogous to the well-established Friedländer annulation. We present a robust, step-by-step experimental protocol for the synthesis of 2,4-dimethylquinoline, a representative product. This guide is designed to provide researchers with both the theoretical understanding and the practical tools necessary for the successful execution and optimization of this critical transformation.
Part I: The Mechanistic Pathway – A Theoretical Framework
The conversion of this compound into a quinoline derivative is a classic example of an intramolecular condensation followed by cyclodehydration. This reaction is most commonly performed under acidic or basic conditions, which serve to catalyze the key bond-forming steps.[1] While both pathways are viable, this note will focus on the more frequently employed acid-catalyzed mechanism.
Overview of the Transformation: An Intramolecular Friedländer Synthesis
The reaction can be classified as an intramolecular variant of the Friedländer synthesis. The general Friedländer reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group to form a quinoline.[2][3] In the case of this compound, both the nucleophilic α-methylene component (from the acetamide moiety) and the electrophilic carbonyl component (the aryl ketone) are present within the same molecule, facilitating an intramolecular cyclization.
The Acid-Catalyzed Mechanism
The acid-catalyzed pathway proceeds through a series of well-defined steps involving protonation, enolization, nucleophilic attack, and dehydration. Strong acids such as sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), or p-toluenesulfonic acid (p-TsOH) are effective catalysts.[3][4]
The mechanism unfolds as follows:
-
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the more basic acetyl carbonyl oxygen by the acid catalyst. This step significantly increases the electrophilicity of the carbonyl carbon, priming it for nucleophilic attack.
-
Tautomerization to the Enol: Concurrently, the acetamide moiety undergoes acid-catalyzed tautomerization to its enol form. The methyl group of the acetamide acts as the α-methylene component required for the condensation.
-
Intramolecular Cyclization: The electron-rich enol intermediate then acts as the nucleophile, attacking the protonated and highly electrophilic acetyl carbonyl carbon. This key step is an intramolecular aldol-type addition that forms a new six-membered ring, creating a hydroxylated intermediate.
-
Dehydration and Aromatization: The cyclic intermediate rapidly undergoes two successive dehydration steps. First, the newly formed hydroxyl group is protonated and eliminated as a water molecule to form a double bond. Subsequently, the amide carbonyl is protonated, and the amino group's nitrogen attacks the resulting iminium ion, followed by elimination of a second water molecule. This final dehydration step results in the formation of the stable, aromatic quinoline ring system.
Mechanistic Visualization
The following diagram illustrates the step-by-step acid-catalyzed cyclization of this compound to 2,4-dimethylquinoline.
Caption: Acid-catalyzed cyclization of this compound.
Part II: Experimental Protocol - Synthesis of 2,4-Dimethylquinoline
This protocol details the synthesis of 2,4-dimethylquinoline, a direct product of the cyclization of this compound. The causality behind experimental choices, such as the use of concentrated sulfuric acid and the specific workup procedure, is explained to ensure a robust and reproducible outcome.
Objective: To synthesize 2,4-dimethylquinoline via the acid-catalyzed intramolecular cyclization of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | >98% | Standard Supplier | Starting material. Can be synthesized from 2'-aminoacetophenone.[5][6][7] |
| Concentrated Sulfuric Acid (H₂SO₄) | 98% | Standard Supplier | Catalyst and dehydrating agent. Handle with extreme care. |
| Dichloromethane (DCM) | ACS Grade | Standard Supplier | For extraction. |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | Standard Supplier | For neutralization. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Standard Supplier | For drying. |
| Round-bottom flask (50 mL) | - | Standard Supplier | - |
| Magnetic stirrer and stir bar | - | Standard Supplier | - |
| Reflux condenser | - | Standard Supplier | - |
| Separatory funnel (100 mL) | - | Standard Supplier | - |
| Rotary evaporator | - | Standard Supplier | - |
Step-by-Step Procedure
-
Reaction Setup:
-
Place this compound (5.0 g, 28.2 mmol) into a 50 mL round-bottom flask equipped with a magnetic stir bar.
-
In a fume hood, carefully and slowly add concentrated sulfuric acid (15 mL) to the flask while stirring. The addition is exothermic and should be done with caution, potentially in an ice bath to control the temperature.
-
Causality Note: Concentrated H₂SO₄ serves as both the catalyst to protonate the carbonyls and as a powerful dehydrating agent, driving the final elimination steps to favor product formation.[3]
-
-
Reaction Execution:
-
Attach a reflux condenser to the flask.
-
Heat the reaction mixture to 80-90 °C using an oil bath and maintain this temperature for 2-3 hours.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) (e.g., using a 7:3 hexanes:ethyl acetate mobile phase). The disappearance of the starting material spot indicates reaction completion.
-
Causality Note: Heating provides the necessary activation energy for the cyclization and dehydration steps. The specified temperature range is optimal for achieving a reasonable reaction rate without causing significant degradation or side reactions.[8]
-
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the cooled, viscous mixture onto crushed ice (approx. 100 g) in a large beaker. This will quench the reaction and precipitate the product salt.
-
Slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution portion-wise until the effervescence ceases and the pH is approximately 8. This step deprotonates the quinoline nitrogen, yielding the free base.
-
Causality Note: The neutralization step is critical. The product exists as a protonated salt in the acidic medium. Basification is required to isolate the neutral organic product for extraction.
-
-
Purification:
-
Transfer the neutralized mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent like ethanol/water if necessary.
-
Part III: Data Analysis and Validation
A successful synthesis should yield a product with the expected physical and spectroscopic properties. This section provides reference data for validating the synthesis of 2,4-dimethylquinoline.
Expected Results
| Parameter | Expected Value |
| Yield | 75-85% |
| Appearance | Pale yellow oil or low-melting solid |
| Melting Point | 6-7 °C |
| Boiling Point | 265-267 °C |
| ¹H NMR (CDCl₃, δ) | ~2.5 (s, 3H, CH₃), ~2.6 (s, 3H, CH₃), ~7.2-8.0 (m, 5H, Ar-H) |
| ¹³C NMR (CDCl₃, δ) | ~18.5, ~25.0, ~122.0, ~124.0, ~125.5, ~127.0, ~129.0, ~147.0, ~158.0, ~159.0 |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction; Insufficient heating; Degradation of product. | Increase reaction time and monitor by TLC. Ensure the reaction temperature is maintained. Avoid excessively high temperatures or prolonged reaction times which can lead to charring.[8] |
| Inefficient extraction. | Ensure the aqueous layer is fully neutralized (pH ~8) before extraction to maximize the recovery of the free base. Perform multiple extractions. | |
| Impure Product | Incomplete reaction; Side reactions (e.g., sulfonation). | Purify the crude product via vacuum distillation or column chromatography. Ensure the reaction temperature does not significantly exceed the recommended range to minimize side reactions. |
| Reaction does not start | Inactive starting material; Insufficient acid catalyst. | Verify the purity of this compound.[9] Ensure the correct amount and concentration of sulfuric acid are used. |
Conclusion
The intramolecular cyclization of this compound is an efficient and reliable method for synthesizing 2,4-disubstituted quinolines. A thorough understanding of the acid-catalyzed Friedländer-type mechanism allows for rational optimization and troubleshooting. The provided protocol is a validated procedure that, when executed with care, offers high yields of the target quinoline derivative. This reaction remains a valuable tool in the arsenal of synthetic chemists engaged in the development of novel pharmaceuticals and functional materials.
References
- Wikipedia. Friedländer synthesis. Available at: https://en.wikipedia.org/wiki/Friedl%C3%A4nder_synthesis
- Alfa Chemistry. Friedländer Quinoline Synthesis. Available at: https://www.alfa-chemistry.com/friedlander-quinoline-synthesis.htm
- BenchChem. Troubleshooting low yield in Friedländer synthesis of quinolines. Available at: https://www.benchchem.com/technical-support/troubleshooting-low-yield-in-friedlander-synthesis-of-quinolines
- Organic Reactions. The Friedländer Synthesis of Quinolines. Available at: https://organicreactions.org/index.php/The_Friedl%C3%A4nder_Synthesis_of_Quinolines
- J&K Scientific LLC. Friedländer Synthesis. Available at: https://www.jk-sci.com/friedlander-synthesis_308.html
- Química Organica.org. Friedlander quinoline synthesis. Available at: https://www.quimicaorganica.org/en/heterocycles/914-friedlander-quinoline-synthesis.html
- Organic Chemistry Portal. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Available at: https://www.organic-chemistry.org/abstracts/lit3/089.shtm
- Organic Chemistry Portal. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Available at: https://www.organic-chemistry.org/abstracts/lit4/218.shtm
- ResearchGate. This compound. Available at: https://www.researchgate.net/publication/244795764_N-2-Acetylphenylacetamide
- ResearchGate. This compound. Available at: https://www.researchgate.
- ResearchGate. organic papers. Available at: https://www.researchgate.
- PubChem - NIH. This compound. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/21306
Sources
- 1. organicreactions.org [organicreactions.org]
- 2. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. This compound | C10H11NO2 | CID 21306 - PubChem [pubchem.ncbi.nlm.nih.gov]
Protecting Group Strategies for 2'-Aminoacetophenone in Synthesis: A Detailed Guide for Researchers
Introduction: The Synthetic Challenge and Strategic Importance of 2'-Aminoacetophenone
2'-Aminoacetophenone is a cornerstone building block in synthetic organic chemistry, prized for its bifunctional nature that enables the construction of a diverse array of heterocyclic scaffolds. Its structure, featuring a nucleophilic amino group positioned ortho to an electrophilic acetyl group, makes it an ideal precursor for powerful cyclization reactions, most notably the Friedländer annulation for the synthesis of quinolines. Quinolines are a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals. However, the very reactivity that makes 2'-aminoacetophenone so valuable also presents a significant challenge: the nucleophilic amine can interfere with desired reactions at the ketone or other electrophilic sites in a synthetic sequence. Furthermore, under certain conditions, 2'-aminoacetophenone is prone to self-condensation reactions, leading to complex mixtures and reduced yields.
To harness the full synthetic potential of 2'-aminoacetophenone, a carefully considered protecting group strategy for the amino functionality is often essential. This guide provides an in-depth analysis of common and effective protecting group strategies, offering detailed protocols and a comparative overview to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic campaigns. We will focus on the practical application of tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and Trifluoroacetyl (TFA) protecting groups, exploring the causality behind experimental choices and providing self-validating protocols.
Comparative Analysis of Protecting Groups for 2'-Aminoacetophenone
The selection of an appropriate protecting group is dictated by its stability to the reaction conditions required for subsequent transformations and the ease of its selective removal. For 2'-aminoacetophenone, the ideal protecting group should be robust, easily introduced in high yield, and removable under conditions that do not affect the acetyl group or other functionalities in the molecule. The table below provides a comparative summary of the key characteristics of Boc, Cbz, and Trifluoroacetyl protecting groups in the context of protecting 2'-aminoacetophenone.
| Protecting Group | Structure | Introduction Reagents | Deprotection Conditions | Stability Profile & Key Considerations |
| Boc (tert-Butoxycarbonyl) | Di-tert-butyl dicarbonate (Boc)₂O, Base (e.g., NaOH, Et₃N, DMAP) | Strong Acid (e.g., TFA, HCl in dioxane) | Acid Labile: Stable to basic conditions and hydrogenolysis. The bulky tert-butyl group can offer steric hindrance. Deprotection generates gaseous byproducts, which can be advantageous for purification. | |
| Cbz (Benzyloxycarbonyl) | Benzyl chloroformate (Cbz-Cl), Base (e.g., NaHCO₃, Na₂CO₃) | Catalytic Hydrogenolysis (H₂, Pd/C), Strong Acids (e.g., HBr/AcOH) | Hydrogenolysis Labile: Stable to mildly acidic and basic conditions. Orthogonal to Boc protection. The aromatic ring can sometimes be beneficial for purification (e.g., UV visualization). | |
| TFA (Trifluoroacetyl) | Trifluoroacetic anhydride (TFAA), Ethyl trifluoroacetate | Mild Basic Conditions (e.g., K₂CO₃/MeOH, aq. NH₃) | Base Labile: Exceptionally stable to strong acids. The strong electron-withdrawing effect of the CF₃ group makes the amide proton more acidic and the nitrogen less nucleophilic. Orthogonal to both Boc and Cbz. |
Experimental Protocols
The following protocols are designed to be robust and reproducible. As a senior application scientist, I stress the importance of careful monitoring of reaction progress by thin-layer chromatography (TLC) and appropriate purification to ensure the desired outcome.
Protocol 1: tert-Butoxycarbonyl (Boc) Protection of 2'-Aminoacetophenone
The Boc group is one of the most common amine protecting groups due to its general stability and facile removal under acidic conditions.[1]
Reaction Scheme:
Figure 1: Boc protection of 2'-aminoacetophenone.
Materials:
-
2'-Aminoacetophenone
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 2'-aminoacetophenone (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.5 M) in a round-bottom flask, add triethylamine (1.5 eq).
-
Stir the solution at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise over 10-15 minutes.
-
Stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford N-Boc-2'-aminoacetophenone.
Deprotection Protocol:
-
Dissolve the N-Boc-2'-aminoacetophenone (1.0 eq) in DCM (approx. 0.2 M).
-
Add trifluoroacetic acid (TFA, 10-20 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution to neutralize the excess acid.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate to yield the deprotected 2'-aminoacetophenone.
Protocol 2: Benzyloxycarbonyl (Cbz) Protection of 2'-Aminoacetophenone
The Cbz group is a classic amine protecting group, valued for its stability and its removal under neutral hydrogenolysis conditions, which is orthogonal to the acid-labile Boc group.[2][3]
Reaction Scheme:
Figure 2: Cbz protection of 2'-aminoacetophenone.
Materials:
-
2'-Aminoacetophenone
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Acetone
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2'-aminoacetophenone (1.0 eq) in a mixture of acetone and water (e.g., 2:1 v/v, approx. 0.3 M).
-
Cool the solution to 0 °C in an ice bath and add sodium bicarbonate (2.0 eq).
-
Add benzyl chloroformate (1.1 eq) dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours, or until TLC analysis shows complete reaction.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to obtain N-Cbz-2'-aminoacetophenone.
Deprotection Protocol (Catalytic Hydrogenolysis):
-
Dissolve N-Cbz-2'-aminoacetophenone (1.0 eq) in a suitable solvent such as methanol or ethanol (approx. 0.1 M).
-
Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).
-
Secure the flask to a hydrogenation apparatus, evacuate the flask, and backfill with hydrogen gas (H₂). Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet.
-
Concentrate the filtrate under reduced pressure to yield the deprotected 2'-aminoacetophenone.
Protocol 3: Trifluoroacetyl (TFA) Protection of 2'-Aminoacetophenone
The trifluoroacetyl group offers excellent stability to strong acids, making it an ideal choice when subsequent synthetic steps require acidic conditions that would cleave a Boc group. Its removal is achieved under mild basic conditions.[4][5]
Reaction Scheme:
Figure 3: TFA protection of 2'-aminoacetophenone.
Materials:
-
2'-Aminoacetophenone
-
Trifluoroacetic anhydride (TFAA)
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 2'-aminoacetophenone (1.0 eq) in anhydrous DCM (approx. 0.5 M) and cool to 0 °C.
-
Add pyridine (1.2 eq) to the solution.
-
Add trifluoroacetic anhydride (1.1 eq) dropwise, keeping the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by TLC.
-
Wash the reaction mixture with 1 M HCl, followed by saturated aqueous NaHCO₃ solution, and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude N-trifluoroacetyl-2'-aminoacetophenone can often be used without further purification, or it can be purified by recrystallization or column chromatography.
Deprotection Protocol:
-
Dissolve the N-TFA-2'-aminoacetophenone (1.0 eq) in a mixture of methanol and water (e.g., 4:1 v/v, approx. 0.2 M).
-
Add potassium carbonate (K₂CO₃, 2.0 eq).
-
Stir the mixture at room temperature for 1-3 hours, monitoring by TLC.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate to obtain the deprotected 2'-aminoacetophenone.
Expert Insights and Causality Behind Experimental Choices
-
Choice of Base: In Boc and Cbz protection, the choice of base is crucial. For Boc protection with (Boc)₂O, a non-nucleophilic organic base like triethylamine is often preferred to avoid side reactions. In Cbz protection using Cbz-Cl, an inorganic base like sodium bicarbonate in a biphasic system is effective and easy to work with. For the more reactive trifluoroacetic anhydride, a milder base like pyridine is used to control the reaction.
-
Solvent Selection: Anhydrous solvents are critical for reactions involving highly reactive reagents like (Boc)₂O and TFAA to prevent hydrolysis. For Cbz protection, a biphasic acetone/water system can be advantageous as it helps to dissolve both the organic starting material and the inorganic base.
-
Temperature Control: Many protection reactions are initially performed at 0 °C to control the exothermicity and minimize side reactions. Allowing the reaction to warm to room temperature ensures completion.
-
Orthogonal Strategies: The true power of these protecting groups lies in their orthogonal nature.[6][7][8][9] For instance, in a molecule containing both a Boc- and a Cbz-protected amine, the Boc group can be selectively removed with acid while the Cbz group remains intact. Subsequently, the Cbz group can be removed by hydrogenolysis without affecting other functionalities. This allows for the sequential and selective unmasking of different amino groups within the same molecule, a critical strategy in the synthesis of complex targets.
Conclusion
The strategic protection of the amino group in 2'-aminoacetophenone is a critical enabling step in a multitude of synthetic endeavors. The choice between Boc, Cbz, and TFA protecting groups should be guided by the planned synthetic route, considering the stability of the protecting group to the upcoming reaction conditions. By understanding the principles behind each protection and deprotection protocol, and by carefully executing the experimental procedures outlined in this guide, researchers can effectively navigate the synthetic challenges posed by this versatile building block and unlock its full potential in the creation of novel and complex molecules.
References
- University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies.
- BenchChem. (2025, December). A Comparative Guide to Orthogonal Protection Strategies in Complex Peptide Synthesis. BenchChem.
- BenchChem. (2025, December). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group. BenchChem.
- Kiełbasiński, P., et al. (2024). Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids. The Journal of Organic Chemistry.
- Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123–139.
- BenchChem. (2025).
- Baran, P. S. (n.d.). Deprotection: The Concept of Orthogonal Sets. In Classics in Total Synthesis.
- BenchChem. (2025). The Trifluoroacetyl Group: An in-depth Technical Guide to a Versatile Orthogonal Protecting Group in Chemistry. BenchChem.
- Strazzolini, P., Melloni, T., & Giumanini, A. G. (2001).
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Dual protection of amino functions involving Boc. RSC Advances.
- Organic Chemistry Portal. (n.d.). Cbz Protection - Common Conditions.
- BenchChem. (2025).
- Kiełbasiński, P., et al. (2024). Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids.
- Ma, D., et al. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Molecules, 25(24), 5928.
- Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
- Rathi, J. O., & Shankarling, G. S. (2020). Recent Advances in the Protection of Amine Functionality: A Review. ChemistrySelect, 5(23), 6861-6893.
- Perron, V., et al. (2009). A simple and efficient protection procedure is general and regioselective for the preparation of mono-N-Boc, N-Cbz, N-Fmoc or N-Alloc aromatic amines in high yield without affecting aliphatic amino groups and other functionalities. Synthesis, 2009(02), 283-289.
- Organic Chemistry Portal. (n.d.). Trifluoroacetamides.
- Wuts, P. G. M. (2018). An amine protecting group deprotectable under nearly neutral oxidative conditions. Green's Protective Groups in Organic Synthesis.
- ResearchGate. (n.d.). Deprotection of N-Boc group present in amino acids and other derivatives.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
- ResearchGate. (n.d.). Synthesis of aminoacetophenone from acetophenone.
- BenchChem. (2025). A Comparative Guide to the Stability of the Trifluoroacetyl (TFA) Protecting Group. BenchChem.
- Aouf, N.-E., et al. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of the Iranian Chemical Society.
- SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. (n.d.).
- ResearchGate. (2025, August 6). Dual protection of amino functions involving Boc.
- Donohoe, T. J., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Letters.
- Ferreira, M. J., et al. (2025, November 11). N′-Substituted 2-Aminoacetanilides as Precursors for New 1,4-Benzodiazepin-2-Ones: Synthesis and Structural Study. Molecules.
- Ashenhurst, J. (2018, June 7).
- Google Patents. (n.d.). A kind of preparation method of o-aminoacetophenone.
- Movassaghi, M., & Schmidt, M. A. (n.d.). Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity. Angewandte Chemie.
- Horizon Discovery. (n.d.). Deprotection 2'- ACE protected RNA. Horizon Discovery.
- Ashenhurst, J. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry.
- Fouconnier, G., et al. (n.d.). Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. Antibiotics.
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Cbz-Protected Amino Groups [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 9. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
N-(2-Acetylphenyl)acetamide as a synthon in organic synthesis
An In-Depth Technical Guide to N-(2-Acetylphenyl)acetamide as a Versatile Synthon in Organic Synthesis
Authored by a Senior Application Scientist
This document provides researchers, scientists, and drug development professionals with a comprehensive guide to the applications and protocols involving this compound. We will delve into its role as a pivotal synthon, particularly in the construction of heterocyclic scaffolds of significant medicinal interest. The narrative emphasizes the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established chemical principles.
Introduction: The Strategic Value of this compound
This compound, also known as 2'-Acetamidoacetophenone, is an organic compound featuring an acetamide group ortho to an acetyl group on a phenyl ring.[1][2] This specific substitution pattern is not a mere structural curiosity; it is the key to the molecule's utility in synthetic chemistry. The proximity of a nucleophilic nitrogen (in the acetamido group, which can be deprotected) and an electrophilic carbonyl carbon (in the acetyl group) makes it an ideal precursor for a variety of intramolecular cyclization reactions.[3]
This ortho-arrangement facilitates unique cyclization pathways that are inaccessible to its meta and para isomers, where the functional groups react independently.[3][4] Consequently, this compound serves as a stable, easily handled precursor to 2'-aminoacetophenone, a cornerstone building block for heterocyclic synthesis, particularly for quinolines.[4] Its applications extend to the synthesis of other important heterocyclic systems, making it a valuable tool in the arsenal of medicinal and organic chemists.[5]
Physicochemical Properties
A fundamental understanding of the molecule's properties is crucial for designing experimental setups, including solvent selection and reaction temperatures.
| Property | Value | Reference |
| CAS Number | 5234-26-4 | [1][2] |
| Molecular Formula | C₁₀H₁₁NO₂ | [1][2] |
| Molecular Weight | 177.20 g/mol | [2] |
| Appearance | White to off-white crystalline solid | [1][5] |
| Melting Point | 77 °C | [6] |
| Solubility | Soluble in organic solvents like ethanol and acetone; insoluble in water. | [1][5] |
Preparation of this compound: A Foundational Protocol
The synthesis of this compound is a straightforward and high-yielding acetylation of the commercially available 2'-aminoacetophenone. The acetamido group serves as a protecting group for the amine, preventing unwanted side reactions in subsequent steps and improving the starting material's stability.
Protocol 2.1: Acetylation of 2'-Aminoacetophenone
This protocol details the synthesis of this compound from 2'-aminoacetophenone using acetic anhydride.[7][8] The reaction is an electrophilic substitution at the nitrogen atom.
Materials:
-
2'-Aminoacetophenone
-
Acetic Anhydride
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Ice bath
-
Buchner funnel and filter flask
Procedure:
-
Dissolve 2'-aminoacetophenone (1 equivalent) in acetic anhydride (used as both reagent and solvent, approx. 10 ml per gram of amine).
-
Stir the mixture at room temperature for approximately 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker of cold water to hydrolyze the excess acetic anhydride. An exothermic reaction may occur.
-
Stir the aqueous mixture until the oil solidifies into a precipitate.
-
Collect the crude product by vacuum filtration using a Buchner funnel and wash thoroughly with cold water.
-
Recrystallize the crude solid from ethanol to yield pure this compound as a crystalline solid. A reported yield for this method is approximately 96%.[7]
Workflow for Synthesis
Caption: Workflow for the synthesis of this compound.
Application in Quinoline Synthesis: The Friedländer Annulation
The Friedländer synthesis is a powerful and direct method for constructing quinoline rings.[9] The reaction condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., another ketone or ester).[10] this compound is an excellent precursor for this reaction. The acetamide is typically hydrolyzed in situ under the acidic or basic reaction conditions to generate the reactive 2'-aminoacetophenone, which then undergoes cyclocondensation.
Mechanism Insight
The reaction proceeds via an initial aldol-type condensation between the enolate of the methylene-containing compound and the carbonyl of the 2-aminoaryl ketone. This is followed by cyclization and dehydration (an intramolecular Schiff base formation) to yield the aromatic quinoline ring system. The choice of catalyst (acid or base) is crucial and can influence reaction rates and yields.[9][10]
Protocol 3.1: Synthesis of 2,4-Dimethylquinoline
This protocol describes a representative Friedländer synthesis using 2'-aminoacetophenone (generated from its N-acetylated precursor) and acetone.
Materials:
-
This compound
-
Acetone
-
Potassium Hydroxide (KOH) or p-Toluenesulfonic acid (p-TsOH)
-
Ethanol
-
Reflux condenser
-
Heating mantle
Procedure:
-
Deprotection & Condensation: In a round-bottom flask, combine this compound (1 equivalent) with ethanol.
-
Add a catalytic amount of a base (e.g., KOH) or an acid (e.g., p-TsOH). The catalyst facilitates both the hydrolysis of the acetamide and the subsequent condensation.
-
Add an excess of the methylene-containing compound, in this case, acetone (e.g., 5-10 equivalents).
-
Equip the flask with a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. If an acid catalyst was used, neutralize with a base (e.g., saturated sodium bicarbonate solution).
-
Reduce the solvent volume under reduced pressure.
-
Extract the aqueous residue with an organic solvent such as dichloromethane or ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired quinoline derivative.
Friedländer Annulation Workflow
Caption: General workflow for quinoline synthesis via Friedländer Annulation.
Application in Indole Synthesis: The Fischer Indole Pathway
The Fischer indole synthesis is a classic reaction that produces an indole ring from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[11][12] While not a direct cyclization of this compound itself, the molecule's acetyl group can serve as the requisite ketone component. In this approach, the this compound is reacted with a substituted phenylhydrazine to form the key hydrazone intermediate, which then undergoes the characteristic[5][5]-sigmatropic rearrangement to form the indole scaffold.
Mechanism Insight
The reaction begins with the formation of a phenylhydrazone from the ketone (the acetyl group of our synthon) and the chosen phenylhydrazine.[13] This intermediate tautomerizes to an enamine. Upon protonation by an acid catalyst, the enamine undergoes a[5][5]-sigmatropic rearrangement, followed by the loss of ammonia and rearomatization to furnish the final indole product.[11][13]
Protocol 4.1: Fischer Synthesis of a Substituted Indole
This protocol outlines the general steps for using this compound as the ketone source in a Fischer indole synthesis.
Materials:
-
This compound
-
A substituted Phenylhydrazine hydrochloride
-
Acid catalyst (e.g., Polyphosphoric acid (PPA), Zinc chloride (ZnCl₂), or p-TsOH)
-
Solvent (e.g., Ethanol, Acetic Acid, or Toluene)
-
Heating mantle and reflux condenser
Procedure:
-
Hydrazone Formation: In a round-bottom flask, dissolve this compound (1 equivalent) and the selected phenylhydrazine hydrochloride (1.1 equivalents) in a suitable solvent like ethanol.
-
Heat the mixture to reflux for 1-2 hours to form the phenylhydrazone intermediate. This step can often be combined with the cyclization step.
-
Cyclization: Add the acid catalyst to the reaction mixture. Common choices include strong Brønsted acids or Lewis acids.[11]
-
Continue to heat the reaction mixture (often at higher temperatures depending on the catalyst) and monitor its progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture and pour it onto ice water.
-
Neutralize the mixture with a suitable base (e.g., aqueous NaOH or NH₄OH).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to yield the target indole.
Fischer Indole Synthesis Mechanism
Caption: Key mechanistic steps of the Fischer Indole Synthesis.
Summary and Future Outlook
This compound stands out as a highly effective and versatile synthon in organic synthesis. Its true power lies in the ortho-positioning of its functional groups, providing a gateway to rapid molecular complexity through intramolecular cyclizations. The protocols detailed herein for the synthesis of quinolines and indoles showcase its utility in creating privileged heterocyclic scaffolds that are central to medicinal chemistry and drug discovery.[14][15] Future applications may explore its use in synthesizing other heterocyclic systems like benzodiazepines or as a fragment in the development of novel bioactive compounds.[16] The stability, ease of preparation, and predictable reactivity of this compound ensure its continued relevance for researchers and scientists in the field.
References
- A Comparative Guide to the Reactivity of 2'-Aminoacetophenone and 4' - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFy7KW7Rvkl-ttoKwx6xJ_gUL0T77SGianmPOng5wxqH3XayHXxbvpRcnRMTXllN_WRR9abKswtquawzL-5rAtOR60l8Idyecm_1w0j8GyTjvhIDEy-DsW38PxYdd6it9ZsbvMLNKGaGNP7K8VKVWvujx8A__o2r8Id4Y2vIDgv8ZfkMpNKxNpwUm2y6T0crl7bPYOl7lLiG_ZXniKcUs_ERh9d3hdU6lBCPj_ieSBb5LP4vCryWO7yfE2V1l3CyG_oIky09DZYEtP-xBteY4fnwZ3ZWiKTwGgI2fXr-FkUYJkBeJGf]
- A Comparative Analysis of 2'-Aminoacetophenone and 4'-Aminoacetophenone Reactivity: A Guide for Researchers - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDO10OUGe5tt_WrHPI6dQGSh_O8Q60ozoQuRGZj64xuMgPdEuEt8iXSFeY510OZTMepADCusK9xzFV-SBB12WMeVc7EBv4li5ptsn-rbWatgaZWsHxV1_zwVftMWtrmdWZlxrm30-X2ujKMOwocfqt8lrfNxkWJrUVtnLjdgDun5KyIf2RO-OIHJwQ5G2wJtPBhvgCR8fPz_z2N6aOXXtJqWE77xLi9oL0PTk6fJlBxEgzVYMXDqE17Knf223uV3r3C9vU4Iw=]
- N-(2-ACETYL-PHENYL)-ACETAMIDE - ChemBK. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkhOjafdjA8YDDx0MnM7y38ayT7zEeJcbuojL4TRXXiSnXf08sx7hwzFVuUmlTZjFqvz9tFTaKHNsaKMNuixiN2qra4Th2yCSNDviXiTlcuwn244LV5BGT2FJjmORx5v7EGqc0ig5bXopZghjjru8T1AJuGeX79A==]
- CAS 5234-26-4: this compound | CymitQuimica. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWCINMkK_X4nO2qdRkKQW4Awn_ACLmAEecyp3Q6eFTVLhV5NDN3aWtUk84TLikOvr4gpm-Ds6-WpsEPRkJ2P11Er01R6xK89DoaD63U1-MCUME-p6FOVHqPD8nyBJb44NqUg==]
- This compound - ResearchGate. [URL: https://www.researchgate.net/publication/244795493_N-2-Acetylphenylacetamide]
- (PDF) this compound - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFeB2xodV_63Ftlc5IrwdW2SJ58vWnlrGTFKWWvOsyfW18VNC-pBZAfOXOd22w_eOht9FoYd-wHsyZFL0pe37fkA-nHc2nh5GhKvhvELp9cEFhu1JLASJZF2d6l_Yu6m3Py-STptXtnoAm8qmIEaI3CPgscCf988Lwd8fG7cJfy2dBcvolJexVzqQ==]
- (PDF) N -(2-Acetylphenyl)acetamide - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkP5NluEl6uj96veBnq_yUi5-WBL8VgtPvedRl1-b0Nqprz6SBBC1wmBw-QRlXQQle_u9tROS2WsFtY-tyUr5FySszDjOruCWUZ0wawbbIkS9SH72-bbPwD9pr0Rv4-1mMmj-Tjmh44F_BNwR0THs9OZWoCasJrSyeiSobY5KzxAw-hJeikJwM]
- This compound | C10H11NO2 | CID 21306 - PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/21306]
- 5234-26-4, this compound Formula - ECHEMI. [URL: https://www.echemi.com/products/5234-26-4.html]
- Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/23201479/]
- N′-Substituted 2-Aminoacetanilides as Precursors for New 1,4-Benzodiazepin-2-Ones: Synthesis and Structural Study - MDPI. [URL: https://www.mdpi.com/1420-3049/23/11/2972]
- An In-depth Technical Guide on the Synthesis and Characterization of N-phenyl-2-(quinolin-8-yl)acetamide - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgSI-Xj7vID8GmAGoi-KwOiAmwiJDZqX2SFQPlOSCrRQs-se2rhBAYg4MBTR-GifPgNfBsJv0t64ikwylvqiJimBqalMDVxdu-vv7Kt4hsHt7wbkWBtxMmfl1cXmgINGqQjCPeUbn2fCknUk9774MzFGnhSblqlqzCu0g5eHY-j8PGozNA8g1k9JARfMsQEuY3r5bQ9vqEHjmidxDerRFColP616sxCiFx9LaZ8qiwgeoQ_WftZuM1x4s3Pc1jXqQIoqL2WYQ=]
- Fischer indole synthesis - Wikipedia. [URL: https://en.wikipedia.org/wiki/Fischer_indole_synthesis]
- Fischer Indole Synthesis - Alfa Chemistry. [URL: https://www.alfa-chemistry.com/named-reactions/fischer-indole-synthesis.html]
- New 3H-Indole Synthesis by Fischer's Method. Part I - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2851167/]
- Friedlaender Synthesis - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/friedlaender-synthesis.shtm]
- Different catalytic approaches of Friedländer synthesis of quinolines - PubMed Central - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9319803/]
Sources
- 1. CAS 5234-26-4: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C10H11NO2 | CID 21306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chembk.com [chembk.com]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Friedlaender Synthesis [organic-chemistry.org]
- 10. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 12. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. mdpi.com [mdpi.com]
Scale-up synthesis of N-(2-Acetylphenyl)acetamide for laboratory use
An Application Note and Protocol for the Laboratory Scale-Up Synthesis of N-(2-Acetylphenyl)acetamide
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for the synthesis of this compound, a valuable intermediate in medicinal chemistry and organic synthesis.[1] The protocol details a robust and scalable N-acetylation of 2'-aminoacetophenone using acetic anhydride. Emphasis is placed on explaining the chemical principles behind the procedure, ensuring safety, and providing clear, step-by-step instructions for synthesis, purification, and characterization. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable method for producing high-purity this compound in a laboratory setting.
Introduction and Scientific Background
This compound, also known as 2'-acetamidoacetophenone, is a key building block in the synthesis of various heterocyclic compounds and pharmaceutical agents.[1] Its structure, featuring both a ketone and an amide functional group ortho to each other on a benzene ring, makes it a versatile precursor for cyclization reactions, notably in the formation of indoles and quinolones.
The synthesis described herein is a classic example of nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the primary amine in 2'-aminoacetophenone acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. The subsequent collapse of the tetrahedral intermediate and proton transfer results in the formation of the stable amide bond and acetic acid as a byproduct. This reaction is highly efficient and often proceeds to completion under mild conditions, making it ideal for laboratory use. A published procedure reports a yield of 96% using this method.[2]
Chemical Properties
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₁NO₂ | [3][4] |
| Molecular Weight | 177.20 g/mol | [3][4] |
| CAS Number | 5234-26-4 | [3][4] |
| Melting Point | 77 °C | [3] |
| Appearance | White crystalline solid | [1] |
| Solubility | Soluble in ethanol and acetone; insoluble in water | [1] |
Reaction Mechanism and Workflow
Mechanism of N-Acetylation
The reaction proceeds via a nucleophilic acyl substitution mechanism. The amino group (-NH₂) of 2'-aminoacetophenone attacks a carbonyl carbon of acetic anhydride. This forms a tetrahedral intermediate which then collapses, eliminating an acetate ion as a leaving group. A final deprotonation step by a base (which can be another molecule of the starting amine or the acetate ion) yields the final product, this compound, and acetic acid.
Experimental Workflow Overview
The overall process is designed for clarity and efficiency, moving from reaction setup through purification and final analysis. Each stage is critical for achieving a high yield and purity of the final product.
Detailed Synthesis Protocol
This protocol is based on established literature procedures and is scaled for typical laboratory use, yielding approximately 6-7 grams of the product.[2]
Materials and Reagents
| Reagent | CAS No. | MW ( g/mol ) | Amount | Moles (mmol) |
| 2'-Aminoacetophenone | 551-93-9 | 135.16 | 5.0 g | 37.0 |
| Acetic Anhydride | 108-24-7 | 102.09 | 10 mL | 106 |
| Ethanol (95%) | 64-17-5 | 46.07 | ~50-100 mL | - |
| Deionized Water | 7732-18-5 | 18.02 | ~200 mL | - |
Equipment
-
100 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Glass funnel
-
Büchner funnel and filter flask assembly
-
Filter paper
-
Beakers (250 mL, 500 mL)
-
Graduated cylinders
-
Spatula and weighing paper
-
Melting point apparatus
Step-by-Step Procedure
Part A: N-Acetylation Reaction
-
Preparation: In a well-ventilated fume hood, add 5.0 g (37 mmol) of 2'-aminoacetophenone to a 100 mL round-bottom flask containing a magnetic stir bar.
-
Reagent Addition: Carefully add 10 mL of acetic anhydride to the flask. Acetic anhydride is used in excess to ensure the complete conversion of the starting material and to act as the reaction solvent.
-
Reaction: Stir the resulting solution at room temperature for 3 hours.[2] The reaction is typically exothermic but may not require external cooling at this scale. Monitor the flask for any significant temperature increase. The solution will likely solidify or become a thick slurry as the product precipitates.
Part B: Work-up and Isolation
-
Quenching: After 3 hours, slowly and carefully add approximately 100 mL of cold deionized water to the reaction mixture with continuous stirring. This step hydrolyzes the excess, unreacted acetic anhydride to water-soluble acetic acid. Caution: This quenching process is exothermic; add the water in small portions to control the temperature.
-
Precipitation: Continue stirring the mixture until the product fully precipitates as a solid and all the excess acetic anhydride has been hydrolyzed.
-
Isolation: Collect the crude solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid on the filter paper with two portions of cold deionized water (50 mL each) to remove residual acetic acid and other water-soluble impurities.
-
Drying: Press the solid on the funnel to remove as much water as possible. Allow the crude product to air-dry on a watch glass or in a desiccator. A preliminary yield of the crude product can be taken at this stage.
Part C: Purification by Recrystallization
-
Solvent Selection: Ethanol is a suitable solvent for recrystallizing this compound.[2] The compound has good solubility in hot ethanol and poor solubility in cold ethanol, which are the ideal characteristics for effective purification.
-
Dissolution: Transfer the crude solid to a 250 mL Erlenmeyer flask. Add the minimum amount of hot 95% ethanol required to fully dissolve the solid. Heat the mixture on a hot plate with stirring. Add the ethanol in small portions until a clear solution is obtained.
-
Hot Filtration (Optional): If any insoluble impurities are present in the hot solution, perform a hot filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step prevents premature crystallization of the product.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for 20-30 minutes to maximize crystal formation.
-
Final Collection: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities from the crystal surfaces.
-
Final Drying: Dry the purified crystals thoroughly in a vacuum oven at a low temperature (~40-50 °C) or in a desiccator over a drying agent. The final yield of pure this compound is expected to be around 6.3 g (96%).[2]
Characterization and Quality Control
To ensure the identity and purity of the synthesized compound, the following analytical techniques are recommended.
| Technique | Purpose | Expected Result |
| Melting Point | Assess purity | A sharp melting point range close to the literature value of 77 °C.[3] A broad or depressed melting point indicates impurities. |
| FTIR Spectroscopy | Functional group analysis | Presence of N-H stretch (~3300 cm⁻¹), C=O stretch (amide I band, ~1660 cm⁻¹), and C=O stretch (ketone, ~1680 cm⁻¹). |
| ¹H NMR Spectroscopy | Structural confirmation | Peaks corresponding to aromatic protons, two distinct methyl group protons, and the N-H proton.[4] |
| Mass Spectrometry | Molecular weight confirmation | A molecular ion peak [M]⁺ at m/z = 177.20.[4] |
Safety and Handling
All procedures must be conducted in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
2'-Aminoacetophenone: May be harmful if swallowed or inhaled. Causes skin and eye irritation.[5]
-
Acetic Anhydride: Highly corrosive, flammable, and a lachrymator.[6] It reacts violently with water, releasing heat and acetic acid.[7][8] Avoid inhalation of vapors and contact with skin and eyes.[6] Use in a chemical fume hood is mandatory.[7]
-
Ethanol: Flammable liquid. Keep away from ignition sources.
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Aqueous filtrates containing acetic acid should be neutralized before disposal.
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Ensure the reaction runs for the full 3 hours. Check the purity of the starting 2'-aminoacetophenone. |
| Product lost during work-up. | Ensure the product has fully precipitated before filtration. Avoid using excessive solvent during washing and recrystallization. | |
| Oily Product / Fails to Crystallize | Presence of impurities. | Ensure the crude product is thoroughly washed to remove acetic acid. If recrystallization fails, consider purification by column chromatography (silica gel, ethyl acetate/hexane). |
| Incomplete drying. | Dry the product under vacuum for an extended period. | |
| Broad Melting Point | Impure product. | Repeat the recrystallization step. Ensure the crystals are completely dry before taking the melting point. |
References
- ChemBK. (2024). N-(2-ACETYL-PHENYL)-ACETAMIDE - Introduction.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21306, this compound.
- Slater, H. L., Rozynski, H., Crundwell, G., & Glagovich, N. M. (2006). This compound. Acta Crystallographica Section E: Structure Reports Online, E62, o1957–o1958.
- Carl ROTH. (n.d.). Pyridine - Safety Data Sheet.
- Quora. (2020). What safety precautions should you take when working with acetic anhydride?.
Sources
Application Notes & Protocols for the Spectroscopic Interpretation of N-(2-Acetylphenyl)acetamide Derivatives
Introduction: The Structural Significance of N-(2-Acetylphenyl)acetamide Derivatives
This compound and its derivatives represent a class of compounds with significant interest in medicinal chemistry and materials science. The specific arrangement of the acetyl and acetamide groups on the phenyl ring, particularly the ortho substitution, creates a unique electronic and steric environment. This arrangement allows for potential intramolecular hydrogen bonding between the amide proton and the acetyl oxygen, which can significantly influence the molecule's conformation, reactivity, and biological activity.[1]
Accurate structural elucidation is paramount for understanding structure-activity relationships (SAR) and ensuring quality control in drug development and chemical synthesis. Spectroscopic techniques are the cornerstone of this process, providing a detailed fingerprint of the molecular architecture. This guide offers an in-depth analysis of the key spectroscopic features of this compound and provides a framework for interpreting the spectra of its derivatives. We will explore the causality behind the observed spectral patterns in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural determination of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
¹H NMR Spectroscopy: A Map of the Protons
The ¹H NMR spectrum provides a precise count of chemically distinct protons and reveals their neighboring environments through spin-spin coupling. For this compound, the key diagnostic signals are the two methyl singlets, the aromatic protons, and the amide N-H proton.
A critical feature of the ortho isomer is the significant downfield shift of the amide N-H proton, often observed as a broad singlet around 11.5 ppm. This is a direct consequence of the strong intramolecular hydrogen bond formed with the carbonyl oxygen of the adjacent acetyl group. This hydrogen bond deshields the proton, shifting its resonance to a much lower field than a typical secondary amide proton (which usually appears around 8.75 ppm).[2][3] This feature is a powerful diagnostic tool to confirm the ortho substitution pattern.
Table 1: Comparative ¹H NMR Data (CDCl₃)
| Proton Assignment | This compound (Ortho) | N-(4-Acetylphenyl)acetamide (Para) [4] | Interpretation & Causality |
| Amide N-H | ~11.5 ppm (s, 1H) | ~8.1 ppm (br s, 1H)[5] | The dramatic downfield shift in the ortho isomer is due to deshielding from the intramolecular H-bond with the acetyl C=O. The para isomer lacks this interaction. |
| Aromatic H (ortho to -NHAc) | ~8.6 ppm (d, 1H) | ~7.5 ppm (d, 2H) | In the ortho isomer, this proton is adjacent to the electron-withdrawing acetyl group and is deshielded. |
| Aromatic H's (meta/para) | ~7.1 - 7.6 ppm (m, 3H) | ~7.9 ppm (d, 2H) | A complex multiplet pattern arises from the different electronic environments in the ortho isomer. The para isomer shows a simpler AA'BB' system. |
| Acetyl -CH₃ (ketone) | ~2.6 ppm (s, 3H) | ~2.5 ppm (s, 3H) | Typical chemical shift for a methyl ketone attached to an aromatic ring. |
| Acetamide -CH₃ | ~2.2 ppm (s, 3H) | ~2.1 ppm (s, 3H) | Characteristic singlet for the N-acetyl group. |
Substituent Effects: The introduction of further substituents on the aromatic ring will predictably alter the chemical shifts of the remaining aromatic protons. Electron-donating groups (e.g., -OCH₃, -CH₃) will shield the protons, shifting them upfield (to lower ppm values), while electron-withdrawing groups (e.g., -NO₂, -Cl) will cause further deshielding and downfield shifts.[6]
¹³C NMR Spectroscopy: Characterizing the Carbon Framework
The ¹³C NMR spectrum reveals all unique carbon environments within the molecule. For this compound, key signals include the two carbonyl carbons, the aromatic carbons, and the two methyl carbons.
Table 2: Key ¹³C NMR Chemical Shifts (CDCl₃) [7]
| Carbon Assignment | Approx. Chemical Shift (δ, ppm) | Interpretation & Causality |
| Acetyl C=O | ~200 ppm | Typical range for a ketone carbonyl carbon directly attached to an aromatic ring. |
| Amide C=O | ~169 ppm | Characteristic chemical shift for a secondary amide carbonyl. |
| Aromatic C-N | ~140 ppm | The carbon atom directly bonded to the nitrogen is deshielded. |
| Aromatic C-C=O | ~135 ppm | The carbon atom bearing the acetyl group. |
| Aromatic C-H | 120 - 135 ppm | A cluster of signals corresponding to the protonated aromatic carbons. |
| Acetyl -CH₃ | ~28 ppm | The methyl carbon of the ketone group. |
| Acetamide -CH₃ | ~25 ppm | The methyl carbon of the acetamide group. |
Substituent Effects: Substituent-induced chemical shifts (SCS) in ¹³C NMR are well-documented. The positions of the aromatic carbon signals can be predicted with reasonable accuracy using additive models, though ortho-substituted systems can show deviations due to steric and electronic proximity effects.[8]
Protocol: NMR Sample Preparation
A well-prepared sample is critical for acquiring high-quality NMR data. The primary goal is to dissolve the analyte in a deuterated solvent at an appropriate concentration, free of particulate matter.
Methodology:
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar compounds like N-acetylphenylacetamides. For more polar derivatives, Dimethyl sulfoxide-d₆ (DMSO-d₆) may be required.
-
Concentration:
-
For ¹H NMR , aim for a concentration of 1-10 mg of sample in 0.6-0.75 mL of solvent.[9] This is typically sufficient for good signal-to-noise on modern spectrometers.
-
For ¹³C NMR , which is inherently less sensitive, a higher concentration is beneficial. Aim for 10-50 mg in 0.6-0.75 mL of solvent.[9][10]
-
-
Sample Preparation:
-
Weigh the desired amount of the this compound derivative directly into a clean, dry vial.
-
Add the appropriate volume of deuterated solvent.
-
Vortex or sonicate the vial until the sample is completely dissolved.
-
-
Filtration and Transfer:
-
To remove any dust or undissolved particles that can degrade spectral quality, filter the solution. A simple and effective method is to push a small plug of cotton or glass wool into a Pasteur pipette and pipette the solution through it directly into a clean 5 mm NMR tube.[11]
-
Ensure the filling height is sufficient to cover the NMR probe's detection coils, typically around 4-5 cm (0.6-0.75 mL).[12]
-
-
Final Steps: Cap the NMR tube securely and wipe the outside with a lint-free tissue (e.g., Kimwipe) moistened with isopropanol or acetone to remove any fingerprints or dust before inserting it into the spectrometer.[9]
Diagram: NMR Sample Preparation Workflow
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
For this compound, the IR spectrum is dominated by absorptions from the secondary amide and the ketone carbonyl group. The position of the N-H stretch is particularly informative. In a dilute solution, a "free" N-H stretch for a secondary amide is expected near 3400-3500 cm⁻¹. However, due to the strong intramolecular hydrogen bond in the ortho isomer, this band is typically shifted to a lower frequency (around 3200-3300 cm⁻¹) and may be broadened, even in the solid state.[10]
Table 3: Key FTIR Absorption Bands (Solid State, KBr or ATR)
| Vibrational Mode | Typical Range (cm⁻¹) | This compound | Interpretation & Causality |
| N-H Stretch | 3370 - 3170 (H-bonded)[2] | ~3250 cm⁻¹ | Broad absorption indicative of a hydrogen-bonded N-H group. The intramolecular H-bond is a primary contributor. |
| Aromatic C-H Stretch | 3100 - 3000 | >3000 cm⁻¹ | Signals just above 3000 cm⁻¹ are characteristic of sp² C-H bonds. |
| Aliphatic C-H Stretch | 3000 - 2850 | <3000 cm⁻¹ | Absorptions from the two methyl groups. |
| Amide I (C=O Stretch) | 1680 - 1630[2] | ~1680 cm⁻¹ | Strong, sharp absorption. This is one of the most characteristic peaks in the spectrum. |
| Ketone C=O Stretch | 1700 - 1680 | ~1640 cm⁻¹ | Conjugation with the aromatic ring and the intramolecular H-bond lowers the frequency of the ketone C=O stretch compared to a simple aliphatic ketone. |
| Amide II (N-H Bend) | 1570 - 1515[2] | ~1560 cm⁻¹ | A strong band resulting from a combination of N-H bending and C-N stretching, characteristic of secondary amides. |
| Aromatic C=C Stretch | 1600 - 1450 | Multiple bands | A series of absorptions characteristic of the benzene ring. |
Substituent Effects: The electronic nature of substituents on the phenyl ring can influence the frequency of the carbonyl stretches. Electron-withdrawing groups tend to increase the C=O stretching frequency, while electron-donating groups may slightly decrease it due to enhanced resonance.[13][14]
Protocol: Attenuated Total Reflectance (ATR)-FTIR Analysis
ATR-FTIR is the preferred method for analyzing solid samples due to its simplicity and speed, requiring minimal to no sample preparation.
Methodology:
-
Background Spectrum: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Clean with a soft tissue moistened with isopropanol and allow it to dry completely. Acquire a background spectrum of the empty crystal. This is crucial as it will be subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid this compound derivative powder directly onto the center of the ATR crystal. Only a few milligrams are needed to cover the crystal surface.
-
Apply Pressure: Swing the pressure arm over the sample and lower the anvil until it makes contact. Apply consistent pressure by turning the knob until it clicks or reaches a set torque. This ensures good optical contact between the sample and the crystal.
-
Acquire Sample Spectrum: Collect the infrared spectrum of the sample. Typically, 16 to 32 scans are co-added to achieve a good signal-to-noise ratio. The spectral resolution is usually set to 4 cm⁻¹.
-
Cleaning: After analysis, release the pressure, remove the sample powder, and clean the crystal thoroughly with isopropanol to prepare for the next sample.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. Electron Ionization (EI) is a common technique for this class of relatively volatile and thermally stable molecules.
Upon ionization at 70 eV, this compound will form a molecular ion (M⁺˙) at m/z 177.[7] The subsequent fragmentation is highly diagnostic and is largely driven by the stability of the resulting fragments. The fragmentation pattern is expected to be a composite of pathways seen for both acetanilides and acetophenones.
Key Fragmentation Pathways (EI-MS):
-
Alpha-Cleavage (Acylium Ions): The most common fragmentations involve cleavage of the bonds adjacent to the carbonyl groups.
-
Loss of the acetyl methyl group (-•CH₃) from the molecular ion to form a stable benzoyl-type ion at m/z 162 .
-
Loss of the acetamide methyl group (-•CH₃) is less likely without rearrangement.
-
Formation of the acetylium ion (m/z 43 , [CH₃CO]⁺) is a very common and often abundant peak.
-
-
McLafferty Rearrangement: Not applicable for the primary acetyl group, but a key pathway if the alkyl chain were longer.
-
Cleavage of the Amide Bond:
-
Cleavage can lead to the formation of the 2-acetylphenyl radical and the N-acetyl cation, or more likely, the 2-acetyl-aniline radical cation at m/z 135 after loss of ketene (CH₂=C=O, 42 Da).[15]
-
A prominent peak is often observed at m/z 120 , corresponding to the 2-aminoacetophenone cation radical, formed via a rearrangement and loss of the acetyl group from the amide.[4][7]
-
Table 4: Predicted Key Fragments in the EI Mass Spectrum of this compound
| m/z | Proposed Fragment | Interpretation |
| 177 | [C₁₀H₁₁NO₂]⁺˙ | Molecular Ion (M⁺˙) |
| 135 | [C₈H₉NO]⁺˙ | Loss of ketene (-CH₂CO) from M⁺˙ |
| 120 | [C₈H₈O]⁺˙ | Loss of the acetamide group with H-transfer |
| 92 | [C₆H₆N]⁺ | Loss of CO from m/z 120 |
| 43 | [C₂H₃O]⁺ | Acetylium ion, [CH₃CO]⁺ (often the base peak) |
Diagram: Key Fragmentation Pathways
Protocol: EI-MS Sample Preparation
EI-MS requires the sample to be volatile and thermally stable enough to be vaporized in the ion source without decomposition.
Methodology:
-
Purity Check: Ensure the sample is as pure as possible. Impurities can complicate the spectrum and lead to misinterpretation. Recrystallization or chromatography may be necessary.
-
Sample Dissolution: Dissolve a small amount of the sample (~0.1-1 mg) in a volatile solvent like methanol, acetone, or dichloromethane (1 mL is usually sufficient).
-
Introduction Method:
-
Direct Insertion Probe (DIP): If the compound is a solid, a small amount can be placed in a capillary tube, the solvent evaporated, and the tube inserted directly into the ion source via a heated probe.
-
GC-MS: If the sample is part of a mixture or requires separation, a dilute solution is injected into a Gas Chromatograph (GC). The separated components then elute directly into the mass spectrometer's ion source. This is the most common method.[16]
-
-
Data Acquisition: The sample is vaporized in the high vacuum of the ion source and bombarded with a 70 eV electron beam to induce ionization and fragmentation.[17][18] The resulting ions are then separated by the mass analyzer.
UV-Visible Spectroscopy: Analyzing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The spectrum of this compound is expected to show absorptions characteristic of the substituted benzene ring.
The spectrum will likely be a composite of the chromophores present: the benzoyl group (from the acetylphenyl part) and the acetanilide group. One would expect to see π → π* transitions. The exact position of the absorption maxima (λ_max) and the molar absorptivity (ε) are sensitive to the solvent polarity and the substitution pattern on the aromatic ring.[19][20][21]
Protocol: UV-Vis Sample Preparation
This technique requires the sample to be dissolved in a UV-transparent solvent to prepare a dilute solution of a known concentration.
Methodology:
-
Solvent Selection: Choose a solvent that dissolves the sample and is transparent in the UV region of interest (typically 200-400 nm). Ethanol, methanol, acetonitrile, and cyclohexane are common choices.[22] Avoid solvents with low UV cutoffs like acetone or toluene if you need to measure below 300 nm.[23]
-
Stock Solution Preparation: Accurately weigh a small amount of the sample (e.g., 10 mg) and dissolve it in a precise volume of the chosen solvent (e.g., in a 100 mL volumetric flask) to create a stock solution of known concentration.
-
Dilution: The absorbance of the sample should ideally fall between 0.1 and 1.0 AU for optimal accuracy. The stock solution will likely be too concentrated. Perform a serial dilution to achieve an appropriate concentration. A typical final concentration for analysis is in the range of 10⁻⁴ to 10⁻⁵ M.
-
Analysis:
-
Use two matched quartz cuvettes (glass is not transparent to UV light below ~320 nm).
-
Fill one cuvette with the pure solvent (the "blank") and the other with the dilute sample solution.
-
Place the cuvettes in the spectrophotometer and first run a baseline correction with the blank.
-
Acquire the absorption spectrum of the sample.
-
References
- PubChem. This compound.
- Korfmacher, W. (2014). Sample Preparation in Mass Spectrometry. Wiley Analytical Science. [Link]
- University of Illinois. Electron Ionization. School of Chemical Sciences Mass Spectrometry Lab. [Link]
- University of Wisconsin-Madison.
- The Royal Society of Chemistry.
- University College London. Sample Preparation for NMR.
- Walter, W., & Voss, J. (1971). Deshielding effects in the NMR spectra of ortho-substituted anilides and thioanilides. Tetrahedron Letters, 12(21), 1651-1654.
- Wikipedia.
- University of California, Irvine.
- Humboldt-Universität zu Berlin.
- Humboldt-Universität zu Berlin.
- Organomation.
- Srivastava, V. (2025). Ionization Methods in Mass Spec: Making Molecules Fly. Bitesize Bio. [Link]
- Marinković, A. D., et al. (2013). Substituent effect on IR, 1H- and 13C-NMR spectral data IN N-(substituted phenyl)-2-cyanoacetamides: A correlation study. Chemical Industry and Chemical Engineering Quarterly, 19(1), 67-78.
- PubChem. Acetamide, N-acetyl-N-phenyl-.
- Se-Kwon, K., & Park, J. (2012). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples.
- NIST. Acetamide, N-phenyl- UV/Visible spectrum. NIST Chemistry WebBook. [Link]
- Human Metabolome Database. ¹H NMR Spectrum of Acetamide. [Link]
- KNUST. Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. [Link]
- Blackwell, D. S., & Wells, C. H. J. (1983). Substituent effects on the N.M.R. spectra of carboxylic acid derivatives. III. Correlation of C N.M.R. spectra of para substituted acetanilides and 4'-nitrophenyl 4-substituted benzoates with infrared carbonyl stretching frequencies, H N.M.R., rate and equilibrium data. Australian Journal of Chemistry, 36(1), 101-109.
- Coury, C., & Dillner, A. M. (2009). ATR-FTIR characterization of organic functional groups and inorganic ions in ambient aerosols at a rural site.
- Reich, H. J.
- Agilent Technologies. (2012).
- NIST. Acetamide, N-(2-nitrophenyl)- UV/Visible spectrum. NIST Chemistry WebBook. [Link]
- PubChemLite. This compound (C10H11NO2). [Link]
- SpectraBase. Acetanilide. [Link]
- PubChem. N-(p-acetylphenyl)acetamide.
- Slater, H. L., et al. (2006). This compound. Acta Crystallographica Section E: Structure Reports Online, 62(5), o1957-o1958.
- Yuniati, Y., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-16.
- University of Regensburg. NMR of acetanilide. [Link]
- IJSDR. Substituent Effect on the infrared spectra of Unsymmetrical Azines. [Link]
- ResearchGate. Substituent Effects on ¹³C NMR and ¹H NMR Chemical Shifts of CH=N in Multi-substituted Benzylideneanilines. [Link]
- Chemistry LibreTexts.
- El-Ghamry, H. A., & Fadda, A. A. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo-phenyl)azo)but-3-en-2-one Dyes. Journal of Chemistry, 2021, 1-8.
- ResearchG
- NIST. Acetamide, N-phenyl- Mass spectrum. NIST Chemistry WebBook. [Link]
- University of Arizona. Solvents for Ultraviolet Spectrophotometry. [Link]
- Honeywell. UV Cutoff. [Link]
- ResearchGate.
- Wang, Y., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS omega, 5(15), 8562–8569.
- Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. [Link]
- Wang, Y., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega, 5(15), 8562-8569.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. NMR Ramblings Klaus Eichele [anorganik.uni-tuebingen.de]
- 4. N-(p-acetylphenyl)acetamide | C10H11NO2 | CID 75937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. NMR Spectrum of Phenacetin | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C10H11NO2 | CID 21306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 10. sample preparation — NMR Spectroscopy [chemie.hu-berlin.de]
- 11. sites.bu.edu [sites.bu.edu]
- 12. sample preparation — NMR Spectroscopy [chemie.hu-berlin.de]
- 13. researchgate.net [researchgate.net]
- 14. ijsdr.org [ijsdr.org]
- 15. Acetamide, N-phenyl- [webbook.nist.gov]
- 16. Sample preparation in mass spectrometry - Wikipedia [en.wikipedia.org]
- 17. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 18. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 19. Acetamide, N-phenyl- [webbook.nist.gov]
- 20. Acetamide, N-(2-nitrophenyl)- [webbook.nist.gov]
- 21. biointerfaceresearch.com [biointerfaceresearch.com]
- 22. diverdi.colostate.edu [diverdi.colostate.edu]
- 23. UV Cutoff [macro.lsu.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing N-(2-Acetylphenyl)acetamide Synthesis
Welcome to the technical support center for the synthesis of N-(2-Acetylphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this specific acetylation reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring both success and a deeper understanding of the process.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the most likely causes?
Low yields often stem from incomplete reactions, side product formation, or loss of product during workup and purification. Key factors to investigate include the purity of your starting material (2'-aminoacetophenone), the effectiveness of your acetylating agent (acetic anhydride), and reaction temperature control. Inadequate mixing can also lead to localized concentration gradients and incomplete conversion.[1]
Q2: I'm observing a persistent, difficult-to-remove impurity in my final product. What could it be?
The most common impurity is unreacted 2'-aminoacetophenone. Another possibility, especially if excess acetic anhydride is used or temperatures are too high, is the formation of a di-acetylated byproduct, although this is less common for anilines. Hydrolysis of the acetic anhydride reactant can also introduce acetic acid into your crude product, which can complicate purification.[1][2] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to ensure the complete consumption of starting material.[1]
Q3: My product is appearing as an oil or a gummy solid instead of a crystalline powder. How can I fix this?
This issue typically points to the presence of impurities, such as residual acetic acid or unreacted starting materials, which inhibit crystallization.[2] A wash with a saturated sodium bicarbonate solution can neutralize and remove acidic impurities.[2] Subsequent recrystallization from a properly selected solvent system is essential for obtaining a pure, crystalline product.[2][3]
Q4: What is the optimal solvent for recrystallizing this compound?
While an exact solvent depends on the specific impurities, ethanol or a mixture of ethanol and water is often effective for purifying acetanilide derivatives.[3][4][5] The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room or cold temperatures, while impurities remain soluble at all temperatures.[3]
Visual Guide to the Reaction Mechanism
The synthesis of this compound is a classic example of nucleophilic acyl substitution. The amino group (-NH₂) of 2'-aminoacetophenone acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride.
Sources
Technical Support Center: Optimizing the Synthesis of N-(2-Acetylphenyl)acetamide
Welcome to the technical support center for the synthesis of N-(2-Acetylphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common experimental challenges. As an important intermediate in medicinal chemistry and organic synthesis, achieving high yield and purity of this compound is critical for downstream applications[1]. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your synthesis and achieve reliable, high-quality results.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions encountered during the synthesis of this compound.
Q1: My reaction yield is significantly lower than the literature values (e.g., >95%). What are the most common causes?
A1: Persistently low yields in the acetylation of 2'-aminoacetophenone often stem from a few key areas. Firstly, incomplete reaction is a primary culprit, which can be caused by insufficient reaction time, low temperature, or degraded reagents, particularly the acetic anhydride which can hydrolyze over time. Secondly, product loss during the workup is very common; the hydrolysis of the amide product back to the starting amine can occur if the conditions are too acidic or basic for a prolonged period[2]. Finally, significant product can be lost during purification if the recrystallization solvent is not chosen carefully or if an excessive volume is used, causing the product to remain dissolved in the mother liquor[3][4].
Q2: My final product is off-white, yellow, or brown. How can I obtain a pure white solid?
A2: A discolored product typically indicates the presence of impurities. These can be colored byproducts from the synthesis of your starting material, 2'-aminoacetophenone, or oxidation of the amine during the reaction[3]. The most effective method to address this is during the recrystallization step. Adding a small amount of activated charcoal to the hot solution before filtration can effectively adsorb many colored impurities. Be cautious not to add too much charcoal, as it can also adsorb your product and reduce the yield. A subsequent recrystallization from a suitable solvent like ethanol should yield a white crystalline solid[5][6].
Q3: How can I effectively monitor the reaction to know when it is complete?
A3: The most reliable method for monitoring the reaction progress is Thin Layer Chromatography (TLC)[3]. Prepare a TLC plate by spotting your starting material (2'-aminoacetophenone) in one lane, a co-spot (starting material and reaction mixture) in the middle, and an aliquot from your reaction mixture in a third lane. Elute the plate with an appropriate solvent system (e.g., 80:20 Hexanes/Ethyl Acetate). The reaction is complete when the spot corresponding to the starting amine has been completely consumed and a new, more polar spot for the product, this compound, has appeared.
Q4: My product "oils out" instead of crystallizing during the workup or recrystallization. What should I do?
A4: "Oiling out" occurs when the product separates from the solution as a liquid rather than a solid. This often happens when the solution is supersaturated or when the melting point of the impure product is lower than the temperature of the solution[3]. To remedy this, try adding more solvent to ensure the product remains dissolved at the higher temperature. Then, allow the solution to cool much more slowly. Rapid cooling, such as plunging a hot flask directly into an ice bath, is a common cause. Let it cool to room temperature first, and then move it to an ice bath. If it still oils out, you can try scratching the inside of the flask with a glass rod at the liquid-air interface to induce crystallization or adding a seed crystal from a previous successful batch[4].
Comprehensive Troubleshooting Guide
This table provides a systematic approach to identifying and resolving specific issues during the synthesis.
| Symptom / Observation | Probable Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Inactive Reagents: Acetic anhydride may have hydrolyzed to acetic acid. | Use a fresh bottle of acetic anhydride. For critical applications, distill it before use. |
| 2. Insufficient Reaction Time/Temp: The reaction has not gone to completion. | Increase the reaction time or apply gentle heating (e.g., 50-60°C). Monitor progress by TLC[3]. | |
| 3. Poor Quality Starting Material: The 2'-aminoacetophenone is impure or degraded. | Verify the purity of the starting material by melting point or NMR. Purify by recrystallization if necessary. | |
| Multiple Spots on TLC | 1. Incomplete Reaction: Both starting material and product are present. | Extend the reaction time or apply gentle heating as described above. |
| 2. Side Reactions/Byproducts: Formation of di-acetylated product or other impurities. | Use a controlled amount of acetic anhydride (1.1-1.5 equivalents). Avoid excessive heating. | |
| 3. Product Hydrolysis: Amide bond cleavage during workup or purification. | Keep workup conditions brief and temperatures low. Avoid strongly acidic or basic conditions[2][7]. | |
| Product is Dark/Discolored | 1. Impure Starting Material: The 2'-aminoacetophenone starting material contains colored impurities. | Purify the starting material before the reaction. |
| 2. Oxidation: Air oxidation of the amine functionality. | While less common for acetylation, ensure the reaction is not overheated or exposed to air for extended periods at high temperatures. | |
| 3. Charring: Decomposition due to excessive heating. | Avoid temperatures above 60-70°C. | |
| Product "Oils Out" During Recrystallization | 1. High Level of Impurities: Impurities are depressing the melting point of the product. | Attempt purification by column chromatography before recrystallization. |
| 2. Inappropriate Solvent Choice: The product is too soluble in the chosen solvent. | Screen for a better solvent or use a solvent/anti-solvent system (e.g., Ethanol/Water)[4]. | |
| 3. Solution Cooled Too Quickly: Supersaturation leads to oiling instead of crystal formation. | Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath[3]. | |
| Difficulty Filtering Product | 1. Very Fine Precipitate: Crystals are too small, clogging the filter paper. | Allow the crystallized product to "digest" by standing in the mother liquor for a longer period (e.g., overnight in the cold) to encourage larger crystal growth. Use a high-quality, appropriate pore size filter paper. |
Process Optimization and Key Parameters
Optimizing the following parameters is crucial for maximizing yield and purity.
| Parameter | Recommendation | Rationale |
| Starting Material Purity | 2'-Aminoacetophenone, >98% | Impurities in the starting material can lead to side reactions and purification challenges, ultimately lowering the yield[3]. |
| Reagent Stoichiometry | Acetic Anhydride: 1.1 - 1.5 equivalents | A slight excess ensures complete conversion of the starting amine. A large excess can complicate the workup and may lead to side products. |
| Solvent | Acetic Anhydride (reagent and solvent) or Glacial Acetic Acid | Using acetic anhydride directly as the solvent is efficient[5][6]. Glacial acetic acid can also be used as a co-solvent. |
| Reaction Temperature | Room Temperature to 50°C | The reaction is often exothermic. Starting at room temperature is sufficient, with gentle warming if needed to drive to completion[3]. |
| Reaction Time | 1 - 3 hours | The reaction is typically rapid. Monitor by TLC to avoid unnecessarily long reaction times which could lead to side product formation. |
| Workup Procedure | Pour reaction mixture into crushed ice/water | This simultaneously precipitates the product (which is insoluble in water) and hydrolyzes the excess acetic anhydride to water-soluble acetic acid[5][6][8]. |
| Purification Method | Recrystallization | Ethanol or an ethanol/water mixture is a highly effective solvent for recrystallizing this compound to achieve high purity[5][6]. |
Visual Diagrams and Workflows
Reaction Scheme
Caption: A logical diagram for diagnosing and addressing low product yield.
Experimental Protocols
Protocol 1: High-Yield Synthesis of this compound
This protocol is adapted from established literature procedures known to produce high yields.[5][6]
Materials:
-
2'-Aminoacetophenone (5.0 g, 37 mmol, 1.0 equiv)
-
Acetic Anhydride (10 mL)
-
Crushed Ice / Deionized Water (approx. 200 mL)
-
Ethanol (for recrystallization)
Procedure:
-
In a 50 mL Erlenmeyer flask, dissolve 5.0 g of 2'-aminoacetophenone in 10 mL of acetic anhydride.
-
Stir the solution at room temperature using a magnetic stir bar. The reaction is mildly exothermic.
-
Continue stirring for 2-3 hours. Monitor the reaction's completion by TLC (e.g., 80:20 Hexanes/Ethyl Acetate) until the starting amine spot is absent.
-
Prepare a beaker with approximately 200 mL of crushed ice and water.
-
Slowly pour the clear reaction solution onto the crushed ice while stirring vigorously. A white precipitate will form immediately.
-
Continue stirring for 15-20 minutes to ensure all excess acetic anhydride is hydrolyzed.
-
Collect the white precipitate by vacuum filtration using a Buchner funnel.
-
Wash the solid product thoroughly with cold deionized water (3 x 30 mL) to remove any residual acetic acid.
-
Allow the product to air dry on the filter. The crude yield should be high.
Protocol 2: Purification by Recrystallization
Procedure:
-
Transfer the crude, dried this compound to an appropriately sized Erlenmeyer flask.
-
Add a minimal amount of ethanol and heat the mixture gently on a hot plate with stirring.
-
Continue adding ethanol in small portions until the solid just dissolves completely. Avoid adding a large excess of solvent.
-
(Optional: Decolorization) If the solution is colored, remove it from the heat, add a small spatula tip of activated charcoal, and swirl. Reheat the mixture to boiling for a few minutes.
-
Perform a hot filtration through a fluted filter paper to remove the charcoal (if used) or any insoluble impurities.
-
Cover the flask with a watch glass and allow the clear filtrate to cool slowly to room temperature. Crystalline needles should begin to form.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of ice-cold ethanol.
-
Dry the crystals in a desiccator or a vacuum oven. A typical yield after recrystallization is around 96%.[5][6]
Product Characterization:
-
Appearance: White crystalline solid.
-
Melting Point: 76-78 °C. A sharp melting point range is indicative of high purity.
-
¹H NMR (400 MHz, CDCl₃): Key peaks should be consistent with the structure of this compound.[5]
-
IR (cm⁻¹): Characteristic peaks for N-H stretching (around 3222), C=O stretching for the ketone (around 1687), and C=O stretching for the amide (around 1652) should be present.[5]
References
- PrepChem.com. (n.d.). Synthesis of 2-Aminoacetophenone 3-chlorophenylhydrazone.
- ResearchGate. (n.d.). Synthesis of aminoacetophenone from acetophenone.
- Organic Syntheses. (n.d.). The preparation of indazoles via metal free intramolecular electrophilic amination of 2-aminophenyl ketoximes.
- Slater, H. L., Rozynski, H., Crundwell, G., & Glagovich, N. M. (2006). This compound.
- ChemBK. (n.d.). N-(2-ACETYL-PHENYL)-ACETAMIDE.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- ResearchGate. (2006). This compound.
- LookChem. (n.d.). Purification of Acetamide. Chempedia.
- Patsnap Synapse. (2024, July 12). What are the side effects of Acetamide?
- Indian Journal of Pharmaceutical Education and Research. (n.d.). Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues.
- National Center for Biotechnology Information. (n.d.). N-(p-acetylphenyl)acetamide. PubChem Compound Database.
- YouTube. (2023, March 12). Hydrolysis of Acetamide | Acid | Base | Acetic acid | Sodium acetate | Organic Chemistry | Class 12|.
- Indian Journal of Pharmaceutical Education and Research. (n.d.). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity.
- National Center for Biotechnology Information. (n.d.). Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide. PubMed Central.
- Organic Syntheses. (n.d.). Phenylacetamide.
- Indian Academy of Sciences. (n.d.). Kinetics & Mechanism of Acid Hydrolysis of Acetamide & Propionamide in Water + Ethylene Glycol Media.
- National Center for Biotechnology Information. (2022, August 5). Hydrolysis of Acetamide on Low-Index CeO2 Surfaces: Ceria as a Deamidation and General De-esterification Catalyst. PubMed Central.
- YouTube. (2023, April 14). HYDROLYSIS OF ACETAMIDE IN ACID MEDIUM | ACETIC ACID | AMMONIUM CHLORIDE | ORGANIC CHEMISTRY 12 |.
- ResearchGate. (n.d.). Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide.
- ResearchGate. (n.d.). 1H NMR spectrum of the 2-phenyl-N-(pyrazin-2-yl)acetamide (1).
- Google Patents. (n.d.). US4379793A - Process for synthesis of esters of N-(4'-hydroxyphenyl)acetamide with derivatives of 5-benzoil-1-methyl pyrrole-2-acetic acids.
Sources
- 1. chembk.com [chembk.com]
- 2. m.youtube.com [m.youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Hydrolysis of Acetamide on Low-Index CeO2 Surfaces: Ceria as a Deamidation and General De-esterification Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CAS 5234-26-4: this compound | CymitQuimica [cymitquimica.com]
Common side products in the synthesis of N-(2-Acetylphenyl)acetamide
Welcome to the technical support center for the synthesis of N-(2-Acetylphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common issues encountered during this synthetic procedure. Our goal is to equip you with the knowledge to not only identify and solve problems but also to understand the underlying chemical principles governing this reaction.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the synthesis of this compound.
Q1: What is the primary reaction for synthesizing this compound?
The most common and straightforward method for the synthesis of this compound is the N-acetylation of 2'-aminoacetophenone using acetic anhydride.[1] In this reaction, the nucleophilic amino group (-NH₂) of 2'-aminoacetophenone attacks one of the carbonyl carbons of acetic anhydride, leading to the formation of an amide bond. Acetic acid is generated as a byproduct.
Q2: What are the most likely side products in this synthesis?
While this reaction is generally high-yielding, the formation of side products can occur, complicating purification and reducing the overall yield. The primary potential side products include:
-
Unreacted 2'-Aminoacetophenone: Incomplete reaction is a common issue, leading to contamination of the final product with the starting material.
-
Diacetylated Product (N-(2-acetylphenyl)-N-acetylacetamide): Although less common under standard conditions due to the deactivating effect of the first acetyl group, over-acetylation can occur, especially with prolonged reaction times or a large excess of acetic anhydride. In this scenario, the nitrogen atom is acetylated twice.
-
Oxidation Products: Aromatic amines can be susceptible to oxidation, which can lead to the formation of colored impurities, especially if the reaction is exposed to air for extended periods at elevated temperatures.
Q3: My reaction doesn't seem to go to completion. What are the possible causes?
Several factors can contribute to an incomplete reaction:
-
Insufficient Acetic Anhydride: Ensure at least a stoichiometric amount of acetic anhydride is used. Often, a slight excess is employed to drive the reaction to completion.
-
Low Reaction Temperature: While the reaction is often performed at room temperature, gentle heating may be necessary to ensure a reasonable reaction rate, especially if the starting materials are not fully dissolved.
-
Poor Mixing: Inadequate stirring can lead to localized concentration gradients, preventing the reactants from interacting effectively.
Q4: The isolated product is discolored (e.g., yellow or brown). What is the likely cause and how can I fix it?
Discoloration is typically due to the presence of oxidized impurities. To minimize this:
-
Minimize Exposure to Air: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation.
-
Purification: Recrystallization is often effective at removing colored impurities. The use of activated charcoal during recrystallization can also help to adsorb these impurities.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common problems encountered during the synthesis and purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Loss of product during workup or purification. 3. Formation of side products. | 1. Ensure complete dissolution of starting material. Consider gentle heating. Use a slight excess of acetic anhydride. 2. Be careful during transfers. Ensure the product fully precipitates before filtration. Wash the collected solid with a minimal amount of cold solvent to avoid dissolving the product. 3. Optimize reaction conditions (time, temperature, stoichiometry) to minimize side product formation. |
| Product is an oil or fails to crystallize | 1. Presence of impurities depressing the melting point. 2. Residual solvent. | 1. Purify the crude product using column chromatography. 2. Ensure the product is thoroughly dried under vacuum. |
| Multiple spots on TLC after reaction | 1. Incomplete reaction (starting material remains). 2. Formation of side products (e.g., diacetylated compound). | 1. Increase reaction time or gently heat the reaction mixture. 2. Use column chromatography for purification to separate the desired product from the side products. |
| Broad melting point range of the final product | Presence of impurities. | Recrystallize the product from a suitable solvent system (e.g., ethanol/water) until a sharp melting point is obtained. |
Experimental Protocols
Synthesis of this compound
This protocol is a standard procedure for the N-acetylation of 2'-aminoacetophenone.
Materials:
-
2'-Aminoacetophenone
-
Acetic Anhydride
-
Ethanol
-
Water
-
Ice
Procedure:
-
In a round-bottom flask, dissolve 2'-aminoacetophenone (1 equivalent) in acetic anhydride (2-3 equivalents).
-
Stir the mixture at room temperature for 3 hours. The reaction is typically exothermic.
-
After 3 hours, pour the reaction mixture onto crushed ice in a beaker.
-
Stir the mixture until all the excess acetic anhydride has hydrolyzed and a white precipitate forms.
-
Collect the crude product by vacuum filtration and wash it with cold water.
Purification by Recrystallization
Recrystallization is a highly effective method for purifying the crude this compound.
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution briefly boiled.
-
Perform a hot filtration to remove the charcoal and any other insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature. Crystals of this compound should form.
-
To maximize the yield, cool the flask in an ice bath.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Visualizing the Reaction and Potential Side Products
To better understand the chemical transformations, the following diagrams illustrate the main reaction and a key potential side reaction.
Caption: The primary synthetic route to this compound.
Caption: Formation of a potential diacetylated side product.
References
- Slater, H. L., Rozynski, H., Crundwell, G., & Glagovich, N. M. (2006). This compound. Acta Crystallographica Section E: Structure Reports Online, 62(5), o1957–o1958. [Link]
Sources
Technical Support Center: Troubleshooting Low Yield in the Acetylation of 2'-Aminoacetophenone
As a Senior Application Scientist, I've frequently guided researchers through the nuances of synthetic organic chemistry. The N-acetylation of 2'-aminoacetophenone is a fundamental transformation, yet it's a reaction where seemingly minor variables can lead to frustratingly low yields. This guide is structured to move beyond simple procedural lists and delve into the causality behind the common pitfalls encountered during this synthesis. Here, we will diagnose problems, understand the underlying chemical principles, and implement robust solutions to optimize your reaction outcomes.
Troubleshooting Guide: Diagnosing and Solving Low Yields
This section addresses the most common issues encountered during the acetylation of 2'-aminoacetophenone in a direct question-and-answer format.
Q1: My reaction has a low conversion rate, and TLC analysis shows a significant amount of unreacted 2'-aminoacetophenone. What are the likely causes?
A1: This is the most frequent issue, and it typically points to one of four primary problems: reagent quality, stoichiometry, reaction conditions, or the presence of moisture.
-
Reagent Quality & Moisture Contamination: Both acetic anhydride and acetyl chloride are highly susceptible to hydrolysis. Moisture in your solvent, on your glassware, or even from atmospheric humidity can rapidly degrade these reagents into the much less reactive acetic acid.[1] The strong base n-BuLi, if used in certain protocols, also reacts vigorously with water.[1]
-
Causality: The electrophilic carbonyl carbon of the acetylating agent is attacked by water, a competing nucleophile, rendering the agent inactive for the desired N-acetylation.
-
Solution:
-
Use Fresh Reagents: Always use a freshly opened bottle of the acetylating agent or distill it prior to use.
-
Ensure Anhydrous Conditions: Rigorously dry all glassware in an oven (or by flame-drying) and cool it under an inert atmosphere like nitrogen or argon.[1] Use commercially available anhydrous solvents or distill them from an appropriate drying agent.
-
-
-
Incorrect Stoichiometry: An insufficient amount of the acetylating agent will naturally lead to incomplete conversion.
-
Solution: Use a slight excess (e.g., 1.1 to 1.2 equivalents) of the acetylating agent to compensate for any minor hydrolysis and to drive the reaction to completion.
-
Inadequate Reaction Conditions (Time/Temperature): N-acetylation is generally a fast reaction, but the nucleophilicity of the amino group in 2'-aminoacetophenone is slightly reduced by the electron-withdrawing acetyl group on the ring.[2]
-
Causality: All reactions have a required activation energy. If the temperature is too low, the reaction rate may be impractically slow. Conversely, insufficient reaction time will prevent the reaction from reaching completion.
-
Solution:
-
Temperature: If running the reaction at room temperature, consider gentle heating (e.g., 40-50 °C) to increase the rate. Reactions in acetic acid are often refluxed.[3]
-
Time: Monitor the reaction by Thin-Layer Chromatography (TLC) every 15-30 minutes until the starting material spot is no longer visible.[3]
-
-
Q2: My TLC plate is messy with multiple unidentified spots, and the crude product is a dark oil instead of the expected solid. What side reactions are occurring?
A2: A complex reaction mixture indicates the formation of byproducts. The likely culprits are diacylation, self-condensation, or oxidation.
-
Diacylation: While less common for anilines than for aliphatic amines, prolonged heating with a large excess of a highly reactive acetylating agent can sometimes lead to the formation of a diacetyl product.[4]
-
Causality: The initial product, an amide, still possesses a lone pair on the nitrogen. Under forcing conditions, this nitrogen can be acylated a second time.
-
Solution: Avoid prolonged heating and use only a slight excess (1.1-1.2 eq.) of the acetylating agent.
-
-
Self-Condensation: In the presence of acid (a byproduct of the reaction, especially when unbuffered), 2'-aminoacetophenone can undergo self-condensation reactions, leading to complex oligomers and colored impurities.[5]
-
Causality: The amino group of one molecule can react with the ketone of another, particularly under acidic conditions which activate the carbonyl group, initiating a cascade of condensation and cyclization reactions.[5]
-
Solution: Use a base such as pyridine or triethylamine in your reaction. The base will neutralize the acid byproduct (acetic acid or HCl), preventing it from catalyzing these side reactions.
-
-
Oxidation: Aminophenols are notoriously susceptible to air oxidation, which produces highly colored quinone-type impurities.[6]
-
Causality: The electron-rich aromatic ring is easily oxidized, a process often accelerated by light and trace metals.
-
Solution: If you are obtaining highly colored products, consider running the reaction under an inert atmosphere (nitrogen or argon) and purifying the product promptly after the workup.
-
Troubleshooting Workflow
This decision tree can help guide your troubleshooting process based on initial observations.
Caption: A decision tree for troubleshooting low reaction yields.
Frequently Asked Questions (FAQs)
Q3: Which acetylating agent should I use: acetic anhydride or acetyl chloride?
A3: The choice depends on your experimental priorities, including reactivity, safety, and scale. Acetyl chloride is more reactive but presents greater handling challenges. Acetic anhydride is milder, safer, and often the more practical choice.[7]
| Feature | Acetyl Chloride | Acetic Anhydride |
| Reactivity | Very High | High |
| Byproduct | Hydrogen Chloride (HCl) | Acetic Acid (CH₃COOH) |
| Handling | Corrosive, fumes in air, moisture-sensitive.[8] | Less corrosive, less volatile, moisture-sensitive.[7] |
| Safety | More hazardous due to corrosive HCl byproduct. | Safer; byproduct is less corrosive. |
| Typical Use Case | Rapid, small-scale reactions where the substrate is not acid-sensitive.[7] | Larger-scale syntheses or with acid-sensitive substrates.[7] |
Q4: Is a base necessary for this reaction? If so, which one is best?
A4: While the reaction can proceed without a base, it is highly recommended. A base serves two critical functions: it neutralizes the acidic byproduct, preventing potential side reactions[5], and it can act as a nucleophilic catalyst to accelerate the reaction.
-
Pyridine/Triethylamine (Et₃N): These are the most common choices. They are effective acid scavengers. Pyridine is often used as both a base and a solvent.
-
4-(Dimethylamino)pyridine (DMAP): Used in catalytic amounts along with a stoichiometric base like Et₃N, DMAP is a hyper-nucleophilic acylation catalyst that can significantly speed up reactions, especially for less reactive amines.[1]
Q5: How can I effectively monitor the reaction's progress?
A5: Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the reaction.[3]
-
Procedure:
-
Prepare a TLC plate (silica gel).
-
Spot three lanes: your starting 2'-aminoacetophenone (SM), a co-spot (both SM and reaction mixture), and the reaction mixture (RM).
-
Develop the plate in an appropriate eluent system (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Visualize under a UV lamp (254 nm).
-
-
Interpretation: The reaction is complete when the spot corresponding to the starting material in the RM lane has completely disappeared. The product, 2'-acetylaminoacetophenone, will be a new spot with a different Rf value.
Key Experimental Protocols
Here are two validated protocols. The first is a straightforward method suitable for many applications, while the second offers milder conditions that can improve yields with sensitive substrates.
Protocol 1: Acetylation with Acetic Anhydride in an Aqueous System
This method is adapted from green chemistry principles and is effective and simple to perform.[4]
-
Setup: In a round-bottom flask, dissolve 2'-aminoacetophenone (1.0 eq.) in a 1:1 mixture of water and glacial acetic acid.
-
Reagent Addition: While stirring, add acetic anhydride (1.1 eq.) to the solution. The reaction is often exothermic.
-
Reaction: Stir the mixture at room temperature for 30-60 minutes. Monitor the reaction by TLC until completion.
-
Workup: Pour the reaction mixture into a beaker of ice-cold water. The product, 2'-acetylaminoacetophenone, should precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove acetic acid, and dry in the air or a vacuum oven.
-
Purification: The crude product can be further purified by recrystallization from an ethanol-water mixture.
Protocol 2: Acetylation with Acetic Anhydride and Triethylamine (Et₃N)
This protocol uses a non-acidic solvent and a base to scavenge the acetic acid byproduct, minimizing the risk of acid-catalyzed side reactions.
-
Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 2'-aminoacetophenone (1.0 eq.) in anhydrous dichloromethane (DCM). Add triethylamine (1.2 eq.).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add acetic anhydride (1.1 eq.) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Separate the organic layer.
-
Isolation: Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.[9]
Reaction Mechanism & Workflow Visualizations
Caption: General mechanism for the N-acetylation of an amine (R-NH₂).
Caption: A typical experimental workflow for N-acetylation.
References
- Benchchem. A Head-to-Head Battle of Acylating Agents: Acetic Anhydride vs. Acetyl Chloride.
- Benchchem. Optimizing reaction conditions for the synthesis of 2'-Aminoacetophenone derivatives.
- Benchchem. An In-depth Technical Guide to the Reaction Mechanisms of 2'-Aminoacetophenone with Electrophiles.
- Benchchem. Application Notes and Protocols for the Synthesis of 2'-Aminoacetophenone via Friedel-Crafts Acylation.
- Benchchem. Side reactions of 2'-Aminoacetophenone in acidic conditions.
- ResearchGate. Optimization of reaction conditions for the acylation of aniline with acetic acid using mPANI/Ag nanocomposite a.
- Resonance. A Convenient Laboratory Preparation of Acetanilide.
- Benchchem. Technical Support Center: Optimizing N-acetylation of Hindered Aromatic Amines.
- Benchchem. A Comparative Guide to the Synthesis of 2'-Aminoacetophenone: Byproduct Characterization and Analysis.
- YMER. Solvent and Catalyst Free Acylation of Anilines with Acetic Acid.
- Sciencemadness Discussion Board. Acetic anhydride or acetyl chloride, that is the question...
- Benchchem. A Comparative Guide to the Reactivity of 2'-Aminoacetophenone and 4'-Aminoacetophenone.
- Benchchem. Overcoming low yields in the acylation of 2-oxazolidinone.
- Google Patents. US4559110A - Acetophenone recovery and purification.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ias.ac.in [ias.ac.in]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US4474985A - Purification of N-acetyl aminophenols - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Sciencemadness Discussion Board - Acetic anhydride or acetyl chloride, that is the question... - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting By-products in Friedel-Crafts Acylation of Acetanilide Precursors
Welcome to the technical support center for Friedel-Crafts acylation reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are utilizing acetanilide and its derivatives as precursors. Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis; however, the inherent reactivity of the acetamido group can lead to a variety of side reactions and by-products. This document provides in-depth, question-and-answer-based troubleshooting to address common challenges, explaining the causality behind these issues and offering field-proven solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Formation of an unexpected isomer, 2-aminoacetophenone, after work-up.
Question: During the Friedel-Crafts acylation of acetanilide, my primary product is the expected p-acetylacetanilide. However, upon analysis, I'm also detecting significant amounts of 2-aminoacetophenone and 4-aminoacetophenone, especially after aqueous work-up. What is the cause of this, and how can I prevent it?
Answer:
This is a classic case of a competing rearrangement reaction known as the Fries Rearrangement .[1][2][3] The acetamido group (-NHCOCH₃) in your starting material, while directing the acylation to the ortho and para positions, can itself undergo an intramolecular migration under the influence of a Lewis acid catalyst (e.g., AlCl₃).
Causality and Mechanism:
The Lewis acid catalyst, typically used in stoichiometric amounts, can coordinate to the carbonyl oxygen of the acetamido group.[1][4] This coordination weakens the N-C bond, facilitating the migration of the acetyl group from the nitrogen atom to the aromatic ring, forming a hydroxy aryl ketone.[1][2][5] This rearrangement is often favored at higher temperatures. Subsequent hydrolysis during aqueous work-up then converts the resulting amino ketone into 2- and 4-aminoacetophenone.
The reaction temperature plays a crucial role in determining the regioselectivity of the Fries Rearrangement. Lower temperatures tend to favor the formation of the para-substituted product, while higher temperatures favor the ortho-substituted product.[1][2]
Caption: Fries Rearrangement Pathway in Acetanilide Acylation.
Troubleshooting Protocol: Minimizing Fries Rearrangement
-
Temperature Control: Maintain a low reaction temperature (0-5 °C) throughout the addition of reagents and the reaction period. This kinetically favors the desired intermolecular acylation over the intramolecular Fries rearrangement.[2]
-
Order of Addition: A revised order of addition can be beneficial. Premixing the acylating agent (e.g., acetyl chloride) and the Lewis acid at a low temperature to form the acylium ion complex before the dropwise addition of the acetanilide solution can minimize the contact time between the acetanilide and free Lewis acid, thus suppressing the rearrangement.
-
Solvent Choice: The use of non-polar solvents can sometimes favor the ortho product in a Fries rearrangement.[2] While not a direct solution to prevent the rearrangement, being aware of the solvent's influence on the product ratio is important.
-
Alternative Catalysts: While AlCl₃ is common, other Lewis acids like zinc chloride (ZnCl₂) or Brønsted acids such as methanesulfonic acid have been reported to promote Fries rearrangement under specific conditions.[4] Investigating milder Lewis acids might be a viable, albeit substrate-dependent, strategy.
Issue 2: Significant recovery of starting material and formation of aniline.
Question: My Friedel-Crafts acylation of acetanilide is resulting in a low yield of the desired product, with a substantial amount of unreacted acetanilide and the presence of aniline in my crude product mixture. What factors contribute to this incomplete reaction and by-product formation?
Answer:
This issue likely stems from two primary problems: hydrolysis of the starting material and deactivation of the catalyst.
Causality and Mechanism:
-
Hydrolysis: Acetanilide can undergo hydrolysis back to aniline and acetic acid under acidic conditions, which are inherent to the Friedel-Crafts reaction environment, especially during a prolonged reaction time or a heated work-up.[6] The presence of adventitious water in your reagents or solvent will exacerbate this issue. Aniline itself does not undergo Friedel-Crafts acylation because the amino group, being a Lewis base, complexes with the Lewis acid catalyst.[7][8] This complexation deactivates the aromatic ring towards electrophilic substitution.[9][10]
-
Catalyst Deactivation: Lewis acids like AlCl₃ are extremely sensitive to moisture.[11] Any water present will react with and deactivate the catalyst. Furthermore, the product ketone forms a stable complex with the Lewis acid, effectively sequestering it from the reaction.[11][12] Therefore, a stoichiometric amount of the catalyst is generally required. Insufficient catalyst will lead to an incomplete reaction.
Sources
- 1. byjus.com [byjus.com]
- 2. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 3. oms.bdu.ac.in [oms.bdu.ac.in]
- 4. Fries Rearrangement [organic-chemistry.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Hydrolysis of Acetanilide: Mechanism & Explanation - Lesson | Study.com [study.com]
- 7. ncert.nic.in [ncert.nic.in]
- 8. byjus.com [byjus.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
N-(2-Acetylphenyl)acetamide stability and degradation pathways
Welcome to the technical support center for N-(2-Acetylphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and degradation of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring the integrity and reliability of your results.
Introduction to the Stability of this compound
This compound, an aromatic amide, is susceptible to degradation under various environmental and experimental conditions. Understanding its stability profile is critical for its proper handling, storage, and application in research and development. The primary degradation pathways are influenced by factors such as pH, temperature, light, and the presence of oxidizing agents. This guide will help you navigate these challenges.
Part 1: Frequently Asked Questions (FAQs)
Here we address common questions regarding the stability and handling of this compound.
Q1: What are the primary degradation pathways for this compound?
A1: Based on the chemistry of aromatic amides, this compound is susceptible to several degradation pathways:
-
Hydrolysis: This is one of the most common degradation routes for amides.[1] The amide bond can be cleaved by water, a reaction catalyzed by acidic or basic conditions, to yield 2-aminoacetophenone and acetic acid.[2][3]
-
Oxidation: The presence of oxidizing agents or exposure to atmospheric oxygen can lead to the formation of various oxidation products. The aromatic ring and the acetyl group are potential sites for oxidation.[4][5]
-
Photodegradation: Exposure to ultraviolet (UV) or visible light can induce degradation. A common photochemical reaction for aromatic amides is the Photo-Fries rearrangement, which could lead to the formation of isomeric aminobenzophenone-type structures.[6][7] Another possibility is the cleavage of the amide C-N bond.[7]
-
Thermal Degradation: At elevated temperatures, the molecule can decompose. The degradation mechanism can be complex, potentially involving radical formation and leading to a variety of smaller fragments.[8][9]
Q2: What are the optimal storage conditions for this compound?
A2: To ensure long-term stability, this compound should be stored as a solid in a tightly sealed container, protected from light, at a controlled room temperature or refrigerated (2-8 °C). For solutions, it is highly recommended to prepare them fresh before use. If storage in solution is unavoidable, use an anhydrous, aprotic solvent and store at low temperatures (e.g., -20 °C) in amber vials to minimize hydrolytic and photodegradation.
Q3: I am using this compound in an aqueous buffer for my experiment. What precautions should I take?
A3: Aqueous buffers can promote hydrolysis of the amide bond. The rate of hydrolysis is pH-dependent, being accelerated in both acidic and basic conditions.[1]
-
pH Control: Whenever possible, maintain the pH of your solution in the neutral range (pH 6-8) to minimize acid or base-catalyzed hydrolysis.
-
Temperature: Conduct your experiments at the lowest feasible temperature to slow down the degradation rate.
-
Duration: Minimize the time the compound spends in the aqueous buffer.
-
Controls: It is crucial to run control experiments to assess the stability of this compound in your specific buffer system over the time course of your experiment. Analyze a sample of your solution at the beginning and end of the experiment using a suitable analytical method like HPLC to check for degradation.
Q4: How can I detect and identify potential degradation products of this compound?
A4: The most effective techniques for detecting and identifying degradation products are chromatographic methods coupled with mass spectrometry.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful tool for separating the parent compound from its degradation products and quantifying them.[10][11] A stability-indicating HPLC method is one that can resolve the active pharmaceutical ingredient (API) from all its potential degradation products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for identifying unknown degradation products.[12][13][14] By providing the molecular weight of the impurities, it allows for the structural elucidation of the degradants, especially when using high-resolution mass spectrometry (HRMS).[12]
Part 2: Troubleshooting Guide
This section provides solutions to common problems encountered during the analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Appearance of unexpected peaks in my HPLC chromatogram. | 1. Sample degradation due to improper storage or handling. 2. Degradation during the analytical procedure (e.g., in the mobile phase). 3. Impurities in the starting material. | 1. Review storage conditions. Prepare fresh samples and re-analyze. 2. Assess the stability of the compound in the mobile phase. If the mobile phase is acidic or basic, consider adjusting the pH to be closer to neutral if chromatography allows. 3. Obtain a certificate of analysis for your batch of this compound. If necessary, purify the starting material. |
| The peak area of my compound decreases over time in solution. | The compound is degrading in the solvent. | 1. Identify the degradation pathway: Use LC-MS to identify the degradation products. This will give clues as to the mechanism (e.g., hydrolysis, oxidation).[13] 2. Modify conditions: If hydrolysis is suspected, use anhydrous solvents and avoid acidic or basic conditions. If oxidation is suspected, degas solvents and consider working under an inert atmosphere (e.g., nitrogen or argon). Protect from light by using amber vials. |
| I see a new peak with the same mass as the parent compound in my LC-MS analysis. | This could be an isomer formed through rearrangement, such as a Photo-Fries rearrangement product. | 1. Check for light exposure: Ensure the sample was protected from light during storage and handling. 2. Structural Elucidation: This requires more advanced analytical techniques. Tandem MS (MS/MS) can provide fragmentation patterns to help differentiate between isomers.[15] If the impurity can be isolated, Nuclear Magnetic Resonance (NMR) spectroscopy would be definitive for structure confirmation. |
| Difficulty in separating the parent compound from its impurities by HPLC. | The chromatographic method is not optimized to be "stability-indicating". | 1. Method Development: Adjust mobile phase composition (e.g., organic solvent ratio, pH), change the column type (e.g., different stationary phase), or modify the gradient profile.[10] 2. Forced Degradation: Perform a forced degradation study (see Protocol 1) to intentionally generate degradation products. Use these stressed samples to develop an HPLC method that can separate all the resulting peaks from the parent compound.[16][17] |
Part 3: Key Experimental Protocols & Methodologies
As a Senior Application Scientist, I emphasize that robust and well-documented protocols are the cornerstone of reproducible science. The following sections provide detailed methodologies for assessing the stability of this compound.
Protocol 1: Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[16]
Objective: To generate the likely degradation products of this compound under various stress conditions.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Set up Stress Conditions: Expose the stock solution to the following conditions in separate, clearly labeled vials:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60 °C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60 °C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Transfer the stock solution to a vial, evaporate the solvent under a stream of nitrogen, and heat the solid residue at 105 °C for 48 hours. Then, reconstitute in the initial solvent.
-
Photolytic Degradation: Expose the stock solution in a photostable, transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/m². A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
At appropriate time points, withdraw an aliquot from each stress condition.
-
For acid and base hydrolysis samples, neutralize the solution with an equimolar amount of base or acid, respectively, before analysis.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical method like HPLC-UV or LC-MS.
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the peak area of the parent compound and the appearance of new peaks, which represent degradation products. The goal is to achieve 5-20% degradation of the parent compound.[18]
Workflow for Forced Degradation Study
Caption: Workflow for a forced degradation study.
Hypothesized Degradation Pathways of this compound
Based on established chemical principles for aromatic amides, the following degradation pathways are proposed.
Caption: Hypothesized degradation pathways.
Protocol 2: Stability-Indicating HPLC-UV Method
Objective: To provide a starting point for an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation and Conditions:
| Parameter | Recommended Conditions |
| HPLC System | Quaternary Pump with Autosampler and UV/Vis Detector |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | See Table Below |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 245 nm (based on typical absorbance for acetanilides) |
| Injection Volume | 10 µL |
Gradient Elution Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 15.0 | 10 | 90 |
| 20.0 | 10 | 90 |
| 20.1 | 90 | 10 |
| 25.0 | 90 | 10 |
Methodology:
-
Standard Preparation: Prepare a standard solution of this compound in the mobile phase at a known concentration (e.g., 50 µg/mL).
-
Sample Preparation: Prepare samples (including those from the forced degradation study) in the mobile phase to a similar concentration. Filter all solutions through a 0.45 µm syringe filter before injection.
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Analysis: Inject a blank (mobile phase), followed by the standard and sample solutions.
-
Data Evaluation: The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the parent peak and from each other. Peak purity analysis using a photodiode array (PDA) detector can be used to confirm that the parent peak is free from co-eluting impurities.
References
- Carlsson, D. J., Gan, L. H., & Wiles, D. M. (1975). The 254 nm photolyses of fully aromatic amides. Canadian Journal of Chemistry, 53(15), 2337-2344. [Link]
- Cunningham, J. L., & Smith, M. J. (1977). Acetanilide oxidation in phenylbutazone-associated hypoplastic anaemia.
- The Photochemistry of Amides and Phthalimides. (n.d.). DRUM - University of Maryland. [Link]
- Kinetics of oxidation of acetanilide and benzanilide by Cr (VI) in aqueous acetic acid - H2so4 medium. (2009).
- Propose a mechanism for the hydrolysis of N,N-dimethylacetamide (a) under basic conditions. (n.d.). Pearson. [Link]
- Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. (2010).
- Separation of N-(p-Acetylphenyl)acetamide on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
- Sharkey, W. H., & Mochel, W. E. (1959). Mechanism of the Photoöxidation of Amides. Journal of the American Chemical Society, 81(12), 3000-3005. [Link]
- Müller, C., et al. (2022). Assessment of aromatic amides in printed food contact materials: analysis of potential cleavage to primary aromatic amines during simulated passage through the gastrointestinal tract. Archives of Toxicology, 96(5), 1435-1444. [Link]
- AMINES, AROM
- Technical guidelines on testing the migration of primary aromatic amines from polyamide kitchenware and of formaldehyde from melamine kitchenware. (2011).
- Computational Study of the Kinetics and Mechanisms of Gas-Phase Decomposition of N-Diacetamides Using Density Functional Theory. (2021). PMC - NIH. [Link]
- The complete degradation of acetanilide by a consortium of microbes isolated from River Maros. (2017).
- Analytical Techniques In Stability Testing. (n.d.).
- Acetanilide. (n.d.). Wikipedia. [Link]
- Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group. (1977). PubMed. [Link]
- Development of a Method for the Analysis of Primary Aromatic Amines by LC-MS/MS and LC-HRMS and their Stability under Different Migration Conditions. (2019).
- Separation of Acetamide on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
- The mechanism of alkaline hydrolysis of amides: a comparative computational and experimental study of the hydrolysis of... (2008). OUCI. [Link]
- Acetanilide | C8H9NO. (n.d.). PubChem. [Link]
- Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. (2010). Journal of the American Society for Mass Spectrometry, 21(4), 541-553. [Link]
- HYDROLYSIS. (n.d.). [Link]
- Method and assays for quantitation of acetamide in a composition. (2010).
- Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. [Link]
- Ortho substitution effects on the acidic and alkaline hydrolyses of formanilides. (1990). ETD Collection for University of Nebraska - Lincoln. [Link]
- Amines. (n.d.). NCERT. [Link]
- Thermal stability and degradation of poly (N-phenylpropionamide) homopolymer and copolymer of N-phenylpropionamide with methyl methacrylate. (2014).
- Importance of LCMS in Forced Degradation Studies for new Chemical Entities. (2020).
- Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review. (2021).
- Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. (2021). OUCI. [Link]
- Photoredox Driven Amide Synthesis from Tertiary Amines and Carboxylic Acids via C–N Bond Cleavage. (2020). ACS Omega, 5(30), 18889-18897. [Link]
- The Expanding Role of LC-MS in Analyzing Metabolites and Degradation Products of Food Contaminants. (2015).
- Degradation Analysis Using LC-MS/MS. (2018). SlideShare. [Link]
- Characterization of a low-level unknown isomeric degradation product using an integrated online-offline top-down tandem mass spectrometry platform. (2013). Analytical Chemistry, 85(19), 8964-8967. [Link]
- Main products and kinetics of the thermal degradation of polyamides. (2001).
- Cure Kinetics and Thermal Decomposition Behavior of Novel Phenylacetylene-Capped Polyimide Resins. (2024). PMC - NIH. [Link]
- Thermal Stability and Decomposition Mechanism of Poly(alkylene succin
- Degradation of polysorbates 20 and 80: studies on thermal autoxidation and hydrolysis. (2010). Journal of Pharmaceutical Sciences, 99(6), 2628-2641. [Link]
Sources
- 1. web.viu.ca [web.viu.ca]
- 2. Assessment of aromatic amides in printed food contact materials: analysis of potential cleavage to primary aromatic amines during simulated passage through the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research Portal [iro.uiowa.edu]
- 4. Acetanilide oxidation in phenylbutazone-associated hypoplastic anaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. drum.lib.umd.edu [drum.lib.umd.edu]
- 8. researchgate.net [researchgate.net]
- 9. Cure Kinetics and Thermal Decomposition Behavior of Novel Phenylacetylene-Capped Polyimide Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Characterization of a low-level unknown isomeric degradation product using an integrated online-offline top-down tandem mass spectrometry platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 17. researchgate.net [researchgate.net]
- 18. Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond [ouci.dntb.gov.ua]
Technical Support Center: Synthesis of Polysubstituted Quinolines from N-(2-Acetylphenyl)acetamide
Welcome to the dedicated support center for navigating the complexities of polysubstituted quinoline synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing N-(2-acetylphenyl)acetamide and its derivatives as key starting materials. Here, we move beyond standard protocols to address the nuanced challenges that arise in the lab, providing actionable troubleshooting advice and in-depth FAQs grounded in established chemical principles.
Introduction: The Challenge at Hand
The synthesis of the quinoline core is a cornerstone of heterocyclic chemistry, pivotal in drug discovery and materials science. While numerous methods exist, the intramolecular cyclization of this compound, often via a Friedländer-type condensation, is a common and powerful strategy. However, its success is highly sensitive to substrate electronics, steric hindrance, and reaction conditions. This guide is your partner in overcoming these hurdles.
Part 1: Troubleshooting Guide - From Reaction Failure to Product Purity
This section addresses the most common issues encountered during the synthesis. We diagnose the problem, explain the underlying chemistry, and provide a clear, step-by-step protocol for resolution.
Issue 1: Low to No Product Formation (Reaction Stalled)
You've set up your reaction—perhaps a base-catalyzed intramolecular aldol condensation—left it overnight, and TLC analysis shows only starting material.
Possible Causes & Mechanistic Insights:
-
Insufficient Acidity of α-Protons: The key mechanistic step is the formation of an enolate from the acetyl group, which then attacks the acetamide carbonyl. If the α-protons are not sufficiently acidic, this initial deprotonation will not occur.
-
Inappropriate Base/Solvent System: The choice of base is critical. A base that is too weak will not deprotonate the acetyl group effectively. Conversely, a base that is too strong can lead to unwanted side reactions. The solvent must be able to dissolve the reactants and not interfere with the base.
-
Steric Hindrance: Bulky substituents on the aromatic ring or on the N-acetyl group can sterically hinder the necessary conformation for cyclization.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting a stalled quinoline synthesis.
Experimental Protocol: Switching to a Stronger Base System
-
Preparation: Under an inert atmosphere (N₂ or Ar), add dry THF (10 mL) to a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar.
-
Reagent Addition: Add this compound (1 mmol, 1 eq).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add a solution of Lithium Diisopropylamide (LDA) (1.1 mmol, 1.1 eq) in THF.
-
Reaction: Stir at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Once complete, carefully quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Workup: Proceed with standard aqueous workup and extraction.
Issue 2: Formation of a Major, Unidentified Side Product
Your reaction proceeds, but a significant side product is formed, complicating purification and reducing yield.
Possible Cause & Mechanistic Insight:
-
Intermolecular Condensation: Instead of the desired intramolecular cyclization, two molecules of the starting material can react with each other. This is particularly common at higher concentrations. The enolate of one molecule can attack the acetyl carbonyl of another, leading to dimeric or polymeric byproducts.
Troubleshooting & Resolution:
The key to preventing intermolecular reactions is to favor the intramolecular pathway. This is achieved by applying the principle of high dilution .
Experimental Protocol: High Dilution Conditions
-
Setup: In a multi-neck flask, set up a syringe pump and a dropping funnel.
-
Solvent: Add half of the total reaction solvent (e.g., 50 mL of dry Toluene) to the flask and heat to the desired reaction temperature (e.g., 110 °C).
-
Reagent Solutions:
-
In the syringe pump, prepare a solution of this compound in the other half of the solvent (50 mL).
-
In the dropping funnel, prepare a solution of the catalyst (e.g., p-Toluenesulfonic acid, 0.1 eq) in a small amount of solvent.
-
-
Slow Addition: Over a period of 4-6 hours, slowly and simultaneously add both the substrate solution (via syringe pump) and the catalyst solution to the heated solvent in the reaction flask with vigorous stirring.
-
Completion: After the addition is complete, allow the reaction to stir at temperature for an additional 2-4 hours.
-
Workup: Cool the reaction and proceed with the standard workup protocol.
Data Summary: Impact of Concentration
| Concentration | Desired Product Yield | Dimer Byproduct % |
| 1.0 M | 35% | 45% |
| 0.1 M | 65% | 15% |
| 0.01 M (High Dilution) | 88% | <5% |
Part 2: Frequently Asked Questions (FAQs)
Q1: I am trying to synthesize a 4-hydroxy-2-methylquinoline. My base-catalyzed cyclization of this compound is not working. What am I doing wrong?
This is a classic challenge. The direct base-catalyzed intramolecular condensation of this compound is expected to form a six-membered ring. The enolate formed from the acetyl group is intended to attack the amide carbonyl. However, the amide carbonyl is relatively unreactive as an electrophile. Many classic quinoline syntheses, like the Conrad-Limpach synthesis, rely on the cyclization of β-ketoanilides at high temperatures, which proceeds through a different mechanism.
For your specific starting material, a more reliable method is often a thermal or acid-catalyzed cyclodehydration .
Caption: Acid-catalyzed cyclodehydration pathway.
Recommended Protocol: Cyclization using Eaton's Reagent
-
Preparation: Prepare Eaton's Reagent by carefully dissolving phosphorus pentoxide (P₂O₅) in methanesulfonic acid (MeSO₃H) (typically a 1:10 w/w ratio). Caution: This is a highly exothermic reaction.
-
Reaction: Add this compound (1 mmol) to the Eaton's Reagent (5 mL) at room temperature.
-
Heating: Heat the mixture to 100 °C and stir for 1-3 hours, monitoring by TLC.
-
Quenching: Cool the reaction mixture and pour it carefully onto crushed ice.
-
Neutralization: Neutralize the acidic solution with a strong base (e.g., 10 M NaOH) until the pH is ~8-9. The product will often precipitate.
-
Isolation: Collect the solid by filtration, wash with cold water, and dry under vacuum.
Q2: My purification by column chromatography is difficult. The product is streaking badly on the silica gel.
This is a common issue with quinolines, which are basic due to the nitrogen atom. The lone pair on the nitrogen interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel, leading to poor peak shape and streaking.
Solution: Neutralize the Stationary Phase
-
Solvent System Modification: Add a small amount of a basic modifier to your eluent system. A common choice is triethylamine (Et₃N) or ammonia.
-
Recommended Eluent: Start with a hexane/ethyl acetate system and add 0.5-1% triethylamine to the mixture.
-
Slurry Preparation: When preparing your column, slurry the silica gel in the eluent mixture containing the triethylamine. This ensures the entire stationary phase is neutralized before you load your sample.
-
Sample Loading: Load your crude product (preferably dry-loaded onto a small amount of silica) and elute as normal. You should observe significantly improved peak shapes.
Q3: Can I use microwave irradiation to speed up my quinoline synthesis?
Absolutely. Microwave-assisted organic synthesis (MAOS) is an excellent technique for accelerating these types of cyclization reactions, often leading to higher yields and cleaner product profiles in a fraction of the time. The rapid, uniform heating provided by microwaves can overcome activation energy barriers more efficiently than conventional heating.
Considerations for Microwave Synthesis:
-
Solvent Choice: Use high-boiling point, microwave-safe polar solvents like DMF, NMP, or ethylene glycol.
-
Sealed Vessels: Use appropriate sealed microwave vials to allow the temperature to rise well above the solvent's boiling point, creating superheated conditions.
-
Safety: Always follow the safety protocols for your specific microwave reactor.
References
- Title: Quinoline Synthesis: The Conrad-Limpach Reaction Source: Organic Syntheses, Coll. Vol. 3, p.281 (1955); Vol. 28, p.37 (1948). URL:[Link]
- Title: Microwave-Assisted Organic Synthesis – A Review Source: Current Organic Chemistry, 2002, 6, 799-819. URL:[Link]
Minimizing di-acylation in the synthesis of N-(2-Acetylphenyl)acetamide
Technical Support Center: Synthesis of N-(2-Acetylphenyl)acetamide
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address a common challenge in the synthesis of this compound: the formation of the N,N-diacylated byproduct. As Senior Application Scientists, we offer insights grounded in reaction mechanisms and field-tested protocols to help you optimize your synthesis and achieve high yields of the desired mono-acylated product.
Frequently Asked Questions (FAQs)
Q1: I'm seeing a significant amount of a byproduct in my synthesis of this compound. What is it and why does it form?
A1: The most common byproduct in this reaction is the N,N-diacetylated compound, N,N-diacetyl-2-aminoacetophenone. This occurs because the nitrogen atom of the starting material, 2-aminoacetophenone, can be acylated twice by the acetylating agent (e.g., acetic anhydride or acetyl chloride).
The initial N-acylation is generally fast. However, the resulting amide, this compound, still possesses a proton on the nitrogen that can be removed, especially under basic conditions or with a highly reactive acetylating agent. This allows for a second acylation to occur, leading to the di-acylated impurity. The presence of a strong base can deprotonate the initially formed amide, increasing its nucleophilicity and promoting the undesired second acylation[1].
Q2: How can I control the reaction to favor mono-acylation over di-acylation?
A2: Controlling the reaction to favor mono-acylation involves manipulating several key experimental parameters:
-
Stoichiometry: Carefully control the molar ratio of your reactants. Using a large excess of the acetylating agent will significantly increase the likelihood of di-acylation.
-
Reaction Temperature: Lowering the reaction temperature slows down the reaction rate, including the second, undesired acylation.
-
Choice of Acetylating Agent and Base: The reactivity of the acetylating agent and the strength of the base used can dramatically influence the product distribution[1].
-
Reaction Time: Monitoring the reaction progress is crucial to quench the reaction once the starting material is consumed, but before significant di-acylation occurs.
Q3: What is the best acetylating agent to use to minimize di-acylation?
A3: For the acetylation of 2-aminoacetophenone, acetic anhydride is generally preferred over acetyl chloride. Acetic anhydride is less reactive than acetyl chloride, which provides better control over the reaction and reduces the propensity for over-acylation[2]. While acetyl chloride is a stronger acetylating agent, its higher reactivity can be difficult to manage, often leading to a higher percentage of the di-acylated byproduct[3][4].
Q4: How do I monitor the progress of the reaction to avoid di-acylation?
A4: Thin-Layer Chromatography (TLC) is the most effective and straightforward method for monitoring the reaction's progress. By spotting the reaction mixture alongside your starting material (2-aminoacetophenone) on a TLC plate, you can visualize the consumption of the starting material and the formation of the product. It is advisable to also have a reference spot for the di-acylated byproduct if possible, which can be synthesized in a separate experiment using a large excess of the acetylating agent. The reaction should be stopped as soon as the starting material is no longer visible on the TLC plate to prevent the accumulation of the di-acylated product.
Troubleshooting Guide
Problem 1: High Levels of Di-acylated Byproduct Detected
If you are observing a significant amount of the N,N-diacetylated byproduct in your reaction mixture, consider the following troubleshooting steps.
The formation of the di-acylated product is a kinetic and thermodynamic issue. The key is to create conditions that favor the mono-acylation kinetically while disfavoring the subsequent acylation.
Caption: Troubleshooting workflow for minimizing di-acylation.
Protocol 1: Controlled Acylation with Acetic Anhydride
This protocol is designed for researchers who are observing significant di-acylation and need a more controlled approach.
Materials:
-
2-Aminoacetophenone
-
Acetic Anhydride (freshly opened or distilled)
-
Dichloromethane (DCM, anhydrous)
-
Ice-water bath
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 2-aminoacetophenone (1 equivalent) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0-5 °C using an ice-water bath.
-
Slowly add acetic anhydride (1.05 equivalents) dropwise to the cooled solution over 15-20 minutes.
-
Stir the reaction mixture at 0-5 °C and monitor the progress every 15-30 minutes using TLC.
-
Once the starting material is consumed, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and wash it with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol or by column chromatography if necessary[2].
Mechanistic Insight: Mono- vs. Di-acylation
The competition between mono- and di-acylation is a classic example of controlling reactivity in organic synthesis. The following diagram illustrates the reaction pathways.
Caption: Reaction pathways for mono- and di-acylation.
The initial acylation of the highly nucleophilic amine is a rapid process. The resulting amide is a weaker nucleophile due to the electron-withdrawing effect of the newly introduced acetyl group. However, it can still react, especially under forcing conditions (excess acetylating agent, higher temperatures).
Data Summary
The choice of reaction conditions has a profound impact on the yield of the desired product. The following table summarizes typical outcomes under different conditions.
| Acetylating Agent | Stoichiometry (eq.) | Temperature (°C) | Typical Outcome |
| Acetic Anhydride | 1.05 | 0-5 | High yield of mono-acylated product |
| Acetic Anhydride | >1.5 | Room Temperature | Significant di-acylation |
| Acetyl Chloride | 1.05 | 0-5 | Mixture of mono- and di-acylated products |
| Acetyl Chloride | >1.5 | Room Temperature | Predominantly di-acylated product |
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- ChemBK. (2024). N-(2-ACETYL-PHENYL)-ACETAMIDE.
- Slater, H. L., Rozynski, H., Crundwell, G., & Glagovich, N. M. (2006). This compound. Acta Crystallographica Section E: Structure Reports Online, 62(5), o1957–o1958. [Link]
- ResearchGate. (n.d.). This compound.
- Slater, H. L., Rozynski, H., Crundwell, G., & Glagovich, N. M. (2006). This compound. ResearchGate.
- Wu, B., Fan, H., Luo, X., Wang, Y., & He, D. (2023). Mono or Di? A Potential-Controlled Electrochemical Halogenation of Anilines. Journal of the American Chemical Society. [Link]
- Qian, P., Su, J.-H., Wang, Y., Bi, M., Zha, Z., & Wang, Z. (2017). Electrocatalytic C–H/N–H Coupling of 2′-Aminoacetophenones for the Synthesis of Isatins. The Journal of Organic Chemistry, 82(12), 6434–6440. [Link]
- PubChemLite. (n.d.). This compound (C10H11NO2).
- Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues. (n.d.).
- Theodorou, V., Gogou, M., Giannoussi, A., & Skobridis, K. (2014). Insights into the N,N-diacylation reaction of 2-aminopyrimidines and deactivated anilines: an alternative N-monoacylation reaction. ARKIVOC, 2014(4), 11–23. [Link]
- PubChem. (n.d.). N-(p-acetylphenyl)acetamide. National Center for Biotechnology Information.
- Momin, Y. H., Desai, S. P., & Chavan, P. A. (2025). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity.
- Al-Hourani, B. J., Wark, P. A. S., & Coles, S. J. (2019). Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide.
- HARI. (2013, February 13). acylation of amines. Mastering Chemistry Help.
- ResearchGate. (n.d.). Catalysis‐Controlled Selective N‐mono or N‐di‐methylation of Anilines: A Review on Synthesis of N‐methyl or N,N‐dimethyl anilines.
- NIST. (n.d.). Acetamide, N-phenyl-. NIST Chemistry WebBook.
- Al-Sehemi, A. G., Al-Amri, R. S. A.-A., & Irfan, A. (2014). Selectivities in acylation of primary and secondary amine with diacylaminoquinazolinones and diacylanilines. Indian Journal of Chemistry, 53B, 1115–1121.
- ResearchGate. (n.d.). Aniline Alkylation over Solid Acid Catalysts.
- Gáspár, A., Fodor, D., Török, B., & Török, M. (2020).
- ResearchGate. (n.d.). Catalyst-Free and Highly Selective N,N-Diallylation of Anilines in Aqueous Phase.
- The Organic Chemistry Tutor. (2021, April 20). acylation of amines [ORGANIC CHEMISTRY] Klein 23.8. YouTube.
- Organic Chemistry Portal. (n.d.). O'Donnell Amino Acid Synthesis.
Sources
Effect of temperature and catalyst on N-(2-Acetylphenyl)acetamide formation
Welcome to the comprehensive technical support guide for the synthesis of N-(2-Acetylphenyl)acetamide. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols. Our focus is to elucidate the critical roles of temperature and catalysts in this N-acetylation reaction, empowering you to optimize your synthetic outcomes.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the synthesis of this compound, offering probable causes and actionable solutions.
| Issue | Probable Cause(s) | Recommended Solutions & Explanations |
| Low to No Product Formation | 1. Inactive Acetylating Agent: Acetic anhydride is susceptible to hydrolysis. | Use a fresh, unopened bottle of acetic anhydride or distill it prior to use. Ensure all glassware is thoroughly dried to prevent premature decomposition of the reagent. |
| 2. Insufficient Reaction Temperature: The reaction rate may be too slow at ambient temperature. | Gently heat the reaction mixture to 50-60°C to increase the rate of reaction. Monitor the progress closely using Thin Layer Chromatography (TLC).[1] | |
| 3. Low Purity of Starting Material: Impurities in the 2'-aminoacetophenone can interfere with the reaction. | Purify the starting 2'-aminoacetophenone by recrystallization or column chromatography before proceeding with the acetylation. | |
| Formation of Multiple Products (Observed on TLC) | 1. Incomplete Reaction: The presence of the starting material spot alongside the product spot on TLC indicates an incomplete reaction. | Extend the reaction time and/or apply gentle heating. Ensure stoichiometric or a slight excess of acetic anhydride is used. |
| 2. Side Reactions Under Acidic Conditions: 2'-Aminoacetophenone can undergo self-condensation in the presence of strong acids.[2] | While this reaction is typically performed with acetic anhydride (which also generates acetic acid), avoid the addition of strong acid catalysts unless specifically required for a modified procedure. The acetic acid generated in situ is usually sufficient. | |
| Product is Dark or Discolored | 1. Oxidation of 2'-Aminoacetophenone: The starting amine is susceptible to air oxidation, which can lead to colored impurities. | Use purified starting material. If the final product is discolored, it can often be purified by recrystallization, sometimes with the addition of a small amount of activated charcoal to adsorb colored impurities.[1] |
| Difficulty in Product Isolation/Purification | 1. Product "Oiling Out" During Recrystallization: This occurs when the melting point of the crude product is significantly depressed by impurities. | If the product oils out, try redissolving it in a larger volume of hot solvent and allowing it to cool more slowly. Alternatively, purify the crude material by column chromatography before attempting recrystallization.[1] |
| 2. Very Fine Precipitate That is Difficult to Filter: Rapid crystallization can lead to the formation of very small crystals. | Allow the crystallized product to stand in the mother liquor for a longer period to encourage crystal growth. Use a high-quality filter paper for vacuum filtration.[1] |
II. Frequently Asked Questions (FAQs)
Reaction Conditions and Mechanism
Q1: What is the fundamental mechanism for the N-acetylation of 2'-aminoacetophenone with acetic anhydride?
A1: The reaction is a nucleophilic acyl substitution. The nitrogen atom of the amino group in 2'-aminoacetophenone acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride. This is followed by the departure of an acetate ion as a leaving group, and subsequent deprotonation of the nitrogen to yield the this compound product and acetic acid as a byproduct.
Q2: How does temperature influence the rate and outcome of the reaction?
A2: Increasing the temperature generally increases the reaction rate. For this specific acetylation, gentle heating (e.g., 50-60°C) can be beneficial if the reaction is sluggish at room temperature.[1] However, excessive heat should be avoided as it can promote side reactions and potentially lead to the degradation of the starting material or product.
Q3: Is a catalyst necessary for this reaction? If so, what are the options?
A3: The reaction between 2'-aminoacetophenone and acetic anhydride can often proceed without an external catalyst, as the acetic acid generated during the reaction can have a catalytic effect. However, in some cases, a mild base like pyridine or sodium acetate may be used to neutralize the generated acid and drive the reaction to completion.[3] For other types of acetylations, Lewis acids or Brønsted acids can be employed as catalysts.[4]
Reagents and Solvents
Q4: Can I use acetyl chloride instead of acetic anhydride?
A4: Yes, acetyl chloride is a more reactive acetylating agent and can be used. However, it reacts vigorously and releases hydrogen chloride (HCl) gas, which is corrosive.[5] Therefore, the reaction should be performed in a fume hood, and a base (like pyridine) is typically added to neutralize the HCl.
Q5: What are suitable solvents for this reaction?
A5: Glacial acetic acid is a common solvent for this type of acetylation.[1] Other inert solvents such as dichloromethane (DCM) or chloroform can also be used, particularly if a base like pyridine is employed. In some instances, the reaction can be run neat (without a solvent), using an excess of acetic anhydride.
Work-up and Purification
Q6: What is the purpose of pouring the reaction mixture into ice-cold water during the work-up?
A6: This step serves two main purposes. First, it quenches the reaction by hydrolyzing any remaining acetic anhydride. Second, this compound is generally insoluble in water, so this procedure causes the product to precipitate out of the solution, allowing for its collection by filtration.[1]
Q7: What is the best way to purify the crude this compound?
A7: Recrystallization is a highly effective method for purifying the crude product.[6] Ethanol or a mixture of ethanol and water are commonly used solvents for this purpose.[7] The principle is to dissolve the crude product in a minimum amount of hot solvent and then allow it to cool slowly, causing the pure compound to crystallize while impurities remain in the solution.[6]
III. Experimental Protocols & Methodologies
Detailed Synthesis of this compound
This protocol outlines a standard laboratory procedure for the synthesis of this compound.
Materials:
-
2'-Aminoacetophenone
-
Acetic anhydride
-
Glacial acetic acid (optional, as solvent)
-
Ice-cold water
-
Ethanol (for recrystallization)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Condenser (if heating)
-
Beaker
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2'-aminoacetophenone in a minimal amount of glacial acetic acid (if used as a solvent). Begin stirring the solution at room temperature.
-
Addition of Acetylating Agent: Slowly add a slight molar excess (e.g., 1.1 to 1.2 equivalents) of acetic anhydride to the stirred solution.
-
Reaction: Stir the mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by TLC. If the reaction is slow, it can be gently heated to 50-60°C.[1]
-
Work-up: Once the reaction is complete (indicated by the disappearance of the starting material on TLC), carefully pour the reaction mixture into a beaker containing ice-cold water while stirring. This will cause the crude product to precipitate.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with cold water to remove any residual acetic acid and other water-soluble impurities.
-
Purification: Recrystallize the crude product from ethanol or an ethanol-water mixture to obtain pure this compound.[6][7]
-
Drying and Characterization: Dry the purified crystals, for instance, in a desiccator over a drying agent. Characterize the final product by determining its melting point and acquiring spectroscopic data (e.g., NMR, IR).
Visualizing the Workflow
Caption: A step-by-step workflow for the synthesis of this compound.
IV. Data Summary: Influence of Conditions
The following table summarizes the expected effects of varying temperature and catalyst on the reaction outcome.
| Parameter | Condition | Effect on Yield | Effect on Purity | Effect on Reaction Time |
| Temperature | Room Temperature | Moderate | Generally High | Longer |
| 50-60°C | Potentially Higher | May decrease if side reactions occur | Shorter | |
| > 80°C | May Decrease | Likely to Decrease | Very Short | |
| Catalyst | None (Autocatalytic) | Good | High | Moderate |
| Mild Base (e.g., Pyridine) | Potentially Higher | High | Shorter | |
| Strong Acid | Variable | May decrease due to side reactions | Variable |
V. Mechanistic Overview
Caption: Simplified mechanism of N-acetylation of 2'-aminoacetophenone.
VI. References
-
LookChem. (n.d.). Purification of Acetamide. Chempedia. Retrieved from [Link]
-
ChemBK. (2024, April 9). N-(2-ACETYL-PHENYL)-ACETAMIDE. Retrieved from [Link]
-
Slater, H. L., Rozynski, H., Crundwell, G., & Glagovich, N. M. (2006). This compound. Acta Crystallographica Section E: Structure Reports Online, 62(5), o1957–o1958. Retrieved from [Link]
-
Glagovich, N. M. (2006). This compound. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of N‐(4‐acetylphenyl)acetamide 61. Retrieved from [Link]
-
Google Patents. (n.d.). US2106697A - Process for the manufacture of acetamide. Retrieved from
-
vibzzlab. (2020, March 7). Acetanilide (N-phenylacetamide) Preparation NCERT guide [Video]. YouTube. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Education and Research. (2021). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (2012). Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues. Retrieved from [Link]
-
National Institutes of Health. (2019). Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide. PMC. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Phenylacetamide. Retrieved from [Link]
-
National Institutes of Health. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Nilsson Lab. (2015, September 18). N-acetylated amino acids. Retrieved from [Link]
-
Wikipedia. (n.d.). N-terminal acetylation. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide. Retrieved from [Link]
Sources
Column chromatography conditions for N-(2-Acetylphenyl)acetamide purification
An in-depth guide to the column chromatography conditions for N-(2-Acetylphenyl)acetamide purification.
Technical Support Center: Purifying this compound
Welcome to the technical support guide for the purification of this compound. This document, designed for researchers and drug development professionals, provides in-depth, field-proven insights into optimizing the column chromatography process for this specific compound. As Senior Application Scientists, we aim to explain not just the "how" but the "why" behind each experimental choice, ensuring a reproducible and efficient workflow.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of purifying this compound?
This compound is a valuable chemical intermediate. Its synthesis can result in unreacted starting materials (e.g., 2'-aminoacetophenone), reagents (e.g., acetic anhydride), and potential side-products.[1][2] Purification via column chromatography is essential to remove these impurities, ensuring the compound's integrity for subsequent synthetic steps and preventing interference in biological assays or downstream applications.
Q2: What are the key physicochemical properties of this compound to consider for chromatography?
This compound (C₁₀H₁₁NO₂) is a moderately polar organic compound.[3] Its structure contains two carbonyl groups and an N-H bond, which can participate in hydrogen bonding. This polarity dictates its interaction with the stationary and mobile phases. It is crucial to select a solvent system where the compound is soluble but also interacts sufficiently with the stationary phase to allow for separation from less polar and more polar impurities.
Q3: Is normal-phase or reverse-phase chromatography recommended for this compound?
For preparative, lab-scale purification of moderately polar compounds like this compound, normal-phase chromatography is the most common and cost-effective method. This technique uses a polar stationary phase (typically silica gel) and a non-polar to moderately polar mobile phase.[4] Reverse-phase HPLC is also a viable, often used analytical technique for related acetamide compounds, but normal-phase flash chromatography is generally preferred for bulk purification.[5][6][7]
Q4: How do I determine the best mobile phase (eluent) for my separation?
The ideal mobile phase is determined using Thin Layer Chromatography (TLC) prior to running the column.[8][9] The goal is to find a solvent system that moves the desired compound to a Retention Factor (Rf) value of approximately 0.25-0.35. This Rf provides the optimal balance between resolution and elution time on a silica gel column. A common starting point for compounds of this polarity is a mixture of hexane and ethyl acetate.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process.
| Issue | Potential Cause(s) | Suggested Solutions & Explanations |
| Problem: The compound will not move off the baseline (Rf = 0 on TLC). | The mobile phase is not polar enough to displace the compound from the highly polar silica gel. | Solution: Gradually increase the polarity of your eluent. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate. For very polar compounds, a small percentage of a more polar solvent like methanol can be added to the ethyl acetate, but this should be done cautiously as it can drastically reduce retention.[10] |
| Problem: All spots, including the product, run at the solvent front (Rf ≈ 1 on TLC). | The mobile phase is too polar. The solvent is competing too effectively for binding sites on the silica, causing all compounds to be washed through without interaction. | Solution: Decrease the polarity of your eluent. For a hexane/ethyl acetate system, increase the percentage of the non-polar hexane component. |
| Problem: The purified fractions are still impure after the column. | 1. Poor Separation (Low Resolution): The chosen solvent system may not be adequate to resolve the product from a closely-eluting impurity. 2. Column Overloading: Too much crude sample was loaded onto the column for its size. 3. Improper Column Packing: Channels or cracks in the silica bed lead to an uneven flow of the mobile phase. | Solutions: 1. Optimize the Mobile Phase: Re-evaluate the solvent system with TLC. Try different solvent combinations (e.g., dichloromethane/ethyl acetate) to alter the selectivity of the separation. 2. Reduce Sample Load: A general rule is to load 1-5% of the silica gel mass. For 100 g of silica, load 1-5 g of crude material. 3. Repack the Column: Ensure the silica is packed uniformly without any air gaps. The "wet-packing" method is generally reliable for this.[11] |
| Problem: The compound elutes with significant tailing (a long, trailing spot). | 1. Secondary Interactions: The amide or acetyl groups might be interacting too strongly with acidic silanol groups on the silica surface. 2. Poor Solubility: The compound may be partially precipitating and re-dissolving as it moves down the column. | Solutions: 1. Modify the Mobile Phase: Adding a small amount (e.g., 0.5-1%) of a polar modifier like triethylamine (if the compound is basic) or acetic acid (if the compound is acidic) can mask active sites on the silica gel and improve peak shape.[12] 2. Ensure Solubility: While the sample should be loaded in a minimum volume of solvent, ensure it is fully dissolved. If solubility in the mobile phase is low, the "dry loading" technique is highly recommended.[13] |
| Problem: The column runs very slowly or the backpressure is too high. | The silica gel particle size is too small (e.g., using analytical TLC plates silica for a flash column), or the column frit is clogged. | Solution: Use silica gel with an appropriate mesh size for flash chromatography (typically 230-400 mesh). Ensure your crude sample is filtered before loading to remove any particulate matter that could clog the column inlet.[14] |
Experimental Protocol: Purification of this compound
This protocol provides a self-validating workflow, beginning with analytical TLC to establish conditions before committing to the preparative column.
Part 1: TLC Analysis for Solvent System Selection
-
Preparation: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Using a capillary tube, spot the solution onto a silica gel TLC plate.
-
Development: Place the TLC plate in a developing chamber containing a prepared mobile phase. Start with a non-polar mixture like 4:1 Hexane:Ethyl Acetate.
-
Analysis: Visualize the plate under a UV lamp (254 nm).
-
Optimization: Adjust the solvent ratio until the spot corresponding to this compound has an Rf value of ~0.3. If the spot is too low, increase the proportion of ethyl acetate. If it is too high, increase the proportion of hexane.[15]
Part 2: Column Preparation and Sample Loading (Dry Loading Method)
-
Column Packing: Secure a glass chromatography column vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand. Prepare a slurry of silica gel (230-400 mesh) in the initial, less-polar mobile phase. Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Add another layer of sand on top of the settled silica bed.[11]
-
Sample Preparation (Dry Loading): Dissolve the crude product (~1-2 g) in a minimal amount of a volatile solvent (e.g., dichloromethane). Add 10-20 times the mass of the sample in dry silica gel to this solution.[13]
-
Solvent Removal: Gently evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Loading: Carefully add the silica-adsorbed sample powder to the top of the prepared column, ensuring a flat, even layer.
Part 3: Elution and Fraction Collection
-
Elution: Carefully add the mobile phase to the column. Use gentle air pressure to begin moving the solvent through the column at a steady rate.
-
Gradient Elution (Recommended): Start with a less polar mobile phase (e.g., 5:1 Hexane:Ethyl Acetate) to elute non-polar impurities. Gradually increase the polarity of the mobile phase (e.g., to 3:1, then 2:1 Hexane:Ethyl Acetate) to elute the target compound.
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks.
-
Monitoring: Systematically spot the collected fractions onto TLC plates to track the elution of the compound. Combine the fractions that contain the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
Data Presentation
The following table summarizes the recommended conditions and materials for the purification.
| Parameter | Recommended Specification | Rationale |
| Stationary Phase | Silica Gel, 230-400 mesh | Standard polar stationary phase for flash chromatography, providing good resolution for moderately polar compounds.[4] |
| Mobile Phase (Eluent) | Hexane / Ethyl Acetate Gradient | Offers a good polarity range. The gradient allows for the removal of both less polar and more polar impurities effectively. The optimal ratio should be determined by TLC. |
| Sample Loading | Dry Loading on Silica Gel | Minimizes band broadening at the origin, leading to better separation, especially if the compound has limited solubility in the mobile phase.[13] |
| TLC Visualization | UV Light (254 nm) | The aromatic ring in this compound allows for easy, non-destructive visualization. |
| Target Rf Value | 0.25 - 0.35 | Provides the best separation on a column, ensuring the compound does not elute too quickly (poor separation) or too slowly (band diffusion). |
Workflow Visualization
The diagram below illustrates the logical flow of the entire purification process, from initial analysis to the final pure product.
Caption: Workflow for this compound Purification.
References
- SIELC Technologies. (n.d.). Separation of N-(p-Acetylphenyl)acetamide on Newcrom R1 HPLC column.
- Mero, A., et al. (2011). Study of the enantiomeric separation of an acetamide intermediate by using supercritical fluid chromatography and several polysaccharide based chiral stationary phases. Journal of Chromatography A, 1218(30), 4886-91.
- SIELC Technologies. (n.d.). Separation of Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-chloro-5-nitrophenyl)azo]phenyl]- on Newcrom R1 HPLC column.
- Google Patents. (n.d.). WO2010105193A1 - Method and assays for quantitation of acetamide in a composition.
- Slater, H. L., et al. (2006). This compound. Acta Crystallographica Section E: Structure Reports Online, 62(5), o1957–o1958.
- LookChem. (n.d.). Purification of Acetamide - Chempedia.
- Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- PubChem. (n.d.). This compound.
- ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302.
- Supporting Information for Electrochemical selenium-catalyzed para-amination of N-aryloxyamides. (n.d.).
- ACE HPLC. (n.d.). HPLC Troubleshooting Guide.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C10H11NO2 | CID 21306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Separation of N-(p-Acetylphenyl)acetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Separation of Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-chloro-5-nitrophenyl)azo]phenyl]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Separation of Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2,4-dinitrophenyl)azo]-4-ethoxyphenyl]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Chromatography [chem.rochester.edu]
- 11. orgsyn.org [orgsyn.org]
- 12. hplc.eu [hplc.eu]
- 13. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. jcbsc.org [jcbsc.org]
Technical Support Center: NMR Spectroscopic Analysis of N-(2-Acetylphenyl)acetamide
Welcome to the technical support center for the analysis of N-(2-Acetylphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions for identifying and quantifying impurities using Nuclear Magnetic Resonance (NMR) spectroscopy. Here, you will find a series of troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format, designed to address specific issues you may encounter during your experiments.
Introduction: The Role of NMR in Purity Assessment
This compound is commonly synthesized by the acetylation of 2-aminoacetophenone with acetic anhydride. While seemingly straightforward, this reaction can result in a profile of impurities including unreacted starting materials, by-products, and degradation products. NMR spectroscopy is an indispensable tool for both structural elucidation and quantitative analysis of the final product and its impurities.[1][2] Unlike chromatographic techniques which often require reference standards for each impurity, Quantitative NMR (qNMR) allows for the determination of purity and the concentration of impurities using a single certified reference material, leveraging the direct proportionality between signal integral and the number of nuclei.[1][3][4]
This guide will equip you with the knowledge to troubleshoot common issues, from sample preparation to spectral interpretation, ensuring the scientific integrity of your results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Identifying Common Impurities
Question 1: I see extra peaks in the ¹H NMR spectrum of my this compound sample. How can I identify them?
Answer:
Extra peaks in your ¹H NMR spectrum typically arise from unreacted starting materials, reaction by-products, or residual solvents from workup and purification. The most common impurities in the synthesis of this compound are the starting materials, 2-aminoacetophenone and acetic anhydride, and the hydrolysis product, acetic acid.
To identify these, you need to compare the chemical shifts of the unknown signals with the known spectra of the suspected impurities. Below is a comprehensive table of expected ¹H and ¹³C NMR chemical shifts for this compound and its common impurities in two common NMR solvents, CDCl₃ and DMSO-d₆.
Table 1: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) of this compound and Common Impurities
| Compound | Functional Group | ¹H Chemical Shift (CDCl₃) | ¹H Chemical Shift (DMSO-d₆) | ¹³C Chemical Shift (CDCl₃) | ¹³C Chemical Shift (DMSO-d₆) |
| This compound (Product) | Acetyl (CH₃CO-Ar) | ~2.65 (s, 3H) | ~2.58 (s, 3H) | ~29.0 | ~28.5 |
| Acetamido (CH₃CONH-) | ~2.25 (s, 3H) | ~2.15 (s, 3H) | ~25.0 | ~24.5 | |
| Aromatic (Ar-H) | ~7.0-8.5 (m, 4H) | ~7.2-8.2 (m, 4H) | ~121-140 | ~122-141 | |
| Amide (NH) | ~11.5 (br s, 1H) | ~10.5 (br s, 1H) | - | - | |
| Carbonyl (C=O) | - | - | ~202.0 (Ar-C=O), ~169.5 (Amide C=O) | ~201.0 (Ar-C=O), ~169.0 (Amide C=O) | |
| 2-Aminoacetophenone (Starting Material) | Acetyl (CH₃CO-Ar) | ~2.60 (s, 3H) | ~2.55 (s, 3H) | ~28.0 | ~27.5 |
| Amino (NH₂) | ~6.5 (br s, 2H) | ~7.3 (br s, 2H) | - | - | |
| Aromatic (Ar-H) | ~6.6-7.8 (m, 4H) | ~6.5-7.7 (m, 4H) | ~116-151 | ~115-152 | |
| Carbonyl (C=O) | - | - | ~200.0 | ~199.0 | |
| Acetic Anhydride (Starting Material) | Acetyl (CH₃) | ~2.21 (s, 6H) | ~2.18 (s, 6H) | ~22.0 | ~22.5 |
| Carbonyl (C=O) | - | - | ~167.0 | ~166.5 | |
| Acetic Acid (Hydrolysis Product) | Methyl (CH₃) | ~2.10 (s, 3H) | ~1.91 (s, 3H) | ~21.0 | ~21.5 |
| Carboxyl (COOH) | ~11.5 (br s, 1H) | ~12.0 (br s, 1H) | ~177.0 | ~178.0 | |
| N,N-diacetyl-2-aminoacetophenone (Side-product) | Acetyl (CH₃CO-Ar) | ~2.55 (s, 3H) (predicted) | ~2.50 (s, 3H) (predicted) | ~28.0 (predicted) | ~27.5 (predicted) |
| N-Acetyl (CH₃CON) | ~2.10 (s, 6H) (predicted) | ~2.05 (s, 6H) (predicted) | ~23.0 (predicted) | ~23.5 (predicted) | |
| Aromatic (Ar-H) | ~7.2-7.8 (m, 4H) (predicted) | ~7.3-7.9 (m, 4H) (predicted) | ~125-145 (predicted) | ~126-146 (predicted) | |
| Carbonyl (C=O) | - | - | ~198.0 (Ar-C=O), ~172.0 (Amide C=O) (predicted) | ~197.0 (Ar-C=O), ~171.5 (Amide C=O) (predicted) |
Note: Chemical shifts are approximate and can vary with concentration, temperature, and solvent. "s" denotes a singlet, "m" a multiplet, and "br s" a broad singlet.
Question 2: I suspect a di-acetylation side-product might be present. What would its NMR spectrum look like?
Answer:
-
¹H NMR:
-
You would expect to see a singlet integrating to 6 protons for the two N-acetyl groups, likely appearing upfield (at a lower ppm value) compared to the single N-acetyl group in the desired product. A reasonable estimate would be around δ 2.10 ppm in CDCl₃.
-
The acetyl group attached to the aromatic ring would likely have a chemical shift similar to the starting material, around δ 2.55 ppm in CDCl₃.
-
The aromatic protons would show a complex multiplet pattern, and importantly, the broad NH proton signal seen in the product would be absent.
-
-
¹³C NMR:
-
Two distinct carbonyl signals would be expected: one for the aromatic ketone and another for the two equivalent N-acetyl groups. The N-acetyl carbonyls would likely be shifted slightly downfield compared to the product's amide carbonyl.
-
These predicted shifts are included in Table 1 for your reference.
Question 3: My sample was purified by column chromatography and I see peaks for ethyl acetate and hexane in my NMR spectrum. How can I confirm and quantify them?
Answer:
Residual solvents from purification are a common source of impurity signals. Their identification is crucial, especially in a pharmaceutical context, and is governed by guidelines from the International Council for Harmonisation (ICH).[5][6][7][8]
You can confirm the presence of these solvents by comparing their characteristic chemical shifts and multiplicities to established tables.
Table 2: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) of Common Residual Solvents in CDCl₃
| Solvent | Functional Group | ¹H Chemical Shift (Multiplicity, J in Hz) | ¹³C Chemical Shift |
| Ethyl Acetate | CH₃CO- | 2.05 (s) | 21.0, 171.1 |
| -OCH₂CH₃ | 4.12 (q, 7.1) | 60.3 | |
| -OCH₂CH₃ | 1.26 (t, 7.1) | 14.2 | |
| Hexane | CH₃ | ~0.88 (t, 7.0) | ~14.1 |
| CH₂ | ~1.26 (m) | ~22.8, ~31.8 | |
| Acetone | CH₃ | 2.17 (s) | 30.6, 206.7 |
| Dichloromethane | CH₂ | 5.30 (s) | 54.0 |
Data adapted from Gottlieb, H. E., et al. (1997) and Babij, N. R., et al. (2016).[9][10]
To quantify these residual solvents, you can use the principles of qNMR as detailed in the next section.
Section 2: Quantitative Analysis (qNMR)
Question 4: How can I determine the purity of my this compound sample and quantify the impurities using NMR?
Answer:
Quantitative NMR (qNMR) is a powerful technique for determining the purity of a substance without needing a reference standard for each impurity.[1][11] The method relies on adding a known amount of a certified internal standard to a precisely weighed sample of your analyte. The purity is then calculated by comparing the integral of a specific, well-resolved signal from your analyte to a signal from the internal standard.
Here is a step-by-step protocol for performing a qNMR analysis of this compound.
Experimental Protocol: qNMR Purity Assay
-
Selection of Internal Standard: Choose an internal standard that has a simple NMR spectrum with at least one sharp signal that does not overlap with any signals from your analyte or suspected impurities. For this system, maleic acid or 1,4-dinitrobenzene are good candidates. The standard must be of high, certified purity.
-
Sample Preparation:
-
Accurately weigh approximately 15-20 mg of your this compound sample into a clean vial using a calibrated analytical balance. Record the weight to at least 0.01 mg.
-
Accurately weigh approximately 5-10 mg of the chosen internal standard (e.g., maleic acid) into the same vial. Record the weight precisely.
-
Dissolve the mixture in a known volume (typically 0.6-0.7 mL) of a suitable deuterated solvent (e.g., DMSO-d₆) in which both the sample and the standard are fully soluble. Ensure complete dissolution.
-
Transfer the solution to a high-quality 5 mm NMR tube.[12][13]
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum on a well-shimmed spectrometer.
-
Crucial Parameters for Quantification:
-
Relaxation Delay (d1): This must be long enough to allow for full relaxation of all protons being quantified. A delay of 5 times the longest T₁ relaxation time of the signals of interest is recommended. If T₁ values are unknown, a conservative d1 of 30-60 seconds is a good starting point.
-
Pulse Angle: Use a 90° pulse to ensure maximum signal for quantification.
-
Number of Scans (ns): Acquire a sufficient number of scans (e.g., 8 to 16) to achieve a good signal-to-noise ratio (>150:1 for the signals to be integrated).
-
-
-
Data Processing and Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, non-overlapping signal for both the analyte and the internal standard. For this compound, the singlet from the acetyl group (CH₃CO-Ar) at ~2.58 ppm in DMSO-d₆ is an excellent choice. For maleic acid, the singlet for the two vinyl protons at ~6.28 ppm in DMSO-d₆ can be used.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I : Integral value of the signal
-
N : Number of protons giving rise to the signal (e.g., 3 for the acetyl group of the analyte, 2 for the vinyl protons of maleic acid)
-
M : Molar mass (this compound = 177.19 g/mol ; Maleic acid = 116.07 g/mol )
-
m : Mass weighed
-
P_std : Purity of the internal standard (e.g., 99.9%)
-
-
The same principle can be applied to quantify any identified impurities by integrating their characteristic signals.
Section 3: Troubleshooting Common NMR Issues
Question 5: My NMR peaks are broad and poorly resolved. What could be the cause?
Answer:
Poor spectral quality can arise from several factors related to sample preparation and instrument parameters.[14][15] The following workflow can help you diagnose and resolve the issue.
Caption: Troubleshooting workflow for broad NMR peaks.
Question 6: The integrals in my spectrum are not accurate. What should I check?
Answer:
Accurate integration is critical for quantitative analysis. Discrepancies often stem from improper acquisition parameters or processing errors.
Caption: Troubleshooting workflow for inaccurate NMR integration.
Question 7: I have an unexpected broad peak that disappears when I add a drop of D₂O to my sample. What is it?
Answer:
This is a classic test for identifying exchangeable protons, such as those in -OH, -NH, and -COOH groups. The deuterium in D₂O exchanges with the proton, and since deuterium is not observed in ¹H NMR, the signal disappears. In the context of your analysis, this could be the amide (-NH) proton of your product, the amine (-NH₂) protons of the 2-aminoacetophenone starting material, or the carboxylic acid (-COOH) proton of acetic acid. The chemical shift will help you distinguish between them (see Table 1). This technique is a powerful way to confirm the identity of these species.[15]
References
- ICH. (2021). Impurities: Guideline for Residual Solvents Q3C(R8). [Link]
- European Medicines Agency. ICH Q3C (R9) Residual solvents - Scientific guideline. [Link]
- Shimadzu. Analysis of Residual Solvents According to the New ICH Q3C Guideline. [Link]
- ICH. (2019). Impurities: Guideline for Residual Solvents Q3C(R6). [Link]
- KGROUP.
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]
- Therapeutic Goods Administration (TGA). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. [Link]
- OSU Chemistry. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]
- Organomation.
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]
- Emery Pharma.
- ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR)
- CVI.
- Max Planck Institute for Biology of Ageing.
- Patsnap. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]
- Max T. Rogers NMR Facility. NMR Artifacts. [Link]
- Carl ROTH. NMR Chemical Shifts of Common Solvents as Trace Impurities. [Link]
- AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]
- Manufacturing Chemist. (2019). qNMR: top tips for optimised sample prep. [Link]
- University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]
- ResearchGate. Common problems and artifacts encountered in solution-state NMR experiments | Request PDF. [Link]
- Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy. [Link]
- ALWSCI. (2025). How To Prepare And Run An NMR Sample. [Link]
- SpectraBase. 2-Aminoacetophenone - Optional[1H NMR] - Chemical Shifts. [Link]
- The Royal Society of Chemistry. Ni(II)
- University of Wisconsin-Madison. NMR Chemical Shifts. [Link]
- ResearchGate.
- Wired Chemist. 2-aminoacetophenone Proton Full Spectrum. [Link]
- SpectraBase. N,N-dimethyl-2,2-diphenyl-acetamide - Optional[1H NMR] - Spectrum. [Link]
- Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]
- Modgraph. Proton Chemical Shifts in NMR. Part 16 1, Proton chemical shifts in acetylenes and the anisotropic and steric effects of the ace. [Link]
- ResearchGate. (2025). Discontinuous two step flow synthesis of m-aminoacetophenone”. [Link]
- ResearchGate. 1 H NMR spectrum of the 2-phenyl-N-(pyrazin-2-yl)acetamide (1). [Link]
Sources
- 1. emerypharma.com [emerypharma.com]
- 2. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 3. enovatia.com [enovatia.com]
- 4. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 5. database.ich.org [database.ich.org]
- 6. ICH Q3C (R9) Residual solvents - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
- 8. tga.gov.au [tga.gov.au]
- 9. research.cbc.osu.edu [research.cbc.osu.edu]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. resolvemass.ca [resolvemass.ca]
- 12. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]
- 13. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 14. organomation.com [organomation.com]
- 15. Troubleshooting [chem.rochester.edu]
Preventing hydrolysis of N-(2-Acetylphenyl)acetamide during workup
A Guide to Preventing Amide Hydrolysis During Experimental Workup
Welcome to the technical support guide for N-(2-Acetylphenyl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to the common challenge of amide bond hydrolysis during reaction workup. As Senior Application Scientists, we have compiled field-proven insights and best practices to ensure the integrity of your compound and maximize your yield.
Frequently Asked Questions (FAQs)
Q1: What is amide hydrolysis, and why is this compound susceptible?
A1: Amide hydrolysis is a chemical reaction that cleaves the amide bond (C-N bond) to form a carboxylic acid and an amine.[1] In the case of this compound, hydrolysis breaks the acetamide group, yielding 2-aminoacetophenone and acetic acid.
Amides are generally stable functional groups, which is why the peptide bonds that form proteins are so robust.[2][3] However, their stability is compromised under certain conditions, particularly in the presence of strong acids or bases and heat. The workup phase of a synthesis, which often involves aqueous acidic or basic washes to remove unreacted reagents and byproducts, is a critical stage where unintended hydrolysis can occur, leading to significant product loss.
The susceptibility of this compound to hydrolysis is governed by two primary mechanisms:
-
Acid-Catalyzed Hydrolysis : In acidic conditions, the carbonyl oxygen of the amide is protonated. This protonation makes the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by water.[4][5] The reaction ultimately cleaves the C-N bond, and because the resulting amine is protonated to form a non-nucleophilic ammonium salt, this reaction is effectively irreversible under these conditions.[6]
-
Base-Catalyzed Hydrolysis : Under basic conditions, a hydroxide ion (OH⁻) acts as a potent nucleophile, directly attacking the carbonyl carbon.[7][8] This process is typically slower than acid-catalyzed hydrolysis and often requires heat to proceed at a significant rate. The reaction forms a tetrahedral intermediate which then collapses, expelling the amide anion—a poor leaving group. The reaction is driven forward by the deprotonation of the newly formed carboxylic acid.[7]
Q2: My final product is contaminated with 2-aminoacetophenone. What went wrong during the workup?
A2: The presence of 2-aminoacetophenone, the hydrolysis byproduct, is a clear indicator that the amide bond of your target compound was cleaved. This is one of the most common issues encountered and almost always points to suboptimal conditions during the aqueous workup. The most likely causes are:
-
Inappropriate pH: The reaction mixture was exposed to either strongly acidic (pH < 3) or strongly basic (pH > 11) conditions for a prolonged period. This is the primary catalyst for hydrolysis.[9]
-
Elevated Temperature: The workup was performed at room temperature or higher. Hydrolysis rates, like most reaction rates, increase with temperature.[9]
-
Prolonged Exposure to Aqueous Phases: The longer the compound is in contact with the acidic or basic aqueous layer, the greater the extent of hydrolysis.
To confirm this, you can analyze a sample of your crude product by Thin Layer Chromatography (TLC) alongside a standard of 2-aminoacetophenone.
Q3: What are the ideal conditions to prevent hydrolysis during the workup of this compound?
A3: The key to preventing hydrolysis is to maintain control over pH and temperature throughout the workup process. Amides are most stable at a neutral pH.[9]
The following table summarizes the recommended conditions for a mild workup protocol.
| Parameter | Recommended Range | Rationale |
| pH of Aqueous Wash | 7.0 - 8.0 | Amides exhibit maximum stability at neutral pH. Strongly acidic or basic conditions significantly accelerate hydrolysis. A slightly basic pH helps to neutralize any residual acid from the reaction without promoting significant base-catalyzed cleavage.[9] |
| Temperature | 0 - 5 °C | Hydrolysis is a temperature-dependent reaction. Conducting the workup at low temperatures (e.g., in an ice bath) dramatically reduces the rate of both acid- and base-catalyzed hydrolysis.[9] |
| Workup Duration | As short as possible | Minimize the contact time between the organic layer containing your product and the aqueous wash solutions to reduce the opportunity for hydrolysis to occur. |
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Final Product Yield | Hydrolysis of the amide bond due to harsh workup conditions (improper pH, high temperature). | Neutralize the reaction mixture to a pH of 7-8 before extraction. Use pre-chilled solutions (0-5 °C) for all aqueous washes. Minimize the duration of the workup. |
| Presence of 2-aminoacetophenone as a major impurity | Acid- or base-catalyzed hydrolysis during workup. The neutralizing agent may have been too strong or added too quickly. | Carefully neutralize the reaction mixture with a mild base like saturated sodium bicarbonate solution.[9] Perform extractions and washes quickly and at low temperatures. |
| Formation of an Emulsion during Extraction | The pH of the aqueous layer is too close to the pKa of acidic or basic impurities, leading to surfactant-like behavior. | Add a small amount of brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous layer, which often helps break emulsions. |
Mechanistic Insights: Visualizing Hydrolysis
Understanding the mechanisms of hydrolysis is crucial for designing an effective prevention strategy. The following diagrams illustrate the pathways for acid- and base-catalyzed hydrolysis.
Caption: Acid-catalyzed hydrolysis of this compound.
Caption: Base-catalyzed hydrolysis of this compound.
Recommended Protocols
Protocol 1: Mild Aqueous Workup to Prevent Hydrolysis
This protocol details a mild workup procedure following a hypothetical synthesis of this compound in an organic solvent like ethyl acetate or dichloromethane.
1. Cooling and Quenching:
-
Once the reaction is deemed complete by TLC, cool the reaction vessel in an ice-water bath to 0-5 °C.
2. Neutralization (Critical Step):
-
While stirring vigorously in the ice bath, slowly add a pre-chilled (0-5 °C) saturated aqueous solution of sodium bicarbonate (NaHCO₃). Add the solution dropwise or in small portions to quench any remaining acid catalysts or acidic reagents.
-
Rationale: Sodium bicarbonate is a weak base, ideal for neutralizing strong acids without raising the pH to a level that would promote significant base-catalyzed hydrolysis.[9] Strong bases like NaOH or KOH are not recommended as they can easily make the solution highly basic and induce hydrolysis.[9]
-
Monitor the pH of the aqueous layer using pH paper, aiming for a final pH of 7-8.
3. Liquid-Liquid Extraction:
-
Transfer the biphasic mixture to a separatory funnel.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 2 x 20 mL).
-
Combine all organic layers.
4. Washing:
-
Wash the combined organic layers with pre-chilled (0-5 °C) brine (saturated aqueous NaCl solution). This helps to remove residual water and break any potential emulsions.
5. Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent.
-
Concentrate the organic solvent under reduced pressure using a rotary evaporator. Ensure the water bath temperature is kept low (below 40 °C) to prevent thermal degradation.
Caption: Recommended workflow for a mild workup to prevent hydrolysis.
Alternative Strategy: Non-Aqueous Workup
In cases where the product is extremely sensitive or when aqueous workups prove problematic, a non-aqueous or solid-phase workup can be considered. This involves using solid-supported reagents or scavengers to remove impurities. For example, acidic impurities can be removed by stirring the reaction mixture with a basic resin (e.g., Amberlyst A21), followed by filtration. This method completely avoids the use of water, thereby eliminating the risk of hydrolysis.[10]
References
- Khan Academy. (n.d.). Acid and base-catalyzed hydrolysis of amides.
- Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism.
- The Organic Chemistry Tutor. (2019, January 15). mechanism of amide hydrolysis [Video]. YouTube.
- Kallies, B., & Mitzner, R. (2003). Theoretical Study of the Mechanisms of Acid-Catalyzed Amide Hydrolysis in Aqueous Solution. The Journal of Physical Chemistry B, 107(20), 4773–4780.
- BYJU'S. (n.d.). Types of Amide Hydrolysis.
- University of Calgary. (n.d.). Ch20 : Amide hydrolysis.
- Dalal Institute. (n.d.). Hydrolysis of Esters and Amides.
- Cortes, S. (2020, June 12). 10.2: Protecting Groups. Chemistry LibreTexts.
- Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 18(1), 4-7.
- Allen, S. (n.d.). Amide Hydrolysis: Mechanism, Conditions and Applications.
- Tim the Tutor. (2022, November 21). Amides as a Protecting Group for Friedel-Crafts Reactions- One Slide Guide [Video]. YouTube.
- Goodman, M., Felix, A., Moroder, L., & Toniolo, C. (Eds.). (2002). Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, Synthesis of Peptides and Peptidomimetics. Georg Thieme Verlag.
- Biofilm Inhibitor Synthesis. (n.d.). Amide Workup.
- SynArchive. (n.d.). Protecting Groups List.
- Organic Chemistry Portal. (n.d.). Protective Groups.
- Organic Chemistry Portal. (2020). Fast Amide Couplings in Water: Extraction, Column Chromatography, and Crystallization Not Required.
- University of Rochester, Department of Chemistry. (n.d.). Workup: Amines.
- Professor Dave Explains. (2025, November 7). Amides Explained: Preparation, Hydrolysis and Reduction | Organic Chemistry [Video]. YouTube.
- ResearchGate. (2017, May 18). How to separate amides from free amine.
- Reddit. (2024, March 12). Amine workup. r/Chempros.
- Slater, H. L., Rozynski, H., Crundwell, G., & Glagovich, N. M. (2006). This compound. Acta Crystallographica Section E: Structure Reports Online, 62(5), o1957-o1958.
- Let's learn easily. (2023, March 13). Hydrolysis of Acetamide | Acid | Base | Acetic acid | Sodium acetate | Organic Chemistry | Class 12| [Video]. YouTube.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Reddit. (2020, January 25). How to prevent the acid hydrolysis of an amide?. r/chemhelp.
- Singh, M. B., & Rawat, M. S. (1982). Kinetics & Mechanism of Acid Hydrolysis of Acetamide & Propionamide in Water + Ethylene Glycol Media. Indian Journal of Chemistry, 21A, 1040-1042.
- Wang, Y., & Liu, Z. P. (2022). Hydrolysis of Acetamide on Low-Index CeO2 Surfaces: Ceria as a Deamidation and General De-esterification Catalyst. ACS Catalysis, 12(16), 10074–10085.
- ResearchGate. (2006). This compound.
- ResearchGate. (2022, March 3). How can I break amide bond without using any catalyst. Any feasible reactions and citations?.
- ChemBK. (n.d.). N-(2-ACETYL-PHENYL)-ACETAMIDE.
- Patel, R. P., et al. (2021). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity.
Sources
- 1. dalalinstitute.com [dalalinstitute.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Hydrolysis of Acetamide on Low-Index CeO2 Surfaces: Ceria as a Deamidation and General De-esterification Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Khan Academy [en.khanacademy.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. youtube.com [youtube.com]
- 7. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. byjus.com [byjus.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Spectroscopic Guide to the Structural Validation of N-(2-Acetylphenyl)acetamide
This guide provides an in-depth comparison and analysis of spectroscopic methods for the structural validation of N-(2-Acetylphenyl)acetamide. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, supported by experimental protocols and theoretical justifications. Our objective is to present a comprehensive, self-validating framework for the unequivocal identification of this compound.
Introduction to this compound
This compound, with the chemical formula C₁₀H₁₁NO₂, is a compound of interest in organic synthesis and medicinal chemistry.[1] Its structure, featuring both an acetyl group and an acetamido group on a benzene ring, presents a unique spectroscopic fingerprint. Accurate structural confirmation is paramount to ensure the purity and identity of the molecule for any downstream application. This guide will walk through the synergistic application of key spectroscopic techniques to achieve this confirmation. The synthesis of this compound is typically achieved through the acetylation of 2'-aminoacetophenone with acetic anhydride.[2]
Infrared (IR) Spectroscopy: Probing Functional Groups
Infrared spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. The principle lies in the absorption of infrared radiation by specific molecular vibrations (stretching and bending) at characteristic frequencies.
Predicted and Experimental IR Data
The IR spectrum of this compound is characterized by several key absorption bands that correspond to its distinct functional groups.
| Vibrational Mode | Expected Frequency (cm⁻¹) | Observed Frequency (cm⁻¹) | Functional Group |
| N-H Stretch | 3300-3100 | 3222 | Amide |
| Aromatic C-H Stretch | 3100-3000 | 3065 | Aromatic Ring |
| Aliphatic C-H Stretch | 3000-2850 | - | Methyl Groups |
| Ketone C=O Stretch | 1715-1680 | 1687 | Acetyl Group |
| Amide C=O Stretch (Amide I) | 1680-1630 | 1652 | Acetamido Group |
| N-H Bend (Amide II) | 1570-1515 | 1529 | Amide |
| Aromatic C=C Stretch | 1600-1450 | 1584, 1454 | Aromatic Ring |
| C-N Stretch | 1400-1000 | 1251 | Amide |
| Aromatic C-H Bend | 900-675 | 765, 723 | Aromatic Ring |
Observed data sourced from Slater et al. (2006).[2]
Interpretation of the IR Spectrum
The presence of a sharp band at 3222 cm⁻¹ is indicative of the N-H stretching vibration of the secondary amide. The absorption at 3065 cm⁻¹ corresponds to the C-H stretching of the aromatic ring. The two distinct carbonyl absorptions are crucial for confirming the structure. The band at 1687 cm⁻¹ is characteristic of the aryl ketone (acetyl group), while the band at 1652 cm⁻¹ is assigned to the amide I band (C=O stretch) of the acetamido group. The presence of the amide II band (N-H bend) at 1529 cm⁻¹ further confirms the amide functionality. The absorptions at 1584 cm⁻¹ and 1454 cm⁻¹ are due to C=C stretching vibrations within the benzene ring. Finally, the strong bands at 765 cm⁻¹ and 723 cm⁻¹ are characteristic of ortho-disubstituted benzene rings, corresponding to out-of-plane C-H bending vibrations.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
This protocol outlines the acquisition of an FT-IR spectrum using an ATR accessory, a common and convenient method for solid samples.
Caption: Workflow for ATR FT-IR analysis.
Step-by-Step Procedure:
-
Instrument and Accessory Preparation: Ensure the FT-IR spectrometer and ATR accessory are powered on and have reached thermal equilibrium. Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and a soft, lint-free cloth.
-
Background Collection: With the clean, empty ATR crystal in place, collect a background spectrum. This will account for any atmospheric (CO₂, H₂O) and instrumental absorptions.
-
Sample Application: Place a small, representative amount of the solid this compound sample onto the center of the ATR crystal.
-
Pressure Application: Lower the ATR anvil to apply consistent pressure to the sample, ensuring good contact with the crystal surface.
-
Sample Spectrum Collection: Acquire the sample spectrum. The number of scans can be adjusted to improve the signal-to-noise ratio (typically 16 or 32 scans are sufficient).
-
Data Processing: The collected interferogram is Fourier-transformed to produce the infrared spectrum. Apply an ATR correction to the data to account for the wavelength-dependent depth of penetration of the evanescent wave. Perform a baseline correction and peak picking to identify the absorption maxima.
-
Cleaning: After analysis, retract the anvil, and clean the sample from the crystal surface using a suitable solvent.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule in solution. It provides information on the chemical environment of individual nuclei (¹H and ¹³C), their connectivity, and stereochemistry.
Predicted ¹H NMR Data (400 MHz, CDCl₃)
The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-a (NH) | ~8.5-9.5 (broad s) | Broad Singlet | 1H | - |
| H-b (Aromatic) | ~8.0-7.8 (dd) | Doublet of Doublets | 1H | J = 7.8, 1.5 |
| H-c (Aromatic) | ~7.6-7.4 (td) | Triplet of Doublets | 1H | J = 7.8, 1.5 |
| H-d (Aromatic) | ~7.2-7.0 (t) | Triplet | 1H | J = 7.8 |
| H-e (Aromatic) | ~8.7-8.5 (d) | Doublet | 1H | J = 7.8 |
| H-f (CH₃) | ~2.6 (s) | Singlet | 3H | - |
| H-g (CH₃) | ~2.2 (s) | Singlet | 3H | - |
Note: These are predicted values. Actual chemical shifts may vary. The broadness of the NH proton is due to quadrupole broadening and potential hydrogen exchange.
Interpretation of the ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show seven distinct signals.
-
A broad singlet in the downfield region (~8.5-9.5 ppm ) is characteristic of the amide proton (H-a) . Its broadness is a result of slow exchange with the solvent and quadrupolar effects from the adjacent nitrogen atom.
-
The aromatic region (7.0-8.7 ppm) should display four distinct signals for the four protons on the ortho-disubstituted benzene ring. Due to the electron-withdrawing effects of the acetyl and acetamido groups, these protons are shifted downfield. The specific splitting patterns (doublet of doublets, triplet of doublets, etc.) arise from coupling between adjacent aromatic protons.
-
Two sharp singlets are predicted in the upfield region. The singlet at ~2.6 ppm is assigned to the three protons of the acetyl methyl group (H-f) , which is more deshielded due to the direct attachment to a carbonyl group. The singlet at ~2.2 ppm corresponds to the three protons of the acetamido methyl group (H-g) .
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
The ¹³C NMR spectrum provides information about the number of different types of carbon atoms in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (C=O, Ketone) | ~200 |
| C-2 (C=O, Amide) | ~169 |
| C-3 (Aromatic, C-NH) | ~138 |
| C-4 (Aromatic, C-C=O) | ~133 |
| C-5, C-6, C-7, C-8 (Aromatic, CH) | ~120-130 |
| C-9 (CH₃, Acetyl) | ~30 |
| C-10 (CH₃, Acetamido) | ~25 |
Interpretation of the ¹³C NMR Spectrum
The ¹³C NMR spectrum is expected to show eight distinct signals (some aromatic carbons may have very similar chemical shifts).
-
Two signals in the downfield region correspond to the two carbonyl carbons . The ketone carbonyl (C-1 ) is expected around ~200 ppm , while the amide carbonyl (C-2 ) should appear further upfield at ~169 ppm .
-
The aromatic region should display signals for the six carbons of the benzene ring. The two quaternary carbons (C-3 and C-4 ), attached to the nitrogen and the acetyl group respectively, will have distinct chemical shifts from the four protonated aromatic carbons (C-5 to C-8 ).
-
Two signals in the upfield region are assigned to the two methyl carbons . The acetyl methyl carbon (C-9 ) is expected around ~30 ppm , and the acetamido methyl carbon (C-10 ) at a slightly higher field, around ~25 ppm .
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
Caption: Workflow for NMR spectroscopic analysis.
Step-by-Step Procedure:
-
Sample Preparation: Accurately weigh the appropriate amount of this compound and dissolve it in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a small, clean vial. Transfer the solution to a clean, dry NMR tube to a height of approximately 4-5 cm.
-
Instrument Setup: Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
-
Locking and Shimming: The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field is then shimmed to achieve maximum homogeneity, which results in sharp, well-resolved peaks.
-
¹H NMR Acquisition: Set the appropriate acquisition parameters (e.g., number of scans, pulse width, acquisition time, and relaxation delay) and acquire the ¹H free induction decay (FID).
-
¹³C NMR Acquisition: Following the ¹H NMR, set up the ¹³C NMR experiment. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is typically required to obtain a good signal-to-noise ratio.
-
Data Processing: The acquired FIDs are Fourier transformed to generate the NMR spectra. The spectra are then phased, baseline corrected, and referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C). For the ¹H spectrum, the signals are integrated to determine the relative number of protons.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For structural elucidation, it provides the molecular weight of the compound and valuable information about its structure through the analysis of fragmentation patterns.
Expected Mass Spectrometry Data (Electron Ionization)
-
Molecular Formula: C₁₀H₁₁NO₂
-
Molecular Weight: 177.20 g/mol
-
Molecular Ion (M⁺•): m/z = 177
-
Key Fragments: m/z = 162, 135, 120 (base peak), 92, 77, 43
Interpretation of the Mass Spectrum and Fragmentation Pathway
The electron ionization (EI) mass spectrum of this compound will show a molecular ion peak at m/z = 177 , corresponding to the molecular weight of the compound. The fragmentation pattern provides further structural confirmation.
Caption: Proposed EI-MS fragmentation of this compound.
-
Loss of a methyl radical (•CH₃): A peak at m/z = 162 can be observed due to the loss of a methyl radical from one of the acetyl groups.
-
Loss of ketene (CH₂=C=O): A prominent peak at m/z = 135 is likely due to the McLafferty rearrangement, involving the transfer of a hydrogen from the acetyl methyl group to the amide oxygen, followed by the elimination of ketene.
-
Base Peak at m/z = 120: The most intense peak (base peak) at m/z = 120 is proposed to be formed by the loss of a methyl radical from the fragment at m/z = 135. This fragment is particularly stable.
-
Further Fragmentation: The fragment at m/z = 120 can further lose carbon monoxide (CO) to give a peak at m/z = 92 . Subsequent loss of hydrogen cyanide (HCN) can lead to the phenyl cation at m/z = 77 .
-
Acylium Ion: A peak at m/z = 43 is characteristic of the acylium ion ([CH₃CO]⁺), formed by the cleavage of the amide or ketone C-C bond.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
Caption: Workflow for EI-MS analysis.
Step-by-Step Procedure:
-
Sample Introduction: A small amount of the sample is introduced into the high-vacuum source of the mass spectrometer, typically using a direct insertion probe for solid samples or via a gas chromatograph (GC) for volatile compounds.
-
Ionization: In the ion source, the sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecule to lose an electron, forming a positively charged molecular ion (M⁺•).
-
Fragmentation: The excess energy imparted during ionization causes the molecular ion to fragment into smaller, charged radical or even-electron species.
-
Mass Analysis: The positively charged ions (molecular ion and fragments) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), where they are separated based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating the mass spectrum.
Conclusion
The structural validation of this compound is robustly achieved through the combined application of IR, NMR, and Mass Spectrometry. IR spectroscopy confirms the presence of the key amide and ketone functional groups. ¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon-hydrogen framework, confirming the ortho-substitution pattern and the presence of the two distinct acetyl and acetamido moieties. Finally, Mass Spectrometry confirms the molecular weight and provides corroborating structural information through a predictable fragmentation pattern. The congruence of data from these orthogonal techniques provides an unassailable confirmation of the molecular structure, underscoring the importance of a multi-faceted analytical approach in chemical research and development.
References
- PubChem. Acetamide, N-acetyl-N-phenyl-.
- ChemBK. N-(2-ACETYL-PHENYL)-ACETAMIDE. [Link]
- PubChem. This compound.
- Slater, H. L., Rozynski, H., Crundwell, G., & Glagovich, N. M. (2006). This compound. Acta Crystallographica Section E: Structure Reports Online, 62(5), o1957–o1958. [Link]
- SpectraBase. Acetamide, N-[2-(acetyloxy)-2-phenylethyl]-. Wiley-VCH GmbH. [Link]
- Glagovich, N. M. (2014). This compound.
- ACD/Labs. NMR Prediction. [Link]
- Oregon State University. 1H NMR Chemical Shift. [Link]
- Edwin, E. (2019). 1H and 13C NMR Chemical Shift Prediction Models. [PDF]. [Link]
- Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites. [Link]
- University of Wisconsin. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
- University of Wisconsin. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
- Paizs, B., et al. (2020).
- NIST. Acetamide, N-phenyl-. NIST Chemistry WebBook. [Link]
- Wishart Research Group. CASPRE - 13C NMR Predictor. [Link]
- ResearchGate. The FT-IR spectrum of the o-acetamide. [Link]
- PubMed.
- Wi, S., et al. (2021). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. Molecules. [Link]
- Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
- El-Faham, A., et al. (2014). Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide.
- ResearchGate. Mass fragmentation pattern of N-(2-ethylphenyl)-2-[(5- [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl -1,3,4-oxadiazol-2-yl)sulfanyl]acetamide (9h). [Link]
- ResearchGate. Comparison between experimental infrared spectrum of acetamide and.... [Link]
- University of Alabama at Birmingham. Ion fragmentation of small molecules in mass spectrometry. [Link]
- PubChem. N-(p-acetylphenyl)acetamide.
Sources
A Comparative Analysis of N-(2-Acetylphenyl)acetamide and Its Para-Isomer for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and development, the positional isomerism of drug candidates and intermediates can profoundly influence their physicochemical properties, biological activity, and overall suitability for therapeutic applications. This guide provides an in-depth comparative analysis of N-(2-Acetylphenyl)acetamide (the ortho-isomer) and N-(4-Acetylphenyl)acetamide (the para-isomer), two structurally related compounds with distinct characteristics. This document is intended for researchers, scientists, and drug development professionals, offering a technical examination supported by experimental data to inform compound selection and application.
Introduction to the Isomers: A Tale of Two Positions
This compound and N-(4-Acetylphenyl)acetamide share the same molecular formula, C₁₀H₁₁NO₂, and molecular weight of 177.20 g/mol .[1][2] However, the spatial arrangement of the acetyl and acetamido groups on the phenyl ring dictates their unique chemical and physical behaviors. The ortho-isomer features these groups in adjacent positions (1,2-substitution), while the para-isomer has them on opposite sides of the ring (1,4-substitution). This seemingly subtle difference has significant implications for properties such as melting point, solubility, and spectroscopic signatures, primarily due to the potential for intramolecular versus intermolecular interactions.
Synthesis and Strategic Considerations
The synthesis of both isomers is readily achievable through the acylation of the corresponding aminoacetophenone precursor with acetic anhydride.
Synthesis of this compound (ortho-isomer)
The synthesis of the ortho-isomer is typically accomplished by reacting 2'-aminoacetophenone with acetic anhydride.[3] This reaction proceeds efficiently at room temperature and can yield a high percentage of the desired product after purification.
Synthesis of N-(4-Acetylphenyl)acetamide (para-isomer)
Similarly, the para-isomer is synthesized by treating p-aminoacetophenone with acetic anhydride, often in the presence of a base like pyridine.[4] The reaction is straightforward and generally results in a good yield of the product.
Experimental Rationale
The choice of acetic anhydride as the acetylating agent is based on its high reactivity and the ease of removal of the acetic acid byproduct. The reaction conditions are generally mild, preserving the integrity of the functional groups on the aromatic ring. Purification via recrystallization is a critical step to ensure the removal of any unreacted starting materials or di-acetylated byproducts, which is essential for obtaining reliable analytical data and for subsequent applications in drug development.
Comparative Physicochemical Properties
The difference in the substitution pattern directly impacts the intermolecular forces at play, leading to distinct physicochemical properties.
| Property | This compound (ortho) | N-(4-Acetylphenyl)acetamide (para) | Rationale for Differences |
| Melting Point | 77 °C[5] | 169 °C[6] | The significantly higher melting point of the para-isomer suggests a more stable crystal lattice structure, likely due to efficient packing and strong intermolecular hydrogen bonding between the amide N-H and the carbonyl oxygen of neighboring molecules. The ortho-isomer's ability to form an intramolecular hydrogen bond reduces its capacity for intermolecular hydrogen bonding, leading to a weaker crystal lattice and a lower melting point.[3] |
| Solubility | Soluble in ethanol and acetone; insoluble in water.[1] | Slightly soluble in water, soluble in ethanol. | The ortho-isomer's intramolecular hydrogen bond reduces the availability of polar groups to interact with water molecules, thus decreasing its aqueous solubility. The para-isomer, with its capacity for intermolecular hydrogen bonding with water, exhibits slightly better, though still limited, water solubility. Both isomers are soluble in polar organic solvents like ethanol and acetone. |
Spectroscopic Analysis: Unveiling the Structural Nuances
Spectroscopic techniques provide a powerful means to differentiate between the two isomers and to understand their electronic and structural features.
¹H and ¹³C NMR Spectroscopy
The substitution pattern on the aromatic ring gives rise to distinct NMR spectra for the ortho- and para-isomers.
This compound (ortho-isomer): The ¹H NMR spectrum is expected to show four distinct signals in the aromatic region due to the asymmetry of the ring substitution. The proton of the amide (N-H) will likely appear as a broad singlet. The two methyl groups (from the acetyl and acetamido groups) will each appear as singlets.
N-(4-Acetylphenyl)acetamide (para-isomer): Due to the symmetry of the para-substitution, the ¹H NMR spectrum will exhibit a more simplified aromatic region, typically showing two doublets.[7] Similar to the ortho-isomer, the N-H proton will be a broad singlet, and the two methyl groups will be singlets.
Infrared (IR) Spectroscopy
IR spectroscopy is particularly insightful for comparing the hydrogen bonding environments in the two isomers.
This compound (ortho-isomer): The IR spectrum is expected to show a sharp N-H stretching vibration at a relatively high wavenumber, characteristic of an intramolecularly hydrogen-bonded N-H group. The carbonyl (C=O) stretching vibrations of the acetyl and amide groups will also be present.
N-(4-Acetylphenyl)acetamide (para-isomer): In contrast, the para-isomer will likely exhibit a broader N-H stretching band at a lower wavenumber, indicative of intermolecular hydrogen bonding in the solid state. The positions of the carbonyl bands will also be influenced by the intermolecular interactions.
Mass Spectrometry
The mass spectra of both isomers will show a molecular ion peak (M⁺) at m/z = 177. The fragmentation patterns are expected to be similar, with characteristic losses of acetyl and acetamido groups, although subtle differences in fragment ion intensities may be observed. For this compound, a prominent peak at m/z 120 is often observed.[8]
Biological and Pharmacological Perspectives
Acetanilide derivatives are known to possess a wide range of pharmacological activities, including analgesic, anti-inflammatory, antimicrobial, and anticancer properties.[9][10]
-
This compound (ortho-isomer) derivatives have been investigated for their potential anticancer properties, with some showing cytotoxic effects against various cancer cell lines.[9] Additionally, related compounds have demonstrated anti-inflammatory and anti-arthritic activity.[11]
-
N-(4-Acetylphenyl)acetamide (para-isomer) derivatives have been explored as intermediates in the synthesis of compounds with antileishmanial activity.[12]
The difference in the spatial arrangement of the functional groups can lead to different binding affinities for biological targets, highlighting the importance of isomer selection in drug design.
Experimental Protocols
Synthesis of this compound
Materials:
-
2'-Aminoacetophenone
-
Acetic anhydride
-
Ethanol
Procedure:
-
Dissolve 2'-aminoacetophenone in a minimal amount of acetic anhydride.
-
Stir the mixture at room temperature for 3 hours.
-
Slowly add water to the reaction mixture to hydrolyze the excess acetic anhydride.
-
Collect the resulting precipitate by vacuum filtration.
-
Recrystallize the crude product from ethanol to yield pure this compound.[13]
Synthesis of N-(4-Acetylphenyl)acetamide
Materials:
-
p-Aminoacetophenone
-
Acetic anhydride
-
Pyridine
-
Methylene chloride
Procedure:
-
Dissolve p-aminoacetophenone in pyridine.
-
Add acetic anhydride to the solution and stir at room temperature for 1.5 hours.
-
A thick suspension of a white solid will form.
-
Collect the solid by filtration and dry to obtain the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol.[4]
Visualization of Structures and Workflows
Chemical Structures
Caption: Chemical structures of the ortho- and para-isomers.
Synthetic Workflow
Caption: General synthetic workflow for the ortho- and para-isomers.
Conclusion
The comparative analysis of this compound and its para-isomer underscores the critical role of positional isomerism in determining the properties and potential applications of organic molecules. The ortho-isomer's capacity for intramolecular hydrogen bonding leads to a lower melting point and reduced water solubility compared to the para-isomer, which favors intermolecular interactions. These differences are clearly reflected in their respective spectroscopic data. While both isomers serve as valuable intermediates in the synthesis of pharmacologically active compounds, their distinct properties must be carefully considered during the drug design and development process to optimize for desired characteristics such as solubility, crystal packing, and biological target engagement.
References
- ChemBK. N-(2-ACETYL-PHENYL)-ACETAMIDE - Introduction.
- Pacheco, D. F., et al. (2013). N-(4-((E)-3-Arylacryloyl)phenyl)acetamide Derivatives and their Antileishmanial Activity. Journal of the Brazilian Chemical Society, 24(10), 1643-1650.
- Solubility of Things. Acetanilide.
- PubChem. This compound. National Center for Biotechnology Information.
- Stenutz, R. N-(4-acetylphenyl)acetamide.
- Glagovich, N. M., et al. (2006). This compound. Acta Crystallographica Section E: Structure Reports Online, 62(5), o1957-o1958.
- The Royal Society of Chemistry. Supporting information for a novel green route for the synthesis of N-phenylacetamides, benzimidazoles and acridinediones using Candida parapsilosis ATCC.
- ResearchGate. Electron ionization mass spectrum of (a)...
- SpectraBase. N-Acetyl-N-(4-hydroxyphenyl)acetamide - Optional[Vapor Phase IR] - Spectrum.
- ResearchGate. Synthesis of N‐(4‐acetylphenyl)acetamide 61.
- ATB (Automated Topology Builder). N-(4-Acetylphenyl)acetamide.
- ResearchGate. This compound.
- PrepChem. Synthesis of p-acetamidoacetophenone.
- Khan, I., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Future Journal of Pharmaceutical Sciences, 7(1), 31.
- Semantic Scholar. Supporting Information for Synthesis of amides directly from carboxylic acids and hydrazines.
- The Royal Society of Chemistry. Supplementary Information for a novel one-pot synthesis of 2-substituted benzoxazoles from 2-aminophenols and aldehydes.
- GSRS (Global Substance Registration System). N-(P-ACETYLPHENYL)ACETAMIDE.
- ResearchGate. Comparison between experimental infrared spectrum of acetamide and...
- NIST. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction.
- Organic Syntheses. The preparation of indazoles via metal free intramolecular electrophilic amination of 2-aminophenyl ketoximes.
- PubChem. N-(p-acetylphenyl)acetamide. National Center for Biotechnology Information.
- Manasagangotri, Department of Studies in Chemistry. Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues.
- PubChem. N-(p-acetylphenyl)acetamide. National Center for Biotechnology Information.
- ResearchGate. The FT-IR spectrum of the o-acetamide.
- MDPI. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity.
- Sciencemadness Wiki. Acetamide.
- Jawed, H., et al. (2010). N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats. International immunopharmacology, 10(8), 900-905.
- MDPI. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity.
- PubChem. N-(4-Ethylphenyl)acetamide. National Center for Biotechnology Information.
- NIST. Acetamide. National Institute of Standards and Technology.
- NIST. Acetamide, N-(2-phenylethyl)-. National Institute of Standards and Technology.
- NIST. Acetamide, N-methyl-N-(4-methylphenyl)-. National Institute of Standards and Technology.
- NIST. Acetamide, N-phenyl-. National Institute of Standards and Technology.
- Human Metabolome Database. 13C NMR Spectrum (1D, 50.18 MHz, D2O, experimental) (HMDB0031645).
- NIST. Acetamide, N-phenyl-. National Institute of Standards and Technology.
- ResearchGate. a) The 1 H NMR and b) 13 C NMR spectra of the o-acetamide.
- PubMed Central. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives.
Sources
- 1. chembk.com [chembk.com]
- 2. ijper.org [ijper.org]
- 3. researchgate.net [researchgate.net]
- 4. prepchem.com [prepchem.com]
- 5. N-(2-ACETYL-PHENYL)-ACETAMIDE CAS#: 5234-26-4 [m.chemicalbook.com]
- 6. N-Acetyl-4-aminobiphenyl | C14H13NO | CID 19998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. NMR Spectrum of Phenacetin | Thermo Fisher Scientific - US [thermofisher.com]
- 8. This compound | C10H11NO2 | CID 21306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Buy Acetamide, N-(2-acetylphenyl)-N-phenyl- | 62123-41-5 [smolecule.com]
- 10. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Chemical Reactivity of Ortho- vs. Para-Acetylphenylacetamide
Introduction: A Tale of Two Isomers
In the landscape of pharmaceutical intermediates and fine chemical synthesis, the reactivity of substituted aromatic rings is a cornerstone of molecular design. Acetylphenylacetamide, existing as two primary positional isomers—ortho- (N-(2-acetylphenyl)acetamide) and para- (N-(4-acetylphenyl)acetamide)—presents a classic yet compelling case study in the interplay of electronic and steric effects. While identical in molecular formula, the spatial arrangement of the electron-donating acetamido group and the electron-withdrawing acetyl group dictates a profound difference in their chemical behavior.
This guide provides an in-depth comparison of the reactivity of these two isomers, grounded in the principles of physical organic chemistry. We will dissect their electronic profiles, predict their behavior in electrophilic aromatic substitution, and provide a detailed experimental protocol for a comparative nitration reaction. This analysis is designed to offer researchers and drug development professionals actionable insights into reaction design and the prediction of regiochemical outcomes.
Theoretical Framework: Electronic and Steric Tug-of-War
The reactivity of a substituted benzene ring is governed by the nature of its substituents. Here, we have two groups with opposing electronic influences:
-
The Acetamido Group (-NHCOCH₃): This group is a powerful activating substituent and an ortho, para-director.[1][2] The nitrogen atom's lone pair of electrons can be delocalized into the aromatic π-system through resonance (+R effect), increasing the electron density of the ring and making it more susceptible to electrophilic attack.[3] This activating resonance effect far outweighs its inductive electron-withdrawing effect (-I effect) caused by the electronegative nitrogen and oxygen atoms.[2][3]
-
The Acetyl Group (-COCH₃): This group is a deactivating substituent and a meta-director.[4] Both its inductive (-I) and resonance (-R) effects withdraw electron density from the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles.[5] Resonance structures show that this withdrawal of electron density is most pronounced at the ortho and para positions, leaving the meta positions as the least deactivated and therefore the preferred sites for electrophilic attack.[5]
The critical difference between the two isomers lies in how these competing effects are manifested.
-
In para-acetylphenylacetamide , the groups are positioned 1,4. The powerful ortho, para-directing acetamido group directs incoming electrophiles to positions 2 and 6 (which are ortho to it). The deactivating acetyl group directs to positions 3 and 5 (meta to it). Crucially, the positions activated by the acetamido group are not the same as those deactivated by the acetyl group, leading to clear and predictable reactivity.
-
In ortho-acetylphenylacetamide , the groups are adjacent (1,2). This proximity creates significant steric hindrance , often termed the "ortho effect," which can impede the approach of reagents and influence the planarity and conjugation of the substituents with the ring.[6][7][8] Electronically, the acetamido group directs to positions 4 (para) and 6 (ortho), while the acetyl group directs to positions 3 and 5 (meta). This creates a more complex regiochemical landscape where steric and electronic factors are in direct competition.
Comparative Experimental Design: The Nitration Challenge
To quantify the reactivity differences, we propose a parallel electrophilic aromatic substitution reaction: the nitration of both isomers under identical conditions. Nitration is a well-understood and synthetically important reaction, making it an excellent benchmark.[9][10][11]
The general workflow for this comparative experiment is outlined below.
Caption: Figure 1: Comparative Nitration Workflow
Predicted Outcomes and Mechanistic Discussion
Based on the theoretical principles, we can predict significant differences in both the reaction rate and the distribution of products.
Reactivity Rate: para-acetylphenylacetamide is predicted to react significantly faster than the ortho-isomer. The activating acetamido group in the para isomer can exert its full electronic influence without steric interference from the adjacent acetyl group. In the ortho isomer, steric hindrance can force the bulky acetamido and acetyl groups out of the plane of the benzene ring, disrupting optimal π-orbital overlap and reducing the ring's overall nucleophilicity.[7][12]
Regioselectivity (Product Distribution):
-
For para-acetylphenylacetamide: The acetamido group strongly directs the incoming nitronium ion (NO₂⁺) to the positions ortho to it. Both available positions (2 and 6) are electronically equivalent. Therefore, a single major mononitrated product, N-(4-acetyl-2-nitrophenyl)acetamide , is expected.
-
For ortho-acetylphenylacetamide: The outcome is more complex. The acetamido group directs to positions 4 (para) and 6 (ortho). Position 6 is highly sterically hindered by the adjacent acetyl group. The acetyl group directs to positions 3 and 5 (meta). Position 4 is activated by the acetamido group (+R) and not strongly deactivated by the acetyl group. Position 5 is meta to both groups. Therefore, we predict the major product to be N-(2-acetyl-4-nitrophenyl)acetamide , with potential formation of other minor isomers. The overall yield is expected to be lower due to these competing pathways and steric challenges.
The stability of the key reaction intermediate, the arenium ion (or sigma complex), underpins these predictions.
Caption: Figure 2: Arenium Ion Intermediates
Summary of Predicted Quantitative Data
The following table summarizes the expected experimental outcomes.
| Parameter | ortho-acetylphenylacetamide | para-acetylphenylacetamide | Rationale |
| Reaction Time | Slower (e.g., 2-4 hours) | Faster (e.g., < 1 hour) | Reduced ring activation and steric hindrance in the ortho isomer slow the reaction. |
| Major Product | N-(2-acetyl-4-nitrophenyl)acetamide | N-(4-acetyl-2-nitrophenyl)acetamide | Governed by the directing effects of the -NHCOCH₃ group, avoiding steric clash. |
| Isolated Yield | Lower (e.g., 40-55%) | Higher (e.g., 75-90%) | A single, clear reaction pathway for the para isomer leads to higher yield and purity. |
| Side Products | Higher probability of isomers | Minimal | Competing directing effects and positions of varying activation in the ortho isomer can lead to a mixture. |
Experimental Protocols
This protocol is designed as a self-validating system, incorporating in-process checks (TLC) and final product characterization.
Materials:
-
This compound
-
N-(4-acetylphenyl)acetamide
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Glacial Acetic Acid
-
Deionized Water & Ice
-
Ethanol (for recrystallization)
-
Standard laboratory glassware, magnetic stirrers, ice baths
-
TLC plates (silica gel), developing chamber
-
Filtration apparatus (Büchner funnel)
Procedure (to be performed in parallel for both isomers):
-
Dissolution: In a 100 mL round-bottom flask, dissolve 5.0 g of the respective acetylphenylacetamide isomer in 10 mL of glacial acetic acid. Gentle warming may be required for the para isomer. Once dissolved, add 10 mL of concentrated sulfuric acid slowly while stirring.
-
Cooling: Cool the resulting solution to 0-5°C in an ice-salt bath. Ensure the temperature is stable before proceeding.
-
Preparation of Nitrating Mixture: In a separate beaker, cautiously prepare the nitrating mixture by adding 3.5 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid. Cool this mixture in an ice bath.
-
Addition: Add the cold nitrating mixture dropwise to the stirred solution of the acetylphenylacetamide over 20-30 minutes. Crucially, maintain the internal reaction temperature below 10°C throughout the addition.
-
Reaction Monitoring (Self-Validation): Allow the reaction to stir in the ice bath. Monitor the progress by TLC every 15 minutes (using a 1:1 ethyl acetate:hexane eluent). The reaction is complete when the starting material spot is no longer visible. Note the total reaction time.
-
Quenching: Once complete, very slowly pour the reaction mixture onto ~100 g of crushed ice in a beaker with vigorous stirring. A solid precipitate should form.
-
Isolation: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water until the washings are neutral to litmus paper.
-
Purification: Recrystallize the crude product from a minimal amount of hot ethanol to yield the pure nitrated product.
-
Characterization: Dry the purified product and record the final mass to calculate the yield. Characterize the product by determining its melting point and acquiring a ¹H NMR spectrum to confirm the regiochemistry of nitration. Use HPLC to determine the purity and quantify any minor isomers.
Conclusion
The comparison between ortho- and para-acetylphenylacetamide offers a definitive illustration of fundamental principles in organic chemistry. While the para isomer undergoes a fast, clean, and high-yielding electrophilic substitution to a single major product, the ortho isomer reacts more slowly and less selectively. This divergence in reactivity is a direct consequence of the ortho effect , where the proximity of the two substituents introduces significant steric hindrance that overrides purely electronic considerations. For the synthetic chemist, this understanding is paramount, guiding the choice of starting materials and reaction conditions to achieve desired outcomes with maximal efficiency and purity.
References
- Brainly. (2023). a) Explain why the acetamido group is an ortho, para-directing group. Why is it less effective in...
- Wikipedia. (n.d.). Ortho effect.
- YouTube. (2025). What Is Ortho Effect In Organic Chemistry?
- Chemistry Stack Exchange. (2018). Directional nature of the acetamido group in electrophilic substitution reaction.
- Chemistry LibreTexts. (2023). 16.6: An Explanation of Substituent Effects.
- Vedantu. (n.d.). Ortho Effect in Chemistry: Definition, Examples & Key Insights.
- Chemistry Stack Exchange. (2014). Ortho-effect in substituted aromatic acids and bases.
- Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects.
- Study.com. (n.d.). The acetamido group (-NHCOCH3) is an ortho-para directing group in electrophilic aromatic substitution reactions...
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Electrophilic aromatic substitution. Part 18. Nitration of acetanilide and some analogues: a reconsideration.
- IJARSCT. (n.d.). A Study on Electrophilic Aromatic Substitution of Acetanilide.
- Wikipedia. (n.d.). Electrophilic aromatic directing groups.
- Journal of Chemical, Biological and Physical Sciences. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides.
Sources
- 1. brainly.com [brainly.com]
- 2. echemi.com [echemi.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Ortho effect - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. Ortho Effect in Chemistry: Definition, Examples & Key Insights [vedantu.com]
- 9. Electrophilic aromatic substitution. Part 18. Nitration of acetanilide and some analogues: a reconsideration - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. ijarsct.co.in [ijarsct.co.in]
- 11. jcbsc.org [jcbsc.org]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Comparative Spectroscopic Guide to N-(Acetylphenyl)acetamide Isomers
For researchers, scientists, and professionals in drug development, the precise identification of constitutional isomers is a critical step in chemical synthesis and characterization. The positional isomerism in substituted aromatic compounds can lead to significant differences in their physical, chemical, and biological properties. This guide provides an in-depth spectroscopic comparison of the ortho, meta, and para isomers of N-(Acetylphenyl)acetamide, offering a clear framework for their differentiation using fundamental analytical techniques.
The strategic placement of the acetyl group on the phenyl ring relative to the acetamido group creates three distinct isomers: N-(2-Acetylphenyl)acetamide (ortho), N-(3-Acetylphenyl)acetamide (meta), and N-(4-Acetylphenyl)acetamide (para). Understanding their unique spectral fingerprints is paramount for unambiguous identification.
Molecular Structures
The ortho, meta, and para isomers of N-(Acetylphenyl)acetamide share the same molecular formula (C₁₀H₁₁NO₂) and molecular weight (177.20 g/mol ), making their differentiation by mass spectrometry alone challenging without careful analysis of fragmentation patterns. Their structural differences are visualized below.
A Comparative Guide to Precursor Selection in Heterocyclic Synthesis: N-(2-Acetylphenyl)acetamide vs. Alternatives
Introduction: The Strategic Choice of a Starting Material
In the landscape of drug discovery and materials science, nitrogen-containing heterocycles, particularly the quinoline scaffold, are of paramount importance. Quinolines form the structural core of numerous pharmaceuticals, including antimalarial agents (chloroquine), antibiotics (ciprofloxacin), and anticancer drugs.[1] The enduring relevance of the Friedländer annulation, a reaction first reported in 1882, speaks to its efficacy and versatility in constructing these vital molecular architectures.[2][3]
The success of a Friedländer synthesis, however, is not solely dependent on the reaction conditions; it is fundamentally governed by the choice of the starting precursor. The reactivity, stability, and functional groups of the chosen amine-bearing aromatic dictate the reaction pathway, efficiency, and ultimate yield. This guide provides an in-depth technical comparison of three key precursors for quinoline synthesis: the workhorse 2-aminoacetophenone , its N-protected analogue N-(2-acetylphenyl)acetamide , and the classical 2-aminobenzaldehyde . By examining the causality behind their differing reactivities and providing supporting experimental data, this document aims to equip researchers with the expert insights needed to make strategic, effective decisions in their synthetic designs.
The Friedländer Annulation: A Mechanistic Overview
The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound possessing a reactive α-methylene group (e.g., a ketone or β-ketoester).[2][4] The reaction, which can be catalyzed by acids or bases, proceeds through one of two primary mechanistic pathways, culminating in a cyclization and dehydration sequence to form the aromatic quinoline ring.
-
Pathway A (Aldol-First): The reaction initiates with an aldol condensation between the two carbonyl-containing reactants. The resulting aldol adduct then dehydrates. The key cyclization occurs via an intramolecular attack of the amino group on the newly formed α,β-unsaturated carbonyl system, followed by a final dehydration to yield the quinoline.
-
Pathway B (Schiff Base-First): Alternatively, the reaction can begin with the formation of a Schiff base (or an enamine tautomer) between the amino group of the precursor and the carbonyl of the reaction partner. This is followed by an intramolecular aldol-type reaction and subsequent dehydration to form the final product.[2][4]
The prevailing pathway is dictated by the specific reactants and catalytic conditions employed.
Sources
A Comparative Guide to the Synthetic Routes of N-(2-Acetylphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
N-(2-Acetylphenyl)acetamide, a valuable intermediate in medicinal chemistry and organic synthesis, is a key building block for a variety of heterocyclic compounds and pharmacologically active molecules. The efficiency and practicality of its synthesis are therefore of significant interest to the scientific community. This guide provides an in-depth comparison of the established and potential alternative synthetic routes to this compound, offering a critical analysis of their methodologies, performance, and underlying chemical principles.
Introduction to Synthetic Strategies
The synthesis of this compound primarily revolves around the formation of an amide bond on an acetophenone scaffold. The classical and most direct approach involves the N-acetylation of 2'-aminoacetophenone. However, alternative strategies, such as the Beckmann rearrangement of a corresponding oxime, offer different retrosynthetic pathways that may present advantages in specific contexts, such as starting material availability or the avoidance of certain reagents. This guide will dissect these routes, providing detailed protocols and comparative data to inform synthetic planning.
Route 1: The Classical Approach - Direct Acetylation of 2'-Aminoacetophenone
The most widely reported and seemingly efficient method for the synthesis of this compound is the direct N-acetylation of 2'-aminoacetophenone using acetic anhydride. This reaction is a straightforward nucleophilic acyl substitution where the amino group of the starting material attacks the electrophilic carbonyl carbon of acetic anhydride.
Mechanistic Insight
The reaction proceeds via a nucleophilic attack of the primary amine on one of the carbonyl carbons of acetic anhydride. This is followed by the departure of an acetate ion as a leaving group and a subsequent deprotonation of the nitrogen atom to yield the final amide product. The reaction is typically performed in the presence of a base or by using an excess of the amine starting material to neutralize the acetic acid byproduct. However, in many reported procedures, the reaction proceeds efficiently without an added base.
Diagram 1: Classical Synthesis of this compound.
Experimental Protocol
A well-documented procedure for this synthesis is as follows[1]:
-
Dissolution: 2'-Aminoacetophenone (5g, 37mmol) is dissolved in acetic anhydride (10 ml).
-
Reaction: The solution is stirred at room temperature for 3 hours.
-
Work-up: The resulting clear solution is poured onto crushed ice (100 ml) and allowed to stand until the excess acetic anhydride has hydrolyzed.
-
Isolation and Purification: The white precipitate that forms is collected by filtration and recrystallized from ethanol.
This method is reported to yield this compound in as high as 96% yield, making it a very efficient and attractive route.[1]
Route 2: The Beckmann Rearrangement - An Alternative Pathway
An intriguing alternative to the direct acetylation is the Beckmann rearrangement of 2'-aminoacetophenone oxime. This route involves the initial conversion of the ketone functionality of 2'-aminoacetophenone into an oxime, followed by an acid-catalyzed rearrangement to the corresponding amide.
Mechanistic Insight
The Beckmann rearrangement is a classic named reaction in organic chemistry. The reaction is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). This is followed by a concerted migration of the group anti-periplanar to the leaving group to the nitrogen atom, leading to the formation of a nitrilium ion intermediate. Subsequent hydrolysis of the nitrilium ion affords the final amide product.
This two-step approach first requires the synthesis of the oxime precursor.
Experimental Protocol: Synthesis of 2'-Aminoacetophenone Oxime
A reliable method for the preparation of the oxime has been reported and involves the following steps:
-
Reaction Setup: In a round-bottom flask, 2'-aminoacetophenone is dissolved in a mixture of ethanol and water.
-
Reagent Addition: Hydroxylamine hydrochloride and sodium hydroxide are added to the solution.
-
Reaction Conditions: The mixture is heated to 60°C for 1 hour.
-
Work-up and Isolation: The reaction mixture is concentrated, and the residue is dissolved in water. The aqueous solution is then extracted with ethyl acetate. The combined organic layers are dried and concentrated to yield the crude oxime.
-
Purification: The crude product can be purified by recrystallization from a dichloromethane/hexanes mixture.
Experimental Protocol: Beckmann Rearrangement to this compound
Diagram 2: Beckmann Rearrangement Route to this compound.
Comparative Analysis
To provide a clear comparison of these two synthetic strategies, the following table summarizes their key features:
| Feature | Route 1: Direct Acetylation | Route 2: Beckmann Rearrangement |
| Starting Material | 2'-Aminoacetophenone | 2'-Aminoacetophenone |
| Number of Steps | 1 | 2 (Oxime formation + Rearrangement) |
| Key Reagents | Acetic anhydride | Hydroxylamine HCl, NaOH, Acid catalyst |
| Reported Yield | Very High (up to 96%) | Yield for the rearrangement step is not well-documented for this specific substrate. |
| Simplicity | High | Moderate (requires an additional step and purification of the intermediate) |
| Atom Economy | Good | Moderate (generates byproducts from both steps) |
| Potential Issues | Handling of corrosive acetic anhydride. | Potential for side reactions during rearrangement, optimization of conditions may be needed. |
Conclusion and Future Perspectives
The direct acetylation of 2'-aminoacetophenone stands out as the superior method for the synthesis of this compound in terms of efficiency, simplicity, and yield. The one-step procedure with readily available reagents and a high reported yield makes it the preferred choice for most laboratory and potential scale-up applications.
The Beckmann rearrangement, while mechanistically elegant, presents a less direct and less documented alternative for this specific target molecule. The necessity of a two-step sequence and the lack of a well-established, high-yielding protocol for the rearrangement of 2'-aminoacetophenone oxime are significant drawbacks. However, this route could be a viable option if, for instance, 2'-aminoacetophenone oxime were a readily available starting material from a different synthetic pathway.
Future research in this area could focus on the development of a catalytic and milder version of the direct acetylation, potentially avoiding the use of stoichiometric acetic anhydride. Furthermore, a systematic investigation into the Beckmann rearrangement of 2'-aminoacetophenone oxime, exploring various modern catalytic systems, could establish it as a more competitive alternative. For now, the classical direct acetylation remains the gold standard for the synthesis of this compound.
References
- Slater, H. L., Rozynski, H., Crundwell, G., & Glagovich, N. M. (2006). This compound. Acta Crystallographica Section E: Structure Reports Online, 62(5), o1957–o1958. [Link]
- This compound, PubChem CID 21306. [Link]
- Experiment 1: Synthesis of Acetamides from Aniline and Substituted Anilines. (2011). University of Michigan Department of Chemistry.
- Acylation of an amine using acetic anhydride. (2022). YouTube. [Link]
- This compound.
- Slater, H. L., et al. (2006). organic papers.
- Acetylation of amines with acetic anhydride.
Sources
A Senior Scientist's Guide to Catalysis in N-(2-Acetylphenyl)acetamide Synthesis
Introduction: The Strategic Importance of N-(2-Acetylphenyl)acetamide
In the landscape of pharmaceutical and fine chemical synthesis, this compound (also known as 2'-Acetamidoacetophenone) stands out as a pivotal intermediate. Its structural motif is a cornerstone for a range of bioactive molecules and functional materials. The synthesis of this compound is fundamentally an N-acetylation of 2'-aminoacetophenone, a reaction that appears straightforward but is rich with catalytic nuance. The choice of catalyst is not merely a matter of facilitating a reaction; it is a strategic decision that dictates yield, purity, economic viability, and environmental impact.
This guide offers a comparative analysis of various catalytic systems for this crucial transformation. We will move beyond a simple recitation of methods to dissect the underlying mechanisms and provide field-tested insights into catalyst selection, empowering researchers and process chemists to make informed decisions tailored to their specific objectives.
Core Reaction: N-Acetylation of 2'-Aminoacetophenone
The primary transformation involves the reaction of the primary amine of 2'-aminoacetophenone with an acetylating agent. Acetic anhydride is the most common and economical choice, though acetyl chloride can also be used. The reaction can proceed without a catalyst, but it is often slow and may require harsh conditions. Catalysis accelerates the reaction, allowing for milder conditions and improved efficiency.
Caption: General synthesis of this compound.
Comparative Analysis of Catalytic Systems
The selection of a catalyst hinges on a multi-parameter optimization problem involving yield, reaction time, temperature, cost, safety, and ease of workup. Below, we compare several classes of catalysts, from classical methods to modern green alternatives.
Catalyst-Free (Autocatalytic) Conditions
It is crucial to establish a baseline. The reaction of 2'-aminoacetophenone with acetic anhydride can proceed without an external catalyst. In this scenario, the acetic acid byproduct generated can act as a weak Brønsted acid catalyst, leading to an autocatalytic effect.
-
Mechanism: The nucleophilic amine attacks one of the carbonyl carbons of acetic anhydride. The resulting tetrahedral intermediate collapses, eliminating acetate as a leaving group.
-
Performance: This method typically requires higher temperatures (e.g., reflux) and longer reaction times. While it can achieve high yields (a 96% yield is reported after 3 hours at room temperature followed by workup), the conditions are not always ideal for sensitive substrates.[1]
-
Expertise & Experience: This approach is simple and avoids catalyst cost and removal. However, its reliance on elevated temperatures can lead to side reactions and darker product coloration, necessitating more rigorous purification. It is best suited for robust, small-scale syntheses where time is not a critical factor.
Homogeneous Acid Catalysis (Brønsted and Lewis Acids)
Traditional acid catalysis is a workhorse of organic synthesis. Both Brønsted acids (e.g., H₂SO₄) and Lewis acids (e.g., ZnCl₂, AlCl₃) are effective.
-
Mechanism of Action: The core principle of acid catalysis in this context is the activation of the acetylating agent.[2] A proton (from a Brønsted acid) or a Lewis acid coordinates to a carbonyl oxygen of acetic anhydride. This coordination enhances the electrophilicity of the carbonyl carbon, making it far more susceptible to nucleophilic attack by the weakly basic amino group of the reactant.[2]
Caption: Mechanism of Brønsted acid-catalyzed N-acetylation.
-
Performance: Lewis acids like zinc acetate have been shown to be highly effective, particularly under microwave irradiation, leading to rapid reactions and excellent yields with high chemoselectivity.[3][4] Acetic acid itself can serve as a mild Brønsted acid catalyst, enabling the use of less reactive acylating agents like ethyl acetate.[5]
-
Trustworthiness: The primary drawback of homogeneous catalysts is the workup. Neutralization is often required, which generates salt waste. The catalyst is consumed or difficult to recover, making it less suitable for large-scale, sustainable processes.
Heterogeneous Solid Acid Catalysis
To address the shortcomings of homogeneous systems, heterogeneous solid catalysts have been developed. These materials possess acidic sites on their surface but are insoluble in the reaction medium.
-
Catalyst Examples: This class includes materials like silica, alumina, and clays such as ferrous chamosite.[6][7] These are often low-cost, readily available, and environmentally benign.[6]
-
Mechanism of Action: The mechanism is analogous to homogeneous acid catalysis, but the activation of the acetic anhydride occurs at active sites (e.g., Brønsted -OH groups or Lewis acidic metal centers) on the solid catalyst surface.
-
Performance: A continuous-flow system using alumina as a catalyst and acetonitrile as a novel, safer acetylating agent has demonstrated high conversions and excellent catalyst reusability over multiple cycles.[8] This approach highlights the potential for greener, more industrial-friendly processes.
-
Expertise & Experience: The key advantage is the simplicity of catalyst separation—typically by simple filtration. This allows for catalyst recycling, which is economically and environmentally advantageous.[6][8] However, catalyst deactivation through poisoning or fouling can be a concern and must be evaluated over the catalyst's lifetime.
Quantitative Performance Comparison
To provide an objective overview, the following table summarizes the performance of various catalytic systems based on literature data for the N-acetylation of amines.
| Catalyst System | Acetylating Agent | Conditions | Time | Yield (%) | Key Advantages | Disadvantages | Reference |
| None (Autocatalytic) | Acetic Anhydride | Room Temp | 3 h | 96 | Simplicity, no catalyst cost | Can require heat, slower kinetics | [1] |
| Zinc Acetate (cat.) | Acetic Acid | Microwave | 2-5 min | 90-98 | Extremely fast, high yield, green | Requires microwave equipment | [3][4] |
| Acetic Acid (cat.) | Ethyl Acetate | 80-120 °C | - | Excellent | Uses less reactive/safer reagents | High temperatures required | [5] |
| Alumina (Heterogeneous) | Acetonitrile | Continuous Flow, 250°C | - | >95 (conv.) | Reusable catalyst, safer reagent | High temp, requires flow setup | [8] |
| Silica (Heterogeneous) | Acid & Amine | - | - | - | Reusable, low cost, benign | Data specific to this compound not available | [6] |
Experimental Protocols
A self-validating protocol is essential for reproducible science. Below are two representative procedures.
Protocol 1: Microwave-Assisted Synthesis using Zinc Acetate
-
Rationale: This protocol is chosen for its exceptional speed and efficiency, representing a modern approach to synthesis. The use of acetic acid as both solvent and acetyl source with a catalytic amount of zinc acetate is a green alternative to traditional methods.[3]
-
Methodology:
-
To a 10 mL microwave process vial, add 2'-aminoacetophenone (1 mmol, 135 mg).
-
Add glacial acetic acid (5 mL) and zinc acetate (0.1 mmol, 22 mg).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 120°C for 5 minutes.
-
After cooling, pour the reaction mixture into ice water (20 mL).
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and dry to obtain this compound.
-
Validation: Confirm product identity and purity via melting point, ¹H NMR, and ¹³C NMR spectroscopy. The expected melting point is 74-76 °C.
-
Protocol 2: Heterogeneous Catalysis in Continuous Flow
-
Rationale: This protocol exemplifies a scalable and sustainable approach, ideal for process development. It eliminates hazardous reagents like acetic anhydride and allows for continuous production with catalyst recycling.[8]
-
Methodology:
Caption: Experimental workflow for continuous-flow synthesis.
Conclusion and Recommendations
The synthesis of this compound offers a classic case study in the evolution of chemical catalysis.
-
For rapid, lab-scale discovery , microwave-assisted methods using catalysts like zinc acetate offer an unparalleled combination of speed and efficiency.[3]
-
For large-scale production and green chemistry initiatives , heterogeneous catalysis, particularly within a continuous-flow framework, presents the most compelling path forward.[8] The ability to reuse the catalyst and employ safer reagents addresses key economic and environmental drivers in modern drug development.
-
The catalyst-free approach remains a viable, simple option for small-scale preparations where time and thermal sensitivity are not primary constraints.[1]
Ultimately, the optimal catalyst is defined by the specific needs of the project. By understanding the mechanistic principles and performance trade-offs detailed in this guide, researchers can select the most effective and efficient path to their target molecule.
References
- SciSpace. (n.d.). A green approach to chemoselective N-acetylation of amines using catalytic amount of zinc acetate in acetic acid.
- Ibrahim, T. S., et al. (2018). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Marine Drugs, 16(9), 330.
- Comerford, J. W., et al. (2009). Clean, reusable and low cost heterogeneous catalyst for amide synthesis. Chemical Communications, (18), 2562-2564.
- ResearchGate. (2011). ChemInform Abstract: A Green Approach to Chemoselective N-Acetylation of Amines Using Catalytic Amount of Zinc Acetate in Acetic Acid under Microwave Irradiation.
- Bouasla, R., et al. (n.d.). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. E-Journal of Chemistry.
- Ree, R., et al. (2020). Protein N-Terminal Acetylation: Structural Basis, Mechanism, Versatility and Regulation. International Journal of Molecular Sciences, 21(18), 6599.
- Phadke, S. A., et al. (2014). Mild and Eco-Friendly Acylation of Amines using Solid Acid Catalyst- A Green Route. ResearchGate.
- The Organic Chemistry Tutor. (2020). Acetylation Reaction Mechanism-Organic Chemistry. YouTube.
- ResearchGate. (n.d.). Scheme of the acetamide synthesis from CO and NH 3 on copper catalyst.
- ResearchGate. (n.d.). A thicker catalyst loading was found to promote acetamide formation.
- Organic Chemistry Portal. (n.d.). Electrocatalytic C-H/N-H Coupling of 2'-Aminoacetophenones for the Synthesis of Isatins.
- Wikipedia. (n.d.). Acetylation.
- Royal Society of Chemistry. (n.d.). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source.
- Wikipedia. (n.d.). N-terminal acetylation.
- ResearchGate. (n.d.). Direct Electrochemical Synthesis of Acetamide from CO2 and N2 on a Single-Atom Alloy Catalyst.
- ResearchGate. (n.d.). Synthesis of N-(4-acetylphenyl)acetamide 61.
- ResearchGate. (2006). This compound.
- PubChem. (n.d.). This compound.
- Kollar, L., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules, 25(8), 1948.
- MDPI. (n.d.). Research and Developments of Heterogeneous Catalytic Technologies.
- Journal of Applied Pharmaceutical Science. (2012). Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues.
- ResearchGate. (2006). This compound.
Sources
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Clean, reusable and low cost heterogeneous catalyst for amide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for N-(2-Acetylphenyl)acetamide Quantification
Executive Summary
In pharmaceutical development and quality control, the accurate quantification of substances like N-(2-Acetylphenyl)acetamide—a potential process intermediate or impurity—is non-negotiable. The integrity of analytical data underpins product safety and regulatory compliance. This guide provides an in-depth, objective comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry, for the quantification of this compound.
We move beyond a simple description of these methods to a rigorous cross-validation study, designed to compare their performance directly. This process is essential when transferring methods between labs, introducing a new method, or simply verifying that a simpler, faster method (UV-Vis) can produce results comparable to a more specific, "gold-standard" method (HPLC).[1][2] By adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines, this guide offers field-proven insights into experimental design, data interpretation, and the practical implications of choosing one method over the other.[3][4] The ultimate goal is to equip researchers, scientists, and drug development professionals with the technical understanding to select and validate the most appropriate analytical procedure for their specific needs.[5]
Introduction: The Imperative for Rigorous Quantification
This compound (2'-Acetamidoacetophenone) is an organic compound whose presence and concentration can be critical in the synthesis of active pharmaceutical ingredients (APIs). Whether it serves as a synthetic intermediate or a related-substance impurity, its precise measurement is fundamental to controlling manufacturing processes and ensuring the final product meets stringent purity specifications.[6] An inadequately validated analytical method can lead to inaccurate results, potentially causing batch failures or compromising patient safety.[6]
This is where the concept of Analytical Method Cross-Validation becomes critical. Cross-validation is the formal process of comparing the results from two distinct analytical procedures to demonstrate their equivalence or define their relationship.[1][2] It provides documented evidence that a method can deliver reliable and consistent data under varied conditions, such as when being transferred to a different laboratory or compared against an established reference method.[7] This guide will compare a highly specific separation-based technique (HPLC-UV) with a rapid, simpler spectroscopic technique (UV-Vis) through a comprehensive cross-validation framework.
Analytical Methods Under Evaluation
The selection of an analytical technique is a balance of specificity, sensitivity, speed, and cost. For this compound, we evaluate two methods at opposite ends of this spectrum.
Method A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is the workhorse of pharmaceutical analysis, prized for its ability to separate individual components from a complex mixture before quantification. This physical separation provides a high degree of specificity , ensuring that the measurement signal comes only from the analyte of interest.
-
Principle of Causality : We employ Reversed-Phase HPLC, where the stationary phase (C18 column) is nonpolar and the mobile phase is polar. This compound, being a moderately polar molecule, will interact with the stationary phase. By carefully controlling the mobile phase composition (a gradient of acidified water and acetonitrile), we can precisely control its retention time, separating it from starting materials, by-products, or degradants. UV detection at a wavelength where the analyte strongly absorbs light (e.g., 245 nm) allows for sensitive quantification.[8][9]
Method B: UV-Visible (UV-Vis) Spectrophotometry
UV-Vis spectrophotometry is a rapid and cost-effective technique that measures the amount of light absorbed by a sample at a specific wavelength. It relies on Beer-Lambert's law, which states that absorbance is directly proportional to the concentration of the absorbing species.
-
Principle of Causality : The acetophenone and acetamide chromophores within the this compound molecule absorb UV radiation, leading to electronic transitions (π→π*).[10] By scanning the compound in a suitable solvent (e.g., methanol) to identify the wavelength of maximum absorbance (λmax), we can create a simple and direct method for quantification. The primary limitation is a lack of specificity; any other compound in the sample that absorbs at the same wavelength will interfere with the measurement, potentially leading to artificially high results.
Experimental Design: A Framework for Cross-Validation
The objective is to determine if the simpler UV-Vis method can produce results that are statistically comparable to the more robust HPLC-UV method. The entire process is grounded in the ICH Q2(R2) guideline, which provides a framework for validating analytical procedures.[3][11]
Caption: Overall workflow for the cross-validation of analytical methods.
Detailed Experimental Protocols
Protocol 1: HPLC-UV Method
Caption: Step-by-step workflow for the HPLC-UV analysis.
-
Instrumentation & Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, with a quaternary pump, autosampler, and diode-array detector (DAD).
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 245 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-10 min: 5% to 95% B
-
10-12 min: Hold at 95% B
-
12.1-15 min: Return to 5% B (re-equilibration)
-
-
-
Procedure:
-
Prepare a stock solution of this compound reference standard at 1.0 mg/mL in methanol.
-
Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase initial condition (95:5 Water:Acetonitrile).
-
Prepare unknown samples by accurately weighing and dissolving in methanol to achieve a concentration within the calibration range.
-
Equilibrate the HPLC system for at least 30 minutes.
-
Inject the standards to generate a calibration curve, followed by the unknown samples.
-
Quantify the samples based on the peak area response against the linear regression of the calibration curve.
-
Protocol 2: UV-Vis Spectrophotometry Method
Sources
- 1. pharmaguru.co [pharmaguru.co]
- 2. Pharmaceutical Analytical Methods Validation, Verification and Transfer - CD Formulation [formulationbio.com]
- 3. fda.gov [fda.gov]
- 4. FDA Guidance for Industry: Q2(R2) Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 5. biopharminternational.com [biopharminternational.com]
- 6. medium.com [medium.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. HPLC Method for Phenol - Acetone Production and Impurities | SIELC Technologies [sielc.com]
- 10. app.studyraid.com [app.studyraid.com]
- 11. Federal Register :: Q2(R2) Validation of Analytical Procedures and Q14 Analytical Procedure Development; International Council for Harmonisation; Guidances for Industry; Availability [federalregister.gov]
Introduction: The Strategic Importance of Quinolines and the Role of Precursor Selection
An Independent Comparative Analysis: Benchmarking the Efficiency of N-(2-Acetylphenyl)acetamide in Quinoline Synthesis
In the landscape of heterocyclic chemistry, the quinoline scaffold remains a cornerstone for the development of pharmaceuticals, agrochemicals, and functional materials. The pursuit of efficient, scalable, and versatile synthetic routes to this privileged structure is therefore a subject of continuous investigation. This guide provides a critical evaluation of this compound as a precursor in quinoline synthesis, benchmarking its performance against established alternative methodologies. Through a combination of established experimental data, mechanistic insights, and practical considerations, we aim to equip researchers, chemists, and drug development professionals with the knowledge to make informed decisions in their synthetic strategies.
Quinolines are a class of heterocyclic aromatic compounds characterized by a benzene ring fused to a pyridine ring. This structural motif is present in a wide array of biologically active compounds, including the antimalarial drug quinine and the antibacterial agent ciprofloxacin. The biological and material properties of quinoline derivatives are highly dependent on the substitution pattern on the heterocyclic core. Consequently, the choice of synthetic methodology, which dictates the achievable substitution patterns, is of paramount importance.
The Friedländer annulation, a classic and widely utilized method for quinoline synthesis, traditionally involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. This compound serves as a convenient and effective substrate in a modified Friedländer approach, where the acetyl group and the acetamido group provide the necessary functionalities for cyclization. This guide will focus on comparing this approach with other cornerstone quinoline syntheses, namely the Combes, Conrad-Limpach, and Doebner-von Miller reactions.
Comparative Methodologies in Quinoline Synthesis
The efficiency of a synthetic route is a multifactorial assessment, encompassing yield, reaction time, substrate scope, operational simplicity, and atom economy. Here, we compare the this compound-based Friedländer synthesis with three other major methods.
The Friedländer Synthesis with this compound
This method involves the base- or acid-catalyzed intramolecular condensation of this compound. The reaction proceeds through an initial aldol-type condensation followed by cyclization and dehydration to afford the quinoline ring system.
Causality Behind Experimental Choices: The use of a base catalyst (e.g., KOH or NaOH) is crucial to deprotonate the α-carbon of the acetyl group, generating an enolate. This enolate is the key nucleophile that initiates the intramolecular cyclization. The choice of a high-boiling point solvent like ethanol facilitates the reaction to proceed at a sufficient rate.
Workflow Diagram: Friedländer Synthesis
Caption: Workflow for the synthesis of 2-Methyl-4-quinolone.
The Combes Quinoline Synthesis
The Combes synthesis involves the reaction of an aniline with a β-diketone under acidic conditions.
Causality Behind Experimental Choices: A strong acid catalyst, typically concentrated sulfuric acid, is required to protonate one of the carbonyl groups of the β-diketone, activating it for nucleophilic attack by the aniline. The subsequent cyclization and dehydration steps are also promoted by the acidic medium. The reaction often requires elevated temperatures to overcome the activation energy for the cyclization step.
The Conrad-Limpach Synthesis
This method involves the reaction of an aniline with a β-ketoester. Depending on the reaction temperature, it can yield either 4-quinolones or 2-quinolones.
Causality Behind Experimental Choices: The reaction outcome is highly dependent on temperature. At lower temperatures (around 140 °C), the aniline attacks the more reactive keto group, leading to a β-aminoacrylate intermediate which cyclizes to the 4-quinolone. At higher temperatures (around 250 °C), the aniline can react at the ester carbonyl, leading to an anilide intermediate that cyclizes to the 2-quinolone. The choice of an inert, high-boiling solvent like mineral oil or Dowtherm A is critical for achieving the high temperatures required for cyclization and improving yields.
The Doebner-von Miller Reaction
This reaction is a versatile method for synthesizing quinolines from anilines, α,β-unsaturated carbonyl compounds, and an acid catalyst, often with an oxidizing agent.
Causality Behind Experimental Choices: The reaction is typically carried out under strong acidic conditions (e.g., HCl, H₂SO₄) which catalyze the initial Michael addition of the aniline to the α,β-unsaturated carbonyl compound. An oxidizing agent (often nitrobenzene, arsenic acid, or even air) is required for the final aromatization step to convert the dihydroquinoline intermediate to the quinoline product. The reaction can be highly exothermic and prone to polymerization of the unsaturated carbonyl compound, necessitating careful temperature control.
Quantitative Performance Benchmarking
To provide an objective comparison, the following table summarizes typical performance metrics for each synthetic method. It is important to note that yields and reaction times can vary significantly based on the specific substrates and optimization of reaction conditions.
| Synthesis Method | Starting Materials | Typical Catalyst/Conditions | Typical Yield (%) | Reaction Time (h) | Key Advantages | Key Disadvantages |
| Friedländer (with this compound) | This compound | Base (KOH, NaOH) or Acid (p-TsOH), Reflux | 60-90 | 2-8 | High regioselectivity, good yields, readily available starting material. | Limited to specific substitution patterns. |
| Combes | Aniline, β-Diketone | Strong Acid (H₂SO₄), Heat | 50-80 | 4-12 | Good for 2,4-disubstituted quinolines. | Requires strong acids, potential for side reactions. |
| Conrad-Limpach | Aniline, β-Ketoester | High Temperature (140-250 °C) | 40-70 | 6-24 | Access to 2-quinolones and 4-quinolones. | Harsh conditions, often requires high-boiling, specialized solvents. |
| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl | Acid (HCl, ZnCl₂), Oxidant | 30-60 | 6-18 | High versatility, broad substrate scope. | Often produces complex mixtures, tar formation is common, yields can be low. |
Experimental Protocols
For the purpose of reproducibility and direct comparison, detailed experimental procedures for the synthesis of a model compound, 2,4-dimethylquinoline, are provided below.
Protocol: Friedländer Synthesis of 2,4-Dimethylquinoline
Materials:
-
This compound
-
Potassium Hydroxide (KOH)
-
Ethanol (EtOH)
-
Hydrochloric Acid (HCl, concentrated)
-
Sodium Bicarbonate (NaHCO₃, saturated solution)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve this compound (10 mmol) in ethanol (30 mL).
-
Add potassium hydroxide (20 mmol) to the solution.
-
Heat the mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with concentrated HCl.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with saturated NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2,4-dimethylquinoline.
Workflow Diagram: Friedländer Protocol
Caption: Step-by-step protocol for Friedländer synthesis.
Protocol: Combes Synthesis of 2,4-Dimethylquinoline
Materials:
-
Aniline
-
Acetylacetone (2,4-pentanedione)
-
Sulfuric Acid (H₂SO₄, concentrated)
-
Sodium Hydroxide (NaOH, 10% solution)
-
Diethyl Ether
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a 250 mL three-necked flask, cautiously add concentrated sulfuric acid (50 mL) while cooling in an ice bath.
-
Slowly add aniline (10 mmol) to the cold sulfuric acid with stirring.
-
To this mixture, add acetylacetone (11 mmol) dropwise, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat at 110 °C for 6 hours.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Carefully neutralize the solution with 10% NaOH solution until it is basic to litmus paper.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to yield 2,4-dimethylquinoline.
Mechanistic Insights and Rationale
The choice of a synthetic route is often guided by the desired substitution pattern on the quinoline core. The underlying reaction mechanisms dictate the regiochemical outcomes.
Comparative Mechanistic Pathways
Caption: Simplified comparison of quinoline synthesis mechanisms.
The Friedländer synthesis using this compound offers a highly convergent and regioselective route to 2,4-disubstituted quinolones. The intramolecular nature of the cyclization ensures a single product isomer. In contrast, the Combes synthesis, while also yielding 2,4-disubstituted products, is an intermolecular reaction that can sometimes lead to mixtures of isomers if unsymmetrical β-diketones are used. The Doebner-von Miller reaction is the most versatile in terms of the variety of achievable substitution patterns, but this flexibility often comes at the cost of lower yields and the formation of complex byproducts due to competing polymerization and side reactions.
Conclusion and Recommendations
This compound stands out as a highly efficient and reliable precursor for the synthesis of 2,4-disubstituted quinolones via the Friedländer annulation. Its primary advantages lie in the operational simplicity, high yields, and excellent regioselectivity afforded by the intramolecular reaction pathway. For research and development efforts focused specifically on this class of quinoline derivatives, this method is strongly recommended.
However, when a broader range of substitution patterns is required, particularly at positions other than 2 and 4, alternative methods such as the Doebner-von Miller or Combes syntheses should be considered, despite their potential for lower yields and more challenging reaction conditions. The ultimate choice of synthetic strategy must be guided by a careful consideration of the target molecule's structure, the desired scale of the reaction, and the available resources for optimization and purification.
References
- Friedländer Synthesis. Wikipedia. [Link]
- Combes quinoline synthesis. Wikipedia. [Link]
- Conrad–Limpach synthesis. Wikipedia. [Link]
- Doebner–Miller reaction. Wikipedia. [Link]
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. [Link]
- Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. PubMed Central. [Link]
The Structural Dance of Efficacy: A Comparative Guide to the Structure-Activity Relationship of N-(2-Acetylphenyl)acetamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of medicinal chemistry, the N-(2-acetylphenyl)acetamide scaffold has emerged as a privileged structure, a versatile backbone for the development of a diverse array of therapeutic agents. The subtle interplay of functional groups appended to this core dictates the molecule's interaction with biological targets, leading to a spectrum of activities ranging from anticonvulsant and anti-inflammatory to anticancer and analgesic effects. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of this compound derivatives, synthesizing data from numerous studies to offer a coherent narrative on how specific structural modifications influence biological outcomes. By understanding these relationships, researchers can more rationally design and optimize future drug candidates.
The Core Moiety: this compound
The foundational structure, this compound, presents key features that are ripe for chemical modification. The phenyl ring, the acetyl group, and the acetamide side chain all serve as handles for derivatization. The relative positions of the acetyl and acetamide groups on the phenyl ring can also influence the molecule's conformation and, consequently, its biological activity. An intramolecular hydrogen bond between the amide proton and the acetyl oxygen can lead to a more planar conformation, which may be crucial for receptor binding[1].
A Spectrum of Biological Activities: A Comparative SAR Analysis
The versatility of the this compound scaffold is evident in the wide range of biological activities its derivatives have been shown to possess. Below, we explore the SAR for several key therapeutic areas.
Anticonvulsant Activity
Derivatives of acetamide have been extensively investigated for their potential in managing epilepsy. For N-benzyl-2-acetamidopropionamide derivatives, a class of compounds structurally related to this compound, the nature of the substituent at the C3 position of the propionamide moiety plays a critical role in their anticonvulsant efficacy.
Key SAR Insights for Anticonvulsant Activity:
-
Heteroatom Substituents: The introduction of a small, heteroatom-containing moiety at the C3 position is a key determinant of potent anticonvulsant activity.
-
Oxygen-Containing Groups: Derivatives with methoxy and ethoxy groups at the C3 position have demonstrated particularly high potency in the maximal electroshock (MES) seizure test.
-
Stereochemistry: The stereochemistry at the C2 position can significantly impact activity. For one potent derivative, the (R)-stereoisomer was found to be substantially more active than the (S)-stereoisomer.
| Compound | Modification | Anticonvulsant Activity (MES test, ED₅₀) | Reference |
| N-benzyl-2-acetamido-3-methoxypropionamide | Methoxy group at C3 | 8.3 mg/kg (i.p. in mice) | [2] |
| N-benzyl-2-acetamido-3-ethoxypropionamide | Ethoxy group at C3 | 17.3 mg/kg (i.p. in mice) | [2] |
| (R)-N-benzyl-2-acetamido-3-methoxypropionamide | (R)-stereoisomer | 4.5 mg/kg (i.p. in mice) | [2] |
| (S)-N-benzyl-2-acetamido-3-methoxypropionamide | (S)-stereoisomer | >100 mg/kg (i.p. in mice) | [2] |
Experimental Protocol: Maximal Electroshock (MES) Seizure Test
The MES test is a widely used primary screening model for anticonvulsant drugs effective against generalized tonic-clonic seizures.
-
Animal Model: Male albino mice or rats.
-
Drug Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses.
-
Induction of Seizure: After a predetermined time for drug absorption, a maximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats) is delivered for a short duration (e.g., 0.2 seconds) via corneal or auricular electrodes.
-
Endpoint: The ability of the drug to prevent the tonic hindlimb extension phase of the seizure is recorded as the endpoint of protection.
-
Data Analysis: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension is calculated as the median effective dose (ED₅₀).
Logical Relationship of Anticonvulsant SAR
Caption: Key structural modifications influencing the anticonvulsant activity of acetamide derivatives.
Anti-inflammatory and Analgesic Activity
The this compound scaffold and its analogs have shown promise as anti-inflammatory and analgesic agents. The mechanism of action often involves the inhibition of pro-inflammatory cytokines and modulation of oxidative stress. For instance, N-(2-hydroxyphenyl) acetamide has been shown to reduce levels of IL-1β and TNF-α in a rat model of arthritis[3][4].
Key SAR Insights for Anti-inflammatory and Analgesic Activity:
-
Hydroxyl Group: The presence of a hydroxyl group on the phenyl ring, as in N-(2-hydroxyphenyl) acetamide, appears to be important for anti-inflammatory activity.
-
Halogen Substitution: In a series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, the presence of halogens on the aromatic ring was favorable for both anti-inflammatory and anticancer activities[2].
-
Nitro Group: The compound N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide exhibited a combination of anticancer, anti-inflammatory, and analgesic properties, highlighting the potential for multi-target activity[2].
| Compound | Modification | Biological Activity | Reference |
| N-(2-hydroxyphenyl) acetamide | 2-hydroxyl group on phenyl ring | Reduced IL-1β and TNF-α in arthritic rats | [3][4] |
| 2-(substituted phenoxy)-N-(1-phenylethyl)acetamides | Halogen on aromatic ring | Favorable for anti-inflammatory and anticancer activity | [2] |
| N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide | 4-chloro on N-phenyl and 4-nitro on phenoxy | Anticancer, anti-inflammatory, and analgesic activities | [2] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a classic model of acute inflammation used to evaluate anti-inflammatory drugs.
-
Animal Model: Male Wistar or Sprague-Dawley rats.
-
Drug Administration: The test compound is administered orally or intraperitoneally.
-
Induction of Inflammation: One hour after drug administration, a sub-plantar injection of 1% carrageenan solution is given into the right hind paw.
-
Measurement of Edema: The volume of the paw is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for the treated groups relative to the control group.
Anticancer Activity
The acetamide scaffold is a component of several anticancer agents, and derivatives of this compound have been explored for their cytotoxic effects against various cancer cell lines.
Key SAR Insights for Anticancer Activity:
-
Substituents on the N-phenyl Ring: In a series of 2-(4-fluorophenyl)-N-phenylacetamide derivatives, compounds with a nitro substituent on the N-phenyl ring demonstrated higher cytotoxic effects than those with a methoxy group[5][6].
-
Position of Substituents: The position of the substituent on the N-phenyl ring is also critical. For example, a para-nitro substituent was found to be particularly effective against the MCF-7 breast cancer cell line[5][6].
-
Naphthalene Moiety: The replacement of the N-phenyl group with a naphthalene ring, as in N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide, resulted in a highly potent compound against nasopharyngeal carcinoma cells with an IC₅₀ value of 0.6 μM[7].
| Compound Series | Modification | Effect on Anticancer Activity | Reference |
| 2-(4-Fluorophenyl)-N-phenylacetamides | Nitro group on N-phenyl ring | Higher cytotoxicity than methoxy group | [5][6] |
| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | Para-nitro substituent on N-phenyl | Most active against MCF-7 cells in its series | [5][6] |
| N-(naphthalen-2-yl) derivative | N-phenyl replaced with naphthalene | Highly potent against nasopharyngeal carcinoma | [7] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Cell Culture: Cancer cell lines (e.g., MCF-7, PC3) are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the MTT into a purple formazan product.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The concentration of the compound that inhibits cell growth by 50% (IC₅₀) is calculated.
Workflow for Anticancer Activity Screening
Caption: A typical workflow for the synthesis and in vitro screening of this compound derivatives for anticancer activity.
Conclusion and Future Directions
The this compound scaffold has proven to be a remarkably fruitful starting point for the discovery of new bioactive molecules. The structure-activity relationship studies summarized in this guide highlight several key principles for the rational design of derivatives with enhanced potency and selectivity for various therapeutic targets.
Future research in this area should focus on:
-
Multi-target Drug Design: Given that some derivatives exhibit multiple biological activities, there is an opportunity to design single molecules that can address complex diseases with multifactorial pathologies.
-
Quantitative Structure-Activity Relationship (QSAR) Studies: More extensive QSAR and 3D-QSAR studies can provide deeper insights into the physicochemical properties that govern the biological activity of these compounds, enabling more predictive in silico design[3][8][9].
-
Exploration of Novel Substituents: The synthesis and evaluation of derivatives with a wider range of substituents, including different heterocyclic rings and functional groups, could lead to the discovery of novel and more potent therapeutic agents.
By building upon the foundational SAR knowledge presented here, the scientific community can continue to unlock the full therapeutic potential of the versatile this compound chemical space.
References
- Liu, X., et al. (2023). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinesterase inhibitors. Scientific Reports, 13(1), 4831. [Link]
- Kumar, A., et al. (2021). Synthesis and biological evaluation of some novel 2-phenyl benzimidazole-1-acetamide derivatives as potential anthelmintic agents.
- Abdel-Latif, E., et al. (2020). Synthesis and biological evaluation of some heterocyclic scaffolds based on the multifunctional N-(4-acetylphenyl)-2-chloroacetamide. Journal of Heterocyclic Chemistry, 57(8), 3071-3081. [Link]
- Chen, Y.-F., et al. (2012). Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives. European Journal of Medicinal Chemistry, 54, 796-805. [Link]
- Dimmock, J. R., et al. (2000). A quantitative structure-activity relationship study for α-substituted acetamido-N-benzylacetamide derivatives — A novel anticonvulsant drug class. Canadian Journal of Chemistry, 78(6), 845-853. [Link]
- Roy, K., et al. (2016). Quantitative Structure-Activity Relationship (QSAR): A Review. International Journal of Novel Research and Development, 1(1), 1-13. [Link]
- Siddiqui, N., et al. (2013). Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. Archiv der Pharmazie, 346(7), 526-534. [Link]
- Obniska, J., et al. (2012). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Pharmacological Reports, 64(1), 116-125. [Link]
- Aliabadi, A., et al. (2012). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 11(4), 1149-1154. [Link]
- Pawar, C. D., et al. (2017). Synthesis and evaluation of N-(Substituted phenyl)-2-(3-substituted) sulfamoyl) phenyl) acetamide derivatives as anticancer agents. Egyptian Journal of Basic and Applied Sciences, 4(4), 289-298. [Link]
- Jawed, H., et al. (2010). N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats. International Immunopharmacology, 10(8), 900-905. [Link]
- Datar, P. A., & Shinde, D. B. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 15(3), 2027-2041. [Link]
- Roy, A., & De, A. U. (2022). A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity. International Journal of Molecular Sciences, 23(19), 11822. [Link]
- Aliabadi, A., et al. (2012). 2-(4-Fluorophenyl)
- van der Giesen, D., et al. (1993). Structure-activity relationships of phenytoin-like anticonvulsant drugs. Journal of Medicinal Chemistry, 36(15), 2137-2142. [Link]
- Kanagarajan, V., et al. (2012). Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues. Journal of Applied Pharmaceutical Science, 2(3), 192-196. [Link]
- Ibrahim, M., et al. (2012). Quantitative Structure Activity Relationship: History, Development and Applications. Bentham Science Publishers. [Link]
- Wang, X., et al. (2021). Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. International Journal of Molecular Sciences, 22(16), 8887. [Link]
- Slater, H. L., et al. (2006). This compound. Acta Crystallographica Section E: Structure Reports Online, 62(5), o1957-o1958. [Link]
- Abdulfatai, U., et al. (2016). Quantitative structure activity relationship study of anticonvulsant activity of α_substituted acetamido-N-benzylacetamide derivatives. Cogent Chemistry, 2(1), 1166538. [Link]
- Atrushi, D. S. (2023). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice, 14(2), 59-66. [Link]
- Siddiqui, N., et al. (2013). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy)
- Gholami, M., et al. (2016). A quantitative structure-activity relationship (QSAR) study of some diaryl urea derivatives of B-RAF inhibitors. Iranian Journal of Pharmaceutical Research, 15(4), 645-657. [Link]
- Jawed, H., et al. (2010). N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA)
Sources
- 1. researchgate.net [researchgate.net]
- 2. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ijnrd.org [ijnrd.org]
A Comparative Guide to the Isomeric Purity Analysis of N-(2-Acetylphenyl)acetamide
For researchers, scientists, and professionals in drug development, establishing the purity of a chemical entity is a cornerstone of reliable and reproducible results. In the context of N-(2-Acetylphenyl)acetamide, a versatile intermediate in organic synthesis, ensuring isomeric purity is paramount. The presence of positional isomers or other related substances can significantly impact the compound's reactivity, biological activity, and ultimately, the safety and efficacy of any downstream products. This guide provides an in-depth comparison of analytical methodologies for the isomeric purity analysis of this compound, with a focus on providing actionable, data-supported protocols.
The Isomeric Landscape of this compound
The primary isomeric challenge in the analysis of this compound arises from the potential for substitution at different positions on the phenyl ring. The common synthesis route, involving the acetylation of 2'-aminoacetophenone, can theoretically lead to the formation of positional isomers if the starting material contains isomeric impurities.[1][2] The key isomers of concern are:
-
This compound (ortho-isomer): The target analyte.
-
N-(3-Acetylphenyl)acetamide (meta-isomer): A potential process-related impurity.
-
N-(4-Acetylphenyl)acetamide (para-isomer): Another potential process-related impurity.
Beyond these positional isomers, a comprehensive purity analysis must also consider potential process-related impurities, such as unreacted starting materials (e.g., 2'-aminoacetophenone) and byproducts (e.g., di-acetylated species).
Comparative Analysis of Analytical Techniques
While several analytical techniques can be employed for purity determination, High-Performance Liquid Chromatography (HPLC) stands out as the most suitable method for routine quality control and isomeric purity assessment of this compound due to its high resolution, sensitivity, and quantitative accuracy for non-volatile organic compounds.[3] Gas Chromatography-Mass Spectrometry (GC-MS) can serve as a valuable complementary technique, particularly for the identification of volatile impurities and for structural confirmation.
| Technique | Principle | Suitability for this compound | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Excellent: Ideal for the separation and quantification of non-volatile, moderately polar isomers. | High resolution and sensitivity, precise quantification, robust and reproducible. | Requires specialized equipment and consumes solvents. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Differential partitioning of analytes between a gaseous mobile phase and a solid or liquid stationary phase, with mass spectrometric detection. | Good (with derivatization): Can be used for impurity identification and quantification. | High sensitivity and provides structural information for impurity identification. | May require derivatization for the thermally labile amide functional group to improve volatility and peak shape.[3][4] |
Recommended Analytical Workflow
A robust analytical workflow for the isomeric purity analysis of this compound should prioritize a high-resolution HPLC method for separation and quantification, with GC-MS used for confirmation and identification of any unknown impurities.
Caption: Recommended analytical workflow for isomeric purity analysis.
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Method for Isomeric Purity
This method is designed to separate this compound from its meta and para isomers and common process-related impurities.
1. Chromatographic Conditions:
| Parameter | Specification | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A standard C18 column provides good retention and selectivity for moderately polar aromatic compounds. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | The acidic modifier improves peak shape for the amide analytes.[5] |
| Mobile Phase B | Acetonitrile | A common organic modifier in reversed-phase HPLC. |
| Gradient Elution | 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30.1-35 min: 20% B | A gradient elution is employed to ensure the separation of early-eluting polar impurities and later-eluting, more non-polar isomers. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection Wavelength | 240 nm | This wavelength provides good absorbance for the acetylphenylacetamide isomers. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
2. Standard and Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50, v/v)
-
Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve in 100 mL of diluent.
-
Sample Solution (1.0 mg/mL): Accurately weigh about 25 mg of the this compound sample and dissolve in 25 mL of diluent.
3. System Suitability:
Before sample analysis, perform five replicate injections of the Standard Solution. The system is suitable if the relative standard deviation (RSD) for the peak area and retention time is not more than 2.0%.
4. Data Analysis:
-
Identify the peaks of the isomers and impurities in the sample chromatogram by comparing their retention times with those of the reference standards (if available).
-
Calculate the percentage of each impurity using the area normalization method:
% Impurity = (Area of Impurity Peak / Total Area of all Peaks) x 100
Caption: Step-by-step HPLC protocol workflow.
Protocol 2: GC-MS Method for Impurity Identification
This method is intended for the identification of volatile impurities and for confirming the structure of impurities detected by HPLC.
1. Derivatization (Silylation):
-
To a vial containing approximately 1 mg of the sample, add 500 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the vial at 70 °C for 30 minutes. This will convert the amide N-H to a less polar and more volatile N-Si(CH₃)₃ group.
2. GC-MS Conditions:
| Parameter | Specification | Rationale |
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A common, non-polar column suitable for a wide range of organic compounds. |
| Inlet Temperature | 250 °C | Ensures complete volatilization of the derivatized analytes. |
| Oven Program | Initial temp: 100 °C, hold for 2 min; Ramp: 15 °C/min to 280 °C, hold for 10 min | A temperature program to separate compounds with a range of boiling points. |
| Carrier Gas | Helium, constant flow of 1.2 mL/min | An inert carrier gas. |
| MS Ion Source Temp | 230 °C | Standard ion source temperature. |
| MS Quadrupole Temp | 150 °C | Standard quadrupole temperature. |
| Scan Range | 40-500 m/z | A wide scan range to capture fragment ions of the analyte and potential impurities. |
3. Data Analysis:
-
Identify peaks in the total ion chromatogram (TIC).
-
Compare the mass spectrum of each peak to a commercial mass spectral library (e.g., NIST) for tentative identification.
-
Confirm the identity of known impurities by comparing their retention times and mass spectra with those of pure reference standards.
Method Validation and Trustworthiness
To ensure the reliability of the analytical data, the chosen HPLC method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6] The validation should include the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, including its isomers and potential impurities. This is demonstrated by achieving baseline separation of all relevant peaks.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This should be assessed over a range of concentrations.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an impurity that can be reliably detected and quantified, respectively.
-
Accuracy: The closeness of the test results to the true value. This can be determined by spike/recovery studies.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
By adhering to these validation principles, the analytical method becomes a self-validating system, ensuring the trustworthiness of the generated purity data.
Conclusion
The isomeric purity of this compound is a critical quality attribute that necessitates a robust and reliable analytical strategy. A well-developed and validated reversed-phase HPLC method serves as the primary tool for the accurate quantification of positional isomers and other related substances. Complementary analysis by GC-MS provides an orthogonal technique for the confident identification of unknown impurities. By implementing the detailed protocols and validation principles outlined in this guide, researchers and drug development professionals can ensure the quality and consistency of this compound, thereby supporting the integrity of their scientific endeavors.
References
- SIELC Technologies. Separation of N-(p-Acetylphenyl)acetamide on Newcrom R1 HPLC column.
- Slater, H. L., Rozynski, H., Crundwell, G., & Glagovich, N. M. (2006). This compound. Acta Crystallographica Section E: Structure Reports Online, 62(5), o1957–o1958.
- Patel, Y. et al. (2023). Method development and validation of related substances in API and tablet formulation for Amlodipine and Indapamide by RP HPLC. BEPLS, 12(2).
- Leonard, N. J., & Boyd, S. N. (1946). The Synthesis of Cinchona Alkaloid Analogs. I. Some 8-(Dialkylaminoalkylamino)-5,6-quinolinediones. Journal of Organic Chemistry, 11(4), 405-418. (Note: While the full text of this specific historical article may be behind a paywall, its citation in modern publications [e.g., Slater et al., 2006] confirms its relevance to the synthesis).
- PubChem. This compound. National Center for Biotechnology Information.
- Pharma Growth Hub. (2021, October 27). Related Substances method development by HPLC [Video]. YouTube.
- de Souza, M. V. N., & de Almeida, M. V. (2011). Validation of a liquid chromatographic method for determination of related substances in a candidate certified reference material of captopril. Brazilian Journal of Pharmaceutical Sciences, 47(2), 351-359.
- Menaka, T., & Kuber, B. R. (2020). ANALYTICAL METHOD DEVELOPMENT & VALIDATION FOR RELATED SUBSTANCES IN DIPYRIDAMOLE BY RP-HPLC. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 11(4), 1823-1830.
- Zhang, M., et al. (2022). Developing and Validating an HPLC Method for Related Substance of Camostat Mesilate in Bulk. American Journal of Biomedical Science & Research, 15(2).
- ResearchGate. How to separate isomers by Normal phase HPLC?
- NIST. Acetamide, N-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD.
- NIST. Acetamide, N-phenyl-. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD.
- Patel, S. et al. (2022). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research, 56(2s), s297-s308.
- Cho, Y. H., & Shin, H. S. (2013). Determination of trace levels of acetamide, propanamide, and butyramide in surface and drinking water using gas chromatography-mass spectrometry after derivatization with 9-xanthydrol. Analytica chimica acta, 787, 111–117.
- Gana, R. B., et al. (2004). A validated, sensitive HPLC method for the determination of trace impurities in acetaminophen drug substance. Journal of pharmaceutical and biomedical analysis, 34(1), 123–128.
- The Royal Society of Chemistry. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. [Supporting Information].
- ResearchGate. Determination of trace levels of acetamide, propanamide, and butyramide in surface and drinking water using gas chromatography-mass spectrometry after derivatization with 9-xanthydrol.
- Al-Ostoot, F. H., et al. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. Molecules (Basel, Switzerland), 27(6), 1989.
- Missioui, H., et al. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide. IUCrData, 7(11), x221153.
- Smith, F. T., & Siegel, J. A. (2001). GC-MS evaluation of a series of acylated derivatives of 3,4-methylenedioxymethamphetamine. Journal of analytical toxicology, 25(4), 237–243.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Determination of trace levels of acetamide, propanamide, and butyramide in surface and drinking water using gas chromatography-mass spectrometry after derivatization with 9-xanthydrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Separation of N-(p-Acetylphenyl)acetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. bepls.com [bepls.com]
A Senior Application Scientist's Guide to Protecting Groups for 2'-Aminoacetophenone: A Comparative Study
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving desired chemical transformations with high yield and selectivity. 2'-Aminoacetophenone, a versatile building block in the synthesis of numerous pharmaceuticals and fine chemicals, presents a classic case for the necessity of such protection strategies.[1] Its structure, featuring a nucleophilic amino group ortho to an electrophilic acetyl moiety, necessitates the temporary masking of the amine to prevent unwanted side reactions during subsequent synthetic manipulations.[2]
This guide provides an in-depth comparative analysis of three commonly employed protecting groups for the amino functionality of 2'-aminoacetophenone: the tert-Butoxycarbonyl (Boc) group, the Carboxybenzyl (Cbz) group, and the Acetyl (Ac) group. As a Senior Application Scientist, this document moves beyond a simple recitation of protocols to offer field-proven insights into the causality behind experimental choices, ensuring that each step is part of a self-validating system.
The Rationale for Protection: Navigating the Reactivity of 2'-Aminoacetophenone
The primary challenge in the derivatization of 2'-aminoacetophenone lies in the inherent nucleophilicity of the aromatic amine. This amine can readily react with a wide range of electrophiles, often interfering with desired reactions at other sites of the molecule. For instance, in reactions involving the ketone functionality, the amino group can compete as a nucleophile. Furthermore, in reactions like Friedel-Crafts acylation, the basicity of the amino group leads to complexation with the Lewis acid catalyst, deactivating the aromatic ring towards the desired electrophilic substitution.[3][4] Therefore, the selection of an appropriate protecting group that is stable under the planned reaction conditions and can be selectively removed later is a critical strategic decision.
Comparative Analysis of Protecting Groups
The ideal protecting group should be easy to introduce in high yield, stable to a range of reaction conditions, and readily and selectively cleaved under mild conditions that do not affect other functional groups.[5] Here, we compare the performance of Boc, Cbz, and Acetyl groups for the protection of 2'-aminoacetophenone.
| Feature | tert-Butoxycarbonyl (Boc) | Carboxybenzyl (Cbz) | Acetyl (Ac) |
| Introduction Reagent | Di-tert-butyl dicarbonate (Boc)₂O | Benzyl chloroformate (Cbz-Cl) | Acetic anhydride or Acetyl chloride |
| Protection Conditions | Mild basic conditions | Mild basic conditions | Mild basic or acidic conditions |
| Stability | Stable to base, nucleophiles, and hydrogenolysis. Labile to strong acids. | Stable to acid and base. Labile to hydrogenolysis. | Stable to mild acidic and basic conditions. Labile to strong acid or base. |
| Deprotection Conditions | Strong acid (e.g., TFA, HCl) | Catalytic hydrogenolysis (e.g., H₂/Pd-C) or strong acid (HBr/AcOH) | Strong acid or base hydrolysis |
| Key Advantages | High crystallinity of protected product, orthogonal to Cbz and Fmoc. | High stability, orthogonal to Boc and Fmoc, crystalline derivatives. | Inexpensive, readily available reagents. |
| Potential Drawbacks | Acid lability may not be suitable for all synthetic routes. | Requires specialized equipment for hydrogenation, potential for catalyst poisoning. | Can be difficult to remove under mild conditions. |
In-Depth Look at Each Protecting Group
The tert-Butoxycarbonyl (Boc) Group
The Boc group is one of the most common amine protecting groups in organic synthesis due to its ease of introduction and its selective removal under acidic conditions.[]
Protection Mechanism: The protection of the amino group of 2'-aminoacetophenone with di-tert-butyl dicarbonate ((Boc)₂O) proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride. A subsequent proton transfer and elimination of tert-butanol and carbon dioxide yield the stable N-Boc-2'-aminoacetophenone.
Deprotection Mechanism: The Boc group is readily cleaved by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which is then quenched to form isobutylene. The resulting carbamic acid is unstable and decarboxylates to regenerate the free amine.[7]
Experimental Protocols
Protection of 2'-Aminoacetophenone with Boc Group
-
Materials: 2'-Aminoacetophenone, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (TEA), Tetrahydrofuran (THF).
-
Procedure:
-
Dissolve 2'-aminoacetophenone (1.0 eq) in THF in a round-bottom flask.
-
Add triethylamine (1.2 eq) to the solution.
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield N-Boc-2'-aminoacetophenone. Expected yield is typically high (>90%).
-
Deprotection of N-Boc-2'-aminoacetophenone
-
Materials: N-Boc-2'-aminoacetophenone, Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve N-Boc-2'-aminoacetophenone (1.0 eq) in DCM in a round-bottom flask.
-
Add TFA (10-20 eq) dropwise to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.[3]
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain 2'-aminoacetophenone. Expected yield is generally quantitative.
-
Workflow for Boc Protection and Deprotection
Caption: Boc protection and deprotection workflow.
The Carboxybenzyl (Cbz) Group
The Cbz group, introduced by Bergmann and Zervas in the 1930s, was a foundational protecting group in peptide synthesis and remains a robust choice for amine protection.[8]
Protection Mechanism: The amino group of 2'-aminoacetophenone is protected by reacting it with benzyl chloroformate (Cbz-Cl) under mild basic conditions. The reaction is a nucleophilic acyl substitution where the amine attacks the carbonyl carbon of the chloroformate, displacing the chloride ion.
Deprotection Mechanism: The most common method for Cbz deprotection is catalytic hydrogenolysis.[8] In the presence of a palladium catalyst and a hydrogen source (e.g., H₂ gas), the benzylic C-O bond is cleaved, releasing the free amine, toluene, and carbon dioxide. Alternatively, strong acidic conditions, such as HBr in acetic acid, can also cleave the Cbz group.[9]
Experimental Protocols
Protection of 2'-Aminoacetophenone with Cbz Group
-
Materials: 2'-Aminoacetophenone, Benzyl chloroformate (Cbz-Cl), Sodium bicarbonate (NaHCO₃), Dioxane, Water.
-
Procedure:
-
Dissolve 2'-aminoacetophenone (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate (2.0 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath and add benzyl chloroformate (1.1 eq) dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 3-5 hours.
-
Monitor the reaction by TLC. Upon completion, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with 1M HCl and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield N-Cbz-2'-aminoacetophenone, which can often be purified by crystallization. A high yield is expected.[8]
-
Deprotection of N-Cbz-2'-aminoacetophenone by Hydrogenolysis
-
Materials: N-Cbz-2'-aminoacetophenone, Palladium on carbon (10% Pd/C), Methanol, Hydrogen gas (H₂).
-
Procedure:
-
Dissolve N-Cbz-2'-aminoacetophenone in methanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (5-10 mol%) to the solution.
-
Evacuate the flask and backfill with hydrogen gas (this can be done using a balloon or a Parr shaker).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction by TLC. Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with methanol and combine the filtrates.
-
Concentrate the filtrate under reduced pressure to obtain 2'-aminoacetophenone. The yield is typically very high.[8]
-
Workflow for Cbz Protection and Deprotection
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. EP1359141A1 - Method of friedel-crafts acylation of anilides - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Head-to-Head Comparison of Acylation Agents for 2'-Aminoacetophenone: A Guide for Synthetic Chemists
Introduction: The Strategic Importance of Acylating 2'-Aminoacetophenone
2'-Aminoacetophenone is a cornerstone building block in synthetic organic chemistry. Its unique structure, featuring a nucleophilic amino group positioned ortho to an electrophilic acetyl group, makes it an invaluable precursor for synthesizing a wide range of heterocyclic compounds, most notably quinolines and other pharmacologically significant scaffolds.[1][2] The N-acylation of 2'-aminoacetophenone to form 2'-acylaminoacetophenones is a critical transformation, often serving as the initial step in multi-step synthetic sequences.
However, the acylation of this substrate is not without its challenges. The primary difficulty arises from the inherent basicity of the aniline-like amino group. This basicity can lead to complexation with Lewis acid catalysts, which deactivates the aromatic ring and complicates traditional Friedel-Crafts acylation approaches to its synthesis.[1][3] When performing N-acylation, the choice of acylating agent is paramount, as it directly influences reaction efficiency, selectivity, and the ease of purification.
This guide provides a head-to-head comparison of the most common acylation agents for 2'-aminoacetophenone—acetyl chloride and acetic anhydride. We will delve into the mechanistic rationale behind experimental choices, provide field-tested protocols, and present comparative data to empower researchers, scientists, and drug development professionals to make informed decisions for their synthetic campaigns.
Comparative Analysis of Acylation Agents
The selection of an acylating agent hinges on a balance between reactivity, cost, safety, and the sensitivity of the substrate. For 2'-aminoacetophenone, the primary goal is selective N-acylation without promoting unwanted side reactions.
Acetyl Chloride: The High-Reactivity Workhorse
Acetyl chloride is a highly electrophilic and reactive acylating agent, making it a potent choice for acetylating amines.[4] Its high reactivity stems from the excellent leaving group ability of the chloride ion.
-
Mechanism & Causality: The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 2'-aminoacetophenone attacks the electrophilic carbonyl carbon of acetyl chloride. The resulting tetrahedral intermediate collapses, expelling a chloride ion to form the protonated amide. A base, typically a tertiary amine like triethylamine or pyridine, is essential to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion and preventing the protonation of the starting amine, which would render it non-nucleophilic.[4]
-
Reaction Conditions: Reactions are typically conducted in aprotic solvents like dichloromethane (DCM), chloroform, or tetrahydrofuran (THF) at reduced temperatures (e.g., 0 °C) to manage the exothermic nature of the reaction.
-
Advantages:
-
High Reactivity: Leads to rapid reaction times and high conversion rates.
-
Volatile Byproduct: The HCl byproduct can be easily neutralized to form a salt that is often simple to remove during aqueous workup.
-
-
Disadvantages:
-
Moisture Sensitivity: Acetyl chloride readily hydrolyzes to acetic acid upon contact with moisture, requiring anhydrous reaction conditions.
-
Corrosive and Hazardous: Both acetyl chloride and the HCl byproduct are corrosive and require careful handling.
-
Potential for Over-Reactivity: Its high reactivity can sometimes lead to side reactions if not properly controlled.
-
Acetic Anhydride: The Reliable and Milder Alternative
Acetic anhydride is a less reactive but highly effective acylating agent compared to acetyl chloride.[5] It is often the preferred reagent for routine acetylations due to its ease of handling and more moderate reactivity.
-
Mechanism & Causality: The mechanism is analogous to that of acetyl chloride, involving nucleophilic attack by the amine on one of the carbonyl carbons of the anhydride. The key difference is the leaving group: the acetate ion, which is less reactive than the chloride ion. The reaction produces acetic acid as a byproduct, which also requires neutralization by a base to ensure high yields.[5] In some cases, an acidic catalyst like vinegar (acetic acid) can be used to promote the acetylation of aromatic amines.[5]
-
Reaction Conditions: The reaction can be run under neat conditions or in a variety of solvents, including acetic acid, pyridine, or aprotic solvents like DCM. The reaction may require gentle heating to proceed to completion, although room temperature is often sufficient.
-
Advantages:
-
Safer and Easier to Handle: Less sensitive to moisture than acetyl chloride and not as corrosive.
-
Cost-Effective: Generally more economical for large-scale synthesis.
-
Good Selectivity: Its milder nature often results in cleaner reactions with fewer side products.
-
-
Disadvantages:
-
Slower Reaction Rates: May require longer reaction times or heating compared to acetyl chloride.
-
Byproduct Removal: The acetic acid byproduct is less volatile than HCl, which can sometimes complicate purification, although it is readily removed with a basic aqueous wash.
-
Greener & Milder Alternatives
Modern synthetic chemistry emphasizes the use of milder and more selective reagents. While acetyl chloride and acetic anhydride are staples, other methods offer unique advantages:
-
Iodine-Catalyzed Acylation: Using molecular iodine as a catalyst offers a mild and efficient method for N-acylation with anhydrides, often proceeding under solvent-free conditions with high yields.[4]
-
Acetonitrile as an Acylating Agent: In the presence of a catalyst like trimethylsilyl iodide under microwave heating, acetonitrile can serve as the acylating agent. This method is highly selective for aromatic amines.[6]
Data Presentation: Performance at a Glance
The table below summarizes the key operational parameters and performance characteristics of acetyl chloride and acetic anhydride for the acylation of 2'-aminoacetophenone.
| Feature | Acetyl Chloride | Acetic Anhydride |
| Relative Reactivity | Very High | Moderate |
| Typical Base | Triethylamine, Pyridine | Pyridine, Triethylamine, or catalytic acid[5] |
| Typical Solvent | Anhydrous DCM, THF, Chloroform | DCM, Acetic Acid, Pyridine, or neat |
| Typical Temperature | 0 °C to Room Temperature | Room Temperature to Reflux |
| Byproduct | Hydrochloric Acid (HCl) | Acetic Acid (CH₃COOH) |
| Key Advantage | Fast reaction rates, high conversion | Safer handling, lower cost, cleaner reactions |
| Key Disadvantage | Moisture sensitive, corrosive byproduct | Slower reaction rates, byproduct less volatile |
Visualization of Key Processes
To better illustrate the concepts discussed, the following diagrams outline the reaction scheme and a generalized experimental workflow.
Caption: Generalized experimental workflow for N-acylation.
Experimental Protocols
The following protocols are provided as robust starting points for the N-acetylation of 2'-aminoacetophenone.
Protocol 1: Acetylation using Acetyl Chloride
This protocol leverages the high reactivity of acetyl chloride for rapid conversion.
Materials:
-
2'-Aminoacetophenone
-
Acetyl Chloride
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Deionized Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2'-aminoacetophenone (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Addition of Reagent: Add acetyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture over 15-20 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude 2'-acetylaminoacetophenone by recrystallization (e.g., from ethanol/water) or silica gel column chromatography.
Protocol 2: Acetylation using Acetic Anhydride
This protocol uses the milder and more manageable acetic anhydride.
Materials:
-
2'-Aminoacetophenone
-
Acetic Anhydride
-
Pyridine (can act as both base and solvent) or Triethylamine
-
Dichloromethane (DCM) (if not using pyridine as solvent)
-
Deionized Water
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2'-aminoacetophenone (1.0 eq) in pyridine or in DCM containing triethylamine (1.5 eq).
-
Addition of Reagent: Add acetic anhydride (1.3 eq) dropwise to the stirred solution at room temperature. A slight exotherm may be observed.
-
Reaction: Stir the mixture at room temperature for 2-4 hours or until TLC analysis indicates the complete consumption of the starting material. Gentle heating (40-50 °C) can be applied to accelerate the reaction if necessary.
-
Workup: Cool the reaction mixture to room temperature (if heated) and quench by adding deionized water. If pyridine was used as the solvent, much of it can be removed under reduced pressure first.
-
Extraction and Washing: Dilute with DCM and transfer to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove pyridine/Et₃N), saturated NaHCO₃ solution (to remove excess acetic acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to obtain the crude product.
-
Purification: Purify the crude 2'-acetylaminoacetophenone by recrystallization or silica gel column chromatography as described in Protocol 1.
Conclusion and Recommendations
Both acetyl chloride and acetic anhydride are highly effective reagents for the N-acylation of 2'-aminoacetophenone.
-
Choose Acetyl Chloride for rapid, small-scale reactions where time is critical and appropriate safety measures for handling corrosive reagents are in place. Its high reactivity ensures fast and complete conversion.
-
Choose Acetic Anhydride for larger-scale syntheses, process development, or when a safer, more cost-effective, and easier-to-handle reagent is preferred. Its moderate reactivity often leads to cleaner reaction profiles and simplifies handling and workup procedures.
Ultimately, the choice of acylating agent is a strategic decision that should be guided by the specific goals of the synthesis, scale, and available resources. By understanding the distinct reactivity profiles and operational requirements of each agent, researchers can confidently select the optimal conditions to achieve their synthetic objectives efficiently and safely.
References
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 2'-Aminoacetophenone via Friedel-Crafts Acylation. BenchChem.
- BenchChem. (2025). Optimizing reaction conditions for the synthesis of 2'-Aminoacetophenone derivatives. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 2'-Aminoacetophenone Derivatives. BenchChem.
- BenchChem. (2025). A Comparative Guide to Amine Acylation: Exploring Alternatives to 2-Amino-5-bromobenzoyl Chloride. BenchChem.
- IJCRT.org. (n.d.). Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. IJCRT.org.
- ResearchGate. (n.d.). Selective N-acetylation of aromatic amines using acetonitrile as acylating agent. Request PDF.
Sources
A Researcher's Guide to Elucidating Reaction Mechanisms: A DFT-Based Comparison for the Intramolecular Cyclization of N-(2-Acetylphenyl)acetamide
For researchers and professionals in drug development and organic synthesis, a deep understanding of reaction mechanisms is paramount for optimizing reaction conditions, predicting outcomes, and designing novel molecular entities. While experimental techniques provide invaluable macroscopic data, computational methods, particularly Density Functional Theory (DFT), offer a microscopic view of reaction pathways, transition states, and the energetics that govern them. This guide provides a comprehensive comparison of DFT-based approaches to study the reaction mechanism of N-(2-Acetylphenyl)acetamide, a molecule primed for intramolecular cyclization.
While specific DFT studies on the reaction mechanism of this compound are not extensively reported in the literature, its structure suggests a propensity for intramolecular reactions. The presence of an acetyl group and an acetamide group in an ortho relationship on a phenyl ring creates a favorable environment for cyclization. This guide will, therefore, focus on a plausible and chemically intuitive intramolecular cyclization pathway and detail how different DFT methodologies can be employed to investigate it. This comparative approach will empower researchers to make informed decisions when setting up their own computational studies.
The structural characteristics of this compound, including the presence of an intramolecular N-H···O hydrogen bond, have been established through X-ray crystallography, indicating a degree of planarity that could influence its reactivity.[1][2] The compound serves as a valuable model system for exploring intramolecular transformations that are fundamental in the synthesis of heterocyclic scaffolds, which are prevalent in medicinal chemistry.[3][4]
Proposed Reaction Pathway: Intramolecular Cyclization
A likely reaction pathway for this compound under appropriate conditions (e.g., acid or base catalysis) is an intramolecular cyclization to form a six-membered ring, a common motif in heterocyclic chemistry. We will consider a base-catalyzed mechanism for the purpose of this guide, which would involve the deprotonation of the amide nitrogen, followed by a nucleophilic attack on the acetyl carbonyl carbon.
A Note on Scientific Integrity: The protocols and comparisons outlined below are designed to be self-validating. By comparing results from different functionals and basis sets, researchers can assess the consistency and reliability of their computational findings. All recommendations are grounded in established computational chemistry principles and supported by references to authoritative literature.
Comparative DFT Methodologies for Mechanistic Elucidation
The choice of DFT functional and basis set is a critical decision that directly impacts the accuracy of the calculated energies and geometries. Here, we compare several common approaches.
Choosing the Right Density Functional
The density functional is the heart of a DFT calculation, approximating the exchange-correlation energy. The choice of functional can significantly affect the calculated activation barriers and reaction energies.
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A widely used hybrid functional that often provides a good balance between accuracy and computational cost for a broad range of organic reactions. It is a suitable starting point for many mechanistic studies.
-
M06-2X (Minnesota, 2006, with 2X amount of Hartree-Fock exchange): A high-nonlocality functional that is generally recommended for studies involving non-covalent interactions, such as the intramolecular hydrogen bonding present in this compound. It often yields more accurate barrier heights for main-group chemistry compared to B3LYP.
-
ωB97X-D (Head-Gordon and co-workers, with long-range correction and dispersion): This range-separated hybrid functional includes empirical dispersion corrections, making it well-suited for systems where weak interactions play a crucial role.
The Importance of the Basis Set
The basis set is a set of mathematical functions used to describe the atomic orbitals. A larger, more flexible basis set will provide a more accurate description of the electron distribution at a higher computational cost.
-
Pople Style Basis Sets (e.g., 6-31G(d), 6-311+G(d,p)): These are popular and well-benchmarked basis sets. The 6-31G(d) basis set is often used for initial geometry optimizations, while the larger 6-311+G(d,p) basis set, which includes diffuse functions (+) and more polarization functions (p), is recommended for more accurate single-point energy calculations.
-
Dunning's Correlation Consistent Basis Sets (e.g., cc-pVDZ, cc-pVTZ): These basis sets are designed to systematically converge towards the complete basis set limit. While computationally more demanding, they are the gold standard for high-accuracy calculations.
-
def2-TZVP (def2-Triple Zeta Valence with Polarization): A robust and efficient basis set from the Ahlrichs group, often providing a good compromise between accuracy and computational cost.
Table 1: Comparison of Common DFT Functional and Basis Set Combinations
| Functional | Basis Set | Strengths | Weaknesses |
| B3LYP | 6-31G(d) | Fast, good for initial explorations and large systems. | May underestimate reaction barriers. |
| B3LYP | 6-311+G(d,p) | Improved accuracy for energies over smaller basis sets. | Can still have limitations for systems with significant dispersion. |
| M06-2X | 6-311+G(d,p) | Generally more accurate for kinetics and non-covalent interactions. | More computationally expensive than B3LYP. |
| ωB97X-D | def2-TZVP | Excellent for systems with dispersion forces; good for barrier heights. | Can be computationally demanding. |
Experimental Protocol: A Step-by-Step DFT Workflow
The following protocol outlines the key steps for a comprehensive DFT study of the proposed intramolecular cyclization of this compound.
Step 1: Geometry Optimization of Reactants, Products, and Intermediates
-
Construct the initial 3D structures of the reactant (this compound), the proposed intermediate (the deprotonated amide), and the cyclized product.
-
Perform geometry optimization using a chosen functional and basis set (e.g., B3LYP/6-31G(d)). This will find the lowest energy conformation for each species.
-
Confirm the nature of the stationary points by performing a frequency calculation. Minima on the potential energy surface (reactants, products, intermediates) will have all real (positive) vibrational frequencies.
Step 2: Locating the Transition State
-
Propose an initial guess for the transition state (TS) structure. This can be done using a linear transit or synchronous transit-guided quasi-Newton (QST2/QST3) method.
-
Perform a transition state optimization (e.g., using the Berny algorithm).
-
Verify the transition state by performing a frequency calculation. A true first-order saddle point (a transition state) will have exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.
Step 3: Intrinsic Reaction Coordinate (IRC) Calculation
-
Perform an IRC calculation starting from the optimized transition state structure. This will map out the minimum energy path connecting the transition state to the reactant and product, confirming that the located TS indeed connects the desired species.
Step 4: Single-Point Energy Refinement
-
Perform single-point energy calculations on the optimized geometries of all species (reactant, TS, product) using a more accurate functional and/or a larger basis set (e.g., M06-2X/def2-TZVP on top of B3LYP/6-31G(d) optimized geometries). This is a common and cost-effective way to obtain more reliable energy differences.
Step 5: Calculation of Thermodynamic Properties
-
Use the results from the frequency calculations to compute the zero-point vibrational energies (ZPVE), thermal corrections to enthalpy, and Gibbs free energies at a standard temperature (e.g., 298.15 K). The Gibbs free energy of activation (ΔG‡) and the Gibbs free energy of reaction (ΔGr) are the key thermodynamic parameters that determine the reaction's feasibility and rate.
Visualization of the Reaction Pathway
Visualizing the proposed reaction mechanism is crucial for understanding the structural changes occurring during the reaction.
Caption: Proposed base-catalyzed intramolecular cyclization of this compound.
Workflow for a Comparative DFT Study
To ensure the robustness of the computational results, it is advisable to perform calculations with multiple DFT methods.
Caption: A typical workflow for a DFT-based mechanistic study.
Anticipated Quantitative Data
A comparative DFT study would yield a table of activation energies and reaction energies calculated with different methods. This allows for an assessment of the method dependency of the results.
Table 2: Hypothetical Comparison of Calculated Activation Energies (ΔG‡) and Reaction Energies (ΔGr) in kcal/mol
| Method | ΔG‡ (kcal/mol) | ΔGr (kcal/mol) |
| B3LYP/6-31G(d) | Value A | Value X |
| M06-2X/6-311+G(d,p)//B3LYP/6-31G(d) | Value B | Value Y |
| ωB97X-D/def2-TZVP//B3LYP/6-31G(d) | Value C | Value Z |
Note: Values A, B, C, X, Y, and Z are placeholders for the results that would be obtained from the DFT calculations.
By comparing these values, a researcher can gain confidence in the predicted mechanism if the results are consistent across different levels of theory. Discrepancies would suggest that the chosen methods may not be appropriate for the system and that further investigation with higher-level methods may be necessary.
Conclusion
This guide provides a framework for conducting a rigorous DFT-based investigation into the reaction mechanism of this compound. By systematically comparing different density functionals and basis sets, researchers can not only elucidate the most probable reaction pathway but also understand the sensitivity of their results to the chosen computational methodology. This approach, grounded in the principles of scientific integrity and reproducibility, is essential for advancing our understanding of chemical reactivity and for the rational design of new synthetic routes and functional molecules.
References
- Slater, H. L., Rozynski, H., Crundwell, G., & Glagovich, N. M. (2006). This compound. Acta Crystallographica Section E: Structure Reports Online, 62(5), o1957–o1958. [Link]
- ChemBK. (n.d.). N-(2-ACETYL-PHENYL)-ACETAMIDE.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Glagovich, N. M. (2014). This compound.
Sources
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of N-(2-Acetylphenyl)acetamide
This document provides comprehensive, step-by-step guidance for the proper disposal of N-(2-Acetylphenyl)acetamide, a crucial procedure for maintaining laboratory safety and ensuring environmental compliance. As researchers and drug development professionals, our responsibility extends beyond the synthesis and analysis of compounds to their entire lifecycle, including their safe final disposition. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep understanding of best practices.
It is important to note that a specific, publicly available Safety Data Sheet (SDS) for this compound (CAS No. 5234-26-4) is not readily found. Therefore, the following procedures are grounded in established principles of chemical waste management, regulatory standards set by the Environmental Protection Agency (EPA), and hazard data extrapolated from structurally similar compounds, such as acetamide and other substituted acetanilides.[1][2][3] The cornerstone of this guidance is the precautionary principle: in the absence of complete data, we treat the substance with a higher degree of caution.
Hazard Identification and Risk Assessment
Before any disposal process begins, a thorough understanding of the potential hazards is paramount. This compound is a solid organic compound.[1] While specific toxicological data is limited, related compounds provide critical insights into its potential risks.
-
Potential Irritant: Analogs such as 4'-Acetamidoacetophenone and N-(2-Hydroxy-4-methylphenyl)acetamide are classified as skin and serious eye irritants.[4][5] It is prudent to assume this compound poses a similar risk.
-
Potential Carcinogenicity: The parent compound, Acetamide, is classified by the International Agency for Research on Cancer (IARC) as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans based on sufficient evidence in experimental animals.[6][7] Furthermore, some Safety Data Sheets for acetamide list it as "Suspected of causing cancer".[2][3][8] This potential hazard necessitates handling this compound as a potential carcinogen, minimizing exposure through all routes.
-
Environmental Hazards: Specific ecotoxicity data is not available. However, as a synthetic organic chemical, improper disposal could pose a risk to aquatic life and ecosystems.[5] Therefore, it must not be released into the environment.[9]
Given these potential hazards, all waste containing this compound, including pure compound, contaminated labware (e.g., weigh boats, gloves, pipette tips), and solutions, must be treated as hazardous waste.
Waste Characterization and Segregation: The First Step to Compliance
Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically "listed" or if it exhibits one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[10][11]
-
Ignitability (D001): As a solid with no indication of a low flash point, it is not considered ignitable.[11]
-
Corrosivity (D002): It is not an acid or base and is not expected to be corrosive.[11]
-
Reactivity (D003): It is not known to be unstable, explosive, or water-reactive.[11]
-
Toxicity (D-series): While not specifically listed with a D-code, the potential for carcinogenicity and irritation strongly suggests it should be managed as a toxic substance.[12]
The cardinal rule of laboratory waste management is segregation .[13][14] Mixing hazardous waste with non-hazardous waste renders the entire volume hazardous, significantly increasing disposal costs and regulatory burden.[15]
Actionable Directive:
-
Designate a specific, clearly labeled waste container solely for this compound and items contaminated with it.
-
Do not mix this waste with halogenated or non-halogenated solvents, acids, bases, or other waste streams.[14]
On-Site Accumulation and Storage Protocol
Proper storage of hazardous waste at the point of generation, known as a Satellite Accumulation Area (SAA), is a critical compliance point regulated by the EPA.[10][14]
Step-by-Step Protocol for Waste Accumulation
-
Container Selection:
-
Choose a container made of a material compatible with this compound. A high-density polyethylene (HDPE) or glass container with a screw-top lid is recommended.[13][14]
-
Ensure the container is in good condition, free from leaks or cracks.[13] Never use food containers.[14]
-
The container must be large enough for the expected waste volume but should not exceed the SAA limits (typically 55 gallons, but much less for acutely toxic "P-listed" wastes).[10]
-
-
Waste Labeling:
-
As soon as the first particle of waste is added, the container must be labeled.[9]
-
Use an official hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department.
-
The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound". Do not use abbreviations.
-
An accurate list of all contents, including contaminated debris (e.g., "gloves, wipes").
-
The specific hazard(s): "Toxic," "Irritant."
-
The date accumulation started.
-
-
-
Storage in the Satellite Accumulation Area (SAA):
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.[10]
-
Keep the waste container closed at all times except when adding waste.[9][14] This prevents the release of dust or vapors and is a strict regulatory requirement.
-
Store the container in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential spills.[9]
-
Do not overfill the container. Leave at least 10% of headspace to prevent spills and allow for expansion.
-
Final Disposal: A Mandatory Professional Process
Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain.[9][16] Evaporation in a fume hood is also an unacceptable and illegal disposal method.[9] The only compliant method is through your institution's hazardous waste program, which utilizes a licensed waste disposal service.[13]
Disposal Workflow Diagram
Caption: Decision workflow for compliant disposal of this compound.
Procedure for Arranging Final Disposal
-
Once the waste container is full or the project is complete, seal the container securely.
-
Finalize all information on the hazardous waste tag, including the accumulation end date.
-
Move the sealed container to the designated main accumulation area for your laboratory or building, if applicable, or follow your institution's specific instructions.
-
Submit a chemical waste collection request through your EHS department's online portal or designated form.[9]
-
EHS personnel will then collect the waste for consolidation and shipment to a licensed Treatment, Storage, and Disposal Facility (TSDF).
Personal Protective Equipment (PPE)
When handling this compound waste, appropriate PPE is mandatory to prevent exposure.[13]
| PPE Category | Specification | Rationale |
| Eye & Face Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[4][17] | Protects against accidental splashes or airborne dust getting into the eyes. |
| Hand Protection | Nitrile rubber gloves. Inspect for tears or holes before each use.[3] | Prevents skin contact, which can cause irritation and absorption.[5] |
| Body Protection | Standard laboratory coat. A chemical-resistant apron may be used for larger quantities.[13] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not typically required when handling small quantities in a well-ventilated area. Use in a fume hood if creating dust. | Minimizes the risk of inhaling airborne particles of the compound.[5] |
Emergency Procedures
Spill Response:
-
Small Spill (Solid): If a small amount is spilled, gently sweep or scoop the material into the hazardous waste container. Avoid creating dust.[12] Clean the area with a damp cloth and dispose of all cleaning materials as hazardous waste.
-
Large Spill: Evacuate the immediate area and alert your supervisor and EHS department.[12]
Personal Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[4][17]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4][5]
-
Inhalation: Move to fresh air. If you feel unwell, seek medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[17]
By adhering to these scientifically grounded and regulation-compliant procedures, you ensure the safe management of this compound waste, protecting yourself, your colleagues, and the environment.
References
- General Disposal Procedures for Laboratory Chemical Waste. Benchchem.
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
- Hazardous Waste and Disposal Considerations. American Chemical Society.
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
- SAFETY DATA SHEET - N-(2-Hydroxy-4-methylphenyl)acetamide. Fisher Scientific.
- SAFETY DATA SHEET - 4'-Acetamidoacetophenone. Fisher Scientific.
- This compound PubChem Entry. National Institutes of Health.
- SAFETY DATA SHEET - Acetamide, N-(2-hydroxyphenyl)-. Fisher Scientific.
- SAFETY DATA SHEET - Acetamide. Sigma-Aldrich.
- SAFETY DATA SHEET - Acetamide. Penta Chemicals.
- Acetamide - Hazardous Substance Fact Sheet. New Jersey Department of Health.
- SAFETY DATA SHEET - Acetamide solution. Sigma-Aldrich.
- Acetamide, N-[4-[(2-hydroxy-5-methylphenyl)azo]phenyl]-: Human health tier II assessment. Australian Industrial Chemicals Introduction Scheme.
- Acetamide As Federal Hazardous Air Pollutant. California Air Resources Board.
- SAFETY DATA SHEET - 2-Phenylacetamide. Fisher Scientific.
- Acetamide Fact Sheet. U.S. Environmental Protection Agency.
- Summary Of Procedures For Handling USEPA-Cincinnati Wastes (RCRA Waste Disposal Manual). U.S. Environmental Protection Agency.
- Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency.
- Proper Waste Management of RCRA 8 Metals. ACTenviro.
- Resource Conservation and Recovery Act (RCRA) Overview. U.S. Environmental Protection Agency.
- Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency.
Sources
- 1. This compound | C10H11NO2 | CID 21306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. ww2.arb.ca.gov [ww2.arb.ca.gov]
- 7. epa.gov [epa.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. vumc.org [vumc.org]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. epa.gov [epa.gov]
- 12. nj.gov [nj.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 15. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 16. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 17. fishersci.com [fishersci.com]
A Strategic Guide to Personal Protective Equipment for Handling N-(2-Acetylphenyl)acetamide
For research, scientific, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides a comprehensive, in-depth technical overview of the essential personal protective equipment (PPE) and safety protocols for handling N-(2-Acetylphenyl)acetamide (CAS No. 5234-26-4). Beyond a simple checklist, this document elucidates the causality behind each procedural step, ensuring a culture of safety and scientific integrity within your laboratory.
Understanding the Hazard Profile of this compound
This compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H332: Harmful if inhaled.
The signal word for this compound is "Warning," and it is represented by the GHS07 pictogram, indicating that it can cause less serious health effects. A thorough understanding of these hazards is the foundation of a robust safety plan. The primary routes of exposure are ingestion, skin contact, and inhalation, each necessitating specific barriers to prevent adverse health effects.
Core Principles of Chemical Handling: A Multi-Layered Defense
A self-validating safety protocol relies on a multi-layered defense strategy, where PPE is the last line of defense, supplementing crucial engineering and administrative controls.
Engineering Controls: Your First Line of Defense
Before any personal protective equipment is donned, robust engineering controls must be in place to minimize exposure. All work with this compound, especially when handling the solid form which can create dust, must be conducted in a well-ventilated area, with the mandatory use of a chemical fume hood[1]. An eyewash station and a safety shower must be readily accessible in the immediate vicinity of the handling area.
Personal Protective Equipment (PPE): An Essential Barrier
The selection of PPE must be deliberate and based on a thorough risk assessment of the procedures being performed. The following table outlines the recommended PPE for handling this compound.
| Body Part | Recommended Protection | Specifications and Rationale |
| Eyes/Face | Chemical safety goggles and a face shield | Standard safety glasses are insufficient. Chemical splash goggles that comply with OSHA's 29 CFR 1910.133 or European Standard EN166 are required to protect against splashes and dust. A face shield should be worn over goggles when there is a significant risk of splashing. |
| Skin/Body | Chemical-resistant gloves and a lab coat | Nitrile gloves are a suitable choice for incidental contact. However, for prolonged handling, it is advisable to consult the glove manufacturer's resistance guide. A fully buttoned lab coat provides a barrier against accidental spills. |
| Respiratory | NIOSH-approved respirator (if necessary) | All handling of solid this compound should occur within a certified chemical fume hood to control airborne particles[1]. If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with the appropriate particulate filter must be used. |
Procedural Guidance: A Step-by-Step Approach to Safety
Adherence to a strict, step-by-step protocol is critical for minimizing risk. The following workflow diagram illustrates the key stages of safely handling this compound.
Caption: Workflow for the safe handling of this compound.
Operational Plan: From Receipt to Disposal
-
Receiving and Storage : Upon receipt, inspect the container for any damage. Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, in a tightly sealed container. The storage area should be clearly labeled.
-
Handling and Use :
-
Donning PPE : Before handling, put on all required PPE as outlined in the table above.
-
Weighing : Carefully weigh the solid compound in the chemical fume hood to minimize inhalation of dust.
-
Solution Preparation : When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
-
Spill Management : In the event of a spill, evacuate the area and ensure adequate ventilation. Wearing appropriate PPE, cover the spill with an inert absorbent material. Collect the absorbed material into a suitable container for disposal.
Disposal Plan: Ensuring Environmental and Personal Safety
All waste contaminated with this compound must be treated as hazardous waste.
-
Solid Waste : Collect any solid waste, including contaminated absorbent materials and disposable PPE, in a clearly labeled, sealed container.
-
Liquid Waste : Unused solutions should be collected in a designated, labeled hazardous waste container.
-
Disposal Method : Dispose of all waste through a licensed hazardous waste disposal company. Adhere to all local, state, and federal regulations for chemical waste disposal. Do not dispose of this chemical down the drain or in regular trash.
Emergency Procedures: Preparedness is Key
In the event of exposure, immediate and appropriate first aid is crucial.
-
Inhalation : If inhaled, move the person to fresh air. If breathing is difficult, seek immediate medical attention[1].
-
Skin Contact : In case of skin contact, immediately remove all contaminated clothing and wash the affected area with plenty of soap and water[1].
-
Eye Contact : If the chemical comes into contact with the eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention[2].
-
Ingestion : If swallowed, rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention[3].
By integrating these comprehensive safety protocols into your laboratory's standard operating procedures, you can foster a secure research environment and uphold the principles of scientific excellence.
References
- Chemsrc. (2025, August 26). Acetanilide, 2-acetyl- | CAS#:5234-26-4.
- Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet - 2-Amino Acetophenone.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
